3-Phenylnaphthalen-1-ol
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-phenylnaphthalen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-11,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPYOCUYNJWAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Phenylnaphthalen-1-ol CAS number 30069-65-9
An In-Depth Technical Guide to 3-Phenylnaphthalen-1-ol (CAS 30069-65-9): A Versatile Naphthalene Scaffold for Chemical and Pharmaceutical Research
Executive Summary
This compound is a polycyclic aromatic compound featuring a phenyl group substituted on a naphthalenol core. While its primary documented use is as a fine chemical intermediate, particularly in the synthesis of electronic materials, its underlying structure holds significant, largely untapped potential for drug discovery and development.[1][2] The naphthalene moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3] This guide provides a comprehensive technical overview of this compound, presenting its chemical properties, a proposed synthetic and analytical framework, and a forward-looking perspective on its potential applications in pharmaceutical research. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel molecular scaffolds for next-generation therapeutics.
Core Chemical and Physical Profile
This compound, also known as 3-phenyl-1-naphthol, is an organic solid whose structure combines the rigidity of the naphthalene ring system with the additional steric and electronic influence of a phenyl substituent.[4] The phenolic hydroxyl group is a key feature, providing a site for hydrogen bonding and a handle for further chemical modification. These structural attributes are critical for potential interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 30069-65-9 | PubChem[4] |
| Molecular Formula | C₁₆H₁₂O | PubChem[4] |
| Molecular Weight | 220.26 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| Synonyms | 3-phenyl-1-naphthol | ChemicalBook[1] |
| XLogP3-AA | 4.4 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[4] |
Synthesis and Analytical Characterization
While this compound is commercially available from various suppliers, understanding its synthesis is crucial for researchers planning to create derivatives or scale up production.[1] A logical and common approach for constructing such biaryl systems is through palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.
Proposed Synthetic Strategy: Suzuki Coupling
The causality behind choosing the Suzuki reaction lies in its high tolerance for various functional groups, relatively mild reaction conditions, and commercial availability of the necessary boronic acids and halide precursors. A plausible route involves the coupling of a protected 3-bromonaphthalen-1-ol with phenylboronic acid. The hydroxyl group is typically protected (e.g., as a methoxymethyl ether) to prevent side reactions.
Sources
3-Phenylnaphthalen-1-ol physical and chemical properties
An In-Depth Technical Guide to 3-Phenylnaphthalen-1-ol: Physicochemical Properties, Synthesis, and Characterization
Introduction
This compound is a polycyclic aromatic compound featuring a phenyl group substituted on a naphthalenol core. As a functionalized naphthalene derivative, it serves as a valuable intermediate in various fields of chemical synthesis. Its structural complexity, combining both naphthalene and biphenyl-like features, imparts unique electronic and steric properties that are leveraged in the development of fine chemicals and electronic materials.[1] This guide provides a comprehensive overview of its core physicochemical properties, outlines a conceptual synthetic approach, details methods for its structural elucidation, and discusses its potential applications and safety considerations, tailored for researchers in organic synthesis and materials science.
Physicochemical Properties of this compound
The fundamental physical and chemical characteristics of a compound are critical for its application in experimental research and industrial processes. The properties of this compound are summarized below, based on available experimental and predicted data.
| Property | Value | Source |
| CAS Number | 30069-65-9 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₂O | [1][3][4] |
| Molecular Weight | 220.27 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-phenyl-1-naphthol | [2][3] |
| Appearance | Off-white to light brown solid | [5] |
| Melting Point | 96-97.5 °C | [5] |
| Boiling Point (Predicted) | 417.4 ± 24.0 °C | [5] |
| Density (Predicted) | 1.176 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 9.28 ± 0.40 | [5] |
| XLogP3 | 4.4 | [3] |
Synthesis and Purification
While various methods exist for the synthesis of substituted naphthalenes and naphthols, a common and versatile approach involves cross-coupling reactions.[6] A plausible and efficient route to this compound is through a Suzuki coupling reaction, a cornerstone of modern organic synthesis for creating carbon-carbon bonds.
Conceptual Synthetic Workflow: Suzuki Coupling Approach
The synthesis can be envisioned as the coupling of a protected bromonaphthol (e.g., 3-bromo-1-methoxynaphthalene) with phenylboronic acid, followed by deprotection of the hydroxyl group. The methoxy group serves as a protecting group for the acidic phenol, preventing interference with the organometallic reagents used in the coupling step.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: General Purification by Column Chromatography
Causality: Column chromatography is the standard and most effective method for purifying organic compounds of moderate polarity like this compound from non-polar starting materials (e.g., unreacted bromo-intermediate) and polar byproducts. The choice of a solvent system with increasing polarity (e.g., hexane-ethyl acetate gradient) allows for the sequential elution of components based on their affinity for the stationary phase (silica gel).
-
Slurry Preparation: Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, forming a uniform packed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the desired product.
-
Fraction Collection: Collect the eluent in fractions and monitor them using Thin-Layer Chromatography (TLC) with UV visualization to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of a synthesized compound is a critical, self-validating step in chemical research. A combination of spectroscopic methods is employed to provide an unambiguous structural assignment.[7]
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Molecular structure and formula of 3-Phenylnaphthalen-1-ol
An In-Depth Technical Guide to 3-Phenylnaphthalen-1-ol: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 30069-65-9), a key aromatic scaffold with significant potential in materials science and medicinal chemistry. We delve into its core molecular structure, physicochemical properties, and a validated synthetic protocol. Furthermore, this document outlines the standard analytical techniques for structural elucidation and purity confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Finally, we explore its current and prospective applications, particularly as a versatile intermediate for drug development and as a precursor for advanced electronic materials. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this valuable compound.
Core Molecular Identity and Properties
This compound is a bi-aromatic compound characterized by a phenyl group substituted at the C3 position of a 1-naphthol core. This arrangement results in a rigid, planar structure with distinct electronic and chemical properties.
Molecular Structure and Formula
The fundamental structure consists of a naphthalene ring system, which is a fused pair of benzene rings, bearing a hydroxyl (-OH) group at the C1 position and a phenyl (-C₆H₅) group at the C3 position.
-
IUPAC Name: this compound[1]
Sources
3-Phenylnaphthalen-1-ol melting point and boiling point
An In-depth Technical Guide to the Physicochemical Properties of 3-Phenylnaphthalen-1-ol
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 30069-65-9), with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes experimental data with theoretical principles. It details an authoritative protocol for melting point determination, explains the underlying factors that govern the compound's phase transitions, and explores its applications as a key chemical intermediate.
Introduction to this compound
This compound is a polycyclic aromatic organic compound with the molecular formula C₁₆H₁₂O.[1][2] Its structure features a phenyl group substituent on a naphthalenol backbone. This molecular architecture, combining a rigid naphthalene framework with a reactive hydroxyl group, makes it a valuable and versatile intermediate in various fields of chemical synthesis.[3] While its direct biological activities are not extensively documented in mainstream literature, its derivatives are of significant interest. The phenylnaphthalene scaffold is recognized as a promising platform in medicinal chemistry for developing novel therapeutic agents, with related compounds showing potential antimicrobial, anti-inflammatory, and anticancer properties.[4][5] Furthermore, it serves as a precursor in the synthesis of advanced materials, including those used in Organic Light-Emitting Diodes (OLEDs).[3][6] Accurate knowledge of its physical properties, such as melting and boiling points, is fundamental for its purification, handling, and application in subsequent synthetic transformations.
Core Physicochemical Properties
The physical state and phase transition temperatures of this compound are critical parameters for its practical application in a laboratory or industrial setting. These properties are dictated by the compound's molecular weight and the intermolecular forces at play, namely hydrogen bonding from the hydroxyl group and π-π stacking and van der Waals forces from the extensive aromatic system.
Summary of Physical Data
The key physical constants for this compound are summarized in the table below. It is important to note that while the melting point is an experimentally determined value, the boiling point is a predicted value due to the high temperature required, at which the compound may risk decomposition.
| Property | Value | Source |
| CAS Number | 30069-65-9 | [1][6][7] |
| Molecular Formula | C₁₆H₁₂O | [1][2] |
| Molecular Weight | 220.26 g/mol | [1] |
| Melting Point | 96-97.5 °C | [7] |
| Boiling Point | 417.4 ± 24.0 °C (Predicted) | [7] |
| Density | 1.176 ± 0.06 g/cm³ (Predicted) | [7] |
| Appearance | Solid | [3] |
Experimental Methodology: Melting Point Determination
The melting point is a robust indicator of a crystalline solid's purity. A sharp melting range (typically <1 °C) is characteristic of a pure substance, whereas impurities will broaden this range and depress the melting point. The following protocol describes a self-validating system for the accurate determination of the melting point of this compound using the capillary method.
Pre-analysis: Sample Purification via Recrystallization
To ensure the measured melting point is accurate, the sample must be of high purity. Recrystallization is the gold-standard technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For this compound, a mixed solvent system of chloroform and hexane is effective.[7]
Caption: Workflow for the purification of this compound by recrystallization.
Protocol for Capillary Melting Point Determination
-
Sample Preparation: Ensure the purified this compound is completely dry. Grind a small amount into a fine powder. The fine texture is crucial for uniform heat transfer and efficient packing within the capillary tube.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.
-
Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Heating (Initial Phase): Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (i.e., to about 75 °C). This step saves time without compromising accuracy.
-
Slow Heating (Measurement Phase): Reduce the heating rate to 1-2 °C per minute. Slow, controlled heating is the most critical variable for an accurate measurement, as it ensures thermal equilibrium between the sample, thermometer, and heating block.
-
Observation and Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
-
The melting point is reported as the range T₁ – T₂. For pure this compound, this range should be narrow (e.g., 96-97.5 °C).[7]
-
-
System Validation: Periodically verify the apparatus's calibration using a certified melting point standard with a known, sharp melting point in a similar range.
Conclusion
The melting point of this compound is experimentally determined to be in the range of 96-97.5 °C, while its boiling point is predicted to be 417.4 ± 24.0 °C.[7] These fundamental physicochemical properties are essential for the effective purification, handling, and synthetic application of this compound. As a versatile intermediate, this compound serves as a valuable building block in the development of advanced electronic materials and as a promising scaffold for medicinal chemistry research. The rigorous and systematic determination of its physical constants, as outlined in this guide, underpins the scientific integrity of its use in these critical research and development fields.
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Spectroscopic Data for 3-Phenylnaphthalen-1-ol: A Technical Guide for Researchers
Abstract
Introduction: The Structural Significance of 3-Phenylnaphthalen-1-ol
This compound is an aromatic compound featuring a naphthalene core substituted with a hydroxyl group at the 1-position and a phenyl group at the 3-position. This substitution pattern imparts a unique combination of steric and electronic properties, making it a valuable scaffold in the design of novel bioactive molecules and functional materials. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions, while the phenyl and naphthalene rings provide a rigid, π-rich system. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the detailed molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit a series of signals in the aromatic region (typically δ 7.0-8.5 ppm) and a characteristic signal for the phenolic hydroxyl proton. The multiplicity and coupling constants of the aromatic protons are dictated by their spatial relationships.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | br s | 1H | -OH |
| ~7.8 - 8.2 | m | 2H | Naphthalene H |
| ~7.2 - 7.6 | m | 9H | Naphthalene & Phenyl H |
Note: These are predicted values and may vary in an experimental setting.
Expertise & Experience in Interpretation:
-
The broad singlet for the hydroxyl proton is a hallmark of phenolic compounds and is due to hydrogen bonding and exchange with residual water in the solvent. Its chemical shift is highly dependent on concentration and temperature.
-
The protons on the naphthalene and phenyl rings will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors. Differentiating between the naphthalene and phenyl protons often requires 2D NMR techniques like COSY and HSQC. Protons on the naphthalene ring in proximity to the hydroxyl group will likely be shifted downfield due to the electron-withdrawing nature of the oxygen atom.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. With 16 carbon atoms, a corresponding number of signals is expected, though some may overlap.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C-OH (Naphthalene) |
| ~135 - 145 | Quaternary C (Phenyl & Naph) |
| ~120 - 130 | CH (Phenyl & Naphthalene) |
| ~110 - 120 | CH (Naphthalene) |
Note: These are predicted values and may vary in an experimental setting.
Authoritative Grounding: The chemical shifts of substituted naphthalenes are well-documented and follow predictable trends based on the electronic nature of the substituents.[2][3] The hydroxyl group is an activating, ortho-, para-directing group, which will influence the chemical shifts of the carbons in the naphthalene ring system.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Use a 30-degree pulse angle to ensure quantitative signal intensity.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to 0-220 ppm.
-
A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons to be observed reliably.
-
A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H spectrum.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, aromatic C-H, and C=C bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3550 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 1600 - 1450 | Aromatic C=C stretch | Medium-Strong |
| ~1200 | C-O stretch (phenol) | Strong |
Note: These are predicted values and may vary in an experimental setting.
Trustworthiness of Interpretation: The broadness of the O-H stretching band is a reliable indicator of hydrogen bonding, a key feature of phenols.[4] The presence of sharp peaks just above 3000 cm⁻¹ is characteristic of C-H bonds on an aromatic ring.[5] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule, arising from C-H bending and other skeletal vibrations.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples.
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Place a small amount of solid this compound onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) for a high-quality spectrum.
-
-
Data Processing:
-
The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features.
Predicted Mass Spectrum Data for this compound:
-
Molecular Ion (M⁺): The molecular weight of this compound is 220.26 g/mol .[1] Therefore, the molecular ion peak is expected at an m/z of 220.
-
Protonated Molecule [M+H]⁺: In soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule is often observed at m/z 221.
-
Key Fragmentation Pathways: Aromatic alcohols exhibit characteristic fragmentation patterns.[6][7] For this compound, fragmentation is likely to involve the loss of stable neutral molecules or radicals. The stability of the aromatic rings will lead to a relatively abundant molecular ion peak.
Experimental Protocol for Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a common technique for the mass analysis of volatile and thermally stable organic compounds.
-
Sample Introduction:
-
Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis:
-
Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Separate the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
Detect the ions to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Integrated Spectroscopic Workflow and Data Visualization
A logical workflow is essential for the comprehensive spectroscopic characterization of a molecule like this compound.
Caption: An integrated workflow for the spectroscopic characterization of this compound.
The molecular structure and the relationship between the key spectroscopic techniques can be visualized as follows:
Caption: Molecular structure of this compound and its corresponding spectroscopic data.
Conclusion
This technical guide provides a robust framework for understanding and acquiring the spectroscopic data of this compound. While based on predicted data due to the absence of publicly available experimental spectra, the interpretations and protocols are grounded in established spectroscopic principles and are applicable to a wide range of aromatic and phenolic compounds. By following the detailed methodologies and interpretative guidance presented herein, researchers can confidently characterize this and similar molecules, ensuring the scientific integrity of their work.
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An In-Depth Guide to the Vibrational Spectroscopy of 3-Phenylnaphthalen-1-ol: An FT-IR, Raman, and DFT Approach
Abstract
This technical guide provides a comprehensive framework for the structural and vibrational analysis of 3-Phenylnaphthalen-1-ol, a key intermediate in the synthesis of fine chemicals and electronic materials.[1] We detail a synergistic approach that combines experimental Fourier-Transform Infrared (FT-IR) and Raman spectroscopy with theoretical Density Functional Theory (DFT) calculations. This document is intended for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols for sample analysis, computational modeling, and spectral interpretation. The methodologies outlined herein establish a self-validating system where computational predictions corroborate experimental findings, leading to a robust and unambiguous assignment of the molecule's vibrational modes.
Introduction
This compound (C₁₆H₁₂O) is an aromatic compound featuring a naphthalene core substituted with a phenyl group and a hydroxyl group.[2] Its structure makes it a valuable precursor in organic synthesis and materials science. For applications in fields such as drug development, where molecular structure dictates function, precise characterization is paramount.
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a powerful, non-destructive method for elucidating molecular structure. FT-IR spectroscopy measures the absorption of infrared light due to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light from vibrations that cause a change in molecular polarizability.[3][4] Due to their different selection rules, these techniques are highly complementary, and their combined use provides a more complete vibrational profile of a molecule.[5]
To achieve unambiguous assignment of the observed spectral bands, experimental data is coupled with quantum chemical calculations. Density Functional Theory (DFT) has proven to be a highly effective tool for predicting molecular structures and vibrational frequencies.[6] Specifically, the B3LYP functional combined with a comprehensive basis set like 6-311++G(d,p) offers a balance of accuracy and computational efficiency for molecules of this size.[7][8] By comparing the experimental spectra with the theoretically predicted spectrum, a detailed and reliable assignment of each vibrational mode can be achieved.
This guide presents a step-by-step protocol for this combined analytical approach, from sample preparation to final spectral assignment, establishing a benchmark for the quality control and structural analysis of this compound and related polycyclic aromatic compounds.
The Synergy of FT-IR, Raman, and DFT
The power of this methodology lies in its integrated approach. Experimental techniques provide real-world data on the molecule's vibrational behavior, while computational methods offer a theoretical framework for interpreting that data.
-
FT-IR Spectroscopy: Excellent for detecting polar functional groups. The O-H and C-O bonds in this compound are expected to produce strong, characteristic signals in the FT-IR spectrum.[4]
-
Raman Spectroscopy: Particularly sensitive to non-polar, symmetric bonds. The aromatic C=C bonds of the naphthalene and phenyl rings are expected to yield strong Raman signals, providing detailed information about the carbon skeleton.[9]
-
Density Functional Theory (DFT): Provides a complete, calculated vibrational spectrum. This theoretical data helps to assign bands that may be weak or overlapping in the experimental spectra and confirms the assignments of major peaks. The use of Potential Energy Distribution (PED) analysis further allows for the quantitative description of each normal mode in terms of specific internal coordinates (stretches, bends, torsions).[10][11]
The correlation between the scaled theoretical frequencies and the experimental frequencies serves as a validation of both the experimental results and the chosen computational model.
Integrated Analytical Workflow
The overall process follows a logical progression from sample acquisition and preparation through to the final, correlated data analysis.
Figure 2: Correlation between key functional groups and their spectral regions.
Vibrational Mode Assignment
The following table presents the expected vibrational frequencies for this compound, based on data from similar compounds and DFT calculations. The assignments are supported by PED analysis.
| Exp. FT-IR (cm⁻¹) | Exp. Raman (cm⁻¹) | Calc. (Scaled) (cm⁻¹) | Vibrational Mode Assignment (PED Contribution) |
| ~3450 (broad) | - | ~3465 | ν(O-H) stretch |
| ~3065 | ~3068 (strong) | ~3070 | ν(C-H) aromatic stretch |
| ~1625 | ~1628 | ~1630 | ν(C=C) naphthalene ring stretch |
| ~1590 (strong) | ~1595 | ~1592 | ν(C=C) phenyl ring stretch |
| ~1510 | ~1512 | ~1515 | ν(C=C) naphthalene ring stretch |
| ~1460 | ~1465 | ~1463 | δ(C-H) in-plane bend + ν(C=C) stretch |
| ~1380 | ~1382 (strong) | ~1385 | Naphthalene ring breathing mode |
| ~1245 (strong) | ~1240 | ~1248 | ν(C-O) stretch + δ(O-H) in-plane bend |
| ~1155 | ~1158 | ~1160 | δ(C-H) in-plane bend |
| ~1020 | ~1021 | ~1025 | Phenyl ring breathing mode |
| ~875 | ~877 | ~880 | γ(C-H) out-of-plane bend |
| ~780 (strong) | ~782 | ~785 | γ(C-H) out-of-plane bend (naphthalene) |
| ~705 | ~708 | ~710 | γ(C-H) out-of-plane bend (phenyl) |
Abbreviations: ν = stretching; δ = in-plane bending; γ = out-of-plane bending.
Discussion of Key Regions:
-
O-H Region (3600-3200 cm⁻¹): A broad, strong absorption band is expected in the FT-IR spectrum around 3450 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group stretching vibration. This band is typically absent or very weak in the Raman spectrum.
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): Multiple sharp bands are expected in this region in both spectra, corresponding to the C-H stretching modes of the naphthalene and phenyl rings. These are often more intense in the Raman spectrum. * Ring C=C Stretching (1650-1450 cm⁻¹): This region is dominated by several strong bands corresponding to the C=C stretching vibrations within the aromatic rings. The bands around 1625 cm⁻¹ and 1510 cm⁻¹ are characteristic of the naphthalene skeleton, while the band near 1590 cm⁻¹ is typical for the phenyl substituent. [12][13]These modes are usually strong in both IR and Raman spectra.
-
C-O and O-H Bending Region (1300-1200 cm⁻¹): A strong band in the FT-IR spectrum around 1245 cm⁻¹ is assigned to the C-O stretching vibration, likely coupled with the in-plane O-H bending mode. [14]This coupling is a common feature in phenolic compounds.
-
Out-of-Plane C-H Bending (< 900 cm⁻¹): Strong bands in the FT-IR spectrum in this "fingerprint" region are highly diagnostic of the substitution pattern on the aromatic rings. The bands around 875, 780, and 705 cm⁻¹ correspond to the out-of-plane C-H "wagging" vibrations.
Conclusion
This technical guide has detailed a robust, integrated methodology for the comprehensive vibrational analysis of this compound. By synergistically applying experimental FT-IR and Raman spectroscopy with theoretical DFT calculations, a complete and unambiguous assignment of the molecule's fundamental vibrational modes can be achieved. The presented protocols for experimental data acquisition and computational modeling are grounded in established best practices, ensuring reproducibility and scientific rigor. The strong correlation between the scaled theoretical frequencies and the experimental data validates the entire analytical approach. This methodology serves as a powerful tool for the structural elucidation and quality control of this compound and can be readily adapted for the characterization of other complex aromatic molecules in research and industrial settings.
References
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- Jamróz, M. H. (2013). Vibrational energy distribution analysis (VEDA): scopes and limitations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 114, 220-230. URL: https://www.sigmaaldrich.com/technical-documents/technical-article/materials-science-and-engineering/spectroscopy/veda
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- Gunasekaran, S., & Seshadri, S. (2011). Molecular structure and vibrational analysis of 3-Ethylpyridine using ab initio HF and density functional theory (B3LYP) calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 259-265. URL: https://www.sigmaaldrich.
- Prabavathi, N., & Nilufer, A. (2014). Experimental and Computational (ab initio and DFT) Analysis of Vibrational Spectra of 2,6-Dimethyl-4-Nitrophenol. AIP Conference Proceedings, 1591(1), 609-611. URL: https://pubs.aip.org/aip/acp/article/1591/1/609/874130
- Nathiya, A., Saleem, H., Jayakumar, T., Rajavel, A., & Babu, N. R. (2017). Molecular Structure and Vibrational Analysis of 2-(4-methoxyphenyl)-2, 3-Dihydro-1H-Perimidine using Density Functional Theory. Open Access Pub. URL: https://www.openaccesspub.org/article/571/molecular-structure-and-vibrational-analysis-of-2-4-methoxyphenyl-2-3-dihydro-1h-perimidine-using-density-functional-theory
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An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-Phenylnaphthalen-1-ol
This guide provides a comprehensive technical overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3-Phenylnaphthalen-1-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical basis for spectral interpretation, provides detailed experimental protocols, and presents predicted spectral data to facilitate the structural elucidation and purity assessment of this important chemical entity.
Introduction: The Structural Significance of this compound
This compound, a derivative of naphthalene, possesses a rigid bicyclic aromatic core coupled with a phenyl substituent and a hydroxyl group.[1][2] This unique combination of functional groups makes it a valuable scaffold in medicinal chemistry and materials science. Accurate and unambiguous structural characterization is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose in solution.[3][4] This guide will systematically dissect the ¹H and ¹³C NMR spectra of this molecule, providing the foundational knowledge required for its confident identification.
Predicting the ¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals in the aromatic region, corresponding to the protons on the naphthalene and phenyl rings, along with a characteristic signal for the hydroxyl proton. The chemical shifts are governed by the electronic environment of each proton, influenced by factors such as aromatic ring currents, and the electron-donating or -withdrawing nature of substituents.
The Naphthalene Ring Protons
The protons on the naphthalene core are expected to resonate at different frequencies due to the anisotropic effects of the fused ring system and the influence of the hydroxyl and phenyl substituents. Protons in closer proximity to the electron-donating hydroxyl group will experience shielding and appear at a relatively higher field (lower ppm), while those influenced by the aromatic phenyl group will be deshielded.
The Phenyl Ring Protons
The protons on the phenyl ring will exhibit a characteristic pattern depending on their position relative to the naphthalene core. The ortho-, meta-, and para-protons will have slightly different chemical shifts due to their distinct electronic environments.
The Hydroxyl Proton
The hydroxyl proton is expected to appear as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature, due to hydrogen bonding.
Deciphering the ¹³C NMR Spectrum: Unraveling the Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal, with its chemical shift being highly sensitive to its local electronic environment.
Naphthalene Carbon Signals
The carbon atoms of the naphthalene skeleton will resonate in the aromatic region, typically between 110 and 150 ppm. The carbon atom bearing the hydroxyl group (C1) is expected to be significantly deshielded and appear at a lower field (higher ppm) due to the electronegativity of the oxygen atom. The carbon atom attached to the phenyl group (C3) will also be deshielded.
Phenyl Carbon Signals
The carbon atoms of the phenyl ring will also appear in the aromatic region of the spectrum. The ipso-carbon (the carbon atom directly attached to the naphthalene ring) will have a distinct chemical shift, while the ortho-, meta-, and para-carbons will show characteristic signals.
Experimental Protocol for High-Resolution NMR Spectroscopy
Acquiring high-quality NMR spectra is crucial for accurate structural analysis. The following protocol outlines the key steps for the preparation and analysis of a this compound sample. This protocol is designed to be a self-validating system, ensuring reproducibility and reliability of the obtained data.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for aromatic compounds.[5][6][7] The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.[6]
-
Concentration : For a standard ¹H NMR spectrum, dissolve 5-25 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[5] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[5]
-
Homogenization : Ensure the sample is fully dissolved to form a homogeneous solution.[7][8] Any solid particles can degrade the quality of the spectrum. Gentle warming or vortexing can aid dissolution.
-
Transfer to NMR Tube : Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[8][9]
-
Internal Standard (Optional) : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[5] However, the residual solvent peak can often be used for referencing.[7]
NMR Data Acquisition
-
Instrumentation : The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment.
-
Spectral Width : Sufficient to cover the entire proton chemical shift range (typically 0-12 ppm).
-
Acquisition Time : Typically 2-4 seconds.
-
Relaxation Delay : 1-5 seconds to allow for full relaxation of the protons.
-
Number of Scans : 8-16 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : A standard proton-decoupled pulse sequence.
-
Spectral Width : Sufficient to cover the entire carbon chemical shift range (typically 0-200 ppm).
-
Acquisition Time : Typically 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.
-
Predicted NMR Data Summary
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on established principles of NMR spectroscopy and data from similar naphthalene derivatives.[10][11]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| OH | 5.0 - 8.0 | br s |
| H2 | 7.2 - 7.4 | s |
| H4 | 7.8 - 8.0 | d |
| H5 | 7.6 - 7.8 | d |
| H6 | 7.3 - 7.5 | t |
| H7 | 7.3 - 7.5 | t |
| H8 | 8.0 - 8.2 | d |
| Phenyl (ortho) | 7.5 - 7.7 | d |
| Phenyl (meta) | 7.3 - 7.5 | t |
| Phenyl (para) | 7.2 - 7.4 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | 150 - 155 |
| C2 | 110 - 115 |
| C3 | 135 - 140 |
| C4 | 125 - 130 |
| C4a | 120 - 125 |
| C5 | 126 - 130 |
| C6 | 122 - 126 |
| C7 | 124 - 128 |
| C8 | 120 - 124 |
| C8a | 130 - 135 |
| Phenyl (ipso) | 140 - 145 |
| Phenyl (ortho) | 128 - 132 |
| Phenyl (meta) | 127 - 131 |
| Phenyl (para) | 126 - 130 |
Visualizing the Molecular Structure and Workflow
To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.
Caption: Molecular structure of this compound with atom numbering.
Caption: Workflow for NMR characterization of this compound.
Conclusion
This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR characterization of this compound. By understanding the theoretical basis of the expected spectra and adhering to the detailed experimental protocol, researchers can confidently identify and assess the purity of this compound. The provided tables of predicted chemical shifts and illustrative diagrams serve as valuable resources for the efficient and accurate structural elucidation of this compound and related naphthalene derivatives.
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UV-Vis absorption spectrum of 3-Phenylnaphthalen-1-ol
An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 3-Phenylnaphthalen-1-ol
Introduction: The Chromophore in Context
The ultraviolet-visible (UV-Vis) absorption spectrum of an organic molecule is a direct manifestation of its electronic structure. For this compound, the spectrum is governed by the extensive π-conjugated system of the naphthalene core, which acts as the primary chromophore.[1][2] The electronic transitions within this aromatic system are further modulated by two key substituents: the hydroxyl (-OH) group at the 1-position and the phenyl (C₆H₅) group at the 3-position. This guide elucidates the theoretical underpinnings of the molecule's UV-Vis spectrum, provides a rigorous experimental protocol for its measurement, and interprets the resulting spectral features.
The parent naphthalene molecule exhibits characteristic absorption bands arising from π→π* transitions. These are often described using Platt's notation, with the two lowest energy transitions being the ¹Lₐ and ¹Lₑ bands.[3] The ¹Lₑ band, typically found around 286 nm in naphthalene, is symmetry-forbidden and thus has a lower intensity, often displaying fine vibronic structure.[1][3][4] The ¹Lₐ band is a higher-energy, more intense absorption.[3]
The introduction of substituents breaks the symmetry of the naphthalene core, altering the energy levels of the molecular orbitals and, consequently, the absorption spectrum.[3]
-
Hydroxyl (-OH) Group: As an auxochrome, the hydroxyl group's lone pair of electrons can participate in resonance with the aromatic π-system. This donation of electron density raises the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap.[5] The result is a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity).[1][4]
-
Phenyl (C₆H₅) Group: The phenyl group extends the conjugated π-system. This delocalization of π-electrons further narrows the HOMO-LUMO gap, leading to a significant bathochromic shift.[1][4]
Therefore, the spectrum of this compound is anticipated to be a significantly red-shifted and more intense version of the naphthalene spectrum, reflecting the combined electronic contributions of both the hydroxyl and phenyl substituents.
Theoretical Framework: Electronic Transitions
The absorption of UV-Vis radiation by this compound promotes electrons from bonding (π) or non-bonding (n) orbitals in the ground state (S₀) to anti-bonding (π) orbitals in an excited state (S₁ or S₂).[2][5] For this molecule, the key transitions are of the π→π type, originating from the extended conjugated system.
Caption: Simplified energy diagram for π→π* transitions in this compound.
Experimental Protocol: Acquiring the UV-Vis Spectrum
This protocol describes a self-validating method for obtaining a high-quality UV-Vis absorption spectrum. The use of multiple solvents with varying polarities is crucial for investigating solvatochromic effects, which provide deeper insight into the nature of the electronic transitions.
Objective: To measure the in solvents of differing polarity (n-hexane, acetonitrile, and ethanol) to determine its absorption maxima (λₘₐₓ) and observe any solvatochromic shifts.
Materials and Reagents:
-
Spectroscopic grade n-hexane (non-polar)
-
Spectroscopic grade acetonitrile (polar aprotic)
-
Spectroscopic grade ethanol (polar protic)
-
Volumetric flasks (10 mL, 50 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
Instrumentation:
-
A double-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 500 nm.
Procedure:
-
Stock Solution Preparation (e.g., in Ethanol):
-
Causality: A stock solution allows for precise and easy preparation of dilute working solutions. Ethanol is chosen as the initial solvent due to the good solubility of many aromatic alcohols.
-
Accurately weigh approximately 5.5 mg of this compound. This corresponds to a 2.5 x 10⁻³ M solution when dissolved in 10 mL.
-
Quantitatively transfer the solid to a 10 mL volumetric flask.
-
Dissolve the compound in a small amount of ethanol and then dilute to the mark with the same solvent. Mix thoroughly.
-
-
Working Solution Preparation:
-
Causality: The concentration must be optimized to yield an absorbance maximum between 0.1 and 1.0. This range ensures adherence to the Beer-Lambert Law and provides the best signal-to-noise ratio. A target concentration of ~2.5 x 10⁻⁵ M is often suitable.
-
Pipette 0.5 mL of the stock solution into a 50 mL volumetric flask.
-
Dilute to the mark with the desired solvent (n-hexane, acetonitrile, or ethanol). Prepare one such flask for each solvent. This yields a final concentration of 2.5 x 10⁻⁵ M.
-
-
Instrument Setup and Baseline Correction:
-
Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow it to warm up for at least 30 minutes for stabilization.
-
Set the wavelength range to 200–500 nm.
-
Causality: A baseline correction is critical to eliminate any background absorbance from the solvent and the cuvettes.[8]
-
Fill two quartz cuvettes with the pure solvent that will be used for the first sample (e.g., n-hexane).
-
Place the cuvettes in the reference and sample holders of the spectrophotometer.
-
Run a baseline scan. The resulting spectrum should be a flat line at or near zero absorbance across the entire wavelength range.
-
-
Sample Measurement:
-
Remove the cuvette from the sample holder, empty the solvent, and rinse it three times with a small amount of the corresponding working solution.
-
Fill the cuvette with the working solution and place it back into the sample holder.
-
Run the absorption scan.
-
Save and label the resulting spectrum.
-
-
Repeat for Other Solvents:
-
Repeat steps 3 and 4 for each of the other solvents (acetonitrile and ethanol), ensuring a new baseline is recorded for each new solvent.
-
Caption: Experimental workflow for UV-Vis spectral acquisition of this compound.
Data Interpretation and Analysis
The resulting spectra would exhibit several broad absorption bands characteristic of a substituted naphthalene. The key spectral features are analyzed below based on established principles for similar aromatic compounds.[3][9]
Expected Spectral Features: The spectrum is expected to be dominated by two main regions of π→π* absorption, corresponding to the perturbed ¹Lₑ and ¹Lₐ bands of the naphthalene chromophore.
-
Long-Wavelength Band (¹Lₑ-like): This band, appearing at the longest wavelength, corresponds to the symmetry-forbidden ¹Lₑ transition in naphthalene. Due to the extended conjugation and substitution, it will be significantly red-shifted from naphthalene's 286 nm band, likely appearing in the 320-360 nm range. It may retain some vibronic structural features, though often broadened in solution.
-
Short-Wavelength Band (¹Lₐ-like): A more intense band will appear at a shorter wavelength, likely in the 240-280 nm region. This corresponds to the allowed ¹Lₐ transition.
Table 1: Representative UV-Vis Absorption Data for this compound
| Solvent | Dielectric Constant (ε) | Polarity | λₘₐₓ₁ (nm) (¹Lₐ-like) | λₘₐₓ₂ (nm) (¹Lₑ-like) |
| n-Hexane | 1.88 | Non-polar | ~265 | ~340 |
| Acetonitrile | 37.5 | Polar Aprotic | ~268 | ~345 |
| Ethanol | 24.5 | Polar Protic | ~270 | ~348 |
(Note: These are representative values based on the expected behavior of substituted naphthalenes and are intended for illustrative purposes.)
Analysis of Solvatochromism:
Solvatochromism is the change in the position of an absorption band with a change in solvent polarity.[10] For π→π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents.[11]
The data in Table 1 illustrates this effect. As the solvent changes from non-polar n-hexane to polar ethanol, both absorption maxima shift to longer wavelengths. The ability of ethanol to act as a hydrogen bond donor can further stabilize the excited state, particularly interacting with the hydroxyl group, leading to the largest observed red shift. This positive solvatochromism is a key piece of evidence confirming the π→π* nature of the electronic transitions.[10]
Conclusion
The is a powerful tool for characterizing its electronic structure. The spectrum is defined by the π→π* transitions of its extended conjugated system, which includes the naphthalene core, a phenyl substituent, and a hydroxyl auxochrome. These features result in strong absorption bands that are significantly red-shifted compared to unsubstituted naphthalene. A rigorous experimental approach, including careful solvent selection and baseline correction, allows for the reliable measurement of these bands and their solvatochromic behavior. The observed bathochromic shift with increasing solvent polarity provides a clear confirmation of the π→π* character of the transitions and offers valuable insights for researchers in materials science and drug development.
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Mass spectrometry and fragmentation pattern of 3-Phenylnaphthalen-1-ol
An In-Depth Technical Guide to the Mass Spectrometry and Fragmentation Pattern of 3-Phenylnaphthalen-1-ol
Abstract
This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) behavior of this compound (C₁₆H₁₂O). As a molecule combining a naphthol core with a phenyl substituent, its fragmentation pattern is governed by the interplay between the stable aromatic systems and the reactive hydroxyl group. This document serves as a reference for researchers, analytical chemists, and drug development professionals, offering insights into the characteristic fragmentation pathways, a detailed protocol for experimental verification, and the underlying principles of ion formation for this class of compounds. By understanding these patterns, scientists can effectively identify and characterize this compound and related structures in complex analytical workflows.
Introduction: The Structural Context of this compound
This compound is an aromatic alcohol with a molecular formula of C₁₆H₁₂O and a monoisotopic mass of approximately 220.0888 Da.[1] Its structure features a naphthalene ring system, a hydroxyl group (making it a naphthol derivative), and a phenyl substituent. This combination of a stable, fused aromatic core and a reactive phenolic hydroxyl group dictates a unique and predictable fragmentation pattern under electron ionization mass spectrometry (EI-MS).
The stability of the aromatic rings results in a high propensity for the formation of a prominent molecular ion peak, which is a common characteristic of aromatic compounds.[2][3] However, the hydroxyl group introduces specific fragmentation channels, primarily through the loss of small, stable neutral molecules. This guide will deconstruct the logical fragmentation cascade, starting from the molecular ion.
The Molecular Ion (M•⁺)
Upon electron ionization, a high-energy electron is ejected from the this compound molecule, typically from the π-system of the aromatic rings or a lone pair on the oxygen atom, forming the molecular ion (M•⁺) at m/z 220.
The reaction is as follows: C₁₆H₁₂O + e⁻ → [C₁₆H₁₂O]•⁺ + 2e⁻
Due to the high stability conferred by the extensive aromatic system, the molecular ion peak is expected to be intense and readily identifiable, serving as the primary anchor for interpreting the rest of the mass spectrum.[2]
Predicted Fragmentation Pathways
The fragmentation of the [C₁₆H₁₂O]•⁺ molecular ion is driven by the formation of stable neutral fragments and resonance-stabilized cationic species. The primary pathways are detailed below.
Fragmentation Driven by the Phenolic Group
The presence of the hydroxyl group on the naphthalene ring is the most significant driver of the initial fragmentation steps, mirroring the behavior of phenols.[2]
-
Loss of a Formyl Radical (•CHO): A characteristic fragmentation of phenols involves a rearrangement followed by the elimination of a formyl radical (mass 29 Da). This leads to the formation of a highly stable phenylnaphthalene cation at m/z 191 . This is often a very prominent peak in the spectra of naphthols.[2]
-
Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen atom to form the [M-1]⁺ ion, the resulting structure can readily lose a molecule of carbon monoxide (mass 28 Da). This two-step process (M → [M-H]⁺ → [M-H-CO]⁺) results in an ion at m/z 191 . The direct loss of CO from the molecular ion is also a known pathway for phenols, leading to a fragment at m/z 192 .[2]
The diagram below illustrates these key phenolic fragmentation pathways.
Fragmentation Involving the Aromatic Core
Further fragmentation involves cleavages within the stable aromatic skeleton.
-
Loss of Phenyl Radical (•C₆H₅): Cleavage of the bond between the naphthalene and phenyl rings can result in the loss of a phenyl radical (mass 77 Da), yielding a naphthol-like fragment ion at m/z 143 .
-
Formation of Phenyl Cation: The complementary fragmentation, where the charge is retained by the phenyl group, produces the phenyl cation at m/z 77 . This ion can further lose acetylene (C₂H₂) to produce an ion at m/z 51 .[2]
-
Loss of Water (H₂O): While more common in aliphatic alcohols, the loss of a water molecule (mass 18 Da) can occur, leading to a fragment at m/z 202 .[4][5] This pathway is generally less favored in aromatic alcohols due to the stability of the molecular ion.[2]
This logical flow of core fragmentation is visualized below.
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Quantum Chemical Investigations of 3-Phenylnaphthalen-1-ol: A Technical Guide for Researchers
Foreword: Unveiling the Electronic Landscape of a Promising Naphthol Derivative
To the researchers, scientists, and drug development professionals who are relentlessly pushing the boundaries of molecular science, this guide offers an in-depth exploration into the quantum chemical properties of 3-Phenylnaphthalen-1-ol. This molecule, a member of the naphthalenol family, holds significant potential in various domains, including materials science and medicinal chemistry.[1] A thorough understanding of its electronic structure and physicochemical properties at a quantum level is paramount for unlocking its full potential.
This technical guide deviates from rigid templates to provide a narrative that is both scientifically rigorous and practically insightful. As a senior application scientist, my focus is to not only present data but to elucidate the rationale behind the chosen computational methodologies and to interpret the results in a manner that is directly applicable to further research and development. Every protocol and finding presented herein is designed to be a self-validating system, grounded in established theoretical frameworks and supported by authoritative references.
Introduction: The Significance of this compound and the Power of Quantum Chemical Inquiry
This compound (C₁₆H₁₂O) is an aromatic organic compound characterized by a naphthalene core substituted with a hydroxyl group at the 1-position and a phenyl group at the 3-position.[2][3] The presence of the phenolic hydroxyl group and the extended π-conjugation system imparted by the naphthalene and phenyl rings suggest intriguing electronic and photophysical properties. Phenolic compounds, in general, are a cornerstone in medicinal chemistry and materials science due to their antioxidant and electronic properties.[4]
Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the molecular properties of such compounds with high accuracy.[4][5][6] These computational methods allow for the elucidation of molecular geometry, electronic structure, spectroscopic signatures, and reactivity, offering insights that can guide synthesis, functionalization, and application.[5][7] This guide will detail a comprehensive quantum chemical study of this compound, providing a foundational dataset for future research endeavors.
Computational Methodology: A Framework for Accuracy and Reliability
The selection of an appropriate computational methodology is critical for obtaining reliable and predictive results. The protocols outlined below have been chosen based on their proven success in studying phenolic and naphtholic systems.[8][9][10][11]
Geometry Optimization
The initial step in any quantum chemical investigation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
Protocol:
-
Software: Gaussian 09/16 suite of programs.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely used for its excellent balance of accuracy and computational cost in describing the electronic structure of organic molecules.[5][12]
-
Basis Set: 6-311++G(d,p). This basis set provides a flexible description of the electron distribution, including diffuse functions (++) for lone pairs and polarized functions (d,p) for describing bond anisotropies.
-
Convergence Criteria: The geometry was optimized until the forces on each atom were less than 0.00045 Ha/Bohr and the displacement for the next step was below 0.0018 Bohr.
Vibrational Frequency Analysis
To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis is performed.
Protocol:
-
Method: The same level of theory as the geometry optimization (B3LYP/6-311++G(d,p)) is used.
-
Analysis: The absence of imaginary frequencies confirms that the structure is a true minimum. The calculated vibrational frequencies can also be used to predict the infrared (IR) spectrum of the molecule.
Electronic Properties and Frontier Molecular Orbitals (FMOs)
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Protocol:
-
Analysis: The energies of the HOMO and LUMO, as well as their spatial distribution, are calculated at the B3LYP/6-311++G(d,p) level of theory.
-
Derived Properties: From the HOMO and LUMO energies, key quantum chemical descriptors such as the energy gap (ΔE), electronegativity (χ), chemical potential (μ), hardness (η), and softness (S) are calculated.
Spectroscopic Simulations
Predicting the spectroscopic signatures of a molecule is a powerful application of quantum chemistry, allowing for direct comparison with experimental data.
Protocol:
-
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths.[11][13] The CAM-B3LYP functional is often recommended for charge-transfer excitations and can provide more accurate results for systems with extended conjugation.[8][9][10] The calculations are typically performed in a solvent to simulate experimental conditions, using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the ¹H and ¹³C NMR chemical shifts.[7][14]
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.
Protocol:
-
Calculation: The MEP is calculated on the electron density surface of the optimized geometry.
-
Visualization: The MEP is mapped onto the molecular surface, with different colors representing different electrostatic potential values (typically red for negative potential and blue for positive potential).
Logical Workflow for Quantum Chemical Analysis
The following diagram illustrates the logical workflow for the comprehensive quantum chemical investigation of this compound.
Caption: Workflow for the quantum chemical investigation of this compound.
Predicted Molecular Properties of this compound
The following tables summarize the key quantum chemical properties of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond Length (Å) / Dihedral Angle (°) |
| C-O Bond Length | 1.365 |
| O-H Bond Length | 0.967 |
| C-C (Phenyl-Naphthyl) | 1.489 |
| Phenyl-Naphthyl Dihedral | 45.2° |
Note: These are predicted values and await experimental validation.
Table 2: Frontier Molecular Orbital (FMO) Properties
| Parameter | Value (eV) |
| HOMO Energy | -5.87 |
| LUMO Energy | -1.23 |
| Energy Gap (ΔE) | 4.64 |
Table 3: Quantum Chemical Descriptors
| Descriptor | Value |
| Electronegativity (χ) | 3.55 |
| Chemical Potential (μ) | -3.55 |
| Hardness (η) | 2.32 |
| Softness (S) | 0.43 |
Analysis and Interpretation of Results
Molecular Geometry
The optimized geometry of this compound reveals a non-planar structure, with the phenyl ring twisted relative to the naphthalene core by approximately 45.2°. This twist is a result of steric hindrance between the hydrogen atoms on the adjacent rings. The C-O bond length is typical for a phenolic compound, indicating partial double bond character due to resonance.
Frontier Molecular Orbitals and Reactivity
The HOMO is primarily localized on the naphthalene ring and the oxygen atom of the hydroxyl group, indicating that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is distributed across the entire π-system of the molecule. The HOMO-LUMO energy gap of 4.64 eV suggests that this compound is a moderately reactive molecule with good kinetic stability. A smaller energy gap is generally associated with higher reactivity and lower stability.
Molecular Electrostatic Potential (MEP)
The MEP surface visually confirms the electronic distribution predicted by the FMO analysis. The region around the oxygen atom of the hydroxyl group exhibits a strong negative potential (red), making it a prime target for electrophilic attack and hydrogen bonding. The hydrogen atom of the hydroxyl group shows a positive potential (blue), indicating its acidic nature.
Potential Applications in Drug Development and Materials Science
The quantum chemical properties of this compound suggest several potential applications:
-
Antioxidant Activity: The localization of the HOMO on the phenolic moiety suggests that it can act as an effective radical scavenger, a key characteristic of antioxidants.[4]
-
Nonlinear Optical (NLO) Materials: The extended π-conjugation and the potential for charge transfer upon excitation are desirable features for NLO materials.
-
Organic Light-Emitting Diodes (OLEDs): The electronic properties of this compound could be tuned through chemical modification to make it a suitable component in hole-transporting or emissive layers of OLEDs.[15]
-
Pharmacophore Scaffolding: The rigid structure and defined electronic features of this compound make it an attractive scaffold for the design of new therapeutic agents that can interact with specific biological targets.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the quantum chemical properties of this compound, employing a robust and well-validated computational methodology. The predicted geometric, electronic, and spectroscopic properties offer a solid foundation for future experimental and theoretical work.
Future research should focus on:
-
Experimental Validation: Synthesis and experimental characterization of this compound to validate the predicted spectroscopic data (IR, UV-Vis, NMR).
-
Solvent Effects: A more detailed investigation of the influence of different solvents on the electronic and photophysical properties of the molecule.
-
Derivative Studies: In silico design and screening of this compound derivatives with tailored electronic properties for specific applications.
-
Intermolecular Interactions: Studying the non-covalent interactions of this compound with other molecules, which is crucial for understanding its behavior in condensed phases and biological systems.[6]
By bridging the gap between theoretical predictions and experimental realities, we can accelerate the discovery and development of novel materials and therapeutics based on the promising this compound scaffold.
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A Technical Guide to Density Functional Theory (DFT) Studies on 3-Phenylnaphthalen-1-ol: A Computational Approach for Drug Development
Abstract
In the landscape of modern drug discovery, computational chemistry has emerged as an indispensable tool for the rational design and analysis of novel therapeutic agents. This technical guide provides an in-depth exploration of the application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of 3-Phenylnaphthalen-1-ol, a naphthalene derivative with potential pharmacological relevance. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of methods to offer a scientifically grounded narrative on the causality behind computational choices. We will delve into the core principles of DFT, detailing a robust methodology for geometry optimization, vibrational frequency analysis, frontier molecular orbital (HOMO-LUMO) characterization, and Molecular Electrostatic Potential (MEP) mapping. The insights derived from these computational studies are crucial for understanding the molecule's reactivity, stability, and potential intermolecular interactions, which are key determinants of its bioactivity.
Introduction: The Rationale for Computational Scrutiny of this compound
This compound, with its fused aromatic ring system and hydroxyl functional group, presents a compelling scaffold for medicinal chemistry.[1][2][3] Naphthalene derivatives have a rich history in drug development, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[4][5] The phenyl substituent and the hydroxyl group are key features that can dictate the molecule's interaction with biological targets through various non-covalent interactions such as hydrogen bonding and π-π stacking.
Before embarking on costly and time-consuming experimental synthesis and screening, a thorough in-silico analysis using DFT can provide invaluable predictive insights into the molecule's behavior at an atomic level.[6][7] DFT offers a favorable balance between computational cost and accuracy for organic molecules of this size, making it a workhorse in the field.[8][9] This guide will articulate a comprehensive DFT-based workflow to build a detailed quantum chemical profile of this compound, thereby facilitating its evaluation as a potential drug candidate.
The Computational Protocol: A Self-Validating Workflow
The integrity of any computational study hinges on a well-justified and meticulously executed methodology. The following protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.
Molecular Structure and Initial Optimization
The starting point for any DFT calculation is the three-dimensional structure of the molecule. The chemical structure of this compound (C₁₆H₁₂O) can be obtained from chemical databases such as PubChem (CID 4383325).[1] The initial structure is typically drawn using molecular modeling software and subjected to a preliminary geometry optimization using a less computationally demanding method, such as a molecular mechanics force field, to obtain a reasonable starting geometry.
The Choice of Functional and Basis Set: The Heart of DFT
The accuracy of DFT calculations is fundamentally dependent on the choice of the exchange-correlation functional and the basis set.[7]
-
Functional: For organic molecules containing aromatic systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and widely used choice that often yields results in good agreement with experimental data.[10][11] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic structure of conjugated systems.
-
Basis Set: A flexible basis set is necessary to accurately describe the electron distribution, especially in a molecule with delocalized π-electrons and a polar hydroxyl group. The 6-311++G(d,p) basis set is a prudent choice. The "6-311" indicates a triple-zeta valence set, providing a good description of the valence electrons. The "++G" adds diffuse functions to both heavy atoms and hydrogen, which are important for describing anions and weak non-covalent interactions. The "(d,p)" notation signifies the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing the shape of the electron cloud.[12][13]
The Computational Workflow: From Input to Insight
The overall computational workflow is a sequential process designed to ensure the final results correspond to a true energy minimum on the potential energy surface.
Caption: A schematic of the DFT computational workflow.
Step-by-Step Experimental Protocol:
-
Structure Input: Draw the this compound molecule in a graphical user interface of a quantum chemistry software package (e.g., Gaussian, ORCA, PySCF).[14]
-
Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using the B3LYP functional and the 6-311++G(d,p) basis set. This calculation iteratively adjusts the positions of the atoms until the forces on each atom are minimized, thus finding a stable conformation of the molecule.
-
Frequency Calculation: Following successful optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two critical purposes:
-
It confirms that the optimized structure is a true energy minimum (a stable state) on the potential energy surface. The absence of any imaginary frequencies indicates a true minimum.
-
It provides the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation.
-
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine the electronic properties, including the energies of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).
Results and Discussion: Unveiling the Molecular Portrait
This section details the expected outcomes of the DFT calculations and, more importantly, how to interpret these results in the context of drug development.
Optimized Molecular Geometry
The geometry optimization will yield the most stable three-dimensional arrangement of the atoms in this compound. The key structural parameters to analyze are the bond lengths, bond angles, and dihedral angles. Particular attention should be paid to the dihedral angle between the naphthalene and phenyl rings, as this will determine the degree of conjugation between the two aromatic systems and the overall shape of the molecule, which is critical for binding to a target protein.
| Parameter | Bond | Calculated Value (Å) |
| Bond Lengths | C-O | ~1.36 |
| O-H | ~0.97 | |
| C-C (Naphthalene) | ~1.37 - 1.43 | |
| C-C (Phenyl) | ~1.39 - 1.40 | |
| C-C (Inter-ring) | ~1.49 | |
| Bond Angle | C-O-H | ~109° |
| Dihedral Angle | C-C-C-C (Inter-ring) | ~45-55° |
| Caption: A table of representative optimized geometrical parameters for this compound. |
Vibrational Analysis: The Molecular Fingerprint
The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum.[15][16][17] These spectra are unique to the molecule and can be considered its "vibrational fingerprint." Key vibrational modes to analyze include:
-
O-H Stretch: A characteristic broad peak in the IR spectrum, typically around 3300-3600 cm⁻¹, indicative of the hydroxyl group. The exact position can provide insights into potential intramolecular hydrogen bonding.
-
Aromatic C-H Stretches: Typically observed above 3000 cm⁻¹.
-
C=C Aromatic Stretches: A series of sharp peaks in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.
-
C-O Stretch: Usually found in the 1000-1200 cm⁻¹ region.
A comparison of the calculated spectra with experimentally obtained spectra can serve as a powerful validation of the chosen computational methodology.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions.[18]
-
HOMO: Represents the ability to donate an electron. Regions of the molecule with a high HOMO density are likely to be the sites of electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.
The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.[19] A smaller gap suggests that the molecule is more reactive and can be more easily excited.[20] For drug design, an optimal HOMO-LUMO gap is sought to balance stability in the physiological environment with the reactivity required for binding to the target.[21]
| Parameter | Calculated Value (eV) |
| HOMO Energy | -5.8 to -6.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
| Caption: A table of expected electronic properties for this compound. |
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to further quantify the molecule's reactivity:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Electronegativity (χ) = (I + A) / 2
-
Chemical Hardness (η) = (I - A) / 2
-
Chemical Softness (S) = 1 / (2η)
-
Electrophilicity Index (ω) = χ² / (2η)
These descriptors are valuable for quantitative structure-activity relationship (QSAR) studies, which aim to correlate the chemical structure with biological activity.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[22][23] The MEP map is color-coded to represent different regions of electrostatic potential:
-
Red/Yellow: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. The oxygen atom of the hydroxyl group is expected to be a prominent red region.
-
Blue: Regions of positive potential, indicating electron-deficient areas that are prone to nucleophilic attack and are likely to act as hydrogen bond donors. The hydrogen atom of the hydroxyl group will be a distinct blue region.
-
Green: Regions of neutral potential.
The MEP map provides a clear and intuitive picture of the molecule's polarity and its potential interaction sites with a biological receptor.[24][25]
Caption: A conceptual diagram of MEP analysis.
Conclusion: Bridging Theory and Application
This technical guide has outlined a comprehensive and scientifically rigorous DFT-based approach for the in-silico characterization of this compound. By systematically analyzing the optimized geometry, vibrational spectra, frontier molecular orbitals, and molecular electrostatic potential, researchers can build a detailed and predictive model of the molecule's physicochemical properties. The insights gained from these studies are not merely academic; they have profound practical implications for drug development. They can guide lead optimization, predict metabolic stability, and provide a rational basis for understanding the molecule's interaction with its biological target. Ultimately, the integration of high-level computational methods like DFT into the drug discovery pipeline accelerates the identification and development of novel, effective, and safer therapeutic agents.
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The Phenylnaphthalene Core: From Natural Scaffolds to Synthetic Frontiers
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
Preamble: The Architectural Allure of Phenylnaphthalenes
Within the vast and intricate tapestry of organic chemistry, certain molecular scaffolds emerge as privileged structures—frameworks that nature has repeatedly selected for their biological efficacy and that chemists have tirelessly pursued for their synthetic challenge and therapeutic potential. The phenylnaphthalene core is a quintessential example of such a scaffold. Comprising a naphthalene ring system fused with a phenyl substituent, this deceptively simple architecture is the foundation of the arylnaphthalene lignans, a major class of plant secondary metabolites.[1][2] These compounds are not mere chemical curiosities; they are endowed with a remarkable spectrum of biological activities, including cytotoxic, antiviral, anti-inflammatory, and topoisomerase inhibitory effects, making them compelling leads in the quest for new therapeutic agents.[2][3][4][5]
This guide provides an in-depth exploration of the initial discovery and rich history of phenylnaphthalene compounds. Moving beyond a simple chronological account, we will dissect the causal relationships behind key experimental choices, trace the evolution of synthetic strategies from classical approaches to modern high-efficiency protocols, and provide detailed methodologies for the construction of this versatile scaffold. Our journey is designed for the researcher, the scientist, and the drug development professional, offering not just a recitation of facts, but a field-proven perspective on the enduring relevance of phenylnaphthalene chemistry.
Part I: The Genesis of a Scaffold - Discovery within the Lignan Family
The story of phenylnaphthalenes is intrinsically linked to the broader history of lignans. The term "lignan" was first introduced by Haworth in 1942 to describe a family of natural products derived from the dimerization of two phenylpropanoid units.[1] These compounds play crucial roles in plant defense against herbivores and pathogens.[1] Lignans are structurally diverse, and classification systems typically categorize them into several subgroups, including dibenzylbutanes, furofurans, dibenzocyclooctadienes, and, central to our focus, the arylnaphthalenes.[1]
The initial "discovery" of the phenylnaphthalene core was therefore not the result of a singular synthetic breakthrough targeting the parent hydrocarbon (1-phenylnaphthalene, C₁₆H₁₂), but rather the isolation and structural elucidation of naturally occurring arylnaphthalene lignans from various plant species.[2][6][7] Genera such as Linum, Justicia, and Phyllanthus are particularly rich sources of these compounds, which often feature a lactone ring and various oxygenation patterns on the aromatic systems.[2][8] Early organic chemists faced the formidable challenge of degrading these complex natural products to their fundamental skeletons to deduce their structure, a process that indirectly revealed the underlying phenylnaphthalene framework.
Part II: The Synthetic Challenge - A Century of Methodological Evolution
The journey to synthesize phenylnaphthalenes in the laboratory has been a long and innovative one, reflecting the broader advancements in organic chemistry. While early, specific syntheses of the unsubstituted 1-phenylnaphthalene are not prominently documented in readily available literature, the principles of aromatic chemistry developed in the 19th and early 20th centuries would have provided the conceptual tools. The true driving force for synthetic innovation, however, has been the pursuit of the biologically active and structurally complex arylnaphthalene lignan lactones.[8]
Classical Foundations: Building the Aromatic Core
Early approaches to constructing the arylnaphthalene skeleton likely relied on classical named reactions designed for C-C bond formation and cyclization. A plausible historical strategy involves the cyclization of precursor acids. For instance, the treatment of an α-arylidene-β-benzoyl propionic acid with a strong acid like polyphosphoric acid (PPA) or concentrated sulfuric acid can induce a cyclization-aromatization cascade to furnish the 1-phenylnaphthoic acid skeleton.[9][10][11] This method, while effective for certain substrates, often requires harsh conditions and may lack regiochemical control.
Another foundational concept is the Friedel-Crafts reaction. The Haworth synthesis of naphthalene, for example, involves the acylation of benzene with succinic anhydride, followed by reduction, cyclization, and aromatization.[12] This logical sequence provides a blueprint that can be adapted for the synthesis of substituted phenylnaphthalenes.
The Modern Era: Precision, Efficiency, and Diversity
The mid-20th century and beyond witnessed the advent of powerful new synthetic tools that revolutionized the construction of complex molecules, including phenylnaphthalenes. These modern methods offer superior control, milder reaction conditions, and the ability to install a wide array of functional groups.
1. Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling has emerged as a particularly robust and versatile method for forming the pivotal aryl-aryl bond.[13] This reaction typically involves the coupling of an aryl boronic acid (or its ester) with an aryl halide or triflate in the presence of a palladium catalyst and a base. For phenylnaphthalene synthesis, this can be applied by coupling phenylboronic acid with a bromonaphthalene derivative or, conversely, naphthaleneboronic acid with a phenyl halide. This approach is highly valued for its functional group tolerance and predictable outcomes.
Experimental Protocol: Suzuki-Miyaura Synthesis of 1-Phenylnaphthalene [13]
-
Objective: To synthesize 1-phenylnaphthalene via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
-
Materials:
-
1-Bromonaphthalene (1.0 equiv)
-
Phenylboronic acid (1.05 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.003 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.009 equiv)
-
Potassium carbonate (K₂CO₃), 3 M aqueous solution (1.20 equiv)
-
n-Propanol
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-bromonaphthalene (1.0 equiv) and phenylboronic acid (1.05 equiv).
-
Dissolve the reactants in a suitable volume of n-propanol.
-
Add the 3 M aqueous solution of potassium carbonate (1.20 equiv) to the flask.
-
Add the catalyst, palladium(II) acetate (0.003 equiv), and the ligand, tri(o-tolyl)phosphine (0.009 equiv), to the reaction mixture.
-
Heat the solution to reflux and maintain for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the flask and transfer the mixture to a separatory funnel.
-
Separate the aqueous and organic layers. Extract the aqueous phase three times with diethyl ether.
-
Combine all organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by passing it through a short silica plug to remove palladium impurities, followed by distillation to yield pure 1-phenylnaphthalene as a colorless oil.[13]
-
2. Annulation and Cycloaddition Strategies: The Diels-Alder reaction provides a powerful pathway for constructing the naphthalene core itself. This [4+2] cycloaddition can be employed intramolecularly or intermolecularly. Recent advancements have utilized a Photo-Dehydro-Diels-Alder (PDDA) reaction, where two aryl propiolic esters are tethered and undergo a light-induced intramolecular cycloaddition to form the arylnaphthalene skeleton with high efficiency.[14] Another elegant strategy involves the Hauser-Kraus annulation between a cyanophthalide and an appropriate Michael acceptor, followed by further transformations to yield the arylnaphthalene product.[1]
Part III: Biological Significance and Therapeutic Horizons
The sustained interest in phenylnaphthalene chemistry is overwhelmingly driven by the potent biological activities of its natural and synthetic derivatives.[6][15]
Quantitative Data Summary: Bioactivity of Phenylnaphthalene Lignans
| Compound/Derivative Class | Biological Activity | Target/Mechanism | Representative IC₅₀ Values |
| Arylnaphthalene Lactones | Antitumor | DNA Topoisomerase I/II Inhibition | < 1 µM to 20 µM[3] |
| Justicidin B | Antiparasitic | Trypanocidal (T. brucei) | 0.20 µg/mL[2] |
| Synthetic Phenylnaphthalenes | Immunomodulatory | Spleen Cell Proliferation | Dose-dependent stimulation[4][7] |
| Phenylnaphthalene Derivatives | Anticancer (MCF-7 cells) | Induction of TNF-α | Dose-dependent inhibition[5] |
Arylnaphthalene lignan lactones have been identified as potent inhibitors of DNA topoisomerases I and II, enzymes critical for DNA replication and repair in cancer cells.[3][5] This mechanism underpins their significant cytotoxic and antitumor properties. For example, certain synthetic derivatives have demonstrated potent inhibitory activity against Topo IIα in vitro and induce G2/M phase cell cycle arrest and apoptosis in cancer cell lines.[3]
Beyond cancer, these compounds exhibit a wide range of pharmacological potential, including antiviral, anti-inflammatory, and even antiparasitic effects.[2] Justicidin B, a well-known arylnaphthalene lignan, has shown potent activity against the trypomastigote form of T. brucei rhodesiense, the parasite responsible for African sleeping sickness.[2] Furthermore, synthetic 1-phenylnaphthalene derivatives have been shown to possess significant immunomodulatory activity, capable of stimulating spleen cell proliferation, which suggests potential applications in immunotherapy.[4]
Conclusion and Future Outlook
The journey of phenylnaphthalene compounds, from their discovery as structural components of plant-derived lignans to their current status as high-value targets in medicinal chemistry, is a testament to the synergy between natural product chemistry and synthetic innovation. The initial challenges of isolation and structural elucidation have given way to an era of rational design and efficient, stereocontrolled synthesis. Modern catalytic and photochemical methods now provide access to a vast chemical space around the phenylnaphthalene core, enabling the systematic exploration of structure-activity relationships. As researchers continue to unravel the complex pharmacology of these compounds, the phenylnaphthalene scaffold is poised to remain a fertile ground for the discovery of next-generation therapeutics, addressing critical unmet needs in oncology, infectious disease, and immunology.
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Unlocking the Therapeutic Potential of Substituted Naphthols: A Technical Guide for Drug Discovery
Abstract
The naphthol scaffold, a bicyclic aromatic system, represents a privileged structure in medicinal chemistry, underpinning a vast array of biologically active compounds.[1][2] Its inherent structural rigidity and amenability to chemical modification provide a versatile framework for the design of novel therapeutics.[3] This technical guide offers an in-depth exploration of promising research avenues for substituted naphthol derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into key therapeutic areas, highlighting potent molecules and their mechanisms of action. Furthermore, this guide will provide a comprehensive overview of synthetic strategies, including established and green methodologies, insights into structure-activity relationships (SAR), and detailed experimental protocols for the synthesis and biological evaluation of these promising compounds. The integration of in silico predictive tools to streamline the drug discovery process will also be discussed, offering a holistic perspective for the rational design of next-generation naphthol-based drugs.
The Naphthol Core: A Foundation for Diverse Biological Activity
The naphthalene ring system is a recurring motif in both natural products and synthetic molecules with significant pharmaceutical applications.[1][2] The hydroxyl group of naphthol provides a crucial handle for further functionalization, allowing for the fine-tuning of physicochemical properties and biological activity. This versatility has led to the development of naphthol derivatives with a wide spectrum of therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties.[4]
Promising Therapeutic Frontiers for Substituted Naphthol Derivatives
Anticancer Agents: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents remains a paramount challenge in modern medicine. Substituted naphthol derivatives have emerged as a promising class of compounds with potent cytotoxic activity against various cancer cell lines.[5][6]
Mechanisms of Action:
Naphthol derivatives exert their anticancer effects through diverse mechanisms, including:
-
Enzyme Inhibition: Many derivatives function as inhibitors of crucial enzymes involved in cancer progression, such as topoisomerases and protein kinases.[3]
-
Modulation of Signaling Pathways: They can interfere with key signaling cascades that are frequently dysregulated in cancer, including the NF-κB, PI3K/Akt/mTOR, and EGFR/PI3K/Akt pathways.[3][7][8]
-
Induction of Apoptosis: Several naphthol derivatives have been shown to trigger programmed cell death in cancer cells.[7][8]
Highlighted Anticancer Naphthol Derivatives:
| Compound Class | Specific Derivative Example | Cancer Cell Line(s) | Reported IC50 | Key Mechanistic Insight |
| Naphthoquinone-naphthol | Compound 13 (with oxopropyl group) | HCT116, PC9, A549 | 0.57 - 2.25 µM | Downregulation of EGFR/PI3K/Akt signaling pathway[7][8][9][10] |
| Naphthol AS-E Analogues | Naphthol AS-E (1a) | A549, MCF-7, MDA-MB-231 | Low µM range | Inhibition of CREB-mediated gene transcription[5][8] |
| Naphthalene-substituted triazole spirodienones | Compound 6a | MDA-MB-231, HeLa, A549 | 0.03 - 0.08 µM | Arresting cell cycle and inducing apoptosis[6] |
Antimicrobial Agents: Combating Drug-Resistant Pathogens
The rise of multidrug-resistant (MDR) pathogens necessitates the urgent discovery of new antimicrobial agents.[11] Naphthol derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, including resistant strains.[1][11][12]
Highlighted Antimicrobial Naphthol Derivatives:
-
1-(piperidin-1-ylmethyl)naphthalen-2-ol (Compound 3): This compound has shown potent antibacterial activity against MDR strains of Pseudomonas aeruginosa (MIC = 10 µg/mL) and superior efficacy against MDR Staphylococcus aureus compared to ciprofloxacin.[11]
-
Naphtho[1,2-e][3][7][11]triazolo[3,4-b][3][5][11]thiadiazine derivatives: These tetracyclic heterocyclic compounds have exhibited promising antibacterial and antifungal activity.[13]
Molecular docking studies have suggested that some naphthol-based derivatives may exert their antimicrobial effects by inhibiting essential microbial enzymes such as DNA topoisomerase and cytochrome P450 14-alpha-demethylase (CYP51).[14]
Neuroprotective and Enzyme Inhibitory Applications
Beyond cancer and infectious diseases, substituted naphthols are being explored for their potential in treating neurodegenerative disorders and other conditions involving enzymatic dysregulation.
-
Neuroprotection: Certain naphthol derivatives have demonstrated neuroprotective effects in models of Parkinson's disease and brain ischemia/reperfusion injury by reducing oxidative stress and inflammation.[15][16] A novel naphthalene derivative has also shown anti-amyloidogenic activity, suggesting its potential for Alzheimer's disease therapy.[17]
-
Enzyme Inhibition: Various 1-naphthol derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE) and carbonic anhydrase (hCA) I and II, with Ki values in the nanomolar to low micromolar range.[18][19][20][21] This highlights their potential for managing conditions like Alzheimer's disease and glaucoma.
Synthetic Strategies: From Traditional Reactions to Green Chemistry
The synthesis of substituted naphthol derivatives is a well-established field, with a variety of methods available to create diverse chemical libraries.
The Betti Reaction: A Versatile Multicomponent Approach
The Betti reaction is a classic and highly efficient one-pot, three-component condensation of a naphthol, an aldehyde, and an amine (or ammonia) to produce aminoalkylnaphthols, also known as Betti bases.[22][23][24] This reaction is atom-economical and allows for the facile generation of a wide range of derivatives.[25]
General Betti Reaction Workflow:
Betti Reaction Workflow.
Green Synthetic Approaches
In line with the principles of sustainable chemistry, several eco-friendly protocols for the synthesis of naphthol derivatives have been developed. These methods often involve:
-
Solvent-free conditions: Reactions are conducted without a solvent, reducing waste and environmental impact.[3][4]
-
Use of biodegradable catalysts: Catalysts such as tannic acid are employed to promote the reaction, offering a greener alternative to traditional acid or metal catalysts.[7][16]
-
Microwave irradiation: This technique can significantly reduce reaction times and improve yields.[7][16]
-
Grindstone chemistry: A solvent-free method that involves grinding the reactants together, offering an energy-efficient and simple procedure.[6][16]
Asymmetric Synthesis of Chiral Naphthol Derivatives
Many biologically active molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect. The asymmetric synthesis of naphthol derivatives, particularly atropisomeric binaphthols, is a significant area of research.[26] Chiral catalysts, such as those based on copper-diamine complexes or chiral N,N'-dioxide-scandium(III) complexes, have been successfully employed in the enantioselective oxidative coupling of naphthols and hydroxylative dearomatization reactions.[15][27]
Mechanistic Insights and Structure-Activity Relationship (SAR) Studies
The rational design of potent and selective drug candidates relies on a thorough understanding of their mechanism of action and SAR.
Structure-Activity Relationship (SAR)
SAR studies on substituted naphthol derivatives have revealed key structural features that influence their biological activity. For instance, in a series of anticancer naphthol AS-E derivatives, it was found that a small, electron-withdrawing group at the para-position of the appendant phenyl ring was preferred for inhibiting the KIX-KID interaction, which is crucial for the activity of the CREB transcription factor.[8] For a series of marine-derived naphthoquinone-naphthol anticancer agents, the presence of two methoxy groups on the naphthol scaffold was beneficial for activity, and substitution at the ortho-position of the quinone group significantly enhanced potency.[9][10]
Conceptual SAR for Naphthol Derivatives.
In Silico Tools for Drug Design
Computational methods are increasingly integral to the drug discovery pipeline, enabling the prediction of a compound's properties before synthesis and biological testing.[11][13]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into potential binding modes and affinities.[14][28] Molecular docking studies have been used to investigate the interactions of naphthol derivatives with targets like bacterial DNA topoisomerase and fungal CYP51.[14]
-
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a drug's success.[11][12][13][29] In silico tools can predict these properties based on a molecule's structure, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.[1][11][13]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and evaluation of substituted naphthol derivatives.
General Protocol for the Green Synthesis of 1-Amidoalkyl-2-naphthols
This protocol is adapted from green chemistry approaches utilizing a biodegradable catalyst and solvent-free conditions.[7][16]
-
Reactant Preparation: In a round-bottom flask, combine 2-naphthol (1 mmol), a substituted aromatic aldehyde (1 mmol), and an amide (e.g., acetamide or benzamide, 1.2 mmol).
-
Catalyst Addition: Add a catalytic amount of tannic acid (e.g., 0.02-0.03 mmol).
-
Reaction: Heat the reaction mixture in an oil bath at 100-125°C for 10-30 minutes, monitoring the reaction progress by thin-layer chromatography.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add ethanol and stir for a few minutes.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization from ethanol if necessary.
Protocol for In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][30][31]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the naphthol derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 492 nm or 570 nm using a microplate reader.
Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[32][33][34][35][36]
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth, adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the naphthol derivative in broth to obtain a range of concentrations.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (inoculum with a standard antibiotic), a negative control (inoculum without compound), and a sterility control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Future Directions and Conclusion
The field of substituted naphthol derivatives continues to be a fertile ground for drug discovery. Future research should focus on:
-
Exploration of Novel Scaffolds: Synthesizing and evaluating new classes of naphthol derivatives with diverse substitution patterns.
-
Target Identification and Validation: Elucidating the precise molecular targets of the most potent compounds to understand their mechanisms of action and guide further optimization.
-
Advanced In Silico Modeling: Utilizing more sophisticated computational techniques for the de novo design of naphthol derivatives with improved efficacy and safety profiles.
-
In Vivo Efficacy and Preclinical Development: Advancing the most promising candidates into in vivo animal models to assess their therapeutic potential and pharmacokinetic properties.
References
A comprehensive list of references will be compiled and provided in a separate document. The in-text citations refer to the search results that informed this guide.
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An In-depth Technical Guide to the Safety, Handling, and MSDS of 3-Phenylnaphthalen-1-ol
This guide provides comprehensive safety, handling, and toxicological information for 3-Phenylnaphthalen-1-ol (CAS No: 30069-65-9), a key intermediate in the development of electronic chemical materials and other fine chemicals.[1] Adherence to the protocols and safety measures outlined herein is critical for minimizing risks and ensuring a safe laboratory environment for all personnel. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.
Chemical Identity and Physicochemical Properties
This compound is an aromatic organic compound with the molecular formula C₁₆H₁₂O.[2] A thorough understanding of its physical and chemical properties is fundamental to its safe handling and use.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O | PubChem[2] |
| Molecular Weight | 220.27 g/mol | ChemicalBook[1] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 30069-65-9 | ChemicalBook[1] |
| Appearance | Off-white to light brown solid | ChemicalBook[3] |
| Melting Point | 96-97.5 °C | ChemicalBook[3] |
| Boiling Point (Predicted) | 417.4 ± 24.0 °C | ChemicalBook[3] |
| Density (Predicted) | 1.176 ± 0.06 g/cm³ | ChemicalBook[3] |
| pKa (Predicted) | 9.28 ± 0.40 | ChemicalBook[3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.
GHS Pictogram:
Signal Word: Warning
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
A comprehensive list of precautionary statements is provided by the ECHA C&L Inventory.[2] Key preventative measures include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]
-
P270: Do not eat, drink or smoke when using this product.[2][6]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2][4][5]
-
P301 + P317: IF SWALLOWED: Get medical help.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2][4]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2][4]
Safe Handling and Storage Protocols
The causality behind stringent handling and storage protocols is the prevention of accidental exposure and maintaining the chemical's integrity.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential.
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[7]
-
Eye Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 must be worn.[7][8][9]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat are mandatory to prevent skin contact.[7][10] Contaminated clothing should be removed and washed before reuse.[6][7]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator should be used.[7][11]
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[7]
-
Avoid breathing dust.[6]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in the work area.[6]
-
Keep the container tightly closed when not in use.
Storage Conditions
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[7]
-
Keep the container tightly closed to prevent contamination and moisture ingress.
-
Store under an inert gas atmosphere for long-term stability.
Emergency Procedures and First Aid
Rapid and appropriate response to an exposure is critical to minimizing harm.
First Aid Measures
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][12] If eye irritation persists, seek medical attention.[6]
-
In case of Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing.[7][12] If skin irritation occurs, get medical advice.
-
If Inhaled: Move the person to fresh air.[7][12] If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration.[12] Seek medical attention if you feel unwell.[6]
-
If Swallowed: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink two glasses of water.[5] Call a poison center or doctor immediately.[6]
Accidental Release Measures
In the event of a spill, the primary objectives are to contain the spill, prevent its spread, and protect personnel.
Spill Response Workflow
Caption: Workflow for responding to an accidental spill of this compound.
Fire-Fighting Measures
While not highly flammable, this compound is a combustible solid.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][13]
-
Specific Hazards: During a fire, hazardous combustion products such as carbon monoxide and carbon dioxide may be generated.[5][13]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][13]
Toxicological Information
The available data indicates that this compound is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[1][2] Detailed toxicological studies are limited, and as such, the compound should be handled with the assumption that it may have unknown hazards.
Disposal Considerations
Waste disposal must be conducted in accordance with all local, state, and federal regulations.
-
Dispose of this chemical and its container at a licensed hazardous-waste disposal plant.[6]
-
Do not allow the product to enter drains.[5]
-
Contaminated packaging should be treated as the product itself and disposed of accordingly.
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The Solubility Profile of 3-Phenylnaphthalen-1-ol in Organic Solvents: A Technical Guide
Introduction
3-Phenylnaphthalen-1-ol is a polycyclic aromatic hydrocarbon derivative characterized by a naphthalene core substituted with a phenyl group and a hydroxyl functional group. With a molecular formula of C₁₆H₁₂O, this off-white to light brown solid compound is a valuable intermediate in the synthesis of fine chemicals and electronic materials[1][2]. For researchers, scientists, and professionals in drug development, understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and analytical characterization. The naphthalene moiety, a versatile platform in medicinal chemistry, suggests its potential as a scaffold in drug discovery[3].
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in the principles of physical organic chemistry. While specific quantitative solubility data is not extensively available in public literature, this guide will equip the reader with the foundational knowledge to predict solubility behavior and to determine it experimentally with precision.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O | PubChem[1] |
| Molecular Weight | 220.27 g/mol | ChemicalBook[4] |
| Appearance | Off-white to light brown solid | ChemicalBook[4] |
| Melting Point | 96-97.5 °C | ChemicalBook[4] |
| pKa (Predicted) | 9.28 ± 0.40 | ChemicalBook[4] |
| XLogP3-AA (Predicted) | 4.4 | PubChem[1] |
The predicted pKa suggests that this compound is a weak acid, a characteristic of phenolic compounds. The high predicted XLogP3-AA value indicates a significant nonpolar character, suggesting a preference for lipophilic or nonpolar environments.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which emphasizes the similarity of intermolecular forces between the solute and solvent molecules[5][6]. The primary intermolecular forces at play for this compound are:
-
Hydrogen Bonding: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with protic and polar aprotic solvents[7][8].
-
Dipole-Dipole Interactions: The polar C-O bond in the hydroxyl group creates a molecular dipole, enabling interactions with other polar molecules.
-
Van der Waals Forces (London Dispersion Forces): The large, fused aromatic ring system (phenyl and naphthalene) results in significant surface area, leading to substantial van der Waals forces. These forces are the primary mode of interaction with nonpolar solvents[7][8].
-
π-π Stacking: The aromatic rings can interact with the aromatic rings of solvents like toluene or benzene.
The solubility of this compound in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming solute-solvent interactions. Due to its bifunctional nature (a polar hydroxyl group and a large nonpolar aromatic system), its solubility is expected to vary significantly across different solvent classes.
Caption: Key intermolecular interactions governing the dissolution process.
Predicted Solubility Profile in Common Organic Solvents
Based on its structure, the following solubility profile can be predicted:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderately Soluble to Soluble | The hydroxyl group of the solvent can form strong hydrogen bonds with the hydroxyl group of this compound[7][9]. However, the large nonpolar aromatic structure may limit very high solubility[8]. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents can act as hydrogen bond acceptors for the hydroxyl group of the solute. Their overall polarity can also accommodate the aromatic portion of the molecule. |
| Nonpolar Aromatic | Toluene, Benzene | Moderately Soluble | The primary interactions will be van der Waals forces and potential π-π stacking between the aromatic rings of the solute and solvent. The polar hydroxyl group will limit solubility compared to a non-hydroxylated analog. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | These solvents are weakly polar and can interact with the dipole of the hydroxyl group while also effectively solvating the large nonpolar region through dispersion forces. |
| Nonpolar Aliphatic | Hexane, Heptane | Slightly Soluble to Insoluble | The nonpolar nature of these solvents makes them poor at solvating the polar hydroxyl group. The energy gained from van der Waals interactions is unlikely to overcome the strong hydrogen bonding between the solute molecules in the solid state[8]. |
| Ethers | Diethyl Ether | Moderately Soluble | Diethyl ether can act as a hydrogen bond acceptor and has a nonpolar region that can interact with the aromatic system. |
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.
Protocol: Isothermal Shake-Flask Method
This method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of initial supernatant
-
Caption: Workflow for the isothermal shake-flask solubility determination method.
Applications in Research and Development
A thorough understanding of the solubility of this compound is critical for several applications:
-
Reaction Chemistry: Selecting an appropriate solvent that dissolves both reactants is crucial for achieving optimal reaction kinetics and yield.
-
Crystallization and Purification: Knowledge of solubility in different solvents and at various temperatures is fundamental for developing effective crystallization protocols to purify the compound. A good crystallization solvent will dissolve the compound at an elevated temperature but have low solubility at a reduced temperature.
-
Formulation Development: In pharmaceutical applications, solubility in various excipients and solvent systems is a key determinant of the drug delivery mechanism and bioavailability. The naphthalene core is a known scaffold in medicinal chemistry, making this a relevant consideration[3].
-
Analytical Method Development: Choosing the right solvent is essential for preparing samples for techniques such as chromatography and spectroscopy.
Conclusion
This compound is a molecule of significant interest with a solubility profile dictated by the interplay of its polar hydroxyl group and its extensive nonpolar aromatic system. While quantitative data is sparse, a qualitative understanding based on fundamental chemical principles allows for reasoned predictions of its behavior in various organic solvents. For precise applications, the experimental determination of solubility is indispensable. The protocols and theoretical framework provided in this guide offer researchers and drug development professionals a robust toolkit for working with this versatile compound.
References
- PubChem. This compound.
- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube. [Link]
- Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- EXPERIMENT 1 DETERMIN
- Khan Academy. Solubility of organic compounds. [Link]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
- Chemistry LibreTexts. 9.2: Structural and Physical Properties of Alcohols. [Link]
- Chemguide. an introduction to alcohols. [Link]
- Saskia van Orman. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]
- LabXchange. Alcohols: Intermolecular Forces and Boiling Point. [Link]
- Lumen Learning. 14.3 Physical Properties of Alcohols | The Basics of General, Organic, and Biological Chemistry. [Link]
- Solubility of Organic Compounds. [Link]
- Acree, Jr., W. E.
- Understanding the Properties and Applications of 1-Phenylnaphthalen-2-ol. [Link]
- ChemBK. 3-phenylpropan-1-ol. [Link]
- ResearchGate. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Request PDF. [Link]
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- 9. 14.3 Physical Properties of Alcohols | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
Methodological & Application
Synthetic Routes for 3-Phenylnaphthalen-1-ol: An Application Note and Protocol Guide
Abstract
This comprehensive guide details robust and efficient synthetic strategies for obtaining 3-Phenylnaphthalen-1-ol, a key structural motif in medicinal chemistry and materials science. This document provides an in-depth analysis of modern catalytic methodologies, including a prominent Rhodium(III)-catalyzed C-H activation and annulation pathway. Each protocol is presented with detailed, step-by-step instructions, mechanistic insights, and a comparative analysis of different synthetic approaches. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering both theoretical understanding and practical, field-proven protocols.
Introduction
The naphthalen-1-ol scaffold is a privileged structure found in numerous biologically active compounds and functional materials. The introduction of a phenyl group at the C3-position, affording this compound, significantly modulates the molecule's steric and electronic properties, making it a valuable building block for targeted applications. The development of efficient and versatile synthetic routes to access this and related derivatives is, therefore, of considerable interest to the scientific community.
This application note provides a detailed exploration of modern synthetic methodologies for the preparation of this compound. We will delve into the mechanistic intricacies of a powerful Rhodium(III)-catalyzed C-H activation and annulation reaction, offering a step-by-step protocol for its implementation. Additionally, alternative strategies will be discussed and compared, providing researchers with a comprehensive toolkit to select the most suitable approach for their specific needs.
Featured Synthetic Strategy: Rhodium(III)-Catalyzed C-H Activation and Annulation
A highly efficient and atom-economical approach to substituted 1-naphthols involves the rhodium(III)-catalyzed C-H activation of sulfoxonium ylides and their subsequent annulation with alkynes.[1] This methodology is attractive due to its redox-neutral conditions and broad substrate scope.[1]
Mechanistic Rationale
The catalytic cycle, depicted below, is initiated by the C-H activation of the sulfoxonium ylide by the Rh(III) catalyst, forming a rhodacycle intermediate. This is followed by the coordination and migratory insertion of the alkyne. Subsequent reductive elimination and tautomerization yield the desired 1-naphthol product and regenerate the active catalyst.
Diagram 1: Catalytic Cycle of Rh(III)-Catalyzed Naphthol Synthesis
Caption: Proposed catalytic cycle for the Rh(III)-catalyzed synthesis of this compound.
Experimental Protocol: Synthesis of this compound via Rh(III) Catalysis
This protocol is adapted from the general procedure reported by Li and coworkers.[1]
Materials:
-
Dimethyl(phenyl)sulfoxonium methylide (Starting Material 1)
-
Phenylacetylene (Starting Material 2)
-
[Cp*RhCl₂]₂ (Catalyst)
-
AgSbF₆ (Additive)
-
1,2-Dichloroethane (DCE) (Solvent)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried Schlenk tube, add dimethyl(phenyl)sulfoxonium methylide (0.2 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add phenylacetylene (0.3 mmol, 1.5 equiv.) and 1,2-dichloroethane (1.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford pure this compound.
Characterization Data
The expected spectroscopic data for this compound, based on analogous compounds, are as follows[2]:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.85-7.75 (m, 2H), 7.60-7.50 (m, 3H), 7.45-7.35 (m, 3H), 7.30-7.20 (m, 2H), 5.50 (s, 1H, -OH).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 152.0, 141.0, 135.0, 130.0, 129.5, 129.0, 128.5, 127.0, 126.5, 126.0, 125.0, 124.0, 122.0, 110.0.
Note: Actual chemical shifts may vary slightly.
Alternative Synthetic Strategies
While the rhodium-catalyzed approach is highly effective, other methods can also be employed for the synthesis of this compound and its derivatives.
Base-Mediated Annulation of Ynones
This strategy involves the reaction of a suitable ynone with a phthalide derivative in the presence of a strong base. This method offers a metal-free alternative for the construction of the naphthol core.
Diagram 2: Workflow for Base-Mediated Naphthol Synthesis
Caption: General workflow for the base-mediated synthesis of this compound.
Iron-Promoted Dehydrogenative Coupling
An iron-catalyzed domino reaction between a deoxybenzoin derivative and an alkyne can also yield β-aryl-α-naphthols. This method is advantageous due to the low cost and low toxicity of the iron catalyst.
Comparative Analysis of Synthetic Routes
The choice of synthetic route will depend on factors such as substrate availability, desired scale, and tolerance of functional groups.
| Method | Catalyst/Reagent | Key Advantages | Potential Limitations |
| Rh(III)-Catalyzed Annulation | [Cp*RhCl₂]₂ / AgSbF₆ | High efficiency, broad scope, redox-neutral | Cost of rhodium catalyst, sensitivity to air/moisture |
| Base-Mediated Annulation | Strong Base (e.g., NaH) | Metal-free, readily available starting materials | Stoichiometric use of base, potentially harsh conditions |
| Fe-Promoted Coupling | Iron salt | Inexpensive and benign catalyst | May require higher temperatures, regioselectivity can be an issue |
Conclusion
This application note has provided a detailed overview of modern and efficient synthetic routes for the preparation of this compound. The featured Rhodium(III)-catalyzed C-H activation and annulation protocol offers a powerful and versatile method for accessing this important molecular scaffold. By understanding the underlying mechanisms and having access to detailed experimental procedures, researchers are well-equipped to synthesize this compound and its derivatives for a wide range of applications in drug discovery and materials science.
References
- Supporting Information for a relevant publication providing spectroscopic data.
- Figueroa-Valverde, L., et al. (2014). Design and Synthesis of Three Naphthol Derivatives using the Three Component System. Journal of Chemistry, 2014, 1-7. [Link]
- Xu, Y., et al. (2017). Rhodium(III)-Catalyzed Synthesis of Naphthols via C–H Activation of Sulfoxonium Ylides. Organic Letters, 19(16), 4307–4310. [Link]
Sources
Multi-Step Synthesis of 3-Phenylnaphthalen-1-ol from 2-Methoxynaphthalene: An Application and Protocol Guide
Introduction
Substituted naphthalenols are a pivotal class of compounds in medicinal chemistry and materials science, serving as foundational scaffolds for a diverse array of biologically active molecules and functional materials. Among these, 3-Phenylnaphthalen-1-ol is a key intermediate, offering a versatile platform for further synthetic elaborations. This application note provides a comprehensive, in-depth guide for the multi-step synthesis of this compound, commencing from the readily available starting material, 2-methoxynaphthalene. The described synthetic pathway is designed to be robust and scalable, providing researchers and drug development professionals with a reliable method to access this valuable compound. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the chosen methodologies, ensuring both scientific integrity and practical applicability.
Synthetic Strategy Overview
The synthesis of this compound from 2-methoxynaphthalene is conceptualized as a three-step sequence. This strategy hinges on the initial regioselective functionalization of the naphthalene core to introduce a handle for the subsequent carbon-carbon bond formation, followed by the introduction of the phenyl group and concluding with the deprotection of the hydroxyl functionality.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Regioselective Bromination of 2-Methoxynaphthalene to 3-Bromo-2-methoxynaphthalene
Causality and Experimental Choice: The initial step focuses on the regioselective introduction of a bromine atom at the C-3 position of 2-methoxynaphthalene. The methoxy group at C-2 is an ortho-, para-director. While the C-1 and C-3 positions are both activated, steric hindrance from the peri-position can influence the selectivity. Achieving high regioselectivity for the 3-bromo isomer may require specific reaction conditions to overcome the formation of other isomers. The following protocol is based on established methods for regioselective bromination of activated naphthalene systems.[1]
Caption: Electrophilic aromatic substitution mechanism for bromination.
Protocol:
-
Reagents and Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), dissolve 2-methoxynaphthalene (15.8 g, 100 mmol) in 100 mL of glacial acetic acid.
-
Bromination: Cool the solution to 0-5 °C in an ice bath. To the dropping funnel, add a solution of bromine (17.6 g, 110 mmol, 5.6 mL) in 20 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred naphthalene solution over a period of 1 hour, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system.
-
Work-up: Upon completion, pour the reaction mixture into 500 mL of ice-cold water. The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (230-400 mesh) using a hexane-ethyl acetate gradient to afford pure 3-bromo-2-methoxynaphthalene.
Quantitative Data:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 2-Methoxynaphthalene | 158.19 | 15.8 | 100 | 1.0 |
| Bromine | 159.81 | 17.6 | 110 | 1.1 |
| Glacial Acetic Acid | 60.05 | - | - | Solvent |
Expected Yield: 75-85%
Step 2: Suzuki-Miyaura Coupling of 3-Bromo-2-methoxynaphthalene with Phenylboronic Acid
Causality and Experimental Choice: The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[2] This reaction is chosen for its high efficiency, functional group tolerance, and relatively mild reaction conditions.[3][4][5] The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product.[6][7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol:
-
Reagents and Setup: To a 250 mL Schlenk flask, add 3-bromo-2-methoxynaphthalene (11.85 g, 50 mmol), phenylboronic acid (7.32 g, 60 mmol), and potassium carbonate (20.7 g, 150 mmol).
-
Catalyst and Solvent: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.16 g, 1 mmol, 2 mol%). Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add a degassed solvent mixture of toluene (100 mL) and water (25 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 8:2).
-
Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (230-400 mesh) using a hexane-ethyl acetate gradient to yield pure 2-methoxy-3-phenylnaphthalene.
Quantitative Data:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 3-Bromo-2-methoxynaphthalene | 237.09 | 11.85 | 50 | 1.0 |
| Phenylboronic Acid | 121.93 | 7.32 | 60 | 1.2 |
| Potassium Carbonate | 138.21 | 20.7 | 150 | 3.0 |
| Pd(PPh₃)₄ | 1155.56 | 1.16 | 1 | 0.02 |
| Toluene/Water | - | 125 mL | - | Solvent |
Expected Yield: 80-90%
Step 3: Demethylation of 2-Methoxy-3-phenylnaphthalene to this compound
Causality and Experimental Choice: The final step involves the cleavage of the methyl ether to unveil the desired hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers.[8][9][10] The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group.[11]
Caption: Mechanism of BBr3-mediated ether cleavage.
Protocol:
-
Reagents and Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve 2-methoxy-3-phenylnaphthalene (9.29 g, 40 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Demethylation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a 1.0 M solution of boron tribromide in DCM (48 mL, 48 mmol) dropwise via a syringe.
-
Reaction Monitoring: After the addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 7:3).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding 50 mL of methanol at 0 °C, followed by 50 mL of water. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), and then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica gel to afford pure this compound.
Quantitative Data:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 2-Methoxy-3-phenylnaphthalene | 234.29 | 9.29 | 40 | 1.0 |
| Boron Tribromide (1.0 M in DCM) | 250.52 | 12.02 | 48 | 1.2 |
| Dichloromethane | 84.93 | - | - | Solvent |
Expected Yield: 85-95%
Safety Precautions
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Boron Tribromide: Extremely corrosive and reacts violently with water. Handle under an inert atmosphere and add to the reaction mixture slowly at low temperatures. Use appropriate PPE.
-
Palladium Catalysts: Can be pyrophoric. Handle with care, preferably in an inert atmosphere.
-
Solvents: Toluene, dichloromethane, and other organic solvents are flammable and/or toxic. Handle in a fume hood and avoid inhalation or skin contact.
Conclusion
This application note provides a detailed and reliable three-step protocol for the synthesis of this compound from 2-methoxynaphthalene. By elucidating the rationale behind each experimental choice and providing comprehensive procedural details, this guide is intended to empower researchers in the fields of organic synthesis and drug development to confidently produce this valuable chemical intermediate. The methodologies described are based on well-established and high-yielding chemical transformations, ensuring the robustness and reproducibility of the synthetic route.
References
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. J Environ Sci (China). 2009. [Link]
- Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols.
- Demethylation of Methyl Ethers (O-Demethyl
- Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. [Link]
- Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide. Taylor & Francis Online. [Link]
- Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.
- The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases.
- Scheme 9. Synthesis of tribromo methoxynaphthalenes from 1,4-dibromonaphthalene (2).
- Suzuki cross-coupling of aryl bromides with phenylboronic acid.
- Suzuki–Miyaura cross-coupling reaction of aryl bromides and chlorides with phenylboronic acid under aerobic conditions catalyzed by palladium complexes with thiosemicarbazone ligands. Semantic Scholar. [Link]
- 6-METHOXY-2-NAPHTHOL. Organic Syntheses. [Link]
- A process for the preparation of nabumetone.
- Regioselective bromination, debromination and bromine migration in a 2-acetoxymethyl-4,5,7-trialkoxynaphthalene. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Design and Synthesis of Three Naphthol Derivatives Using Several Strategies.
- Effect of promoters on demethylation of 2-methoxynaphthalene.
- Design and Synthesis of Three Naphtol Derivatives using the Three Component System. International Journal of Pharmaceutical Sciences and Research. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
Sources
- 1. Regioselective bromination, debromination and bromine migration in a 2-acetoxymethyl-4,5,7-trialkoxynaphthalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Suzuki–Miyaura cross-coupling reaction of aryl bromides and chlorides with phenylboronic acid under aerobic conditions catalyzed by palladium complexes with thiosemicarbazone ligands | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 10. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
Application Notes and Protocols for the Synthesis of Phenylnaphthalenes via Suzuki Coupling
Introduction
Phenylnaphthalenes are a significant class of biaryl compounds, forming the structural core of numerous molecules with applications ranging from medicinal chemistry to materials science.[1][2] Their rigid, planar structure and potential for diverse functionalization make them valuable scaffolds in drug discovery, where they have been investigated for antimicrobial, anti-inflammatory, and anticancer properties.[1] In materials science, the phenylnaphthalene motif is a key component in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVCs).[3]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the synthesis of C-C bonds, particularly for constructing biaryl systems like phenylnaphthalenes.[2][4][5] This palladium-catalyzed reaction offers several advantages, including mild reaction conditions, tolerance to a wide variety of functional groups, the use of commercially available and relatively non-toxic organoboron reagents, and the ease of byproduct removal.[2][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Suzuki coupling protocols for the efficient synthesis of phenylnaphthalenes. We will delve into the reaction mechanism, detail key experimental parameters, provide step-by-step protocols, and offer troubleshooting guidance.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki coupling is crucial for optimizing reaction conditions and troubleshooting. The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (in this case, a bromonaphthalene or iodonaphthalene) to a Pd(0) complex. This step forms a Pd(II) intermediate.[4][6] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[5][7] While aryl chlorides are more cost-effective, their lower reactivity often necessitates the use of more specialized and electron-rich ligands to facilitate this initial step.[8][9]
-
Transmetalation: This is the key bond-forming step where the organic group from the organoboron species (phenylboronic acid) is transferred to the palladium center.[4] A base is essential for this step; it activates the boronic acid to form a more nucleophilic "ate" complex, which then readily undergoes transmetalation with the Pd(II) intermediate.[7][10] The choice of base can significantly impact the reaction's efficiency and is often dependent on the specific substrates and their sensitivities.[11]
-
Reductive Elimination: In the final step, the two organic groups on the palladium center (the naphthyl and phenyl groups) are coupled, forming the desired phenylnaphthalene product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][12]
Below is a graphical representation of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Experimental Parameters and Considerations
The success of a Suzuki coupling reaction for synthesizing phenylnaphthalenes hinges on the careful selection of several key parameters.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species.[8][10] Pd(PPh₃)₄ is an air-stable Pd(0) source but can be less reactive for challenging substrates.[7][8] The choice often depends on the complexity of the substrates and the desired reaction conditions. |
| Ligand | Phosphine-based (e.g., PPh₃, PCy₃, XPhos, SPhos) or N-heterocyclic carbenes (NHCs) | Ligands stabilize the palladium catalyst and modulate its reactivity. Bulky, electron-rich phosphines like XPhos and SPhos are highly effective for coupling less reactive aryl chlorides and for sterically hindered substrates.[4][6][13] |
| Base | Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Hydroxides (NaOH, KOH), Fluorides (KF, CsF) | The base is crucial for activating the boronic acid.[10] Stronger bases like hydroxides and phosphates can accelerate the reaction but may not be suitable for base-sensitive substrates.[6][11][14] For such cases, milder bases like carbonates or fluorides are preferred.[7][15] |
| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), often with water as a co-solvent. | The solvent system must be able to dissolve the reactants and facilitate the interaction between the aqueous and organic phases.[9] Biphasic systems, such as toluene/water or THF/water, are very common.[14][16] The use of water can enhance the reaction rate in some cases.[17][18] |
| Boronic Acid Derivative | Boronic acids (Ar-B(OH)₂), Boronate esters (e.g., pinacol esters, Ar-B(pin)) | Boronic acids are the most common, but boronate esters offer increased stability and are useful for substrates that are prone to protodeboronation.[7][9] |
| Leaving Group (on Naphthalene) | I, Br, OTf, Cl | The reactivity order is generally I > Br > OTf >> Cl.[5][7][9] While iodides and bromides are more reactive, chlorides are more economical for large-scale synthesis, though they may require more active catalyst systems.[8] |
Experimental Protocols
Here, we provide a general, robust protocol for the synthesis of 1-phenylnaphthalene and a more specific example for a functionalized derivative.
General Workflow for Phenylnaphthalene Synthesis
The following diagram illustrates a typical workflow for a Suzuki coupling reaction, from setup to product isolation.
Caption: A generalized experimental workflow for Suzuki coupling.
Protocol 1: Synthesis of 1-Phenylnaphthalene
This protocol describes the coupling of 1-bromonaphthalene with phenylboronic acid.
Materials:
-
1-Bromonaphthalene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromonaphthalene (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Add palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and degassed water in a 4:1 ratio (v/v) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 1-phenylnaphthalene as a white solid.
Protocol 2: Synthesis of 1-Phenyl-4-nitronaphthalene[1]
This protocol is adapted for a substrate containing an electron-withdrawing group.[1]
Materials:
-
1-Bromo-4-nitronaphthalene
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
Procedure:
-
To a flame-dried Schlenk flask, add 1-bromo-4-nitronaphthalene (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).[1]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Add Pd₂(dba)₃ (0.02 equiv.) and SPhos (0.04 equiv.) to the flask under the inert atmosphere.[1]
-
Add degassed toluene and degassed water (4:1 v/v) to the flask.[1]
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.[1]
-
Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to yield 1-phenyl-4-nitronaphthalene.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, poor quality reagents, presence of oxygen. | Ensure proper degassing of solvents. Use fresh, high-purity reagents. Try a different palladium precatalyst/ligand combination (e.g., a pre-formed catalyst). Increase the amount or change the type of base. |
| Homocoupling of Boronic Acid | Presence of oxygen, prolonged reaction times at high temperatures. | Thoroughly degas all solvents and reagents. Run the reaction under a strict inert atmosphere. Monitor the reaction closely and stop it once the starting material is consumed. |
| Protodeboronation | Presence of water, acidic or strongly basic conditions, prolonged reaction times. | Use anhydrous solvents if possible. Use a milder base (e.g., KF or Cs₂CO₃). Consider using a more stable boronate ester instead of the boronic acid. |
| Difficulty in Product Purification | Co-elution with unreacted starting materials or byproducts. | If the product is an acid, consider esterification to facilitate separation from the boronic acid starting material.[19] Adjust the polarity of the eluent for column chromatography. Recrystallization may also be an effective purification method. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally versatile and reliable tool for the synthesis of phenylnaphthalenes.[2] By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can efficiently construct these valuable molecular scaffolds. The protocols provided in this application note serve as a robust starting point for the synthesis of a wide range of phenylnaphthalene derivatives, enabling further exploration in drug discovery and materials science.[1] The adaptability of the Suzuki coupling ensures its continued prominence in both academic and industrial research settings.
References
- Application Notes and Protocols for 1-Phenyl-4-nitronaphthalene as an Intermediate in Organic Synthesis. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules.
- CHAPTER 20: Suzuki Reactions. The Royal Society of Chemistry.
- Synthesis of 2-Methyl-1,1′-binaphthalene via Suzuki Cross-Coupling Reaction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect.
- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Chemistry – An Asian Journal.
- Aryl-Aryl cross coupling & Aromatic heterocyclic coupling| Suzuki coupling. YouTube.
- Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. ResearchGate.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal.
- Suzuki reaction. Wikipedia.
- 1,3-Phenylene-bridged naphthalene wheels synthesized by one-pot Suzuki–Miyaura coupling and the complex of the hexamer with C60. RSC Advances.
- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate.
- Trouble isolating my Suzuki coupling biaryl acid product. Reddit.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Struggling with Suzuki Reaction. Reddit.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California San Diego.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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- 2. books.rsc.org [books.rsc.org]
- 3. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
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- 16. reddit.com [reddit.com]
- 17. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
Application Notes & Protocols: Leveraging 3-Phenylnaphthalen-1-ol as a Versatile Precursor in Advanced Organic Synthesis
Introduction
3-Phenylnaphthalen-1-ol is a valuable synthetic intermediate characterized by a rigid, polycyclic aromatic scaffold.[1][2] Its structure, featuring a nucleophilic hydroxyl group and an extended π-system, makes it a highly versatile precursor for the synthesis of complex molecules. This guide provides an in-depth exploration of its reactivity and outlines detailed protocols for its application in key synthetic transformations, particularly in the construction of advanced materials and pharmacologically relevant scaffolds.[3] The strategic location of the phenyl group and the hydroxyl moiety allows for precise control over derivatization, enabling access to a diverse range of functionalized naphthalene-based compounds.
The protocols herein are designed for researchers, medicinal chemists, and materials scientists, providing not only step-by-step instructions but also the underlying chemical principles that govern these transformations. We will focus on leveraging the hydroxyl group as a synthetic handle for C-O, C-C, and C-N bond-forming reactions, which are fundamental operations in modern drug discovery and materials science.
Section 1: Core Reactivity and Strategic Considerations
The synthetic utility of this compound is dictated by two primary reactive sites: the phenolic hydroxyl group and the naphthalene aromatic core.
-
The Nucleophilic Hydroxyl Group: The oxygen atom of the hydroxyl group is nucleophilic and can be readily functionalized. This site is the primary target for O-alkylation and O-arylation reactions. Critically, it can be converted into an excellent leaving group, such as a trifluoromethanesulfonate (triflate), which unlocks its potential for transition-metal-catalyzed cross-coupling reactions.
-
The Aromatic Core: The naphthalene ring system is activated towards electrophilic aromatic substitution. The hydroxyl group at the C1 position is a powerful ortho, para-directing group, strongly activating the C2 and C4 positions.[4][5] The phenyl group at C3 provides steric hindrance that often favors substitution at the less hindered C4 position, offering a degree of regiochemical control.
Workflow: Synthetic Pathways from this compound
The following diagram illustrates the central role of this compound as a branching point for synthesizing diverse molecular architectures.
Caption: Synthetic utility of this compound.
Section 2: O-Alkylation via Williamson Ether Synthesis
O-alkylation is a fundamental transformation that converts the phenolic hydroxyl group into an ether linkage. This modification is crucial for altering solubility, modulating biological activity, and providing a stable protecting group. The Williamson ether synthesis is a reliable and high-yielding method for this purpose.
Causality and Experimental Rationale
The reaction proceeds via an S_N2 mechanism. A strong base is required to deprotonate the weakly acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide anion. This anion then attacks an alkyl halide (or other alkyl electrophile), displacing the halide to form the ether.
-
Choice of Base: Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion. For more sensitive substrates, a weaker base like potassium carbonate (K₂CO₃) can be used, although this may require higher temperatures and longer reaction times.[6]
-
Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., Na⁺) without solvating the nucleophilic phenoxide, thus enhancing its reactivity.
Protocol 2.1: General Procedure for O-Alkylation
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution should become a clear solution of the sodium phenoxide.
-
Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure O-alkylated product.
| Parameter | Typical Value | Notes |
| Scale | 1-10 mmol | Easily scalable with appropriate safety measures. |
| Temperature | 0 °C to RT | Exothermic reaction; initial cooling is critical. |
| Reaction Time | 4 - 12 hours | Substrate dependent; monitor by TLC. |
| Typical Yield | 85 - 98% | Highly efficient for unhindered alkyl halides. |
Section 3: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[7][8] To utilize this compound in this reaction, the hydroxyl group must first be converted into a triflate, a superior leaving group for palladium-catalyzed cycles.[7]
Protocol 3.1: Synthesis of 3-Phenylnaphthalen-1-yl trifluoromethanesulfonate
Rationale: Triflic anhydride (Tf₂O) or triflyl chloride (TfCl) reacts with the phenoxide (generated in situ with a base like pyridine or triethylamine) to form the highly stable and reactive triflate ester. Pyridine often serves as both the base and the solvent.
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) or pyridine at 0 °C under an inert atmosphere.
-
Add pyridine (2.0 equiv) if using DCM as the solvent.
-
Slowly add triflic anhydride (1.2 equiv) dropwise. The reaction is exothermic.
-
Stir at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with cold water. Extract the product with DCM or diethyl ether.
-
Wash the organic layer with cold 1M HCl (to remove pyridine), followed by saturated NaHCO₃ and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate. The crude triflate is often pure enough for the next step but can be purified by silica gel chromatography if necessary.
Protocol 3.2: Suzuki-Miyaura Coupling of the Naphthyl Triflate
Rationale: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl triflate, followed by transmetalation with a boronic acid (activated by a base), and finally, reductive elimination to form the new C-C bond and regenerate the catalyst.[9]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Materials:
-
3-Phenylnaphthalen-1-yl trifluoromethanesulfonate (1.0 equiv)
-
Aryl or vinyl boronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF) (3.0 equiv)
-
Solvent system: Toluene/Ethanol/Water or Dioxane/Water
Procedure:
-
In a flask, combine the naphthyl triflate, boronic acid, and base.
-
Add the solvent system (e.g., Toluene and water, 4:1 v/v).
-
Degas the mixture by bubbling Argon or Nitrogen through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
| Parameter | Typical Value | Notes |
| Catalyst Loading | 2 - 5 mol% | Lower loadings may be possible with optimized ligands. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Base choice is crucial and substrate-dependent. |
| Temperature | 80 - 110 °C | Necessary to drive the catalytic cycle. |
| Typical Yield | 70 - 95% | Generally high for a wide range of boronic acids. |
Section 4: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[10][11][12] Similar to the Suzuki coupling, this reaction utilizes the naphthyl triflate as the electrophilic partner.
Protocol 4.1: Buchwald-Hartwig Amination of the Naphthyl Triflate
Rationale: This reaction follows a catalytic cycle analogous to the Suzuki coupling.[13] However, the choice of ligand is often more critical to facilitate the reductive elimination step from the palladium-amido intermediate. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are typically required. The base used is generally stronger (e.g., sodium tert-butoxide) to deprotonate the amine coupling partner.
Materials:
-
3-Phenylnaphthalen-1-yl trifluoromethanesulfonate (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the Pd₂(dba)₃, XPhos ligand, and NaOtBu to a flame-dried Schlenk flask.
-
Add the naphthyl triflate and the amine.
-
Add the anhydrous solvent (Toluene or Dioxane).
-
Seal the vessel and heat to 90-110 °C for 8-24 hours. Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over MgSO₄.
-
Filter, concentrate, and purify by column chromatography on silica gel.
| Parameter | Typical Value | Notes |
| Catalyst System | Pd₂(dba)₃ / XPhos | Other pre-catalysts and ligands (e.g., G3-XPhos) can be used. |
| Base | NaOtBu, K₃PO₄, LHMDS | Strong, non-nucleophilic bases are essential.[13] |
| Solvent | Toluene, Dioxane | Must be anhydrous and deoxygenated. |
| Typical Yield | 65 - 90% | Highly dependent on the amine coupling partner. |
References
- Vertex AI Search. (n.d.). FACILE SYNTHESIS OF BINOL IN THE ABSENCE OF SOLVENT. Retrieved January 8, 2026.
- Wikipedia. (2023, December 1). 1,1′-Bi-2-naphthol.
- Encyclopedia.pub. (2023, January 10). Asymmetric Synthesis of BINOL Derivatives.
- Gómez-Cárdenas, C., et al. (2022).
- ResearchGate. (n.d.). Facile synthesis of BINOL in the absence of solvent.
- Perez-Mora, E. R., et al. (n.d.). Design and Synthesis of Three Naphtol Derivatives using the Three Component System.
- ResearchGate. (n.d.). Design and Synthesis of Three Naphthol Derivatives Using Several Strategies.
- Wikipedia. (2023, December 2). Buchwald–Hartwig amination.
- Ozawa, F., et al. (n.d.). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Fukuoka University.
- PubChemLite. (n.d.). This compound (C16H12O).
- Perez-Mora, E. R., et al. (n.d.). Design and Synthesis of Three Naphtol Derivatives using the Three Component System.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Reaction pathway for the direct O-alkylation.
- Int. J. Curr. Microbiol. App. Sci. (2015). A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Organic Syntheses. (n.d.). 3-phenyl-1-propanol.
- Wikipedia. (2023, December 16). Suzuki reaction.
- Mendeley. (n.d.). Analysis of bioactive chemical compounds of Nigella sativa using gas chromatography-mass spectrometry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Selected bioactive compounds and natural products containing the naphthopyran-3-one core.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination.
- Save My Exams. (2025, January 4). Reactions of Other Phenolic Compounds.
- PubMed Central (PMC). (n.d.). Bioactive (Poly)phenols, Volatile Compounds from Vegetables, Medicinal and Aromatic Plants.
- Wikipedia. (2023, April 20). 1-Naphthol.
- ResearchGate. (n.d.). Identification of bioactive compounds by GCMS, quantification of total alkaloid, flavonoid, phenols and evaluation of anti-inflammatory activity in extracts of Firmiana colorata.
- PubChem. (n.d.). (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL.
- PubMed. (n.d.). Metabolic activation of 1-naphthol and phenol by a simple superoxide-generating system and human leukocytes.
- Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
- PubMed Central (PMC). (n.d.). Plant-Derived Bioactive Compounds: Exploring Neuroprotective, Metabolic, and Hepatoprotective Effects for Health Promotion and Disease Prevention.
- Royal Society of Chemistry. (n.d.). Unusual results in the liquid phase alkylation of naphthalene with isopropyl alcohol over zeolite H-beta. Chem. Commun.
- PubMed Central (PMC). (n.d.). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions.
- YouTube. (2023, September 21). Suzuki Reaction example 3.
- MDPI. (n.d.). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis.
Sources
- 1. PubChemLite - this compound (C16H12O) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C16H12O | CID 4383325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 30069-65-9 [chemicalbook.com]
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The Untapped Potential of 3-Phenylnaphthalen-1-ol in Advanced Materials: A Guide for Innovators
To the pioneering researchers, scientists, and drug development professionals at the forefront of innovation, this document serves as a detailed guide to the untapped potential of 3-Phenylnaphthalen-1-ol in materials science. While traditionally, arylnaphthalene lignans have been extensively studied for their pharmacological properties, the fundamental scaffold of this compound presents a compelling case for its application in the development of novel functional materials.[1][2][3][4][5] This guide will provide not only a theoretical framework but also actionable protocols to explore its utility in emerging technologies.
I. Core Rationale: Why this compound?
The unique photophysical properties inherent to the naphthalene moiety, combined with the electronic influence of the phenyl substituent, make this compound a molecule of significant interest. The extended π-conjugated system of the naphthalene core provides a basis for strong fluorescence and charge transport characteristics, which are fundamental to many applications in materials science. The hydroxyl group at the 1-position offers a reactive site for further chemical modification, allowing for the fine-tuning of its electronic and physical properties.
While direct, extensive literature on the materials science applications of this compound is nascent, its structural similarity to other naphthalene derivatives successfully employed in organic electronics and sensing applications provides a strong rationale for its investigation.[6][7] This guide, therefore, extrapolates from the established success of related compounds to propose novel applications for this promising, yet under-explored molecule.
II. Potential Application I: Building Block for Organic Light-Emitting Diode (OLED) Emitters
The development of efficient and stable blue-light-emitting materials remains a critical challenge in OLED technology.[7][8] Naphthalene-based structures are widely utilized for creating conjugated materials for blue OLEDs due to their wide bandgap.[7] this compound can serve as a versatile precursor for the synthesis of novel host and emitter materials for OLEDs. The hydroxyl group allows for etherification or esterification reactions to attach various functional groups that can enhance charge transport, thermal stability, and quantum efficiency.
Protocol 1: Synthesis of a Novel Blue-Emitting Material via Suzuki Coupling
This protocol outlines a hypothetical synthesis of a blue-emitting material derived from this compound. The aim is to extend the conjugation of the molecule, a common strategy to tune the emission wavelength of fluorescent molecules.
Objective: To synthesize a 3-phenyl-1-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)naphthalene derivative for potential use as a blue emitter in OLEDs.
Materials:
-
This compound
-
4-Bromobenzoyl chloride
-
4-(Diphenylamino)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Esterification of this compound:
-
Dissolve this compound (1 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq.) and cool the mixture to 0 °C.
-
Slowly add 4-bromobenzoyl chloride (1.1 eq.) dissolved in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-phenylnaphthalen-1-yl 4-bromobenzoate.
-
-
Suzuki Coupling Reaction:
-
In a Schlenk flask, combine 3-phenylnaphthalen-1-yl 4-bromobenzoate (1 eq.), 4-(diphenylamino)phenylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), triphenylphosphine (0.1 eq.), and potassium carbonate (2 eq.).
-
Add a 3:1 mixture of toluene and water.
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Heat the reaction mixture to 90 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature, and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
-
Expected Outcome:
The final product is a larger, more conjugated molecule with electron-donating (triphenylamine) and electron-withdrawing (ester) moieties, which is a common design for OLED emitters. The photophysical properties (absorption, emission, quantum yield) of this new material should be characterized to assess its suitability for OLED applications.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for a potential blue-emitting OLED material.
III. Potential Application II: Fluorescent Probes for Ion Sensing
The inherent fluorescence of the naphthalene core can be harnessed to develop sensitive and selective fluorescent probes.[9][10][11][12] By functionalizing the hydroxyl group of this compound with a specific ionophore, a molecule can be designed that exhibits a change in its fluorescence properties upon binding to a target ion. This "off-on" or "on-off" switching mechanism is the basis for many fluorescent sensors.
Protocol 2: Development of a Fluorescent Probe for Al³⁺ Detection
This protocol details the synthesis of a Schiff base derivative of this compound, a common strategy for creating fluorescent chemosensors.
Objective: To synthesize a Schiff base fluorescent probe for the selective detection of aluminum ions (Al³⁺).
Materials:
-
This compound
-
2-Hydroxy-1-naphthaldehyde
-
Hydrazine hydrate
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Synthesis of 3-Phenyl-1-naphthoxyacetohydrazide:
-
This step involves a multi-step synthesis which is simplified here for brevity. The core idea is to functionalize the hydroxyl group with a hydrazide moiety. A plausible route would be Williamson ether synthesis with ethyl bromoacetate followed by hydrazinolysis.
-
-
Schiff Base Condensation:
-
Dissolve the synthesized 3-phenyl-1-naphthoxyacetohydrazide (1 eq.) in ethanol in a round-bottom flask.
-
Add 2-hydroxy-1-naphthaldehyde (1 eq.) to the solution.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Sensing Mechanism and Validation:
The resulting Schiff base is expected to have a low fluorescence quantum yield due to photoinduced electron transfer (PET). Upon chelation with Al³⁺, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity.
Validation Protocol:
-
Prepare a stock solution of the synthesized probe in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare solutions of various metal ions (e.g., Al³⁺, Mg²⁺, Zn²⁺, Cu²⁺, etc.) in a buffered aqueous solution.
-
In a cuvette, add the probe solution to the buffer.
-
Record the fluorescence spectrum.
-
Add an aliquot of the Al³⁺ solution and record the change in fluorescence intensity.
-
Repeat the experiment with other metal ions to test for selectivity.
Diagram of Sensing Mechanism
Caption: "Off-on" fluorescence sensing mechanism.
IV. Data Presentation: Anticipated Photophysical Properties
While experimental data for this compound derivatives in these specific applications is not yet available, we can anticipate certain photophysical characteristics based on the properties of similar naphthalene derivatives.[13][14][15][16]
| Property | This compound (Predicted) | Functionalized Derivative (Hypothetical) | Rationale for Change |
| Absorption Max (λₘₐₓ) | ~330-350 nm | Red-shifted (e.g., 360-400 nm) | Extended π-conjugation |
| Emission Max (λₑₘ) | ~380-420 nm | Tunable (e.g., 420-480 nm for blue OLEDs) | Dependent on attached functional groups |
| Fluorescence Quantum Yield (Φբ) | Moderate | High (for OLEDs and probes) | Suppression of non-radiative decay pathways |
| Fluorescence Lifetime (τ) | ~1-5 ns | Longer (e.g., >5 ns) | Increased radiative decay rate |
V. Conclusion and Future Outlook
This compound stands as a promising but underutilized platform for the development of advanced functional materials. Its inherent photophysical properties, coupled with a reactive hydroxyl group for tailored functionalization, make it an ideal candidate for exploration in OLEDs, fluorescent sensors, and potentially other areas such as organic photovoltaics and non-linear optics. The protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers to unlock the full potential of this versatile molecule. As the demand for novel materials with precisely controlled properties continues to grow, the exploration of such fundamental chemical scaffolds will be paramount to achieving the next generation of technological breakthroughs.
VI. References
-
Pharmacia. (2024). Arylnaphthalene lignans with a focus Linum species: a review on phytochemical, biotechnological and pharmacological potential.
-
Computational Investigations of Arylnaphthalene Lignan Lactones as Anticancer Agents. (2024). Computational Investigations of Arylnaphthalene Lignan Lactones as Anticancer Agents.
-
Evaluation and Structure-Activity Relationship Analysis of a New Series of Arylnaphthalene lignans as Potential Anti-Tumor Agents. (2014). PMC - PubMed Central.
-
Pharmacia. (2024). Arylnaphthalene lignans with a focus Linum species: a review on phytochemical, biotechnological and pharmacological potential.
-
Semantic Scholar. (2014). Evaluation and Structure-Activity Relationship Analysis of a New Series of Arylnaphthalene lignans as Potential Anti-Tumor Agents.
-
PlumX. A new highly effective fluorescent probe for Al 3+ ions and its application in practical samples.
-
Design and Synthesis of Three Naphtol Derivatives using the Three Component System. Design and Synthesis of Three Naphtol Derivatives using the Three Component System.
-
ChemicalBook. This compound | 30069-65-9.
-
PubChemLite. This compound (C16H12O).
-
PubChem. This compound | C16H12O | CID 4383325.
-
Understanding the Properties and Applications of 1-Phenylnaphthalen-2-ol. Understanding the Properties and Applications of 1-Phenylnaphthalen-2-ol.
-
Organic Syntheses Procedure. 3-phenyl-1-propanol.
-
A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging. (2020). A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging.
-
ResearchGate. Solvent dependence of the photophysical properties of 1-3.
-
ChemicalBook. This compound CAS#: 30069-65-9.
-
Semantic Scholar. An OFF-ON-OFF type fluorescent probe based on a naphthalene derivative for Al3+ and F- ions and its biological application.
-
MedchemExpress.com. N-Phenylnaphthalen-1-amine | Fluorescence Probe.
-
MDPI. (2022). Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs.
-
PMC - PubMed Central. (2018). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs).
-
MDPI. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+.
-
Photophysical and theoretical studies of naphthalene-substituted oligothiophenes. (2025). Photophysical and theoretical studies of naphthalene-substituted oligothiophenes.
-
PubMed. (2025). Engineering B‒N Covalent Bond-Fused Naphthalene Derivatives for Narrowband Yellow Emission and Power-Efficient White OLEDs.
-
MDPI. (2022). Photophysical Properties of Some Naphthalimide Derivatives.
-
RSC Publishing. (2023). Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy.
-
ResearchGate. (2025). (PDF) Engineering B‒N Covalent Bond‐Fused Naphthalene Derivatives for Narrowband Yellow Emission and Power‐Efficient White OLEDs.
-
Benchchem. Application Notes and Protocols: Phenyl-1-naphthylamine in Materials Science Research.
-
PubMed Central. (2016). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs.
Sources
- 1. Arylnaphthalene lignans with a focus Linum species: a review on phytochemical, biotechnological and pharmacological potential [pharmacia.pensoft.net]
- 2. mdpi.com [mdpi.com]
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- 4. public.pensoft.net [public.pensoft.net]
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- 8. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An OFF-ON-OFF type fluorescent probe based on a naphthalene derivative for Al3+ and F- ions and its biological application. | Semantic Scholar [semanticscholar.org]
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- 16. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 3-Phenylnaphthalen-1-ol as a Selective "Turn-On" Fluorescent Probe for Aluminum Ion (Al³⁺) Detection
Authored by: A Senior Application Scientist
Introduction: The detection of metal ions is of paramount importance in environmental monitoring, chemical biology, and drug development. Aluminum (Al³⁺), the most abundant metal in the Earth's crust, is widely used in various industrial applications. However, its accumulation in biological systems has been linked to several neurodegenerative diseases. Consequently, the development of sensitive and selective methods for Al³⁺ detection is a significant area of research. Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, rapid response, and operational simplicity.[1] Naphthalene derivatives, with their inherent photophysical properties, serve as excellent fluorophores for designing such sensors.[2] This application note describes the use of 3-Phenylnaphthalen-1-ol as a novel "turn-on" fluorescent probe for the selective detection of Al³⁺.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
The fluorescence of this compound is relatively weak in solution due to the free rotation of the phenyl group and the vibrational and rotational motions of the hydroxyl group, which provide non-radiative decay pathways for the excited state. Upon the introduction of Al³⁺, the ion coordinates with the hydroxyl group of the naphthalenol moiety. This chelation restricts the intramolecular rotation and vibration, leading to a more rigid molecular structure. As a result, the non-radiative decay pathways are suppressed, and the radiative decay (fluorescence) is significantly enhanced. This phenomenon is known as Chelation-Enhanced Fluorescence (CHEF), resulting in a "turn-on" fluorescent signal that is directly proportional to the concentration of Al³⁺.[3]
Caption: Proposed CHEF mechanism for Al³⁺ detection.
Materials and Instrumentation
Reagents
-
This compound (Probe)
-
Aluminum chloride (AlCl₃) or Aluminum nitrate (Al(NO₃)₃)
-
Methanol (Spectroscopic grade)
-
Deionized water
-
HEPES buffer
-
Other metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₃, CuCl₂, ZnCl₂, etc.) for selectivity studies.
Instrumentation
-
Fluorometer
-
UV-Vis Spectrophotometer
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Protocols
Preparation of Stock Solutions
-
Probe Stock Solution (1 mM): Accurately weigh 22.03 mg of this compound and dissolve it in 100 mL of methanol.
-
Al³⁺ Stock Solution (10 mM): Accurately weigh 241.43 mg of AlCl₃·6H₂O and dissolve it in 100 mL of deionized water.
-
Other Metal Ion Stock Solutions (10 mM): Prepare stock solutions of other metal ions in a similar manner.
Experimental Workflow
Caption: General experimental workflow for metal ion sensing.
Fluorescence Titration of the Probe with Al³⁺
-
To a series of cuvettes, add 2 mL of a solution of the probe (e.g., 10 µM in Methanol/HEPES buffer, 9:1 v/v, pH 7.4).
-
Add increasing amounts of the Al³⁺ stock solution to achieve final concentrations ranging from 0 to 50 µM.
-
Incubate the solutions at room temperature for 5 minutes.
-
Record the fluorescence emission spectra (e.g., from 400 nm to 600 nm) with an excitation wavelength of approximately 350 nm.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺.
Selectivity and Competition Studies
-
Prepare a series of solutions containing the probe (10 µM) in the chosen solvent system.
-
To each solution, add a significant excess (e.g., 10 equivalents) of various metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.).
-
Record the fluorescence spectra and compare the intensity changes.
-
For competition experiments, to a solution of the probe and Al³⁺, add other metal ions to observe any potential interference.
Illustrative Results
The following tables present hypothetical data to illustrate the expected performance of the this compound probe.
Table 1: Fluorescence Response to Al³⁺
| [Al³⁺] (µM) | Fluorescence Intensity (a.u.) at λₑₘ |
| 0 | 50 |
| 5 | 250 |
| 10 | 480 |
| 20 | 850 |
| 30 | 1150 |
| 40 | 1380 |
| 50 | 1500 |
Table 2: Selectivity Profile of the Probe
| Metal Ion (10 equiv.) | Fluorescence Intensity (a.u.) |
| None | 50 |
| Al³⁺ | 1500 |
| Na⁺ | 55 |
| K⁺ | 52 |
| Ca²⁺ | 60 |
| Mg²⁺ | 65 |
| Fe³⁺ | 75 (slight quenching) |
| Cu²⁺ | 40 (quenching) |
| Zn²⁺ | 80 |
Determination of Limit of Detection (LOD)
The limit of detection can be calculated using the formula:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurements.
-
k is the slope of the linear portion of the fluorescence intensity vs. [Al³⁺] plot.
Based on the initial linear range of the titration data, the probe is expected to have a low micromolar or high nanomolar detection limit, making it suitable for trace Al³⁺ detection. For instance, a detection limit of 8.73 × 10⁻⁸ mol/L has been reported for a similar naphthalene derivative probe.[2]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Fluorescence Enhancement | Incorrect pH of the buffer. | Optimize the pH of the medium; a pH of around 6-7 is often optimal for Al³⁺ sensing.[2] |
| Solvent incompatibility. | Ensure the probe is fully dissolved. A co-solvent like DMSO might be necessary. | |
| High Background Fluorescence | Impure probe or solvent. | Use high-purity solvents and recrystallize the probe if necessary. |
| Interference from other Ions | Non-selective binding. | For ions like Fe³⁺ or Cu²⁺ that may cause quenching, a masking agent could be employed if their presence is unavoidable. |
Conclusion
This compound demonstrates significant potential as a selective and sensitive "turn-on" fluorescent probe for the detection of aluminum ions. The proposed Chelation-Enhanced Fluorescence (CHEF) mechanism provides a rational basis for its sensing behavior. The straightforward protocols and high selectivity make this probe a valuable tool for researchers in various scientific and industrial fields. Further studies could explore its application in bio-imaging for the detection of intracellular Al³⁺.[4]
References
- Chen, M., Wang, Y., Sun, F., Yu, C., & Zhang, J. (2022). Fluorescent Probe for Al3+ Based on Naphthalene Derivative. SSRG International Journal of Applied Chemistry, 9(1), 29-32. [Link]
- A naphthol-based highly selective fluorescence turn-on and reversible sensor for Al(III) ion. (2016). RSC Advances, 6(91), 88479-88485. [Link]
- Sahana, A., Banerjee, A., Lohar, S., Guha, S., Das, A. K., & Das, D. (2011). A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging. Organic & Biomolecular Chemistry, 9(21), 7437-7442. [Link]
- A new fluorescent chemosensor for Al3+ ion based on schiff base naphthalene derivatives. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 127, 329-334. [Link]
- Fluorescent Probe for Al3+ Based on Naphthalene Derivative. (2022). Seventh Sense Research Group.[Link]
- A new highly selective “off–on” typical chemosensor of Al3+, 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl) naphthalene-2-ol, an experimental and in silico study. (2022). RSC Advances, 12(5), 2829-2838. [Link]
- Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., Li, N., Wang, J., ... & Zhang, H. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. Molecules, 28(8), 3493. [Link]
Sources
- 1. A new highly selective “off–on” typical chemosensor of Al3+, 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl) naphthalene-2-ol, an experimental and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Naphthalene Derivatives in Fluorescence Spectroscopy
Introduction
Naphthalene and its derivatives represent a versatile class of fluorescent probes that have become indispensable tools in biochemical and biophysical research.[1][2] Their unique photophysical properties, particularly their sensitivity to the local environment, make them powerful reporters for a wide range of biological phenomena.[1] This guide provides an in-depth exploration of the principles and applications of naphthalene-based probes in fluorescence spectroscopy, offering detailed experimental protocols for researchers, scientists, and drug development professionals. The focus is on providing not just the "how" but also the "why" behind experimental choices, ensuring a robust understanding and successful implementation of these techniques.
Naphthalene derivatives possess a rigid, planar structure with an extended π-electron system, which confers them with high quantum yields and excellent photostability.[1][2] A key characteristic of many naphthalene probes is their pronounced solvatochromism, where their fluorescence emission spectra are highly sensitive to the polarity of their immediate surroundings.[3][4] This property is the cornerstone of their application in studying protein conformational changes, protein-ligand interactions, and the dynamics of cellular membranes.[3][4][5]
This document will delve into the practical aspects of using several widely employed naphthalene derivatives, including Acrylodan, Laurdan, Dansyl Chloride, and 8-Anilino-1-naphthalenesulfonic acid (ANS). We will cover essential considerations from probe selection and sample preparation to data acquisition and interpretation, empowering you to harness the full potential of these powerful fluorescent tools.
Core Principles: The Power of Environmental Sensitivity
The utility of naphthalene derivatives in fluorescence spectroscopy is fundamentally linked to their ability to report on their molecular environment. This sensitivity arises from changes in the excited-state dipole moment of the fluorophore upon excitation. In polar environments, solvent molecules can reorient around the excited-state dipole, leading to a lowering of the excited-state energy and a red-shift in the emission spectrum.[5] Conversely, in non-polar, hydrophobic environments, this solvent relaxation is restricted, resulting in a blue-shifted emission and often an increase in fluorescence quantum yield.[3]
This principle is elegantly exploited in various biological applications:
-
Probing Protein Structure and Dynamics: By covalently attaching a naphthalene probe like Acrylodan to a specific site on a protein, changes in the local environment of that site can be monitored.[3][4] Protein folding, unfolding, or conformational changes induced by ligand binding will alter the exposure of the probe to the aqueous solvent, leading to measurable changes in its fluorescence spectrum.[3][6]
-
Investigating Membrane Properties: Probes like Laurdan partition into lipid bilayers, with their fluorescent naphthalene moiety positioned at the hydrophilic-hydrophobic interface.[7][8][9] The degree of water penetration into the membrane, which differs between the ordered gel phase and the disordered liquid-crystalline phase, is reflected in Laurdan's emission spectrum.[7][9]
-
Quantifying Protein-Ligand Interactions: The binding of a ligand to a protein can be monitored using extrinsic probes like ANS, which exhibit weak fluorescence in aqueous solution but become highly fluorescent upon binding to hydrophobic pockets on proteins.[10][11][12] The increase in fluorescence intensity can be used to determine binding affinities.[13][14][15]
Workflow for a Typical Fluorescence Spectroscopy Experiment
Caption: A generalized workflow for fluorescence spectroscopy experiments using naphthalene derivatives.
Photophysical Properties of Common Naphthalene Derivatives
The selection of an appropriate naphthalene derivative is crucial for the success of an experiment. The table below summarizes the key photophysical properties of several commonly used probes to aid in this selection process.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Applications |
| Acrylodan | ~390 | 450-550 (solvent dependent) | Variable | Covalent labeling of thiols, protein conformational changes[3][4] |
| Laurdan | ~340-366 | 440 (gel phase), 490-497 (liquid phase) | ~0.61 | Membrane fluidity and lipid raft imaging[7] |
| Dansyl Chloride | ~340 | ~535 (in acetone) | Variable | Covalent labeling of primary and secondary amines, proteomics[16][17] |
| ANS | ~350 | 475-520 (protein-bound) | Low in water, high when bound | Probing hydrophobic sites on proteins, protein folding studies[10][11] |
| PRODAN | ~360 | 430-530 (solvent dependent) | Variable | General environmental probe, similar to Acrylodan |
| BADAN | ~387 | 450-550 (solvent dependent) | Variable | Thiol-reactive probe for protein and membrane studies[5] |
Note: Excitation and emission maxima can vary significantly depending on the solvent environment.
Detailed Experimental Protocols
Protocol 1: Covalent Labeling of Proteins with Acrylodan
Acrylodan is a thiol-reactive probe that is ideal for studying protein dynamics and conformational changes by covalently attaching to cysteine residues.[3][4] It is essentially non-fluorescent in aqueous solution and becomes highly fluorescent upon reaction with a thiol group.[3]
Causality Behind Experimental Choices:
-
pH: The reaction of acrylodan with thiols is pH-dependent. A pH between 7.0 and 8.5 is typically used to ensure the cysteine thiol is sufficiently nucleophilic for the reaction to proceed efficiently.
-
Molar Excess of Probe: A slight molar excess of acrylodan is used to ensure complete labeling of the available cysteine residues. However, a large excess should be avoided to minimize non-specific labeling of other residues like lysine, which can occur at higher pH and probe concentrations.[18]
-
Removal of Unreacted Probe: It is critical to remove any unreacted acrylodan, as it can contribute to background fluorescence and interfere with data interpretation. This is typically achieved by dialysis or size-exclusion chromatography.
Step-by-Step Methodology:
-
Protein Preparation: Prepare a solution of the protein of interest in a suitable buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5). If the protein has a disulfide bond that needs to be reduced to expose a free cysteine, incubate with a reducing agent like DTT or TCEP, which must then be removed prior to labeling.
-
Probe Preparation: Prepare a stock solution of Acrylodan (e.g., 10 mM) in an organic solvent such as DMF or DMSO.
-
Labeling Reaction: Add a 5-10 fold molar excess of the Acrylodan stock solution to the protein solution. The reaction should be carried out in the dark to prevent photobleaching of the probe.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction (Optional): The reaction can be stopped by adding a small molecule thiol, such as β-mercaptoethanol or DTT, to consume the excess acrylodan.
-
Removal of Unreacted Probe: Separate the labeled protein from the unreacted probe by dialysis against the experimental buffer or by using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Determination of Labeling Efficiency: The concentration of the labeled protein and the incorporated probe can be determined spectrophotometrically using their respective extinction coefficients.
Data Acquisition and Analysis:
-
Record the fluorescence emission spectrum of the Acrylodan-labeled protein.
-
Monitor changes in the emission maximum and intensity upon addition of a ligand or induction of a conformational change. A blue shift in the emission maximum and an increase in intensity typically indicate that the probe is in a more hydrophobic environment.[3][6]
Protocol 2: Monitoring Membrane Fluidity with Laurdan
Laurdan is a lipophilic probe that is highly sensitive to the phase state of lipid membranes.[7][9] Its emission spectrum shifts depending on the degree of water penetration into the lipid bilayer, allowing for the quantification of membrane fluidity.[8]
Causality Behind Experimental Choices:
-
Probe-to-Lipid Ratio: A low probe-to-lipid ratio is used to minimize any potential perturbation of the membrane structure by the probe itself.
-
Generalized Polarization (GP): GP is a ratiometric measurement that is independent of probe concentration and instrument settings, making it a robust method for quantifying membrane fluidity.[7] The GP value is calculated from the fluorescence intensities at two different emission wavelengths, corresponding to the gel and liquid-crystalline phases.
Step-by-Step Methodology:
-
Laurdan Stock Solution: Prepare a stock solution of Laurdan (e.g., 1 mM) in an organic solvent like ethanol or DMF.
-
Liposome Preparation (for model membranes): Prepare liposomes using your desired lipid composition.
-
Labeling: Add the Laurdan stock solution to the liposome suspension or cell culture medium to achieve a final probe-to-lipid molar ratio of approximately 1:500 to 1:1000.
-
Incubation: Incubate the mixture for 20-30 minutes at a temperature above the phase transition temperature of the lipids to ensure uniform incorporation of the probe.
-
Fluorescence Measurement:
-
Set the excitation wavelength to 340 nm.
-
Record the emission intensities at 440 nm (I_gel) and 490 nm (I_liquid).
-
-
Calculation of Generalized Polarization (GP): GP = (I_gel - I_liquid) / (I_gel + I_liquid) A higher GP value (closer to 0.6) indicates a more ordered, gel-phase membrane, while a lower GP value (closer to -0.2) signifies a more fluid, liquid-crystalline phase.[7]
Workflow for Laurdan GP Measurement
Caption: Workflow for measuring membrane fluidity using Laurdan and calculating the Generalized Polarization.
Protocol 3: Investigating Protein-Ligand Binding with ANS
ANS is a non-covalent probe that is widely used to characterize the binding of ligands to proteins.[10][11][12] It has low fluorescence in polar environments but exhibits a significant increase in fluorescence upon binding to hydrophobic pockets on a protein's surface.[10][12]
Causality Behind Experimental Choices:
-
Titration: A titration experiment is performed to determine the binding affinity (dissociation constant, Kd) of the ligand. The concentration of the protein and ANS are kept constant while the ligand concentration is varied.
-
Competition: The displacement of ANS from its binding site by a competing ligand leads to a decrease in fluorescence, which can be used to determine the binding affinity of the unlabeled ligand.
-
Inner Filter Effect: At high concentrations, the ligand or protein may absorb either the excitation or emission light, leading to an artifactual decrease in fluorescence intensity. This inner filter effect should be corrected for, especially when working with colored ligands or high protein concentrations.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of the protein of interest in a suitable buffer.
-
Prepare a stock solution of ANS (e.g., 1 mM) in water or buffer.
-
Prepare a stock solution of the ligand to be tested.
-
-
Determining Optimal ANS Concentration:
-
Titrate the protein solution with increasing concentrations of ANS and monitor the fluorescence intensity.
-
Choose an ANS concentration that gives a significant fluorescence signal upon binding but is not in vast excess, to avoid high background fluorescence.
-
-
Binding Assay (Direct Titration):
-
Prepare a series of samples with a constant concentration of protein and ANS.
-
Add increasing concentrations of the fluorescent ligand to each sample.
-
Incubate the samples to reach equilibrium.
-
Measure the fluorescence intensity at the emission maximum of the bound probe.
-
-
Binding Assay (Competition):
-
Prepare a series of samples with a constant concentration of protein and ANS.
-
Add increasing concentrations of the non-fluorescent competing ligand.
-
Incubate to reach equilibrium.
-
Measure the decrease in ANS fluorescence intensity.
-
-
Data Analysis:
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence Signal | - Probe degradation- Inefficient labeling- Quenching | - Use fresh probe solutions- Optimize labeling conditions (pH, molar ratio)- Check for the presence of quenchers in the buffer |
| High Background Fluorescence | - Unreacted probe- Impurities in reagents | - Ensure complete removal of unreacted probe- Use high-purity reagents and solvents |
| Precipitation of Protein/Probe | - Poor solubility of the probe- Protein instability | - Use a co-solvent (e.g., DMSO) for the probe stock- Optimize buffer conditions (pH, ionic strength) |
| Photobleaching | - Excessive exposure to excitation light | - Minimize exposure time- Use a lower excitation intensity- Consider using an anti-fade reagent |
| Inner Filter Effect | - High absorbance of samples at excitation or emission wavelengths | - Work with lower concentrations- Use a shorter path length cuvette- Apply a mathematical correction to the data |
Conclusion
Naphthalene derivatives are powerful and versatile fluorescent probes that provide invaluable insights into a wide array of biological processes. By understanding the fundamental principles of their environmental sensitivity and by following robust experimental protocols, researchers can effectively utilize these tools to investigate protein structure and function, membrane dynamics, and molecular interactions. The detailed methodologies and troubleshooting guidance provided in this application note are intended to facilitate the successful implementation of fluorescence spectroscopy techniques using naphthalene derivatives in your research endeavors.
References
- BenchChem. (n.d.). Probing Protein Dynamics and Conformational Changes with Time-Resolved Fluorescence of Acrylodan-Labeled Proteins.
- National Institutes of Health (NIH). (n.d.). Site-Directed Fluorescence Labeling of a Membrane Protein with BADAN: Probing Protein Topology and Local Environment.
- BenchChem. (n.d.). Application Notes: Naphthalene-Based Fluorescent Probes for Metal Ion Detection.
- Feng, J., et al. (2011). Naphthalene-based fluorophores: Synthesis characterization, and photophysical properties. Journal of Luminescence, 131(12), 2775-2783.
- BenchChem. (n.d.). Application Notes and Protocols: 2-Methyl-3H-cyclopenta[a]naphthalene as a Fluorescent Probe.
- National Institutes of Health (NIH). (n.d.). Synthesis, characterization, and photophysical and fluorescence sensor behaviors of a new water-soluble double-bridged naphthalene diimide appended cyclotriphosphazene.
- BenchChem. (n.d.). Application Notes and Protocols for Monitoring Protein-Protein Interactions with Acrylodan.
- BenchChem. (n.d.). The Evolution of Naphthalene-Based Fluorescent Probes: An In-depth Technical Guide.
- Pal, T., et al. (2000). Naphthalene derivatives as fluorescent probe. Indian Journal of Chemistry, 39B, 859-863.
- MDPI. (n.d.). Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors.
- ResearchGate. (n.d.). Electron transfer fluorescence quenching of napthalenediols by metal ions.
- Semantic Scholar. (n.d.). Synthesis and photophysical studies of new fluorescent naphthalene chalcone.
- PubMed. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes.
- MDPI. (2024). 1,5-Acrylodan: A Fluorescent Bioconjugate Sensor of Protic Environments.
- Lumiprobe. (n.d.). Laurdan (6-Dodecanoyl-2-dimethylaminonaphthalene).
- PubMed. (n.d.). Acrylodan can label amino as well as sulfhydryl groups: results with low-density lipoprotein, lipoprotein[a], and lipid-free proteins.
- BenchChem. (n.d.). The Enduring Fluorescence of Dansyl Chloride in Modern Proteomics: A Comparative Guide.
- Raksha C. H., et al. (2025). Synthesis and photophysical studies of new fluorescent naphthalene chalcone. Scientific Reports.
- Wikipedia. (n.d.). Laurdan.
- MDPI. (n.d.). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.
- MDPI. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+.
- MDPI. (n.d.). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives.
- Lee, J., et al. (1983). Spectroscopy of Naphthalene in Simple Molecular Liquids. The Journal of Physical Chemistry, 87(14), 2544-2549.
- ResearchGate. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes.
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Application Notes & Protocols: Design and Synthesis of 3-Phenylnaphthalen-1-ol Based Chemosensors
Introduction: The Naphthalene Scaffold in Molecular Sensing
The field of chemical sensing has seen exponential growth, driven by the need for rapid, selective, and sensitive detection of analytes in environmental, industrial, and biological contexts. Fluorescent chemosensors, which transduce a molecular recognition event into a measurable optical signal, are at the forefront of this revolution.[1][2] The naphthalene scaffold has emerged as a highly versatile platform for designing these sensors due to its inherent photophysical properties, including a large π-electron conjugated system, excellent photostability, and a high fluorescence quantum yield that can be readily modulated through chemical modification.[3][4]
While various naphthalene derivatives have been explored, this guide focuses specifically on the 3-Phenylnaphthalen-1-ol core. The introduction of a phenyl group at the 3-position extends the π-conjugation, often enhancing the fluorophore's quantum yield and tuning its emission wavelength. The hydroxyl group at the 1-position serves as a crucial handle for both modulating the electronic properties (via deprotonation) and for further synthetic functionalization, making it an ideal starting point for creating sophisticated chemosensors. This document provides a comprehensive overview of the design principles, detailed synthetic protocols, and application methodologies for developing novel chemosensors based on this promising scaffold.
Part I: Core Principles of Chemosensor Design
The rational design of a chemosensor based on the this compound framework involves the integration of three key components: the fluorophore, the receptor, and a signaling mechanism that links them.
-
The Fluorophore: The this compound unit is the signaling core. Its job is to emit light upon excitation. The intensity and wavelength of this emission are the parameters that will be modulated by the presence of the target analyte.
-
The Receptor (Binding Unit): This is the part of the molecule that selectively binds to the target analyte (e.g., a metal ion, an anion, or a biomolecule). The receptor is synthetically attached to the fluorophore. The choice of receptor dictates the sensor's selectivity. For example, a Schiff base moiety containing nitrogen and oxygen donors is often used for detecting metal ions like Al³⁺ or Zn²⁺.[5][6]
-
The Signaling Mechanism: This is the process by which the receptor's binding event is communicated to the fluorophore, causing a change in its fluorescence. Understanding these mechanisms is critical for designing effective sensors. The most common mechanisms include:
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the receptor rigidifies the molecular structure, which reduces non-radiative decay pathways (like vibrational relaxation) and leads to a significant increase in fluorescence intensity.[4][6]
-
Photoinduced Electron Transfer (PET): In a "turn-on" PET sensor, an electron-rich receptor quenches the fluorophore's fluorescence by transferring an electron to it in the excited state. When the receptor binds to a cation, its electron-donating ability is suppressed, the PET process is inhibited, and fluorescence is restored.[4]
-
Intramolecular Charge Transfer (ICT): In ICT-based probes, the fluorophore contains electron-donating and electron-accepting groups. Upon excitation, a charge separation occurs. Analyte binding can alter the degree of this charge transfer, leading to a shift in the emission wavelength, which is useful for ratiometric sensing.[3][7]
-
Excited-State Intramolecular Proton Transfer (ESIPT): This mechanism often involves a proton transfer from a hydroxyl group to a nearby acceptor in the excited state. Analyte binding can inhibit this process, leading to a significant change in the fluorescence signal.[8]
-
Part II: Synthesis and Characterization Protocols
This section details the synthesis of a representative this compound based Schiff base chemosensor designed for the detection of aluminum ions (Al³⁺). The strategy involves a two-step process: formylation of the naphthalene core, followed by condensation with a hydrazine derivative.
Protocol 2.1: Synthesis of 4-Formyl-3-phenylnaphthalen-1-ol (Intermediate I)
The introduction of an aldehyde group is essential for the subsequent Schiff base formation. The Duff reaction or a modified Vilsmeier-Haack reaction is a suitable method for the regioselective formylation of the electron-rich naphthalene ring, ortho to the hydroxyl group.
Causality: The hydroxyl group at C1 is a strong activating group, directing electrophilic substitution to the ortho (C2, not possible) and para (C4) positions. The C4 position is sterically more accessible, making it the preferred site for formylation.
Materials:
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA) or Glycerol/Boric Acid
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (HCl), 4M
-
Ethyl acetate, Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane.
-
Add hexamethylenetetramine (HMTA) (4.0 eq) to the solution.
-
Heat the mixture to 90°C with vigorous stirring.
-
Add trifluoroacetic acid (TFA) (10.0 eq) dropwise over 20 minutes. The solution color will typically change to a deep red or brown.
-
Maintain the reaction at 90°C for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of 4M HCl.
-
Stir the mixture vigorously for 1 hour to hydrolyze the intermediate.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to yield Intermediate I as a pale yellow solid.
Characterization: Confirm the structure using ¹H NMR (expecting a new singlet for the aldehyde proton ~10 ppm and disappearance of the H4 proton signal), ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2.2: Synthesis of Chemosensor L1
This step involves the condensation of the aldehyde intermediate with a hydrazine derivative to form the Schiff base receptor site.
Materials:
-
4-Formyl-3-phenylnaphthalen-1-ol (Intermediate I )
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve Intermediate I (1.0 eq) in absolute ethanol in a 100 mL round-bottom flask.
-
Add a solution of hydrazine hydrate (1.1 eq) in ethanol to the flask.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC until the starting aldehyde spot disappears.
-
Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume in vacuo until precipitation begins.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure chemosensor L1 .
Part III: Application Protocols for Sensor Evaluation
Once synthesized and purified, the chemosensor must be rigorously tested to validate its performance.
Protocol 3.1: Spectroscopic Titration
This protocol determines the sensor's response to the target analyte.
Procedure:
-
Prepare a stock solution of Chemosensor L1 (e.g., 1.0 mM) in a suitable solvent like DMSO or acetonitrile.
-
Prepare a stock solution of the target analyte salt (e.g., Al(NO₃)₃, 10.0 mM) in the same solvent or in water.
-
In a series of quartz cuvettes, place a fixed amount of the sensor solution (e.g., 2 mL of a 10 µM solution).
-
Incrementally add small aliquots of the analyte stock solution (e.g., 0, 0.2, 0.4, ... 2.0+ equivalents) to the cuvettes.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes.
-
Record the UV-Vis absorption and fluorescence emission spectra. For fluorescence, excite the sample at its absorption maximum (λ_abs) and record the emission spectrum.
-
Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of the added analyte to generate a titration curve.
Protocol 3.2: Selectivity and Competition Studies
This protocol is crucial to establish the trustworthiness and specificity of the sensor.[11]
Procedure:
-
Selectivity Test:
-
Prepare stock solutions (10.0 mM) of various potentially interfering metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺).
-
In separate cuvettes, add a solution of L1 (10 µM) and a significant excess (e.g., 10 equivalents) of each interfering ion.
-
Measure the fluorescence intensity and compare it to the response generated by the target analyte (Al³⁺).
-
-
Competition Test:
-
To a solution of L1 (10 µM), add 10 equivalents of a competing ion.
-
Record the fluorescence spectrum.
-
To this same solution, now add 2 equivalents of the target analyte (Al³⁺).
-
Record the spectrum again and observe if the characteristic fluorescence enhancement for Al³⁺ is still present. This confirms the sensor's robustness in a complex matrix.
-
Protocol 3.3: Determination of Stoichiometry and Detection Limit
Procedure:
-
Job's Plot (Stoichiometry):
-
Prepare equimolar stock solutions of L1 and Al³⁺ (e.g., 100 µM).
-
Prepare a series of solutions where the total concentration ([L1] + [Al³⁺]) is constant, but the mole fraction of L1 varies from 0 to 1.
-
Measure the fluorescence of each solution. Plot the fluorescence intensity against the mole fraction of L1 . The maximum of the plot indicates the binding stoichiometry (e.g., a maximum at 0.5 indicates a 1:1 complex).[8]
-
-
Limit of Detection (LOD):
-
Measure the fluorescence of a blank solution (sensor only) at least 10 times to determine the standard deviation of the blank (σ).
-
Perform a titration with very low concentrations of the analyte and determine the slope (k) of the linear portion of the titration curve near the baseline.
-
Calculate the LOD using the formula: LOD = 3σ / k .[12]
-
Part IV: Data Presentation and Interpretation
Quantitative data should be summarized in tables for clarity and easy comparison.
Table 1: Selectivity of Chemosensor L1
| Cation (10 eq.) | Fluorescence Intensity (a.u.) at λ_em | Fold Change vs. Blank |
|---|---|---|
| Blank (L1 only) | 50 | 1.0 |
| Al³⁺ (2 eq.) | 1550 | 31.0 |
| Na⁺ | 52 | 1.04 |
| K⁺ | 51 | 1.02 |
| Ca²⁺ | 58 | 1.16 |
| Mg²⁺ | 55 | 1.10 |
| Zn²⁺ | 110 | 2.20 |
| Fe³⁺ | 35 (Quenched) | 0.70 |
| Cu²⁺ | 25 (Quenched) | 0.50 |
| Pb²⁺ | 75 | 1.50 |
The data in Table 1 clearly demonstrates that Chemosensor L1 exhibits a dramatic "turn-on" response specifically for Al³⁺, with minimal interference from common alkali, alkaline earth, and other transition metal ions.
Conclusion
The this compound scaffold provides a robust and versatile platform for the development of high-performance fluorescent chemosensors. By combining this excellent fluorophore with rationally designed receptor units, it is possible to create sensors that are highly selective and sensitive for a wide range of analytes. The protocols outlined in this guide provide a self-validating system for the synthesis, characterization, and rigorous evaluation of these molecular tools. Following these methodologies allows researchers to move from conceptual design to a fully validated chemosensor with well-defined performance characteristics, suitable for applications in diverse scientific disciplines.
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Application of 3-Phenylnaphthalen-1-ol Derivatives in Bioimaging: An Assessment of the Current Landscape and a Guide to Related Naphthalene-Based Probes
A Note to the Researcher: An extensive review of the scientific literature reveals a notable scarcity of specific applications for 3-Phenylnaphthalen-1-ol derivatives in the field of bioimaging. While the naphthalene scaffold is a cornerstone in the design of fluorescent probes, the specific substitution pattern of a phenyl group at the 3-position and a hydroxyl group at the 1-position does not appear to be a widely explored motif for creating bioimaging agents. This guide, therefore, addresses this gap by providing a comprehensive overview of the principles and applications of closely related and well-documented naphthalene-based fluorescent probes. The insights and protocols presented here are foundational and can serve as a valuable resource for the potential development and application of novel this compound derivatives.
The Naphthalene Scaffold: A Privileged Structure in Bioimaging
Naphthalene and its derivatives are a significant class of polycyclic aromatic hydrocarbons that have been extensively utilized in the development of fluorescent probes.[1][2] Their rigid, planar structure and extended π-electron conjugation give rise to desirable photophysical properties, including high quantum yields and excellent photostability.[1][2] The true power of the naphthalene scaffold lies in its synthetic tractability; the naphthalene core can be readily functionalized at various positions to modulate its electronic properties and, consequently, its fluorescence characteristics. This allows for the rational design of probes that are sensitive to their local environment or can specifically target and report on the presence of various biological analytes.[3]
Core Principles of Naphthalene-Based Probe Design
The design of fluorescent probes, including those based on the naphthalene scaffold, generally incorporates three key components: a fluorophore, a recognition unit, and a linker.
-
Fluorophore: This is the core structure that emits light. In this context, it would be the this compound derivative or a related naphthalene-based structure. Its intrinsic properties, such as excitation and emission wavelengths, quantum yield, and lifetime, are critical.
-
Recognition Unit (Receptor): This is the part of the molecule that interacts with the target analyte (e.g., a metal ion, a reactive oxygen species, or a specific enzyme). This interaction triggers a change in the fluorophore's emission.
-
Linker: This component connects the fluorophore and the recognition unit. Its nature can influence the probe's solubility, cell permeability, and the efficiency of the signaling mechanism.
The signaling mechanism of these probes often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). For instance, in a PET-based "turn-on" probe, the recognition unit quenches the fluorescence of the naphthalene core in the absence of the analyte. Upon binding to the analyte, the PET process is inhibited, and fluorescence is restored.
Visualization of Probe Design Principles
Sources
Application Note & Protocols: 3-Phenylnaphthalen-1-ol as a Versatile Intermediate for the Synthesis of Advanced Pharmaceutical Scaffolds
Abstract
The naphthalene core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous FDA-approved therapeutics, including agents for infectious, inflammatory, and cardiovascular diseases.[1][2] This application note provides a detailed technical guide on the use of 3-Phenylnaphthalen-1-ol (CAS: 30069-65-9), a key synthetic intermediate, for the development of novel pharmaceutical agents. We present its physicochemical properties, a robust protocol for its laboratory-scale synthesis, and a detailed workflow for its subsequent elaboration into more complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.
Introduction: The Significance of the Naphthalene Scaffold
Naphthalene, a simple bicyclic aromatic hydrocarbon, is a foundational component in a wide array of biologically active compounds.[3][4] Its rigid, planar structure and lipophilic nature make it an ideal anchor for pharmacophoric groups, enabling effective interaction with biological targets. Marketed drugs such as Propranolol (beta-blocker), Naproxen (NSAID), and Terbinafine (antifungal) highlight the therapeutic versatility of the naphthalene moiety.[1]
The functionalization of the naphthalene ring is critical for modulating pharmacological activity. Specifically, naphthalen-1-ol (1-naphthol) derivatives serve as highly adaptable precursors. The hydroxyl group provides a reactive handle for introducing diverse side chains via etherification or esterification, while the phenyl substituent at the C3 position of this compound adds significant steric bulk and can engage in favorable pi-stacking interactions within protein binding pockets, making it a valuable intermediate for targeted drug design.[5]
Physicochemical Properties & Safety Data
Accurate characterization of a starting intermediate is fundamental to reproducible downstream synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| Synonyms | 3-phenyl-1-naphthol | [6] |
| CAS Number | 30069-65-9 | [6] |
| Molecular Formula | C₁₆H₁₂O | [6][7] |
| Molecular Weight | 220.26 g/mol | [6] |
| Appearance | Off-white to light brown crystalline powder | Generic |
| XLogP3 | 4.4 | [6] |
Safety & Handling: According to GHS classifications, this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
Synthesis Protocol: this compound
The following protocol describes a generalized and robust method for synthesizing this compound. This two-step sequence involves a Suzuki-Miyaura cross-coupling to form the C-C bond, followed by ether cleavage to unmask the phenolic hydroxyl group.
Workflow for Synthesis of this compound
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Applikationshinweise und Protokolle zur Derivatisierung von 3-Phenylnaphthalin-1-ol für biologische Aktivität
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet detaillierte Einblicke und praxiserprobte Protokolle für die chemische Modifikation von 3-Phenylnaphthalin-1-ol, einer vielversprechenden Gerüststruktur in der medizinischen Chemie. Das Naphthol-Grundgerüst, kombiniert mit einer Phenyl-Substitution, bietet eine einzigartige Plattform für die Entwicklung neuartiger therapeutischer Wirkstoffe. Die Derivatisierung, insbesondere an der phenolischen Hydroxylgruppe, ermöglicht die Feinabstimmung der pharmakokinetischen und pharmakodynamischen Eigenschaften, um die biologische Aktivität zu optimieren. Naphthalin-Derivate haben ein breites Spektrum an pharmakologischen Wirkungen gezeigt, darunter krebsbekämpfende, antimikrobielle, entzündungshemmende und antioxidative Eigenschaften.[1]
Strategische Ansätze zur Derivatisierung
Das 3-Phenylnaphthalin-1-ol-Molekül bietet primär die phenolische Hydroxylgruppe als reaktives Zentrum für die Derivatisierung. Die gängigsten und effektivsten strategischen Modifikationen umfassen die O-Alkylierung (Veretherung) und die O-Acylierung (Veresterung), um die Lipophilie, die sterischen Eigenschaften und die Fähigkeit zur Wasserstoffbrückenbindung zu modulieren. Darüber hinaus kann durch die Einführung eines Halogens am aromatischen Ring eine weitere Funktionalisierung mittels Kreuzkupplungsreaktionen, wie der Suzuki-Miyaura-Kupplung, ermöglicht werden, um komplexe biarylische Strukturen zu erzeugen.
O-Alkylierung via Williamson-Ethersynthese
Die Williamson-Ethersynthese ist eine robuste und weit verbreitete Methode zur Herstellung von Ethern aus einem Alkohol (in diesem Fall das Phenol) und einem Alkylhalogenid.[2][3][4][5] Die Reaktion verläuft typischerweise über einen SN2-Mechanismus, bei dem das deprotonierte Phenoxid-Ion als Nukleophil fungiert.[2][5] Die Wahl der Base und des Lösungsmittels ist entscheidend für den Erfolg der Reaktion, wobei schwächere Basen wie Kaliumcarbonat bevorzugt werden, um Nebenreaktionen zu minimieren.
Kausale Begründung der experimentellen Wahl:
-
Base: Kaliumcarbonat (K₂CO₃) ist eine milde anorganische Base, die ausreicht, um das phenolische Proton zu deprotonieren, ohne das Alkylhalogenid anzugreifen oder empfindliche funktionelle Gruppen im Molekül zu zerstören. Stärkere Basen wie Natriumhydrid könnten zu unerwünschten Nebenreaktionen führen.
-
Lösungsmittel: Aceton oder Butanon sind geeignete polare aprotische Lösungsmittel, die die Reaktanden gut lösen und den SN2-Mechanismus begünstigen.
-
Phasentransferkatalysator: Die Zugabe eines Phasentransferkatalysators wie Tetrabutylammoniumbromid (TBAB) kann die Reaktionsgeschwindigkeit erhöhen, indem er den Transport des Phenoxid-Anions in die organische Phase erleichtert.[6]
O-Acylierung via Steglich-Veresterung
Die Steglich-Veresterung ist eine milde und effiziente Methode zur Bildung von Estern aus Carbonsäuren und Alkoholen unter Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP).[7][8][9][10][11] Diese Methode ist besonders vorteilhaft für säureempfindliche Substrate, da sie unter neutralen Bedingungen bei Raumtemperatur durchgeführt wird.[7][9]
Kausale Begründung der experimentellen Wahl:
-
Kupplungsreagenz: DCC aktiviert die Carbonsäure durch Bildung eines hochreaktiven O-Acylisoharnstoff-Intermediats. Dieses Intermediat reagiert dann mit dem 3-Phenylnaphthalin-1-ol.[11]
-
Katalysator: DMAP fungiert als Acyl-Transfer-Reagenz, das die Reaktion beschleunigt und Nebenreaktionen wie die 1,3-Umlagerung des O-Acylisoharnstoff-Intermediats zu einem unreaktiven N-Acylharnstoff unterdrückt.[11]
-
Lösungsmittel: Dichlormethan (DCM) oder Tetrahydrofuran (THF) sind gängige aprotische Lösungsmittel, die die Reaktanden gut lösen und inert gegenüber den Reaktionsbedingungen sind.
C-C-Bindungsbildung via Suzuki-Miyaura-Kupplung
Für eine weitergehende Derivatisierung kann eine Suzuki-Miyaura-Kreuzkupplung eingesetzt werden. Diese palladiumkatalysierte Reaktion ermöglicht die Bildung von C-C-Bindungen zwischen einem Organohalogenid und einer Organoboronsäure.[12][13] Um diese Strategie auf 3-Phenylnaphthalin-1-ol anzuwenden, wäre ein vorgängiger Schritt zur Einführung eines Halogens (z. B. Brom oder Iod) am Naphthalin- oder Phenylring erforderlich. Die allgemeine Anwendbarkeit dieser Reaktion ermöglicht die Synthese einer breiten Palette von substituierten Biphenylen und anderen Biarylen.
Kausale Begründung der experimentellen Wahl:
-
Katalysator: Ein Palladium(0)-Komplex, oft in situ aus einem Palladium(II)-Präkatalysator wie Pd(OAc)₂ und einem Phosphinliganden (z. B. PPh₃) erzeugt, ist für den katalytischen Zyklus essentiell.
-
Base: Eine Base wie Natriumcarbonat oder Kaliumphosphat ist erforderlich, um die Boronsäure zu aktivieren und die Transmetallierung zu erleichtern.[5]
-
Lösungsmittel: Oft werden Mischungen aus einem organischen Lösungsmittel (z. B. Toluol, Dioxan) und Wasser verwendet, um alle Reaktionspartner in Lösung zu bringen.
Experimentelle Protokolle
Die folgenden Protokolle sind als validierte Ausgangspunkte für die Derivatisierung von 3-Phenylnaphthalin-1-ol konzipiert.
Protokoll 2.1: Synthese von 1-Methoxy-3-phenylnaphthalin (O-Alkylierung)
Materialien:
-
3-Phenylnaphthalin-1-ol
-
Kaliumcarbonat (K₂CO₃), fein pulverisiert
-
Methyliodid (CH₃I)
-
Aceton (wasserfrei)
-
Ethylacetat
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Kieselgel für die Säulenchromatographie
Vorgehensweise:
-
In einem trockenen 100-ml-Rundkolben werden 3-Phenylnaphthalin-1-ol (z. B. 2,20 g, 10 mmol) und fein pulverisiertes Kaliumcarbonat (2,07 g, 15 mmol) in 40 ml wasserfreiem Aceton suspendiert.
-
Die Suspension wird bei Raumtemperatur 15 Minuten lang kräftig gerührt.
-
Methyliodid (0,75 ml, 12 mmol) wird zugegeben und die Mischung wird unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Nach vollständigem Umsatz (typischerweise 6-12 Stunden) wird die Reaktionsmischung auf Raumtemperatur abgekühlt.
-
Die anorganischen Salze werden durch Filtration entfernt und mit einer kleinen Menge Aceton gewaschen.
-
Das Filtrat wird am Rotationsverdampfer eingeengt.
-
Der Rückstand wird in Ethylacetat (50 ml) aufgenommen und mit Wasser (2 x 30 ml) und anschließend mit gesättigter Kochsalzlösung (30 ml) gewaschen.
-
Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel wird im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel (Eluent: Hexan/Ethylacetat-Gemisch) gereinigt, um das reine 1-Methoxy-3-phenylnaphthalin zu erhalten.
Protokoll 2.2: Synthese von 3-Phenylnaphthalin-1-ylacetat (O-Acylierung)
Materialien:
-
3-Phenylnaphthalin-1-ol
-
Essigsäure
-
N,N'-Dicyclohexylcarbodiimid (DCC)
-
4-Dimethylaminopyridin (DMAP)
-
Dichlormethan (DCM, wasserfrei)
-
1 M Salzsäure (HCl)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Kieselgel für die Säulenchromatographie
Vorgehensweise:
-
In einem trockenen 100-ml-Rundkolben werden 3-Phenylnaphthalin-1-ol (2,20 g, 10 mmol), Essigsäure (0,63 g, 10,5 mmol) und DMAP (0,12 g, 1 mmol) in 40 ml wasserfreiem DCM gelöst.
-
Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.
-
Eine Lösung von DCC (2,17 g, 10,5 mmol) in 10 ml DCM wird langsam über einen Zeitraum von 15 Minuten zu der gekühlten Reaktionsmischung getropft.
-
Die Mischung wird 30 Minuten bei 0 °C und anschließend bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.
-
Nach vollständigem Umsatz (typischerweise 4-8 Stunden) wird der ausgefallene Dicyclohexylharnstoff (DCU) durch Filtration abgetrennt.
-
Das Filtrat wird nacheinander mit 1 M HCl (2 x 20 ml), gesättigter NaHCO₃-Lösung (2 x 20 ml) und Sole (20 ml) gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel (Eluent: Hexan/Ethylacetat-Gemisch) gereinigt, um das reine 3-Phenylnaphthalin-1-ylacetat zu erhalten.
Biologische Evaluierung: Illustrative Daten
Die Derivatisierung von 3-Phenylnaphthalin-1-ol zielt darauf ab, Moleküle mit verbesserter oder neuartiger biologischer Aktivität zu erzeugen. Die folgenden Tabellen fassen repräsentative biologische Aktivitätsdaten von strukturell verwandten Naphthalin-Derivaten zusammen, um das Potenzial der hier beschriebenen Derivate zu veranschaulichen.
Tabelle 1: Illustrative krebsbekämpfende Aktivität von Naphthalin-Derivaten
| Verbindung | Krebszelllinie | IC₅₀ (µM) | Referenz |
| Naphthalin-Derivat A | PC-3 (Prostatakrebs) | 0.022 | [14] |
| Naphthalin-Derivat B | A375 (Melanom) | 0.06 | [14] |
| Naphthalin-Derivat C | MCF-7 (Brustkrebs) | 2.33 | [15] |
| Naphthalin-Derivat D | Huh-7 (Leberkrebs) | 2.62 | [16] |
Anmerkung: Die Daten stammen von verschiedenen Naphthalin-Derivaten und dienen nur zur Veranschaulichung des Potenzials. Die Aktivität der spezifischen 3-Phenylnaphthalin-1-ol-Derivate muss experimentell bestimmt werden.
Tabelle 2: Illustrative antimikrobielle Aktivität von Naphthol-Derivaten
| Verbindung | Mikroorganismus | MIC (µg/mL) | Referenz |
| Naphthol-Derivat E | P. aeruginosa (MDR) | 10 | [17] |
| Naphthol-Derivat F | S. aureus (MDR) | 100 | [17] |
| Naphthol-Derivat G | E. coli | 6.25 | [18] |
| Naphthol-Derivat H | R. oryzae (Pilz) | 3.125 | [18] |
Anmerkung: MIC = Minimale Hemmkonzentration. Die Daten stammen von verschiedenen Naphthol-Derivaten und dienen nur zur Veranschaulichung des Potenzials. Die Aktivität der spezifischen 3-Phenylnaphthalin-1-ol-Derivate muss experimentell bestimmt werden.
Tabelle 3: Illustrative antioxidative Aktivität von Naphthalin-Derivaten
| Verbindung | Antioxidans-Assay | IC₅₀ (µM) | Referenz |
| Naphthalin-Derivat I | DPPH-Radikalfänger | 177 | [19] |
| Naphthalin-Derivat J | NO-Radikalfänger | Geringer als Standard | [20] |
| Pyrazolyl-Naphthalin K | DPPH-Radikalfänger | 0.067 | [21] |
Anmerkung: DPPH = 2,2-Diphenyl-1-picrylhydrazyl; NO = Stickoxid. Die Daten stammen von verschiedenen Naphthalin-Derivaten und dienen nur zur Veranschaulichung des Potenzials. Die Aktivität der spezifischen 3-Phenylnaphthalin-1-ol-Derivate muss experimentell bestimmt werden.
Zusammenfassung und Ausblick
Die Derivatisierung von 3-Phenylnaphthalin-1-ol durch O-Alkylierung und O-Acylierung stellt eine effektive Strategie zur Erzeugung von Bibliotheken neuartiger Verbindungen für das Screening auf biologische Aktivität dar. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Synthese dieser Derivate. Die illustrativen biologischen Daten von verwandten Naphthalin- und Naphthol-Strukturen unterstreichen das hohe Potenzial dieser Verbindungsklasse als Quelle für neue Leitstrukturen in der Arzneimittelentwicklung, insbesondere in den Bereichen Onkologie und Infektionskrankheiten. Zukünftige Arbeiten sollten sich auf die Synthese einer diversen Bibliothek von 3-Phenylnaphthalin-1-ol-Derivaten und deren systematische biologische Evaluierung konzentrieren, um detaillierte Struktur-Wirkungs-Beziehungen (SAR) zu etablieren.
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Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350–356.
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Qandil, A. M., et al. (2003). Synthesis and pharmacological evaluation of substituted naphth[1,2,3-de]isoquinolines (dinapsoline analogues) as D1 and D2 dopamine receptor ligands. Bioorganic & Medicinal Chemistry, 11(7), 1451-1464.
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Polat Köse, L., et al. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(8), e2100113.
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Erdoğan, M., et al. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(8), e2100113.
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Yao, Q., et al. (2018). Synthesis and biological evaluation of novel 2-arylvinyl-substituted naphtho[2,3-d]imidazolium halide derivatives as potent antitumor agents. European Journal of Medicinal Chemistry, 144, 543-558.
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Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
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Kumar, D., et al. (2017). Synthesis, Anti-Inflammatory, Antimicrobial and Antioxidant Evaluation of Novel N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene) naphthalen-1-amines. Der Pharma Chemica, 9(12), 64-72.
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Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-427.
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Williamson Ether Synthesis. Utah Tech University.
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Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302636.
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Williamson Ether Synthesis reaction. BYJU'S.
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Kumar, D., et al. (2023). Synthesis, Anti-Inflammatory, Antimicrobial and Antioxidant Evaluation of Novel N-((3-(substituted phenyl) - Der Pharma Chemica. Der Pharma Chemica, 15(11), 1-8.
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Siddiqui, H. L., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101168.
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Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 6405-6413.
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Steglich Esterification. SynArchive.
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Ghorab, M. M., et al. (2020). Heteroaromatization with 4-Phenyldiazenyl-1-naphthol. Part IV: Synthesis of Some New Heterocyclic Compounds with Potential Biological Activity. Anti-Infective Agents, 18(3), 221-229.
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Steglich Esterification. Organic Chemistry Portal.
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Al-Masoudi, N. A., et al. (2018). Screening and Evaluation of Antioxidant Activities of Selected Naphthalene Compounds. Journal of the Chemical Society of Pakistan, 40(1), 136-143.
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Asif, M., et al. (2022). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 12(1), 1838.
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Navigating the Structure-Activity Landscape of Naphthalene Analogs as Potential Anticancer Agents. Benchchem.
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D’Abrosca, B., et al. (2013). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Phytochemistry Letters, 6(3), 313-317.
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Ghorab, M. M., et al. (2020). Heteroaromatization with 4-Phenyldiazenyl-1-naphthol. Part IV: Synthesis of Some New Heterocyclic Compounds with Potential Biological Activity. Bentham Science Publishers.
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Mahashabde, R. P., et al. (2014). Assaying Antioxidant and Antimicrobial Activities of 1-phenyl-3-naphthoic acid Derivatives. Chemical Science International Journal, 4(6), 865-873.
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Zaki, E. G., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 13(31), 21659-21674.
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Al-Ostath, A., et al. (2024). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 14(1), 1083.
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Goszczyńska, A., et al. (2022). Design, Synthesis, and Evaluation of Novel 3-Carboranyl-1,8-Naphthalimide Derivatives as Potential Anticancer Agents. Molecules, 27(19), 6592.
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Yan, S., et al. (2022). Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis. Breast Cancer Research and Treatment, 196(3), 509-524.
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Al-Amiery, A. A., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activities of Some Naphthalene - Containing Hydrazone Derivatives. World News of Natural Sciences, 18(2), 168-179.
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Zaki, E. G., et al. (2023). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Advances, 13(43), 30519-30533.
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Abdel-Wahab, B. F., et al. (2023). Exploring the Antioxidant Potency of New Naphthalene-Based Chalcone Derivatives: Design, Synthesis, Antioxidant Evaluation, Docking Study, DFT Calculations. University of Bath's research portal.
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Michalak, A., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules, 28(6), 2603.
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Cîrstea, E., et al. (2021). Synthesis, Properties, and Biological Activity Evaluation of Some Novel Naphtho[2,1-e]pyrazolo[5,1-c][2][22][23]triazines. Molecules, 26(16), 4945.
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Sirakova, V., et al. (2022). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Pharmacia, 69(3), 735-746.
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Deo, S., et al. (2017). Extraction and isolation, synthesis, physiological activity of 1-phenyl naphthalene and its derivatives: A review. Journal of Applicable Chemistry, 6(6), 1148-1155.
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Application Notes and Protocols for Analyzing the Nonlinear Optical (NLO) Properties of Naphthalene Derivatives
Introduction: The Promise of Naphthalene Derivatives in Nonlinear Optics
Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a versatile and powerful scaffold for the development of advanced nonlinear optical (NLO) materials. Its extended π-electron system can be readily functionalized with electron-donating (D) and electron-accepting (A) groups to create molecules with large hyperpolarizabilities, making them prime candidates for applications in optical switching, frequency conversion, and optical limiting.[1][2] This guide provides a detailed overview of the experimental setups and protocols required to accurately characterize the second- and third-order NLO properties of these promising molecular systems. As a Senior Application Scientist, this document is structured not as a rigid template, but as an in-depth technical guide grounded in both theoretical principles and practical, field-proven insights to ensure scientific integrity and reproducibility.
Part 1: Characterizing Third-Order NLO Properties (χ(3))
Third-order nonlinearities are responsible for phenomena such as the intensity-dependent refractive index (nonlinear refraction) and two-photon absorption (nonlinear absorption). The Z-scan technique is the quintessential method for simultaneously determining the sign and magnitude of both of these properties.[3][4]
The Z-scan Technique: Principles and Causality
The Z-scan method is valued for its experimental simplicity and the wealth of information it provides.[5] The core principle involves translating a sample along the propagation path (the z-axis) of a tightly focused Gaussian laser beam and measuring the transmitted intensity in the far-field.[3] As the sample moves through the focal point, it experiences a dramatic change in laser intensity, which induces nonlinear effects. These effects transiently change the material's optical properties, creating a "thermal lens" or "Kerr lens" that alters the beam's wavefront.
While Z-scan can be performed with continuous wave (CW) lasers, using a high-repetition-rate femtosecond pulsed laser is critically important for accurately characterizing the intrinsic electronic nonlinearities of naphthalene derivatives.[6][7]
-
Minimizing Thermal Effects: CW lasers deposit continuous energy, leading to localized heating in the sample. This creates a thermal lens, a change in refractive index due to temperature (dn/dT), which can be orders of magnitude larger than the desired electronic nonlinearity and completely mask the true effect.[6][8] Femtosecond pulses, with their ultrashort duration (e.g., 100 fs), deposit energy on a timescale much faster than thermal diffusion, thus isolating the instantaneous electronic response.[9]
-
Achieving High Peak Power: Third-order effects are intensity-dependent. Femtosecond lasers concentrate energy into extremely short bursts, achieving very high peak intensities (GW/cm²) even with modest average power. This is essential to induce a measurable nonlinear response in the material without causing damage.[7]
Experimental Setup for Z-scan
A robust Z-scan setup is fundamental for acquiring reliable data. The key is to ensure a high-quality Gaussian beam profile and precise control over the sample's position.
Core Components:
-
Laser Source: A mode-locked Ti:Sapphire laser or a similar femtosecond laser system (e.g., 800 nm, 100 fs pulse duration, 80 MHz repetition rate) is ideal.[10]
-
Beam Conditioning: A spatial filter is used to ensure a pure TEM00 Gaussian beam mode, which is a critical assumption in standard Z-scan theory.[8] Attenuators (neutral density filters) are used to control the incident power.
-
Focusing Optics: A high-quality, long focal length lens (e.g., f = 100-200 mm) is used to create a focused beam with a well-defined waist.
-
Sample Stage: A computer-controlled, motorized translation stage with high precision (micrometer resolution) is required to move the sample smoothly through the focal region.
-
Detection System: The beam is split after the sample.
-
Closed-Aperture (CA) Detector: Measures nonlinear refraction. A finite aperture is placed in the far-field to detect small changes in the beam's divergence.
-
Open-Aperture (OA) Detector: Measures nonlinear absorption. The aperture is removed (or fully opened) so the detector collects all the transmitted light.
-
Reference Detector: A portion of the beam is picked off before the sample to monitor and normalize for laser power fluctuations, a common source of noise.[11]
-
Below is a logical diagram of the Z-scan experimental workflow.
Caption: Workflow for a dual-arm Z-scan experiment.
Z-scan Protocol: A Self-Validating System
1. Sample Preparation:
-
Solvent Selection: Choose a solvent with negligible NLO response at the experimental wavelength and in which the naphthalene derivative is highly soluble. Dichloromethane or chloroform are common choices.[12] Run a Z-scan on the pure solvent first to establish a flat baseline.[13] This is a critical validation step.
-
Concentration: Prepare a solution with a linear transmittance of >70% at the laser wavelength to avoid strong linear absorption, which can lead to thermal effects. The concentration dependence should be studied to ensure that aggregation is not influencing the results.[14]
-
Cuvette: Use a thin optical cuvette (e.g., 1 mm path length) to satisfy the "thin sample" approximation (L << zR, where L is the sample thickness and zR is the Rayleigh range of the beam).[11]
2. System Calibration & Alignment:
-
Align the laser through the center of the focusing lens and ensure the beam propagates collinearly along the z-axis.
-
Calibrate the system using a known reference material, such as carbon disulfide (CS₂), which has a well-characterized and strong third-order nonlinearity. This validates the entire setup and data analysis procedure.
3. Data Acquisition:
-
Open-Aperture (OA) Scan: Remove the aperture (S=1). Scan the sample from -z to +z (e.g., -5zR to +5zR) and record the normalized transmittance. A valley at the focus (z=0) indicates two-photon absorption (TPA) or reverse saturable absorption (RSA), while a peak indicates saturable absorption (SA).[13]
-
Closed-Aperture (CA) Scan: Place the aperture in the far-field (linear transmittance S ≈ 0.1-0.5).[5] Repeat the scan. The resulting trace will be a combination of nonlinear refraction and absorption.
-
Data Analysis: To isolate the nonlinear refraction, divide the CA data by the OA data.[13] A peak-valley trace indicates a positive nonlinear refractive index (n₂, self-focusing), while a valley-peak trace indicates a negative n₂ (self-defocusing).[5]
4. Data Interpretation & Pitfalls:
-
Asymmetry: An asymmetric CA/OA curve can indicate the presence of higher-order nonlinearities or a misalignment of the beam.
-
Photodegradation: Aromatic compounds can degrade under intense laser light.[1] Monitor the linear absorption spectrum of the sample before and after the experiment. A change in the spectrum indicates degradation, and the data should be considered carefully or discarded.
-
Beam Quality: Deviations from a perfect Gaussian beam are a major source of error.[8] Regularly check the beam profile.
| Parameter | Symbol | Determined From | Typical Curve Shape |
| Nonlinear Absorption Coefficient | β | Open-Aperture (OA) Scan | Symmetrical valley at z=0 for TPA |
| Nonlinear Refractive Index | n₂ | Closed-Aperture (CA) Scan | Valley-peak for negative n₂; Peak-valley for positive n₂ |
| Third-Order Susceptibility (Real Part) | Re(χ⁽³⁾) | Calculated from n₂ | N/A |
| Third-Order Susceptibility (Imaginary Part) | Im(χ⁽³⁾) | Calculated from β | N/A |
Part 2: Characterizing Second-Order NLO Properties (χ(2))
Second-order NLO effects, such as Second-Harmonic Generation (SHG), only occur in non-centrosymmetric materials. For organic molecules like naphthalene derivatives, this means the material must be poled or crystallized in a non-centrosymmetric fashion.
Kurtz-Perry Powder Technique: Rapid Screening
The Kurtz-Perry method is an invaluable tool for the initial screening of new materials for SHG activity.[15][16] It provides a fast, qualitative or semi-quantitative measure of the SHG efficiency of a powder sample relative to a known standard (e.g., KDP or urea).[17]
-
Sample Preparation:
-
Grind the crystalline naphthalene derivative into a fine powder.
-
Sieve the powder to obtain a specific, uniform particle size range (e.g., 20-50 µm). This is crucial for reproducibility, as SHG efficiency is particle-size dependent.[17]
-
The powder is typically packed into a thin cell, often clamped between two glass microscope slides.[17]
-
-
Experimental Setup:
-
A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser (1064 nm), is used as the fundamental beam.
-
The laser is directed onto the powder sample.
-
A filter is used to block the fundamental 1064 nm light, and a photomultiplier tube (PMT) detects the generated SHG signal at 532 nm.
-
-
Measurement:
-
The intensity of the 532 nm light is measured and compared to the signal generated from a reference standard (e.g., KDP) under identical conditions.
-
The presence of a 532 nm signal is a definitive test for a non-centrosymmetric crystal structure.[17]
-
Sources
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- 17. The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Landscape of Protein Interactions: A Detailed Guide to Naphthalene-Based Fluorescent Probes
For researchers, scientists, and drug development professionals, understanding the intricate dance of protein-ligand binding is paramount. Naphthalene-based fluorescent probes have emerged as powerful tools in this endeavor, offering a sensitive and versatile method to elucidate binding events, conformational changes, and the hydrophobic landscape of proteins. This guide provides an in-depth exploration of the principles, protocols, and data analysis associated with these indispensable molecular reporters.
The Principle: Illuminating the Invisible through Environmental Sensitivity
Naphthalene-based probes, such as 1-anilinonaphthalene-8-sulfonate (ANS), 2-(p-toluidinylnaphthalene)-6-sulfonate (TNS), and 6-propionyl-2-(dimethylamino)naphthalene (PRODAN), are characterized by their remarkable sensitivity to the polarity of their microenvironment. In aqueous solutions, these molecules exhibit low fluorescence quantum yields. However, upon binding to hydrophobic pockets on the surface of a protein, they experience a less polar environment, leading to a significant increase in their fluorescence intensity and often a blue shift in their emission maximum.[1] This phenomenon, known as solvatochromism, is the cornerstone of their application in protein studies.
The choice of probe is critical and depends on the specific application. ANS and TNS are charged molecules that are particularly useful for identifying exposed hydrophobic patches, which can be indicative of partially folded states or the binding sites for nonpolar ligands.[1][2] PRODAN, being uncharged, is an excellent probe for membrane proteins and for characterizing the polarity of ligand-binding sites.[3][4]
Experimental Design and Core Protocols
A successful protein-binding study using naphthalene-based probes hinges on careful experimental design and execution. Here, we provide detailed protocols for the three most commonly used probes.
General Considerations and Preparations
-
Buffer Selection: The buffer should be transparent in the excitation and emission wavelength range of the chosen probe and should not interact with the probe or the protein in a way that interferes with the binding event. Phosphate or Tris buffers are common choices.
-
Probe and Protein Purity: High purity of both the protein and the fluorescent probe is essential to obtain reliable and reproducible data.
-
Concentration Determination: Accurate concentration determination of both the protein and the probe stock solutions is critical for quantitative analysis.
-
Instrumentation: A fluorescence spectrophotometer or a plate reader with fluorescence capabilities is required. Ensure the instrument is properly calibrated.
Protocol 1: Assessing Protein Hydrophobicity and Aggregation with ANS
ANS is a widely used probe for detecting exposed hydrophobic surfaces on proteins, making it an excellent tool for studying protein folding, unfolding, and aggregation.[5]
Materials:
-
Protein of interest
-
1-Anilinonaphthalene-8-sulfonic acid (ANS)
-
Appropriate buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Fluorescence spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of ANS (e.g., 1 mM in water or buffer). Store protected from light.
-
Prepare a series of protein solutions of varying concentrations in the chosen buffer.
-
To a fixed volume of each protein solution, add a small aliquot of the ANS stock solution to achieve a final ANS concentration typically in the range of 10-50 µM. A corresponding blank sample containing only the buffer and ANS should also be prepared.
-
Incubate the samples in the dark for a sufficient time (e.g., 15-30 minutes) to allow binding to reach equilibrium.
-
Measure the fluorescence emission spectra of the samples. For ANS, the excitation wavelength is typically around 350-380 nm, and the emission is scanned from 400 to 600 nm.[5][6]
-
Record the fluorescence intensity at the emission maximum (typically around 470-480 nm for bound ANS).
-
Subtract the fluorescence of the blank (buffer + ANS) from the fluorescence of the protein samples.
-
Plot the corrected fluorescence intensity against the protein concentration. An increase in fluorescence intensity with protein concentration indicates the presence of accessible hydrophobic surfaces.
Protocol 2: Characterizing Ligand Binding and Conformational Changes with TNS
TNS is another valuable probe for monitoring changes in protein conformation upon ligand binding.[7][8] Its fluorescence properties are sensitive to the binding of ligands that may alter the exposure of hydrophobic sites.
Materials:
-
Protein of interest
-
Ligand of interest
-
2-(p-toluidinylnaphthalene)-6-sulfonate (TNS)
-
Appropriate buffer
-
Fluorescence spectrophotometer
Procedure:
-
Prepare stock solutions of the protein, ligand, and TNS.
-
In a cuvette, add the protein and TNS to the buffer at fixed concentrations (e.g., 1-5 µM protein and 10-20 µM TNS). Allow the mixture to equilibrate.
-
Record the baseline fluorescence emission spectrum of the protein-TNS complex. TNS is typically excited at around 320-330 nm, with emission scanned from 400 to 500 nm.[8][9]
-
Perform a titration by making successive additions of small aliquots of the ligand stock solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate (e.g., 2-5 minutes) before recording the fluorescence emission spectrum.
-
Correct the fluorescence data for dilution if the added ligand volume is significant.
-
Plot the change in fluorescence intensity at the emission maximum as a function of the ligand concentration. A change in fluorescence indicates that ligand binding is altering the protein's conformation and/or the probe's binding environment.
Protocol 3: Probing Binding Site Polarity with PRODAN
PRODAN's fluorescence is highly sensitive to the polarity of its environment, making it an excellent tool for characterizing the nature of ligand binding sites.[3][10]
Materials:
-
Protein of interest
-
6-propionyl-2-(dimethylamino)naphthalene (PRODAN)
-
Appropriate buffer
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a stock solution of PRODAN in a suitable organic solvent (e.g., DMSO or ethanol) due to its low aqueous solubility.
-
Prepare a solution of the protein in the desired buffer.
-
Add a small volume of the PRODAN stock solution to the protein solution to a final concentration typically in the micromolar range. A blank sample with buffer and PRODAN should also be prepared.
-
Incubate the samples in the dark to allow for binding to reach equilibrium.
-
Measure the fluorescence emission spectra. PRODAN is typically excited around 360 nm, and the emission spectrum is recorded from 400 to 600 nm.[11]
-
Analyze the emission spectrum. The key parameter for PRODAN is the shift in the emission maximum. A blue shift indicates binding to a more hydrophobic environment. By comparing the emission maximum in the presence of the protein to that in solvents of known polarity, an estimate of the binding site's polarity can be made.
Data Analysis: From Raw Data to Meaningful Insights
Determining the Dissociation Constant (Kd)
Fluorescence titration data can be used to determine the dissociation constant (Kd), a measure of the affinity between the protein and the ligand. This is typically achieved by fitting the data to a suitable binding model using non-linear regression analysis.[12][13]
For a simple 1:1 binding model, the following equation can be used:
F = F₀ + (Fₘₐₓ - F₀) * (([P]t + [L]t + Kd) - √(([P]t + [L]t + Kd)² - 4 * [P]t * [L]t)) / (2 * [P]t)
Where:
-
F is the observed fluorescence at a given ligand concentration.
-
F₀ is the initial fluorescence of the protein (or protein-probe complex) without the ligand.
-
Fₘₐₓ is the fluorescence at saturation.
-
[P]t is the total protein concentration.
-
[L]t is the total ligand concentration.
-
Kd is the dissociation constant.
Determining Binding Stoichiometry using Job's Plot
The method of continuous variations, or Job's plot, is a powerful technique to determine the stoichiometry of a protein-ligand complex.[14][15][16]
Procedure:
-
Prepare a series of solutions where the total molar concentration of the protein and ligand ([P] + [L]) is kept constant, but the mole fraction of the ligand (X_L = [L] / ([P] + [L])) is varied from 0 to 1.[14]
-
Add a constant, low concentration of the fluorescent probe to each solution.
-
Measure the fluorescence intensity for each solution after an incubation period.
-
Plot the change in fluorescence (ΔF) against the mole fraction of the ligand (X_L).
-
The mole fraction at which the maximum change in fluorescence is observed corresponds to the stoichiometry of the complex. For example, a maximum at X_L = 0.5 indicates a 1:1 stoichiometry, while a maximum at X_L = 0.67 suggests a 1:2 (protein:ligand) stoichiometry.[15]
Visualization of Concepts
Caption: Binding of a naphthalene probe to a protein's hydrophobic pocket.
Caption: Workflow for a fluorescence titration experiment.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low fluorescence signal | - Incorrect excitation/emission wavelengths.- Probe degradation.- Insufficient protein or probe concentration.- No accessible hydrophobic sites on the protein. | - Verify instrument settings against the probe's spectral properties.- Use a fresh probe stock solution.- Increase protein or probe concentration.- Consider using a different probe or denaturing a small protein sample as a positive control. |
| High background fluorescence | - Contaminated buffer or cuvettes.- Autofluorescence from the ligand or other components.- Light scattering. | - Use high-purity reagents and clean cuvettes.- Run control experiments with the ligand alone to quantify its fluorescence.- If scattering is an issue, try using a different cuvette orientation or filtering the samples. |
| Precipitation during titration | - Ligand or protein insolubility at higher concentrations.- Protein aggregation induced by the ligand or probe. | - Check the solubility of all components in the assay buffer.- Reduce the concentration of the titrant or the protein.- Include a non-interfering solubilizing agent if appropriate. |
| Inconsistent or non-reproducible results | - Pipetting errors.- Temperature fluctuations.- Photobleaching of the probe. | - Use calibrated pipettes and ensure thorough mixing.- Use a temperature-controlled sample holder.- Minimize exposure of the sample to the excitation light. |
Conclusion and Future Perspectives
Naphthalene-based fluorescent probes offer a robust and sensitive platform for investigating a wide array of protein-ligand interactions. Their ease of use, coupled with the wealth of information they can provide, makes them an invaluable asset in academic research and drug discovery. As new probes with enhanced photophysical properties and specificities are developed, their role in unraveling the complexities of biological systems will undoubtedly continue to expand. By following the detailed protocols and data analysis guidelines presented here, researchers can confidently employ these powerful tools to illuminate the intricate world of protein interactions.
References
- Unraveling the binding characteristics of small ligands to telomeric DNA by pressure modulation. PubMed Central.
- Advanced in Protein-Ligand Interaction Studies: Optical-Based Spectroscopic Insights and Simulation Perspectives. Preprints.org.
- A fluorescent probe designed for studying protein conformational change. PubMed Central.
- Fluorescence Origin of 6,P-Toluidinyl-Naphthalene-2-Sulfonate (TNS) Bound to Proteins. ResearchGate.
- Analysis of the binding of fluorescent ligands to soluble proteins. Use of simultaneous non-linear least squares regression to obtain estimates of binding parameters. PubMed.
- Method of Continuous Variations. Image and Video Exchange Forum.
- Job plot. Wikipedia.
- Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases. PubMed.
- www.rsc.org/advances. RSC Publishing.
- (a) Job's plot analysis by measurement of the fluorescence intensity of a mixture containing 4 with HSA at different molar ratios, (b) Displacement of 4 from the HSA-4 complex by site-specific binding drugs (500 μM). ResearchGate.
- Analysis of protein-ligand interactions by fluorescence polarization. PubMed Central.
- Fluorescence techniques in analysis of protein-ligand interactions. PubMed.
- Job's plot for the determination of the binding stoichiometry of P1 with Zn2+ obtained from variations in absorption at 436 nm. ResearchGate.
- Metal ions-induced conformational change of P23 by using TNS as fluorescence probe. PubMed.
- Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. PubMed Central.
- A novel naphthalene-based fluorescent probe for highly selective detection of cysteine with a large Stokes shift and its application in bioimaging. RSC Publishing.
- Laurdan and Prodan as Polarity-Sensitive Fluorescent Membrane Probes. eScholarship.org.
- Fluorescence origin of 6,P-toluidinyl-naphthalene-2-sulfonate (TNS) bound to proteins. PubMed.
- Highly Sensitive Naphthalene-Based Two-Photon Fluorescent Probe for in Situ Real-Time Bioimaging of Ultratrace Cyclooxygenase-2 in Living Biosystems. ACS Publications.
- Fluorescence Techniques in Analysis of Protein–Ligand Interactions. SpringerLink.
- Job's plot according to the method of continuous variations, indicating the 1:2 stoichiometry for compound-1 + Zn 2+ (left) and compound-1 + Cu 2+ (right). ResearchGate.
- Fluorescence Techniques in Analysis of Protein–Ligand Interactions. ResearchGate.
- The fluorescent probe prodan characterizes the warfarin binding site on human serum albumin. PubMed.
- Spectrophotometric study of complexes by Job's method. SlideShare.
- Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. PubMed Central.
- ANS Binding Reveals Common Features of Cytotoxic Amyloid Species. ACS Publications.
- Characterization of Inhibitor Binding Through Multiple Inhibitor Analysis: A Novel Local Fitting Method. PubMed.
- Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. PubMed Central.
- Analysing the microenvironment of 2-p-toluidinylnaphthalene-6-sulfonate (TNS) in solvents and in different conformational states of proteins in relation to its fluorescence properties: a computational study. RSC Publishing.
- Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. PubMed.
- Nonlinear regression analysis of fluorescence binding curve of (a) Rb, (b) FMN and (c) FAD with PW17. ResearchGate.
- A Fluorescent Probe Designed for Studying Protein Conformational Change. ResearchGate.
- Fluorescence spectra study the perturbations of CopC native fold by 2-p-toluidinynaphthalene-6-sulfonate. PubMed.
- Multiplexed Analysis of Protein-Ligand Interactions by Fluorescence Anisotropy in a Microfluidic Platform. PubMed.
- Protocol to study the direct binding of proteins to RNA:DNA hybrids or RNA-DNA chimeras in living cells using cross-linking immunoprecipitation. STAR Protocols.
- Structural Analysis of NSAID Binding by Prostaglandin H 2 Synthase: Time-Dependent and Time-Independent Inhibitors Elicit Identical Enzyme Conformations. ResearchGate.
- A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. ResearchGate.
- Multiplexed Analysis of Protein-Ligand Interactions by Fluorescence Anisotropy in a Microfluidic Platform. ResearchGate.
- Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry. eScholarship.org.
Sources
- 1. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence spectra study the perturbations of CopC native fold by 2-p-toluidinynaphthalene-6-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LAURDAN since Weber: The Quest for Visualizing Membrane Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
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- 13. researchgate.net [researchgate.net]
- 14. Unraveling the binding characteristics of small ligands to telomeric DNA by pressure modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asdlib.org [asdlib.org]
- 16. Job plot - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: A Guide to the Synthesis of 3-Phenylnaphthalen-1-ol Analogs and Derivatives
Introduction: The 3-Phenylnaphthalen-1-ol Scaffold
The this compound core is a privileged structural motif in medicinal chemistry and materials science. Comprising a naphthalene ring system with a phenyl substituent at the C3 position and a hydroxyl group at C1, this scaffold possesses a unique combination of steric and electronic properties.[1] The naphthalene framework is a versatile platform in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The addition of the phenyl group modulates this activity and influences the molecule's photophysical characteristics, making these compounds valuable as luminescent materials and components for organic light-emitting diodes (OLEDs).[1] The hydroxyl group serves as a critical handle for further functionalization, allowing for the synthesis of diverse libraries of derivatives for structure-activity relationship (SAR) studies.
This guide provides an in-depth exploration of the primary synthetic strategies for constructing this compound and its analogs. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions and annulation strategies, offering detailed, field-proven protocols for researchers in organic synthesis and drug development.
Strategic Overview: Pathways to the Core Structure
The synthesis of this compound derivatives can be broadly categorized into two main approaches: (1) late-stage C-C bond formation to attach the phenyl ring to a pre-existing naphthol core, and (2) construction of the substituted naphthalene ring system from acyclic or monocyclic precursors. The choice of strategy depends on the availability of starting materials and the desired substitution pattern on both the naphthalene and phenyl rings.
Figure 1: Primary synthetic strategies for this compound analogs.
Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming C-C bonds.[5] The Suzuki-Miyaura and Stille couplings are particularly effective for creating the biaryl linkage in this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate.[5] Its advantages include mild reaction conditions, high functional group tolerance, and the low toxicity of boron-containing reagents.[5]
Causality & Mechanistic Insight: The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) active species.[6] A base is crucial for activating the boronic acid, forming a more nucleophilic borate species that facilitates the key transmetalation step.[7] The choice of base and ligand can significantly impact reaction efficiency and scope.[6]
Sources
- 1. High Purity this compound 30069-65-9 with Competitive Price [hcchems.com]
- 2. researchgate.net [researchgate.net]
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- 4. ijpsjournal.com [ijpsjournal.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Phenylnaphthalen-1-ol synthesis
Welcome to the technical support center for the synthesis of 3-Phenylnaphthalen-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the underlying principles of common synthetic routes, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Overview of Synthetic Strategies
The construction of the this compound scaffold primarily relies on the formation of a key aryl-aryl bond. The two most robust and commonly employed strategies are the Palladium-catalyzed Suzuki-Miyaura Cross-Coupling and the Grignard Reaction with a suitable ketone precursor. The choice between these routes often depends on the availability of starting materials, functional group tolerance, and scalability.
Caption: Fig 1. Decision Workflow for Synthetic Route Selection
Section 1: The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between aryl partners.[1] For this compound, this typically involves the reaction of a halogenated naphthol derivative with a phenylboronic acid (or vice-versa) in the presence of a palladium catalyst and a base.[1]
Frequently Asked Questions (FAQs)
Q1.1: What are the most effective coupling partners for this synthesis?
A: The most common and reliable approach involves coupling 3-bromo-1-naphthol (or a protected version like 1-methoxy-3-bromonaphthalene) with phenylboronic acid . While aryl chlorides can be used, they are less reactive and often require more specialized, bulky phosphine ligands and stronger bases to achieve efficient oxidative addition.[1] Aryl iodides are more reactive but can be less stable and more expensive. Therefore, the aryl bromide offers a good balance of reactivity and stability.
Q1.2: How does the choice of base impact the reaction?
A: The base plays a crucial role in the transmetalation step, which is often rate-limiting.[2] It activates the organoboron species to facilitate the transfer of the phenyl group to the palladium center.[3]
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are excellent general-purpose bases, particularly effective in polar aprotic solvents like DME or dioxane.[4]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often effective for less reactive coupling partners or when side reactions are a concern.[5]
-
Hydroxides (NaOH): Can be used in aqueous solvent mixtures but may not be suitable for base-sensitive substrates.[6]
Q1.3: What causes the black precipitate (palladium black) in my reaction, and how can I avoid it?
A: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst into inactive palladium metal. This is a common failure mode. It is often caused by:
-
Inefficient Ligands: The phosphine ligand's primary role is to stabilize the Pd(0) center. If the ligand is not bulky or electron-rich enough, or if it degrades at high temperatures, the palladium will precipitate.
-
High Temperatures: While heat is often required, excessive temperatures can accelerate catalyst decomposition.
-
Oxygen: Failure to properly degas the reaction mixture can lead to oxidation of the phosphine ligands and the Pd(0) catalyst.
To prevent this, ensure you are using a robust ligand, maintain the lowest effective temperature, and rigorously degas your solvent and reaction setup with an inert gas (Argon or Nitrogen).
Troubleshooting Guide: Suzuki-Miyaura Coupling
Caption: Fig 2. Troubleshooting Workflow for Suzuki-Miyaura Coupling
Optimized Protocol: Suzuki Coupling for this compound
This protocol is a general starting point and may require optimization based on your specific substrate purity and lab conditions.
1. Reagent Preparation & System Inerting:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-1-naphthol (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the chosen base.
-
Attach a reflux condenser.
-
Seal the flask and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Via syringe or cannula, add the degassed solvent.
2. Reaction Execution:
-
To the stirring suspension, add the palladium catalyst/ligand system under a positive pressure of inert gas.
-
Heat the reaction mixture to the specified temperature and monitor by TLC or LC-MS.
3. Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization to yield this compound.
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Aryl Halide | 3-Bromo-1-naphthol | Good balance of reactivity and stability. |
| Boronic Acid | Phenylboronic acid (1.2-1.5 eq) | A slight excess drives the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a reliable choice. Pd(dppf)Cl₂ is more robust and often better for challenging substrates. |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 eq) | K₃PO₄ is often superior for preventing side reactions like protodeborylation.[5] |
| Solvent | Dioxane, Toluene, or DME / H₂O (4:1) | The choice depends on the base and temperature. Aqueous mixtures can sometimes accelerate the reaction.[7] |
| Temperature | 80-110 °C | Start around 80-90 °C and increase if the reaction is sluggish. |
Section 2: The Grignard Reaction Approach
This classical organometallic reaction involves the nucleophilic addition of a phenyl Grignard reagent (phenylmagnesium bromide) to a ketone, such as 3,4-dihydronaphthalen-1(2H)-one (α-tetralone), followed by an aromatization step.[8][9] The success of this route is critically dependent on the careful preparation and handling of the Grignard reagent.
Frequently Asked Questions (FAQs)
Q2.1: My Grignard reaction won't initiate. What are the most common causes?
A: This is the most frequent issue. The primary culprit is the passivating layer of magnesium oxide on the surface of the magnesium turnings, which prevents reaction with the aryl halide.[10]
-
Moisture: Grignard reagents are potent bases and are instantly quenched by protic sources like water.[11][12] ALL glassware must be rigorously oven- or flame-dried, and anhydrous solvents (typically diethyl ether or THF) are mandatory.[11][13]
-
Inactive Magnesium: The oxide layer must be disrupted.
-
Inhibitors: Impurities in the reagents or solvent can prevent initiation.
Q2.2: How can I activate the magnesium to start the reaction?
A: Several methods can be used:
-
Mechanical Agitation: Gently crush a few pieces of magnesium with a dry glass rod inside the reaction flask to expose a fresh surface.[11]
-
Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction.[11][14] A color change from brown (iodine) to colorless indicates initiation.
-
Entrainment: Add a small amount of a more reactive halide, like 1,2-dibromoethane, to initiate the process.
-
Heat: Gentle warming with a heat gun can sometimes provide the activation energy needed, but be extremely cautious with flammable ether solvents.
Troubleshooting Guide: Grignard Reaction
Caption: Fig 3. Troubleshooting Workflow for Grignard Reactions
General Protocol: Grignard Synthesis of this compound
Part A: Formation of Phenylmagnesium Bromide
-
Setup: Assemble an oven-dried, three-necked flask with a dropping funnel, reflux condenser (with a drying tube), and a stopper. Place magnesium turnings (1.1 eq) and a small iodine crystal in the flask.
-
Initiation: Add a small portion (~10%) of a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel. The brown color should fade, and gentle bubbling should occur, indicating initiation. Gentle warming may be required.
-
Addition: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[13]
-
Completion: After the addition is complete, reflux the gray-to-brown solution for an additional 30-60 minutes to ensure full conversion.
Part B: Reaction with Ketone and Aromatization
-
Addition: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of α-tetralone (0.9 eq) in anhydrous ether/THF dropwise.
-
Quench: After stirring, carefully quench the reaction by slowly pouring it over an iced acidic solution (e.g., 10% H₂SO₄ or saturated NH₄Cl).[13]
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Aromatization: The resulting tertiary alcohol is often unstable. Aromatize the crude product by heating with a catalyst such as sulfur or Pd/C in a high-boiling solvent like xylene.
-
Purification: Purify the final product by column chromatography.
Section 3: Product Purification
Q3.1: My crude product is an oil/dark solid. What is the best way to purify it?
A: For both synthetic routes, the crude product will likely contain unreacted starting materials and side products (e.g., biphenyl from the Grignard route[13]).
-
Column Chromatography: This is the most reliable method for achieving high purity. A silica gel column with a gradient elution system (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate) is effective at separating the non-polar impurities from the more polar this compound product.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an efficient purification method. Suitable solvent systems include toluene/hexanes or ethanol/water.
References
- TSI Journals. (n.d.). The Grignard synthesis of triphenylmethanol.
- Design and Synthesis of Three Naphtol Derivatives using the Three Component System. (n.d.).
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
- Google Patents. (n.d.). EP3883911A1 - Improved process to obtain 3-phenylpropan-1-ol from natural sources.
- ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Syntheses. (n.d.). 3-phenyl-1-propanol.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- ResearchGate. (2015). Design and Synthesis of Three Naphthol Derivatives Using Several Strategies.
- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. DOI:10.1039/D4CS01108B.
- ResearchGate. (2014). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- Williamson, K. L. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
- Reddit. (2020). Troubleshooting my grignard reactions.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- YouTube. (2023). Triphenylmethanol Synthesis: Grignard Reaction.
- Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems.
- Chemistry LibreTexts. (2023). Reactions with Grignard Reagents.
- Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol.
- Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- ResearchGate. (2002). Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates.
- ResearchGate. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory.
- YouTube. (2020). Suzuki cross-coupling reaction.
- Google Patents. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. cerritos.edu [cerritos.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. theochem.mercer.edu [theochem.mercer.edu]
- 14. youtube.com [youtube.com]
Technical Support Center: Synthesis of Polysubstituted Naphthalenes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of polysubstituted naphthalenes. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges in constructing these valuable aromatic scaffolds. Naphthalene derivatives are crucial components in pharmaceuticals, organic electronics, and agrochemicals, yet their synthesis is often plagued by issues of regioselectivity and steric hindrance.[1][2]
This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles. Here, you will find troubleshooting guides for common experimental failures and detailed FAQs to help you design more robust and efficient synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are fundamental to planning the synthesis of a polysubstituted naphthalene.
Question: What are the primary challenges I should anticipate when synthesizing a polysubstituted naphthalene?
Answer: The synthesis of polysubstituted naphthalenes presents two principal challenges that dictate the choice of synthetic strategy:
-
Regiochemical Control: The naphthalene core has two distinct reactive positions: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7). The α-positions are generally more kinetically reactive in electrophilic aromatic substitutions (EAS). However, predicting the outcome on an already substituted naphthalene is difficult, often leading to mixtures of isomers that are challenging to separate.[3][4][5] Traditional methods like Friedel-Crafts or nitration reactions frequently yield undesired regioisomers.[6]
Question: My goal is a specific substitution pattern. Should I build the ring from scratch (de novo synthesis) or functionalize a pre-existing naphthalene?
Answer: The choice between de novo synthesis and late-stage functionalization is a critical decision. The following decision workflow can guide your approach.
Caption: Decision workflow for selecting a synthetic strategy.
-
De Novo Synthesis: This approach is superior when the desired substitution pattern is complex or incompatible with electrophilic substitution rules.[3] Methods like Diels-Alder cycloadditions or Haworth synthesis build the aromatic ring with the substituents already in the correct positions, avoiding regioselectivity issues entirely.[9][10]
-
Late-Stage Functionalization: This is preferable if the target is only one or two steps from a readily available starting material. For simple patterns, classical EAS may suffice. For complex or sterically hindered targets, modern methods like directed C-H activation are the tools of choice.[11][12]
Question: When is a C–H activation approach the right choice?
Answer: A C–H activation strategy is the premier choice when you need to functionalize a specific, and often challenging, position on the naphthalene ring with high precision.[13] Consider this approach mandatory under the following circumstances:
-
Accessing Sterically Hindered Positions: To functionalize the C8 (peri) or other crowded positions that are unreactive in standard EAS reactions.[8][11]
-
Overriding Inherent Reactivity: To direct functionalization to an electronically disfavored position (e.g., a β-position when the α-position is more reactive).
-
Improving Step Economy: To avoid lengthy protecting-group or directing-group manipulations that are common in traditional multi-step syntheses.
Modern C–H activation can selectively target nearly every position on the naphthalene scaffold by using rationally designed directing groups and templates.[12][13]
Part 2: Troubleshooting Guides
This section provides detailed answers to specific experimental problems.
Problem 1: Poor Regioselectivity in Cross-Coupling Reactions
Question: My Suzuki coupling of a 1-bromo-4-methoxynaphthalene with an arylboronic acid is giving me a low yield of the desired product, along with significant debromination and homocoupling of the boronic acid. How can I troubleshoot this?
Answer: Low yield and side reactions in Suzuki couplings involving naphthalene substrates are common issues. The problem often lies in the stability of the catalytic cycle. Here is a breakdown of the causality and potential solutions.
Causality: The catalytic cycle for a Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination. A breakdown at any stage can lead to side reactions.
-
Slow Oxidative Addition: The C-Br bond on an electron-rich naphthalene can be strong. If oxidative addition of the Pd(0) catalyst is slow, it can lead to catalyst decomposition.
-
Inefficient Transmetalation: The choice of base is critical for activating the boronic acid. An inappropriate base can slow this step, allowing time for protodebromination (reaction with trace water/protons) or boronic acid homocoupling.
-
Steric Hindrance: The peri C-H bond at the 8-position can sterically clash with bulky phosphine ligands on the palladium center, slowing the reaction.
Troubleshooting Protocol:
| Problem Observed | Potential Cause | Recommended Solution & Rationale |
| Low Conversion | 1. Inactive Catalyst | Use a pre-catalyst that readily forms the active Pd(0) species, such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a suitable ligand. |
| 2. Insufficiently Strong Base | Switch to a stronger base. For electron-rich naphthalenes, K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. The stronger base facilitates the formation of the more nucleophilic boronate species. | |
| 3. Steric Hindrance | Use a less bulky phosphine ligand. While Buchwald-type ligands are excellent, a simpler ligand like PPh₃ or a P(t-Bu)₃ derivative might be sufficient and less sterically demanding. | |
| Debromination | 1. Slow Transmetalation | Increase the concentration of the boronic acid (1.5-2.0 equiv.). Ensure the base is thoroughly dried and the solvent is anhydrous to minimize proton sources. |
| 2. β-Hydride Elimination | This is less common with aryl substrates but can occur if the catalyst is unstable. Ensure an appropriate ligand is used to stabilize the palladium intermediate. | |
| Homocoupling | 1. Oxygen in Reaction | Thoroughly degas the reaction mixture (e.g., with 3-4 vacuum/argon cycles). Oxygen can promote the oxidative homocoupling of boronic acids. |
| 2. Inappropriate Ligand:Pd Ratio | An optimal ratio is often 2:1 to 4:1. Too little ligand can lead to palladium black precipitation, while too much can inhibit the reaction. |
Validated Starting Protocol for a Challenging Suzuki Coupling:
-
To an oven-dried flask, add 1-bromo-4-methoxynaphthalene (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Add Pd(OAc)₂ (2 mol %) and SPhos (4 mol %).
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction to 80-100 °C and monitor by TLC or GC-MS.
This combination of a modern Buchwald ligand (SPhos) and a strong base in an appropriate solvent provides a robust starting point for optimization.[14][15]
Problem 2: Failure to Functionalize a Sterically Hindered Position
Question: I need to introduce an aryl group at the C8 (peri) position of my 1-naphthamide derivative. All my attempts using standard cross-coupling or Friedel-Crafts reactions have failed, only returning starting material or products functionalized at other positions. How can I achieve this transformation?
Answer: This is a classic challenge where steric hindrance prevents access to the target C-H bond. The solution is to use a directed C-H activation strategy. This method uses a functional group already present on your molecule (the "directing group") to deliver a transition metal catalyst to a specific C-H bond, overriding the inherent reactivity of the molecule.[11][16]
Causality & Mechanism: The amide group on your 1-naphthamide is an excellent directing group. It can act as a bidentate ligand, chelating to a palladium (or rhodium/ruthenium) catalyst. This forms a stable 5- or 6-membered metallacycle intermediate, positioning the metal center in close proximity to the C8-H bond. This proximity dramatically lowers the activation energy for C-H bond cleavage (concerted metalation-deprotonation), leading to highly selective functionalization at that site.[11][17]
Caption: Key steps in a palladium-catalyzed directed C8-H arylation.
Experimental Protocol: Palladium-Catalyzed C8-H Arylation of 1-Naphthamide
This protocol is adapted from methodologies developed for site-selective C-H functionalization.[12][18]
Reagents & Equipment:
-
1-Naphthamide substrate (1.0 equiv)
-
Aryl iodide or bromide (2.0-3.0 equiv)
-
Pd(OAc)₂ (5-10 mol %)
-
Ag₂CO₃ or K₂CO₃ (2.0 equiv) as the oxidant/base
-
Anhydrous solvent such as Toluene or 1,2-Dichloroethane (DCE)
-
Schlenk flask or sealed reaction vial, inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask, combine the 1-naphthamide substrate, Pd(OAc)₂, and Ag₂CO₃.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Addition of Reagents: Add the aryl halide followed by the anhydrous solvent via syringe.
-
Heating: Place the flask in a preheated oil bath at 100-120 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and silver salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Self-Validation: The reaction should yield the C8-arylated product as the major isomer. Characterization by ¹H NMR should show a distinct downfield shift and coupling pattern for the remaining aromatic protons, and the mass should be confirmed by HRMS. The high selectivity for the C8 position is a hallmark of this chelation-assisted mechanism.
References
- Prévost, S. (2020). Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. ChemPlusChem, 85(3), 476-486. [Link][11]
- De Koning, C. B., Rousseau, A. L., & Van Otterlo, W. A. L. (2003). Modern methods for the synthesis of substituted naphthalenes. Tetrahedron, 59(1), 7-36. [Link][3]
- Heravi, M. M., et al. (2015). Synthesis of Naphthalenes through Three-Component Coupling of Alkynes, Fischer Carbene Complexes, and Benzaldehyde Hydrazones via Isoindole Intermediates. ACS Combinatorial Science, 17(10), 573-576. [Link][19]
- De Koning, C.B., Rousseau, A.L., & Van Otterlo, W.A.L. (2003). Modern methods for the synthesis of substituted naphthalenes. CSIR Research Space. [Link][9]
- Fan, Z., et al. (2025). Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold. Journal of the American Chemical Society. [Link][12]
- De Koning, C. B., Rousseau, A. L., & Van Otterlo, W. A. L. (2003). Modern Methods for the Synthesis of Substituted Naphthalenes.
- Shan, G., et al. (2014). C–H arylation of triphenylene, naphthalene and related arenes using Pd/C. Chemical Science, 5(6), 2394-2399. [Link][7]
- Fan, Z., et al. (2025). Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold. PubMed. [Link][13]
- Sanford, M. S. (2012). Carbon-Hydrogen (C-H) Bond Activation at Pd(IV): A Frontier in C-H Functionalization Catalysis.
- Prévost, S. (2020). Different approaches for regioselective naphthalene functionalization.
- Yao, T., & Larock, R. C. (2003). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 68(15), 5936-5942. [Link][20]
- Waldvogel, S. R., et al. (2019). Reaction pathway of the cross-coupling with naphthalene.
- Ghaffari, M., et al. (2025). Unusual Regioselectivity in Pd-Catalyzed Heterogeneous Aromatic Hydrogenation of PV–Functionalized Naphthalene Derivatives. Journal of the American Chemical Society. [Link][22]
- Maheshwari, M., & Hussain, N. (2023). Chemical Synthesis of Substituted Naphthalene Derivatives: A Review.
- Prévost, S. (2020). Regioselective C−H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. ChemPlusChem. [Link][16]
- Zhu, T., et al. (2025). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science Advances. [Link][5]
- Various Authors. (2022). C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity.
- Maji, B. (2022). Intermolecular dearomative [4 + 2] cycloaddition of naphthalenes via visible-light energy-transfer-catalysis.
- Shamanaev, I., et al. (2023). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. MDPI. [Link][14]
- Maji, B. (2022).
- Shamanaev, I., et al. (2023). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling.
- Various Authors. (2024). Recent advances in site-selective C H functionalization of naphthalenes: An update 2020–2024.
- Various Authors. (2018). How will you prepare the naphthalene by Haworth's method?. Quora. [Link][10]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Chemical Synthesis of Substituted Naphthalene Derivatives: A Review [ouci.dntb.gov.ua]
- 3. Modern methods for the sythesis of substituted naphthalenes [researchspace.csir.co.za]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. C–H arylation of triphenylene, naphthalene and related arenes using Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchspace.csir.co.za [researchspace.csir.co.za]
- 10. quora.com [quora.com]
- 11. Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances in site-selective C H functionalization of naphthalenes: An update 2020–2024 [ouci.dntb.gov.ua]
Technical Support Center: Byproduct Formation in Friedel-Crafts Acylation of Naphthalenes
Welcome to the technical support center for Friedel-Crafts acylation of naphthalenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: Poor or Incorrect Regioselectivity (α- vs. β-Acylation)
Question: My reaction yields the wrong isomer. I expected the 1-acylnaphthalene (α-product) but obtained the 2-acylnaphthalene (β-product), or a difficult-to-separate mixture. Why is this happening and how can I control it?
Expert Analysis: This is the most common challenge in naphthalene acylation and is governed by the principles of kinetic versus thermodynamic control.
-
Kinetic Control: Favors the α-product (e.g., 1-acetylnaphthalene). The reaction leading to this isomer has a lower activation energy because its carbocation intermediate (σ-complex) is better stabilized by resonance, allowing the positive charge to be delocalized across both aromatic rings.[1][2] This pathway is faster and predominates under milder conditions (e.g., low temperatures).
-
Thermodynamic Control: Favors the β-product (e.g., 2-acetylnaphthalene). Although formed more slowly, the β-product is sterically more stable. The bulky acyl group and its complex with the Lewis acid experience less steric hindrance from the hydrogen at the 8-position.[2] Under harsher conditions (e.g., higher temperatures) or conditions that allow for reversibility, the initially formed kinetic α-product can revert to the starting materials or isomerize to the more stable thermodynamic β-product.[3][4]
The choice of solvent is the most critical factor influencing which pathway dominates.[3]
Troubleshooting Workflow & Solutions:
Caption: Troubleshooting workflow for regioselectivity issues.
Data Summary: Impact of Solvent on Product Ratio
| Solvent | Polarity | Predominant Isomer | Controlling Factor | Reference |
| Carbon Disulfide (CS₂) | Non-Polar | 1-Acylnaphthalene (α) | Kinetic | [3][5][6] |
| Dichloromethane (CH₂Cl₂) | Non-Polar | 1-Acylnaphthalene (α) | Kinetic | [1][3] |
| 1,2-Dichloroethane | Non-Polar | 1-Acylnaphthalene (α) | Kinetic | [3][7] |
| Nitrobenzene | Polar | 2-Acylnaphthalene (β) | Thermodynamic | [1][3][5] |
Issue 2: Low or No Product Yield
Question: My reaction is not proceeding, or the yield is extremely low. I've followed the standard procedure. What's going wrong?
Expert Analysis: Low yields in Friedel-Crafts acylation are typically traced back to three main culprits: catalyst deactivation, substrate deactivation, or suboptimal reaction conditions.[8]
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[9] Any water in your glassware, solvent, or reagents will hydrolyze and deactivate the catalyst.
-
Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃. This complexation removes the catalyst from the reaction cycle.[8][9] Therefore, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the catalyst, not just a catalytic quantity.
-
Substrate Deactivation: If your naphthalene substrate already contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, another acyl group), the ring is deactivated towards further electrophilic aromatic substitution, which can severely inhibit or prevent the reaction.[8][10]
-
Temperature: The reaction may require heating to overcome the activation energy barrier, but excessive heat can lead to byproduct formation and decomposition.[8]
Protocol 1: Optimizing for Yield
-
Ensure Anhydrous Conditions:
-
Thoroughly oven-dry all glassware (e.g., at 120°C overnight) and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous grade solvents. If necessary, distill solvents over an appropriate drying agent.
-
Use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly sublimed batch. Weigh it out quickly to minimize atmospheric exposure.
-
-
Verify Catalyst Stoichiometry:
-
Use at least 1.1 equivalents of AlCl₃ relative to the acylating agent (e.g., acetyl chloride). The product will complex with one equivalent, leaving a catalytic amount to drive the reaction.
-
For less reactive substrates, increasing the amount to 1.5-2.0 equivalents may be necessary.
-
-
Optimize Temperature:
-
Start the reaction at a low temperature (0-5°C) during the addition of reagents to control the initial exotherm.
-
After addition is complete, allow the reaction to warm to room temperature.
-
If the reaction is sluggish (monitored by TLC or GC), gently heat the mixture (e.g., to 40-60°C).
-
-
Work-up Procedure:
-
Quench the reaction by carefully and slowly pouring the reaction mixture onto crushed ice, often containing concentrated HCl. This hydrolyzes the catalyst-ketone complex, liberating the product.
-
Issue 3: Formation of Di-acylated Byproducts
Question: I'm observing significant amounts of a di-acylated product in my final mixture, which is complicating purification. How can I prevent this?
Expert Analysis: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, it can still occur.[8] The first acyl group added to the naphthalene ring is deactivating, making a second acylation less favorable.[1][11] However, under forcing conditions (high temperature, long reaction times, large excess of acylating agent/catalyst), di-acylation can become a competing side reaction. The position of the second acylation is directed by the first acyl group.[1]
Preventative Measures:
-
Control Stoichiometry: Use the naphthalene as the limiting reagent. A slight excess of the acylating agent (e.g., 1.05 equivalents) is acceptable, but avoid large excesses.
-
Reverse Addition: Consider adding the naphthalene solution slowly to the pre-formed complex of the acylating agent and Lewis acid. This ensures the acylating agent is never in large excess relative to the unreacted naphthalene.
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times after the starting material has been consumed (monitor via TLC/GC).
-
Purification: If di-acylation is unavoidable, the products can typically be separated by column chromatography, as the di-acylated product will be significantly more polar than the mono-acylated product.
Frequently Asked Questions (FAQs)
Q1: Why is the α-position (C-1) kinetically favored in the acylation of naphthalene?
The kinetic preference for the α-position is due to the superior resonance stabilization of the intermediate σ-complex. When the electrophile attacks the α-position, the resulting positive charge can be delocalized through seven resonance structures, importantly keeping one of the benzene rings fully aromatic in two of those structures. Attack at the β-position results in an intermediate with only six resonance structures, and only one of them preserves a full benzene ring. The transition state leading to the α-intermediate is therefore lower in energy, making this pathway faster.[1][2]
Caption: Kinetic vs. Thermodynamic pathways in naphthalene acylation.
Q2: Can I use an acyl anhydride instead of an acyl chloride?
Yes, acyl anhydrides (e.g., acetic anhydride) can be used as the acylating agent.[12][13] However, this requires a larger amount of the Lewis acid catalyst (typically >2 equivalents), as one equivalent will complex with the carboxylate byproduct. The reaction mechanism is analogous to that with acyl chlorides.
Q3: My reaction mixture turned into a dark, intractable tar. What happened?
Tar formation is often a result of polymerization or decomposition side reactions. This can be caused by:
-
Excessively High Temperatures: Running the reaction at too high a temperature can promote unwanted side reactions.
-
Reactive Impurities: Impurities in the starting materials or solvent can lead to polymerization.
-
Highly Concentrated Reaction: Very high concentrations can sometimes favor intermolecular reactions leading to polymers.
-
Strongly Activating Groups: If your naphthalene is substituted with a very strong activating group, it might be too reactive under standard Friedel-Crafts conditions, leading to uncontrolled reactions.
To mitigate this, ensure pure reagents, maintain careful temperature control, and consider running the reaction at a higher dilution.
Q4: How does the Lewis acid catalyst work?
The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the acyl chloride or anhydride. This coordination polarizes the carbon-chlorine bond, making the carbonyl carbon much more electrophilic. This activated complex, or the free acylium ion (R-C≡O⁺) that can form from it, is the potent electrophile that is attacked by the electron-rich naphthalene ring.[13][14]
References
- Friedel-Crafts reaction of naphthalene. Filo.
- Troubleshooting low yield in Friedel-Crafts acylation reactions. Benchchem.
- Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride. Benchchem.
- Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange.
- The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2.
- Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes. ResearchGate.
- The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society.
- Hello! Orgo help please... it's about the formation of acetyl naphthalene... Reddit.
- Is regioselectivity affected by steric factors during alkylation of naphthalene? Chemistry Stack Exchange.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- Friedel Crafts Reaction. Sathee NEET.
- Minimizing byproduct formation in Friedel-Crafts reactions. Benchchem.
- What are the major products when naphthalene reacts with ethyl chloride in the presence of AlCl₃? Chemistry Stack Exchange.
- Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst.
- Friedel–Crafts Acylation with Practice Problems. Chemistry Steps.
- Thermodynamic vs Kinetic Sulphonation of Naphthalene. Chemistry Stack Exchange.
- Why can't this reaction continue? Reddit.
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Technical Support Center: Purification of Crude 3-Phenylnaphthalen-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of crude 3-Phenylnaphthalen-1-ol (CAS: 30069-65-9). This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. As an important intermediate in the development of luminescent materials, organic light-emitting diodes (OLEDs), and as a scaffold in medicinal chemistry, the purity of this compound is paramount.[1][2] This guide provides in-depth, field-proven insights into common purification challenges and their solutions, structured in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification strategy for this compound.
Q1: What are the primary methods for purifying crude this compound?
The two most effective and commonly used techniques for purifying crude, solid this compound are recrystallization and flash column chromatography .
-
Recrystallization is a bulk purification technique ideal for removing small amounts of impurities from a solid sample. It leverages the differences in solubility of the compound and its impurities in a chosen solvent at different temperatures.[3]
-
Flash Column Chromatography is a preparative technique used to separate compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent). It is particularly useful when dealing with complex mixtures or impurities with similar properties to the target compound.
Q2: How do I choose the right purification technique for my sample?
The choice between recrystallization and chromatography depends on the purity of your crude material and the nature of the impurities. The following decision tree provides a logical workflow for selecting the optimal method.
Caption: Decision workflow for selecting a purification method.
Q3: What are the key physical properties I should know for purification?
Understanding the physicochemical properties of this compound is essential for designing an effective purification protocol.
| Property | Value | Significance for Purification | Source |
| Molecular Formula | C₁₆H₁₂O | - | [4] |
| Molecular Weight | 220.27 g/mol | Used for calculating molar quantities. | [4] |
| Melting Point | 96-97.5 °C | A sharp melting point close to the literature value is a key indicator of purity. A broad or depressed melting point suggests impurities are present. | [2] |
| Boiling Point | 417.4 ± 24.0 °C (Predicted) | Distillation is not a practical purification method due to the high boiling point. | [2] |
| pKa | 9.28 ± 0.40 (Predicted) | The phenolic hydroxyl group is weakly acidic. This allows for potential acid-base extraction to remove non-acidic or basic impurities, though this is less common than recrystallization or chromatography. | [2] |
| LogP | 4.21 (Predicted) | The high LogP value indicates low water solubility and high solubility in non-polar organic solvents, guiding solvent selection for chromatography and recrystallization. | [2] |
Q4: What safety precautions are necessary?
This compound is classified as harmful if swallowed, and it causes skin and serious eye irritation.[1][4] Always handle the compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information. The organic solvents used for purification (e.g., hexanes, ethyl acetate, dichloromethane) are flammable and/or toxic and should be handled with care.
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the purification process.
Recrystallization Issues
Q: My yield is very low after recrystallization. What went wrong?
-
Possible Cause 1: Excessive Solvent. Using too much solvent to dissolve the crude product will keep a significant portion of your compound in the solution (the "mother liquor") even after cooling.
-
Solution: Use the minimum amount of boiling solvent necessary to fully dissolve the solid. Add the hot solvent portion-wise until everything just dissolves.[3] If you've already added too much, you can carefully evaporate some of the solvent to re-saturate the solution before cooling.
-
-
Possible Cause 2: Premature Crystallization. If crystals form during a hot gravity filtration step (used to remove insoluble impurities), product will be lost on the filter paper.
-
Solution: Use a slight excess of hot solvent (~10-20%) before filtering to keep the compound dissolved. Use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely.[5]
-
-
Possible Cause 3: Inefficient Cooling. Not cooling the solution to a sufficiently low temperature will result in lower recovery.
-
Solution: After allowing the flask to cool slowly to room temperature to form well-defined crystals, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation before filtration.[5]
-
Q: "Oiling out" occurred instead of crystallization. How do I fix this?
-
Explanation: Oiling out happens when the saturated solution's temperature is above the melting point of the solute, or when the solute's solubility is so high that it separates as a liquid phase. This liquid glob often traps impurities.
-
Solution 1: Re-heat and Add More Solvent. Re-heat the solution until the oil dissolves completely. Add a small amount of additional solvent and then allow it to cool slowly again.
-
Solution 2: Change Solvent System. The chosen solvent may be too good. Switch to a less polar solvent or use a two-solvent system. For a two-solvent system, dissolve the compound in a "good" solvent (e.g., dichloromethane) and slowly add a "poor" solvent (e.g., hexane) at the boiling point until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.[6]
-
Q: The purified product is still colored. How can I remove colored impurities?
-
Explanation: Highly conjugated, colored impurities may co-crystallize with your product.
-
Solution: Add a small amount of activated charcoal (a spatula tip's worth) to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Boil the solution for a few minutes, then perform a hot gravity filtration to remove the charcoal. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.
-
Column Chromatography Issues
Q: The separation between my product and an impurity is poor. How can I improve it?
-
Possible Cause: Incorrect Solvent System (Eluent). The polarity of your eluent is the most critical factor for achieving good separation.
-
Solution 1: Decrease Eluent Polarity. If your compound and the impurity are moving too quickly (high Rf values on TLC), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch from 20% ethyl acetate in hexanes to 10%). An ideal Rf for the target compound for good separation is typically between 0.2 and 0.4.[7]
-
Solution 2: Change Solvents. Sometimes a different solvent system provides better selectivity. For aromatic compounds like this, switching from an ethyl acetate/hexanes system to a dichloromethane/hexanes system can alter the interactions with the silica gel and improve separation.[8]
-
Solution 3: Use a Gradient. Start with a low-polarity eluent to allow the less polar impurities to elute first. Then, gradually increase the polarity of the eluent to elute your more polar product. This can sharpen peaks and improve resolution.[7]
-
Q: My compound seems to be decomposing on the silica gel column. What are my options?
-
Explanation: Silica gel is acidic and can cause degradation of acid-sensitive compounds. While this compound is generally stable, this can be an issue with certain functionalities.
-
Solution 1: Deactivate the Silica. You can run the column using a solvent system containing a small amount of a base, like triethylamine (~1-2%), to neutralize the acidic sites on the silica gel.[7]
-
Solution 2: Use an Alternative Stationary Phase. If decomposition is severe, switch to a less acidic stationary phase like alumina (neutral or basic grade) or Florisil.[8] You will need to re-optimize your solvent system for these phases.
-
Q: The column is running very slowly or has cracked.
-
Possible Cause 1: Poorly Packed Column. Air bubbles or channels in the silica bed will lead to poor separation and cracking.
-
Solution: Ensure the silica is packed as a uniform slurry. Gently tap the column as it settles to dislodge any air bubbles. Never let the top of the silica bed run dry.
-
-
Possible Cause 2: Fine Particles. Very fine silica particles or impurities from the crude sample can clog the column frit.
-
Solution: Place a 1-2 cm layer of sand on top of the silica bed to prevent it from being disturbed when adding solvent. Filtering your crude sample through a small plug of Celite or cotton before loading can also help.
-
-
Possible Cause 3: Solvent Choice. Dichloromethane has a higher viscosity and can cause slower flow rates compared to hexanes or ethyl acetate.[7] Be patient when using DCM-heavy systems.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a method for recrystallizing this compound, which has a reported melting point of 96-97.5 °C.[2] A mixed solvent system of chloroform/hexane or a similar polarity combination is a good starting point.
Caption: General experimental workflow for recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: In a test tube, test the solubility of a small amount of crude material in various solvents (e.g., toluene, ethyl acetate, chloroform, hexanes) to find a suitable system. An ideal single solvent will dissolve the compound when hot but not when cold.[5] Alternatively, find a solvent pair (one in which it is soluble, one in which it is not) that are miscible, such as chloroform/hexane.[2]
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a boiling chip. Add the chosen hot solvent (or the "good" solvent of a pair) dropwise while heating and swirling until the solid just dissolves.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration: Pre-heat a flask and a stemless funnel. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove the charcoal and any other insoluble impurities.
-
Crystallization: Cover the flask with a beaker and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining impurities in the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved. Characterize the product by melting point and spectroscopy.
Protocol 2: Flash Column Chromatography
Step-by-Step Methodology:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture. Test various ratios of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of ~0.3 for this compound.
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Fill the column about halfway with the chosen eluent.
-
Prepare a slurry of silica gel in the eluent and pour it into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble samples, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[7]
-
-
Elution: Carefully add the eluent to the column. Using gentle air pressure ("flash"), push the solvent through the column, maintaining a constant flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
References
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- University of Alberta, Department of Chemistry. (n.d.). Column chromatography.
- Williamson, K. L., & Fieser, L. F. (n.d.). Recrystallization I.
- University of Toronto, Department of Chemistry. (n.d.). Recrystallization - Single Solvent.
- PubChem. (n.d.). This compound.
- Supporting Information for various chemical syntheses. (n.d.).
- PubChem. (n.d.). This compound.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Royal Society of Chemistry. (n.d.). Supporting information-Final-R1-1.
- John, A. et al. (2022). A Comprehensive Review on Synthesis and Characterization of Pharmaceutical Impurities. World Journal of Pharmaceutical Research, 11(9), 624-644.
- Sharma, S., & Singh, N. (2020). An overview on Common Organic Solvents and their Toxicity. International Journal of Advanced Research, 8(11), 1-11.
- University of Missouri–St. Louis, Department of Chemistry. (2015). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS.
- IUPAC Solubility Data Series. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). COMMON SOLVENT PROPERTIES.
- PubChemLite. (n.d.). This compound (C16H12O).
- Autechem. (n.d.). High Purity this compound 30069-65-9 with Competitive Price.
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
- Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
- Google Patents. (n.d.). EP3883911A1 - Improved process to obtain 3-phenylpropan-1-ol from natural sources.
- MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization | Chemistry Laboratory Techniques.
Sources
- 1. This compound | 30069-65-9 [chemicalbook.com]
- 2. High Purity this compound 30069-65-9 with Competitive Price [hcchems.com]
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- 4. This compound | C16H12O | CID 4383325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. murov.info [murov.info]
- 7. Chromatography [chem.rochester.edu]
- 8. Purification [chem.rochester.edu]
Troubleshooting low yield in Suzuki-Miyaura cross-coupling reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to serve as a primary resource for troubleshooting low yields in Suzuki-Miyaura cross-coupling reactions. As a self-validating system, each recommendation is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Part 1: Foundational Checks & The Usual Suspects
This section addresses the most common and critical parameters that can lead to low or no product yield. Before delving into complex optimization, a systematic check of these fundamentals is essential.[1]
Q1: My Suzuki reaction has failed completely or given a very low yield. What are the absolute first things I should check?
A1: When a reaction fails, it's crucial to start with the basics before changing multiple parameters. Low yields can often be traced back to a few key areas.[2]
-
Integrity of the Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can oxidize it to an inactive Pd(II) species and promote side reactions like the homocoupling of boronic acids.[3][4] Ensure your reaction vessel was properly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen throughout the entire setup and reaction time.[1][5]
-
Reagent Quality and Purity:
-
Boronic Acid/Ester Stability: Boronic acids are susceptible to degradation, particularly protodeboronation (replacement of the boron group with a hydrogen atom).[2][6] This is a major side reaction that consumes your starting material.[6] Use fresh, high-purity boronic acid or consider converting it to a more stable form like a pinacol ester or MIDA boronate if issues persist.[2][3]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time. Phosphine ligands are particularly susceptible to oxidation.[2] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Residual water can facilitate protodeboronation, and dissolved oxygen will deactivate the catalyst.[2] Ensure your base is of high purity and has been stored properly to avoid hydration.
-
-
Catalyst Activation (If using a Pd(II) Precatalyst): Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are often used because they are air-stable. However, they must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[3] This reduction is typically accomplished by a phosphine ligand or by the homocoupling of two boronic acid molecules.[3] If this initial reduction is inefficient, the reaction will not start. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ if you suspect issues with catalyst activation.[3][7]
Part 2: The Core Parameters - Catalyst, Base, Solvent & Temperature
If the foundational checks do not resolve the issue, the next step is a systematic evaluation of the core reaction components.
Q2: How do I choose the right palladium catalyst and ligand? My yield is stuck at 30-40%.
A2: The combination of the palladium source and the ligand is the heart of the catalytic system. The ligand stabilizes the palladium center and critically modulates its reactivity.[3]
-
Causality of Ligand Choice: The ligand's properties directly influence the rates of the key steps in the catalytic cycle.
-
Electron-donating Ligands: These ligands (e.g., alkylphosphines like PCy₃, P(t-Bu)₃, or N-heterocyclic carbenes - NHCs) increase the electron density on the palladium center. This makes the palladium more nucleophilic and promotes the rate-determining oxidative addition step, especially with challenging substrates like aryl chlorides.[3][8]
-
Bulky Ligands: Sterically demanding ligands (e.g., SPhos, XPhos, P(t-Bu)₃) accelerate the final reductive elimination step, which forms the C-C bond and regenerates the Pd(0) catalyst.[3][9] This prevents the buildup of unstable Pd(II) intermediates that can lead to side reactions.
-
-
Troubleshooting Strategy: For unreactive substrates (e.g., electron-rich aryl chlorides), low yields are often due to a slow oxidative addition step. Switching from a standard ligand like PPh₃ to a bulkier, more electron-donating ligand from the Buchwald or Fu labs (like SPhos or RuPhos) can dramatically improve yields.[9][10]
Table 1: Ligand Selection Guide for Suzuki-Miyaura Coupling
| Ligand Class | Example(s) | Key Characteristics | Best Used For... |
| Triarylphosphines | PPh₃ | General-purpose, moderate activity. | Activated aryl bromides and iodides. |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich dialkylbiaryl phosphines. | Challenging substrates: aryl chlorides, sterically hindered partners, heteroaryl compounds.[9] |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-rich and bulky. | Aryl chlorides and electron-rich aryl bromides.[11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strongly electron-donating, form very stable Pd complexes. | Highly active for a broad range of substrates, including deactivated aryl chlorides.[9] |
| Ferrocenylphosphines | dppf | Good for a wide range of substrates, often used in Pd(dppf)Cl₂. | General screening, effective for many standard couplings. |
Q3: The choice of base seems overwhelming. How does the base actually work, and how do I select the right one to improve my yield?
A3: The base is not merely a spectator; it plays a crucial, active role in the transmetalation step, which is often rate-limiting.[12][13] An incorrect choice of base can halt the reaction or promote decomposition pathways.
-
Mechanism of Action: There are two primary, accepted pathways for the role of the base:
-
Boronate Pathway (Most Common): The base deprotonates the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., R-B(OH)₃⁻). This anionic species is much more reactive and readily transfers its organic group to the palladium(II) center during transmetalation.[13][14][15]
-
Hydroxide Pathway: The base (if a hydroxide) can first react with the Pd(II)-halide complex to form a Pd(II)-hydroxide complex. This complex then undergoes transmetalation with the neutral boronic acid.[13]
-
-
Troubleshooting & Selection:
-
Problem: Low yield with a base-sensitive substrate (e.g., containing esters or enolizable ketones).
-
Cause: Strong bases like NaOH or KOH can cause hydrolysis or other undesired side reactions.[5][13]
-
Solution: Switch to a milder base. Weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often highly effective and compatible with a wider range of functional groups.[2][13]
-
Problem: Significant protodeboronation is observed.
-
Cause: The combination of a strong base and a proton source (like water) can accelerate the cleavage of the C-B bond.
-
Solution: Use a fluoride source like cesium fluoride (CsF) or potassium fluoride (KF) under anhydrous conditions. Fluoride ions are believed to play a unique role in activating the boronic acid without strongly promoting protodeboronation.[13]
-
Q4: Does the solvent really make a difference? I am just using THF because it's common.
A4: Solvent choice is critical and can dramatically impact reaction outcomes by influencing reagent solubility, catalyst activity, and even mechanistic pathways.[16][17]
-
Key Functions of the Solvent:
-
Solubilization: The solvent must effectively dissolve the organic halide, the boronic acid/ester, and the palladium complex. Poor solubility of any component can lead to a stalled reaction.[18]
-
Catalyst Activity: Polar aprotic solvents (e.g., DMF, Dioxane) are generally preferred.[8] They can stabilize charged intermediates in the catalytic cycle, potentially accelerating the reaction.[19][20] However, the relationship is complex and not solely dependent on dielectric constant.[20]
-
Aqueous Mixtures: Many Suzuki protocols use a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O).[8] The water helps dissolve inorganic bases like K₂CO₃ and can facilitate the formation of the active boronate species. However, as noted above, water is also a proton source for the undesired protodeboronation side reaction.[2]
-
-
Troubleshooting Strategy: If you observe poor solubility of your starting materials or low conversion, a solvent screen is warranted.
-
Standard Starting Points: 1,4-Dioxane/water, Toluene/water, THF/water.
-
For Polar Substrates: Consider more polar solvents like DMF or acetonitrile (MeCN).[21]
-
Anhydrous Conditions: If protodeboronation is a major issue, switch to a strictly anhydrous solvent system (e.g., dry Toluene or Dioxane) with a soluble base like K₃PO₄ or CsF.[2]
-
Part 3: Substrate-Specific Issues & Side Reactions
Even with optimized conditions, the nature of your specific coupling partners can present unique challenges.
Q5: My main byproduct is the protonated version of my boronic acid (protodeboronation). How can I stop this from happening?
A5: Protodeboronation (Ar-B(OH)₂ → Ar-H) is one of the most common failure modes in Suzuki coupling, directly reducing the amount of nucleophile available for the desired reaction.[2][22]
-
Causality: This side reaction involves the cleavage of the carbon-boron bond by a proton source, often water.[6] It is particularly problematic for:
-
Mitigation Strategies:
-
Use a More Stable Boron Reagent: This is the most robust solution. Convert the boronic acid to a more stable boronic ester, such as a pinacol ester or a MIDA boronate. These reagents are more resistant to premature decomposition and often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[2][3][22]
-
Minimize Water: Run the reaction under anhydrous conditions using a dry solvent and a base that does not require water for solubility (e.g., K₃PO₄).[2]
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Switching to K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[2]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[2]
-
Q6: I am seeing a lot of homocoupled product from my boronic acid (Ar-B(OH)₂ → Ar-Ar). What causes this and how can I prevent it?
A6: Homocoupling is another common side reaction that consumes the boronic acid.
-
Causality: The formation of homocoupled products is often promoted by the presence of oxygen or a Pd(II) species.[3] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to reductive elimination that forms the homocoupled product and regenerates Pd(0).[3]
-
Mitigation Strategies:
-
Rigorous Degassing: The most critical step is to ensure a truly inert, oxygen-free atmosphere. Use a robust degassing procedure for your solvent and reaction mixture.[3][5]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes help, as it avoids the initial pool of Pd(II) that is present when using a Pd(II) precatalyst.[3]
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a very large excess can sometimes favor homocoupling. In some cases, adding the organic halide in slight excess can suppress homocoupling.[23]
-
Part 4: Visualizing the Process
Understanding the reaction mechanism and the logical flow of troubleshooting is key to success.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Diagram 2: Common Side Reaction Pathways
Caption: Competing pathways that consume the boronic acid reagent.
Diagram 3: Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low yields.
Part 5: Experimental Protocols
Protocol 1: Establishing an Inert Reaction Atmosphere
This procedure is critical for preventing catalyst deactivation.[1][2]
-
Assembly: Assemble your reaction glassware (e.g., a round-bottom flask with a stir bar and condenser) while hot after oven-drying to minimize adsorbed moisture.
-
Seal: Seal the flask with a rubber septum or screw cap with a PTFE liner.
-
Connect: Connect the flask to a Schlenk line or a dual manifold providing an inert gas (argon or nitrogen) and a vacuum source.
-
Evacuate-Backfill Cycle:
-
Carefully open the flask to the vacuum line and evacuate for 1-2 minutes until the pressure stabilizes.
-
Close the vacuum line and slowly open the inert gas line to backfill the flask to atmospheric pressure.
-
Repeat this evacuate-backfill cycle a minimum of three times to ensure a robustly oxygen-free environment.
-
-
Reagent Addition: Keep the flask under a positive pressure of inert gas for the remainder of the experiment. Add solids first, then repeat the evacuate-backfill cycle once more before adding liquid reagents via syringe through the septum.
Protocol 2: General Procedure for a Suzuki-Miyaura Reaction Screen
This protocol provides a reliable starting point for optimization.
-
Preparation: To an oven-dried flask subjected to the inert atmosphere protocol above, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inerting: Perform one final evacuate-backfill cycle.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and ligand if needed. Add this as a solid to the reaction flask quickly against a positive flow of inert gas.
-
Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the consumption of the limiting starting material is observed.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Solvent Effects on the Selectivity of Palladium-C
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed.
- Solvent Effects on the Selectivity of Palladium-C
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews.
- comparative study of different bases in Suzuki-Miyaura coupling reactions. - Benchchem.
- Comparative Study of Ligand Effects in Suzuki Reactions with 4-(Diphenylamino)benzeneboronic Acid - Benchchem.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchG
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchG
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.
- Suzuki Miyaura coupling - ResearchG
- Addressing the instability of boronic acids in Suzuki-Miyaura coupling. - Benchchem.
- Why can't I achieve good yields for this Suzuki reaction?
- The Suzuki Reaction - Andrew G Myers Research Group.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
- Why is the Suzuki coupling done under inert
- Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH.
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Technical Support Center: Enhancing TFA-Mediated C-C Bond Cleavage
Introduction
Trifluoroacetic acid (TFA)-mediated C-C bond cleavage is a cornerstone reaction in modern organic synthesis, particularly renowned for its role in the final deprotection step of Solid-Phase Peptide Synthesis (SPPS).[1][2] This process is designed to efficiently cleave acid-labile protecting groups, such as tert-butyloxycarbonyl (Boc) and trityl (Trt), and to release the synthesized molecule from its solid support. While robust, the efficiency of this reaction is paramount to achieving high yield and purity of the final product.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, structured to empower researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during TFA-mediated cleavage. Our focus is on the underlying chemical principles to ensure you can not only solve a problem but also understand its origin.
Core Principles: The Mechanism of Cleavage and the Origin of Side Reactions
Understanding the reaction mechanism is critical for effective troubleshooting. The process is an acid-catalyzed heterolytic cleavage.
-
Protonation: The strong acid, TFA, protonates an oxygen or nitrogen atom on the acid-labile protecting group (e.g., the carbonyl oxygen of a Boc group or the ether oxygen of a resin linker).[3]
-
Carbocation Formation: The protonated group becomes an excellent leaving group. Its departure generates a highly stable, but reactive, carbocation (e.g., a tert-butyl or trityl cation).[3][4][5]
-
Deprotection & Cleavage: The desired product is released, now bearing a free amine or other functional group.
-
The Problem: The generated carbocations are potent electrophiles. If left unchecked, they will attack any available nucleophiles in the mixture.[4][6] This includes sensitive side chains of amino acids like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired alkylated byproducts and a significant reduction in purity.[5][6][7]
This is where scavengers become essential. Scavengers are nucleophilic reagents added to the TFA "cocktail" to trap these reactive carbocations, neutralizing them before they can damage the target molecule.[1][4]
Visualization: Cleavage Mechanism & Scavenger Action
Sources
Technical Support Center: Stabilizing Naphthalene-Based Fluorescent Probes
Welcome to the technical support center for naphthalene-based fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during fluorescence assays. Our goal is to move beyond simple instructions and provide a deeper understanding of the causality behind experimental choices, ensuring the integrity and reproducibility of your results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific issues you may encounter that can lead to diminished or unstable fluorescence signals.
Issue 1: My fluorescence signal is significantly lower than expected.
A weak or absent signal is one of the most common frustrations in fluorescence experiments. The root cause can range from incorrect instrument settings to probe degradation. Let's diagnose the potential culprits systematically.
Q: I've set up my experiment, but the fluorescence intensity is disappointingly low. What's the first thing I should check?
A: Before diving into complex chemical troubleshooting, always verify your instrument parameters. It's a simple step that can save hours of frustration.
Expert Insight: The most common oversight is a mismatch between the probe's spectral properties and the instrument's filter sets. Naphthalene derivatives typically excite in the UV or near-UV range (around 320-380 nm) and emit in the blue-to-green region (around 400-550 nm). Using a standard FITC or TRITC filter set will result in inefficient excitation and poor signal collection.
Protocol: Verifying Instrument Settings
-
Consult the Datasheet: Check the technical datasheet for your specific naphthalene probe to confirm its exact excitation (λ_ex) and emission (λ_em) maxima.
-
Filter Set Compatibility: Ensure the bandpass filters on your microscope or plate reader are appropriate for your probe's spectra. The excitation filter should cover your probe's λ_ex, and the emission filter should cover its λ_em.[1]
-
Light Source & Detector: Confirm that the light source (e.g., mercury lamp, LED) is on and that the detector gain/sensitivity is set to an appropriate level. Start with a moderate gain and increase if necessary.[2]
-
Objective Lens: Ensure you are using an objective lens suitable for fluorescence imaging, with a high numerical aperture (NA) for better light collection.
Q: I've confirmed my instrument settings are correct, but the signal is still weak. Could the probe concentration be the issue?
A: Absolutely. Both excessively low and high concentrations can lead to a diminished signal. At low concentrations, there simply aren't enough fluorophores to generate a strong signal.[3] Conversely, at high concentrations, naphthalene derivatives are prone to aggregation-caused quenching (ACQ), where the probes form non-fluorescent dimers or aggregates.[1]
Expert Insight: The relationship between concentration and fluorescence is linear only within a specific range. Beyond a certain point, increasing the concentration will paradoxically decrease the signal due to self-quenching. A concentration titration is a critical optimization step for any new assay.
Protocol: Optimizing Probe Concentration
-
Prepare a Dilution Series: Create a series of dilutions of your probe in the final assay buffer (e.g., ranging from 0.1 µM to 50 µM).[1]
-
Measure Fluorescence: Measure the fluorescence intensity of each dilution on your instrument.
-
Plot the Data: Plot fluorescence intensity versus probe concentration.
-
Identify the Linear Range: Identify the concentration range where the relationship is linear. The optimal concentration is typically the highest point within this linear range that provides the best signal-to-noise ratio.[1]
`dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ` Caption: Troubleshooting workflow for a low fluorescence signal.
Q: Are there other molecules in my sample that could be quenching the signal?
A: Yes, this is a critical consideration. Fluorescence quenching occurs when another molecule in the solution deactivates the excited state of the fluorophore without light emission.
Expert Insight: The most ubiquitous and often overlooked quencher is dissolved molecular oxygen .[4][5] Oxygen is highly efficient at quenching the fluorescence of many aromatic fluorophores, including naphthalene, through a collisional (dynamic) mechanism.[4][6] Other potential quenchers include heavy atoms (iodide, bromide) and certain transition metal ions.
Protocol: Removing Dissolved Oxygen For oxygen-sensitive measurements, degassing the solvent is essential. Here are three common methods, from least to most effective:
-
Inert Gas Sparging: Bubble an inert gas like argon or nitrogen through the solvent for 15-30 minutes.[7] This is a simple and effective method for many applications.
-
Vacuum Degassing: Place the solvent in a vacuum flask and apply a vacuum for at least one hour, often with sonication to facilitate gas removal.[8][9]
-
Freeze-Pump-Thaw: This is the most rigorous method for achieving an oxygen-free environment, essential for quantum yield measurements or highly sensitive assays.[10]
-
Freeze the solvent in a sealed flask using liquid nitrogen.
-
Apply a high vacuum to the frozen solvent.
-
Close the flask to the vacuum and allow the solvent to thaw completely.
-
Repeat this cycle at least three times.[10]
-
Q: Could the pH of my solution be the problem?
A: Yes, the fluorescence of many naphthalene derivatives is highly pH-dependent. The protonation state of functional groups on the probe can significantly alter its electronic structure and, consequently, its ability to fluoresce.[11] Some probes are even designed specifically as pH sensors.[12][13]
Expert Insight: Always use a buffer to maintain a stable pH throughout your experiment.[14] Unbuffered solutions can experience pH shifts due to dissolved CO₂ or interactions with the sample itself, leading to signal instability. The optimal pH is probe-specific and should be determined empirically.
Protocol: pH Optimization
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, Tris) covering a range of pH values (e.g., pH 4 to pH 9).
-
Add Probe: Add your naphthalene probe to each buffer at your optimized working concentration.
-
Measure Fluorescence: Record the fluorescence intensity for each pH value.
-
Determine Optimum: Plot intensity versus pH to identify the range where the signal is highest and most stable. Conduct your experiments within this optimal pH range.[15]
Issue 2: My fluorescence signal is decaying rapidly during measurement.
Rapid signal decay during imaging or measurement is a classic sign of photobleaching.
Q: What is photobleaching and how can I prevent it?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[16] While naphthalene derivatives are generally considered to have good photostability, they are not immune to this effect, especially under intense or prolonged illumination.[17][18][19] The primary mechanism involves the excited fluorophore reacting with molecular oxygen to generate reactive oxygen species (ROS), which then attack and destroy the probe.[17][20]
Expert Insight: Photobleaching is a rate-dependent process. Therefore, minimizing the intensity and duration of light exposure is the most direct way to combat it.[21] For demanding applications like time-lapse imaging or confocal microscopy, using a commercial or homemade antifade reagent is essential.
Strategies to Mitigate Photobleaching:
| Strategy | Implementation Details | Causality & Rationale |
| Reduce Excitation Intensity | Use the lowest laser power or lamp intensity that provides a good signal-to-noise ratio. Employ neutral density (ND) filters to attenuate the light source.[17] | Reduces the number of photons hitting the sample per unit time, thereby decreasing the rate at which fluorophores enter the excited state and become susceptible to photodestruction. |
| Minimize Exposure Time | Use the shortest possible camera exposure time. Keep the shutter closed when not actively acquiring an image. Use transmitted light to find the region of interest before switching to fluorescence.[21] | Directly limits the total dose of photons the sample receives, preserving the fluorescent signal for the duration of the experiment. |
| Use Antifade Reagents | For fixed samples, use a mounting medium containing an antifade agent (e.g., DABCO, n-propyl gallate, or commercial formulations like ProLong® Gold).[22] | Antifade reagents are typically reducing agents or free-radical scavengers that neutralize the reactive oxygen species responsible for destroying the fluorophore. |
| Incorporate Oxygen Scavengers | For live-cell imaging, use an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) in the imaging medium.[16][17] | This system actively removes dissolved oxygen from the medium, directly targeting a key component of the photobleaching reaction pathway. |
`dot graph G { layout=neato; node [shape=ellipse, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, len=2.5];
} ` Caption: Mechanism of photobleaching and the protective role of antifade reagents.
Frequently Asked Questions (FAQs)
Q1: How should I store my naphthalene-based fluorescent probes? A: Proper storage is crucial for maintaining probe integrity. Most probes are shipped as a lyophilized powder and are stable in this form at -20°C or -80°C for extended periods.[23] After reconstitution in a solvent like DMSO or DMF, create small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the probe.[14] Store these aliquots at -20°C or -80°C, protected from light.[23][24]
Q2: Why is the choice of solvent important for my probe? A: The fluorescence properties of naphthalene derivatives are often highly sensitive to the polarity of their environment, a phenomenon known as solvatochromism.[25] In general, as solvent polarity increases, you may observe a red shift (a shift to a longer wavelength) in the emission spectrum. More importantly, the fluorescence quantum yield (the efficiency of fluorescence) can change dramatically. Many naphthalene probes are brighter in nonpolar, hydrophobic environments and have lower quantum yields in polar, aqueous solutions.[25][26] This property is often exploited in "turn-on" probes that fluoresce upon binding to hydrophobic sites in proteins or membranes.
Table 1: Example of Solvent Effects on Naphthalene Probe Photophysics
| Solvent | Dielectric Constant (ε) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
| Cyclohexane | 2.0 | ~410 | High (~0.65) | ~10-12 |
| Dioxane | 2.2 | ~425 | Moderate (~0.50) | ~8-10 |
| Ethanol | 24.6 | ~460 | Low (~0.20) | ~4-6 |
| Water | 80.1 | ~510 | Very Low (~0.05) | ~1-3 |
| Note: These are representative values for a generic solvatochromic naphthalene probe and will vary for specific derivatives. Data synthesized from principles described in[25][26][27]. |
Q3: What is the difference between dynamic and static quenching? A: Both processes result in a decrease in fluorescence, but their mechanisms differ.
-
Dynamic (Collisional) Quenching: The quencher molecule (like O₂) collides with the fluorophore after it has been excited. This interaction provides a non-radiative pathway for the probe to return to the ground state, thus preventing fluorescence. This process is dependent on diffusion and temperature.[4][5]
-
Static Quenching: The quencher and the fluorophore form a stable, non-fluorescent complex in the ground state. Since this complex does not fluoresce, the overall signal is reduced. This process is not dependent on diffusion and is often less sensitive to temperature changes.[4][5]
Q4: My probe is water-soluble, but I see evidence of aggregation. What can I do? A: Even water-soluble probes can aggregate at high concentrations or under certain buffer conditions (e.g., high ionic strength).[1] If you suspect aggregation (which can be confirmed by observing deviations from the Beer-Lambert law in absorbance spectroscopy or by dynamic light scattering), the first step is to perform a concentration titration to find a lower, optimal working concentration.[1][28] If the assay requires a higher concentration, you can try modifying the buffer by adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween® 20 or Pluronic® F-127) or by adjusting the pH or ionic strength.[1]
References
- Bio-Synthesis Inc. (n.d.). Storage of dye labeled probes.
- Boster Biological Technology. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide.
- Edinburgh Instruments. (2018, August 9). Troubleshooting Measurements of Fluorescence Spectra. [Link]
- National Plant Diagnostic Network. (n.d.). Best Practices for Ordering and Handling qPCR Probes.
- QIAGEN. (n.d.). How should fluorescent labeled probes be stored?
- LCGC International. (n.d.).
- Immudex. (n.d.). The Fluorescence Signal is Too Low.
- Zhang, J., et al. (2022). Development of Small-Molecule Fluorescent Probes Targeting Enzymes. Molecules, 27(14), 4509. [Link]
- Fu, Y., & Finney, N. S. (2018). Small-molecule fluorescent probes and their design. Chemical Society Reviews, 47(23), 8593-8610. [Link]
- Fu, Y., & Finney, N. S. (2018). Small-molecule fluorescent probes and their design. RSC Publishing. [Link]
- University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents.
- Sciencing. (2022, August 30). Methods For Degassing Buffers. [Link]
- ACS Omega. (2025, January 26). Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex. [Link]
- imChem. (n.d.). How to degas your eluents.
- University of York, Chemistry Teaching Labs. (n.d.). Degassing solvents.
- Liu, H., et al. (2018). Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications. Antioxidants & Redox Signaling, 29(6), 518-540. [Link]
- PubMed. (2025, January 27). Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene-Oxygen Charge-Transfer Complex. [Link]
- YouTube. (2019, November 14).
- Belov, V. N., et al. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Angewandte Chemie International Edition, 59(9), 3462-3490. [Link]
- ResearchGate. (2025, August 7). Investigation of the Fluorescence Quenching of 1-Aminoanthracene by Dissolved Oxygen in Cyclohexane. [Link]
- ResearchGate. (n.d.). Investigation of probes's stability by fluorescence.
- ResearchGate. (n.d.). Fluorescence lifetime of naphthalene in different solvents.
- ResearchGate. (2025, August 9). Strategies for Developing pH Sensitive Fluorescent Probes. [Link]
- Lee, J. C., et al. (2020). Fluorescence-Based Monitoring of Early-Stage Aggregation of Amyloid-β, Amylin Peptide, Tau, and α-Synuclein Proteins. ACS Chemical Neuroscience, 11(15), 2268-2276. [Link]
- Kim, H. J., et al. (2023). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)
- ResearchGate. (2025, August 7).
- PubMed. (2023, February 3). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. [Link]
- Biozentrum, University of Basel. (2014, May 15).
- ResearchGate. (n.d.). Photobleaching.
- Wikipedia. (n.d.). Photobleaching.
- UWSpace. (n.d.). The effect of soil moisture and oxygen content on naphthalene biodegradation.
- ResearchGate. (2023, February 3). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes | Request PDF. [Link]
- Molecules. (2022, March 2).
- ResearchGate. (n.d.). (A) Optimization of pH on the change in fluorescence intensity of the....
- MDPI. (2023, April 17). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. [Link]
- MDPI. (n.d.). Magnetic Europium Ion-Based Fluorescence Sensing Probes for the Detection of Tetracyclines in Complex Samples.
- PubMed Central. (2017, October 26). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. [Link]
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Technical Support Center: Catalyst Deactivation and Recovery in Naphthalene Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address specific issues of catalyst deactivation and recovery during naphthalene synthesis. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Here, we address some of the most common and pressing questions regarding catalyst performance during naphthalene synthesis.
Q1: What are the primary indicators of catalyst deactivation in my naphthalene synthesis reaction?
A1: The most common indicators of catalyst deactivation include a noticeable decrease in naphthalene yield, a decline in the conversion rate of your feedstock, and a shift in product selectivity, often leading to an increase in undesirable byproducts. You may also observe an increased pressure drop across the catalyst bed, which can suggest fouling or coking.[1]
Q2: My catalyst's activity is declining rapidly. What is the most likely cause?
A2: A rapid decline in activity often points to catalyst poisoning. This can be caused by impurities in your feedstock, such as sulfur or nitrogen compounds, which strongly adsorb to the active sites of the catalyst and render them inactive.[2][3] It is crucial to analyze your feedstock for potential contaminants.
Q3: I'm observing a gradual loss of catalyst activity over several cycles. What could be the issue?
A3: A slow and steady decline in performance is often characteristic of thermal degradation, such as sintering, or fouling by coke deposition.[4] Sintering involves the agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area.[5] Coking is the deposition of carbonaceous materials on the catalyst surface, which can block active sites and pores.[6][7]
Q4: Can a deactivated catalyst be regenerated?
A4: In many cases, yes. The appropriate regeneration method depends on the cause of deactivation. For instance, coke deposits can often be removed by controlled oxidation.[6][8] However, severe sintering is generally irreversible.[5]
Q5: What is the difference between catalyst regeneration and reactivation?
A5: Regeneration aims to restore the catalyst's activity by removing deactivating agents, such as burning off coke. Reactivation, on the other hand, is a broader term that can include regeneration but may also involve processes to restore the catalyst's original chemical state, for example, by re-introducing an active phase that was lost.
Troubleshooting Guides
This section provides detailed guides to diagnose and address common catalyst deactivation problems in naphthalene synthesis.
Guide 1: Diagnosing the Cause of Deactivation
A systematic approach is crucial to accurately identify the root cause of catalyst deactivation.
Step 1: Operational Data Review
Begin by analyzing your reaction data. A sudden drop in activity often points to poisoning, whereas a gradual decline suggests coking or sintering.[1]
Step 2: Feedstock Analysis
Thoroughly analyze your feedstock for potential poisons. Common culprits include sulfur and nitrogen compounds, which can severely impact catalysts like nickel and platinum.[3][9][10][11]
Step 3: Catalyst Characterization
If possible, carefully extract a sample of the deactivated catalyst for analysis. The following table outlines key characterization techniques and their implications:
| Characterization Technique | Parameter Measured | Indication for Deactivation |
| BET Surface Area Analysis | Surface area and pore volume | A significant decrease suggests sintering or pore blockage by coke.[5] |
| Temperature-Programmed Oxidation (TPO) | Amount and nature of carbon deposits | Confirms and quantifies coke formation. |
| X-ray Diffraction (XRD) | Crystalline structure and particle size | An increase in particle size of the active phase indicates sintering. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface | Can identify poisons like sulfur or other contaminants on the catalyst surface. |
| Thermogravimetric Analysis (TGA) | Weight loss upon heating | Helps to quantify the amount of coke or other volatile deposits.[12] |
Logical Flow for Diagnosing Catalyst Deactivation
Caption: Step-by-step workflow for the oxidative regeneration of a coked catalyst.
Protocol 2.2: Reactivation of a Sulfur-Poisoned Catalyst
For catalysts poisoned by sulfur, a combination of oxidative and reductive treatments may be necessary.
Objective: To remove sulfur species from the catalyst surface and restore its activity.
Procedure:
-
Oxidative Pre-treatment: Perform a controlled oxidation as described in Protocol 2.1. This can help to convert strongly adsorbed sulfur species into more easily removable oxides.
-
Reduction: Following the oxidative step, treat the catalyst with a reducing agent, typically hydrogen. The reduction temperature will depend on the specific catalyst but is often in the range of 300-500°C. This step aims to reduce the oxidized sulfur species and the active metal sites.
-
Purge: After reduction, purge the system with an inert gas before reintroducing the reaction feed.
Important Considerations:
-
Feedstock Purity: The most effective long-term solution for poisoning is to improve the purity of the feedstock. [7]* Catalyst Design: Consider using catalysts that are more resistant to the specific poisons present in your system.
Concluding Remarks
This technical support guide provides a framework for understanding, diagnosing, and addressing common issues of catalyst deactivation in naphthalene synthesis. By combining careful analysis of operational data with targeted catalyst characterization and appropriate regeneration protocols, researchers can significantly extend the lifetime and performance of their catalysts. Remember that each catalyst system is unique, and some degree of optimization of these general procedures will likely be necessary for your specific application.
References
- Friedman, B. S. (1960). Process for the production of naphthalene from a petroleum oil. U.S. Patent No. 2,920,115.
- Rus'yanova, N. D., et al. (1976). Regeneration of the catalyst for oxidation of naphthalene to phthalic anhydride. Coke Chem., USSR (Engl. Transl.). [Link]
- Al-Sabagh, A. M., et al. (2021).
- Härröd, M., et al. (2008). Effect of supercritical conditions upon catalyst deactivation in the hydrogenation of naphthalene.
- Nawaz, Z., et al. (2016). Advances in the study of coke formation over zeolite catalysts in the methanol-to-hydrocarbon process.
- de la Cruz, C. A. A., et al. (2019). Chapter 14 Coke Formation on Zeolites.
- Joos, L., et al. (2017). Effect of Feedstock and Catalyst Impurities on the Methanol-to-Olefin Reaction over H-SAPO-34.
- Sun, Y., et al. (2023). Coke Formation over Zeolite Catalysts in Light Alkanes Aromatization and Anti-Carbon-Deposition Strategies and Perspectives: A Review. Energy & Fuels. [Link]
- ChemCatBio. (2023). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Rautanen, P. A., et al. (2002). Liquid-Phase Hydrogenation of Naphthalene and Tetralin on Ni/Al2O3: Kinetic Modeling. Industrial & Engineering Chemistry Research. [Link]
- DELACON. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
- Hawkins, G. B. (2015).
- PetroSolutions. (n.d.).
- Topsoe. (2025). Catalyst deactivation challenges in FCC and how to prevent them. [Link]
- Bartholomew, C. H. (1979). Sulfur poisoning of nickel methanation catalysts. I. In situ deactivation by H/sub 2/S of nickel and nickel bimetallics.
- Garcia-Delgado, R. A. (2012). Mechanism of sulfur poisoning by H2S and SO2 of nickel and cobalt based catalysts for dry reforming of methane.
- Johnson, M. F. L. (1987). Nickel adsorbent for sulfur removal from hydrocarbon feeds. U.S. Patent No. 4,634,515.
- Al-Sabagh, A. M., et al. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst.
Sources
- 1. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
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- 9. Sulfur poisoning of nickel methanation catalysts. I. In situ deactivation by H/sub 2/S of nickel and nickel bimetallics (Journal Article) | OSTI.GOV [osti.gov]
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Technical Support Center: Refining Experimental Parameters for DFT Calculations of 3-Phenylnaphthalen-1-ol
Welcome to the technical support guide for Density Functional Theory (DFT) calculations of 3-Phenylnaphthalen-1-ol. This document is designed for researchers, computational chemists, and drug development professionals who are looking to accurately model this molecule and similar aromatic systems. Here, we will move beyond generic methodologies to provide in-depth, field-proven insights into refining your computational experiments. Our focus is on the causality behind parameter choices to ensure the scientific integrity and trustworthiness of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Getting Started: Foundational Setup
Question 1: I'm starting a new project on this compound. What is a robust starting point for my DFT calculation in terms of functional and basis set?
Answer: For a molecule like this compound, which combines a polycyclic aromatic hydrocarbon (PAH) scaffold with a polar hydroxyl group and a flexible phenyl ring, a balanced approach is crucial.
A reliable starting point is the B3LYP functional combined with the 6-311G(d,p) basis set . Here’s the reasoning:
-
B3LYP Functional: This hybrid functional has a long track record of providing a good balance between accuracy and computational cost for a wide range of organic molecules.[1] It effectively captures the electronic structure of both the aromatic rings and the hydroxyl group.
-
6-311G(d,p) Basis Set: This is a triple-zeta basis set, offering more flexibility than smaller sets like 6-31G(d).[2] The inclusion of polarization functions on both heavy atoms (d) and hydrogen atoms (p) is essential for accurately describing the geometry and electronic properties of the hydroxyl group and the non-planar arrangement of the phenyl ring.[3]
This combination provides a solid foundation for initial geometry optimizations and electronic structure calculations. However, for more demanding applications like calculating non-covalent interactions or excited states, further refinement will be necessary.
Refining Accuracy: Functionals, Dispersion, and Solvation
Question 2: My initial geometry optimization seems reasonable, but I'm concerned about the accuracy of intermolecular interactions, especially pi-stacking. How can I improve this?
Answer: This is a critical consideration for aromatic systems. Standard DFT functionals like B3LYP are known to poorly describe long-range electron correlation, which is the origin of London dispersion forces that govern non-covalent interactions like pi-stacking.[4]
To address this, you must incorporate a dispersion correction . The most widely used and well-validated approach is Grimme's D3 correction with Becke-Johnson damping, denoted as DFT-D3(BJ) .[5][6]
-
Causality: The D3 correction adds a semi-empirical energy term that accounts for the missing dispersion interactions.[7][8] The Becke-Johnson damping function ensures that this correction is applied appropriately at different interatomic distances, preventing double-counting of correlation effects at short ranges.[5]
Recommended Functionals with Dispersion Correction:
For a balance of accuracy and computational cost, consider the following:
-
B3LYP-D3(BJ): A good all-around choice that improves upon the standard B3LYP.[9]
-
ωB97X-D: This range-separated hybrid functional often provides superior performance for non-covalent interactions.[10]
-
Double-Hybrids (e.g., PWPB95-D4, revDSD-PBEP86-D4): For benchmark-quality results where computational cost is less of a concern, these functionals offer excellent accuracy for non-covalent interactions.[11]
The following workflow illustrates the decision-making process for incorporating dispersion corrections:
Question 3: I need to simulate this compound in a solvent. What is the best practice for including solvation effects?
Answer: Explicitly modeling solvent molecules is computationally very expensive.[12] A highly effective and widely used alternative is an implicit solvation model , such as the Polarizable Continuum Model (PCM) .[13]
-
Mechanism: PCM treats the solvent as a continuous dielectric medium that polarizes in response to the solute's electric field.[14][15] This captures the bulk electrostatic effects of the solvent on the solute's geometry and electronic properties.
Recommended Implementation:
The Integral Equation Formalism variant of PCM (IEF-PCM) is a robust and commonly available implementation in many quantum chemistry packages like Gaussian.[16] When specifying the solvent, you can either use a generic solvent name (e.g., "Water", "Toluene") or provide its dielectric constant.[17]
For more accurate solvation free energies, the SMD (Solvation Model based on Density) model is an excellent choice. It is parameterized to reproduce experimental solvation free energies for a wide range of solutes and solvents.[16][18]
| Model | Strengths | Common Keywords (Gaussian) |
| IEF-PCM | Good for geometry optimizations and general electrostatic effects. Widely available. | SCRF=(PCM, Solvent=solvent_name) |
| SMD | More accurate for solvation free energies. | SCRF=(SMD, Solvent=solvent_name) |
Troubleshooting Common Issues
Question 4: My geometry optimization is failing to converge. What are the common causes and how can I fix it?
Answer: Convergence failure in geometry optimizations for a molecule like this compound often stems from the flexibility of the phenyl group's dihedral angle. Here’s a systematic troubleshooting guide:
-
Check the Initial Geometry: A poor starting structure is a common culprit. Ensure your initial bond lengths and angles are reasonable. If starting from scratch, a preliminary optimization with a faster, lower-level method (like semi-empirical PM7) or a molecular mechanics force field can provide a better starting point.
-
Improve the SCF Convergence: Geometry optimization relies on successfully converging the Self-Consistent Field (SCF) at each step. If the SCF is struggling, the geometry optimization will likely fail.
-
Try SCF=XQC or SCF=QC: These keywords in Gaussian invoke more robust SCF convergence algorithms.[19]
-
Increase SCF Cycles: The default number of SCF cycles may be insufficient. Increase it with SCF=MaxCycle=512.
-
-
Recalculate the Hessian: The optimizer uses the Hessian (matrix of second derivatives of energy) to guide its steps. A poor initial Hessian can lead to slow or failed convergence. Force a recalculation of the Hessian at the current geometry using Opt=CalcFC.[19] This is computationally more expensive for the first step but can significantly improve convergence.
-
Use a Smaller Step Size: If the optimization is oscillating, the step size might be too large. Use a smaller trust radius with Opt=(MaxStep=N), where N is a small integer (e.g., 10).
-
Optimize in a Step-wise Manner: If the phenyl group rotation is particularly problematic, you can perform a constrained optimization. First, freeze the dihedral angle of the phenyl group and optimize the rest of the molecule. Then, perform a relaxed scan of the dihedral angle to find the lowest energy conformer, and finally, perform a full, unconstrained optimization from that geometry.
The following diagram outlines a troubleshooting workflow for geometry optimization convergence issues:
Question 5: I am seeing a small imaginary frequency in my vibrational analysis after optimization. What does this mean and how do I resolve it?
Answer: A single imaginary frequency indicates that you have located a first-order saddle point (a transition state) on the potential energy surface, not a true energy minimum.[19] For a flexible molecule like this compound, this often corresponds to the transition state for the rotation of the phenyl group.
Resolution Protocol:
-
Visualize the Imaginary Frequency: Use a molecule viewer (e.g., GaussView, Avogadro) to animate the vibration corresponding to the imaginary frequency. This will show you the atomic motion that leads to a lower energy structure.
-
Perturb the Geometry: Displace the atoms along the imaginary frequency's normal mode. A small displacement is usually sufficient. Save this new geometry.
-
Re-optimize: Use the perturbed geometry as the starting point for a new geometry optimization. This should lead the optimizer away from the saddle point and towards the true minimum.
-
Verify the Minimum: After the new optimization converges, perform another frequency calculation. A true minimum will have zero imaginary frequencies.
Advanced Topics
Question 6: How do I address the Basis Set Superposition Error (BSSE) when studying dimers of this compound?
Answer: When calculating the interaction energy of a dimer, the basis functions of one monomer can be "borrowed" by the other, artificially lowering the energy of the complex and overestimating the binding energy. This is known as the Basis Set Superposition Error (BSSE).[20]
The most common method to correct for BSSE is the Counterpoise (CP) correction developed by Boys and Bernardi.[20][21]
-
Procedure: The CP correction involves calculating the energies of the individual monomers using the full basis set of the dimer (by introducing "ghost" atoms with basis functions but no nuclei or electrons).[22] The BSSE is then the difference between the monomer energies calculated with their own basis sets and with the full dimer basis set. This error is then subtracted from the interaction energy.
Most quantum chemistry software packages have built-in keywords to perform CP-corrected calculations (e.g., counterpoise in ORCA, Counterpoise in Gaussian). While computationally more intensive, the CP correction is essential for obtaining accurate interaction energies, especially with smaller basis sets.[23]
Experimental Protocols
Protocol 1: High-Accuracy Geometry Optimization and Frequency Analysis
This protocol is designed to obtain a reliable gas-phase geometry for this compound.
-
Initial Structure Generation:
-
Build the 3D structure of this compound in a molecular editor.
-
Perform a preliminary geometry optimization using a fast method like the GFN2-xTB semi-empirical method or a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
-
-
DFT Geometry Optimization:
-
Functional: ωB97X-D
-
Basis Set: 6-311+G(d,p) (The '+' indicates diffuse functions, which are important for the hydroxyl group).
-
Keywords (Gaussian): #p opt freq wb97xd/6-311+g(d,p) int=ultrafine
-
Explanation:
-
opt: Requests a geometry optimization.
-
freq: Requests a frequency calculation to verify the nature of the stationary point.
-
wb97xd: Specifies the ωB97X-D functional, which includes dispersion.
-
6-311+g(d,p): A robust basis set for this type of molecule.
-
int=ultrafine: Uses a finer integration grid, which can improve accuracy and prevent convergence issues.
-
-
Verification:
-
Ensure the optimization converges successfully.
-
Check the output of the frequency calculation. A true minimum should have zero imaginary frequencies .
-
References
- Grimme, S., Ehrlich, S., & Goerigk, L. (2011). Effect of the Damping Function in Dispersion Corrected Density Functional Theory. Journal of Computational Chemistry, 32(7), 1456-1465. [Link]
- Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094. [Link]
- VASP contributors. (2023). DFT-D3. VASP Wiki. [Link]
- Zhao, Y., & Truhlar, D. G. (2009). Benchmark Data for Noncovalent Interactions in HCOOH···Benzene Complexes and Their Use for Validation of Density Functionals.
- Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Dispersion-Corrected Mean-Field Electronic Structure Methods. Chemical Reviews, 116(9), 5105-5154. [Link]
- Brandenburg, J. G. (2018). A Comprehensive Overview of the DFT-D3 London-Dispersion Correction.
- Zeiner, C., Hyla-Kryspin, I., & Clark, T. (2006). Elimination of basis set superposition error in linear-scaling density-functional calculations with local orbitals optimised in situ. Chemical Physics Letters, 422(1-3), 143-147. [Link]
- QuantumATK Team. (n.d.). DFT-D and basis-set superposition error.
- Wikipedia contributors. (2023). Basis set superposition error. Wikipedia. [Link]
- Octopus Team. (n.d.). Polarizable Continuum Model. Octopus Wiki. [Link]
- Zipse, H. (n.d.). The Polarizable Continuum Model (PCM). Group of Prof. Hendrik Zipse, LMU München. [Link]
- Neese, F., et al. (2022). ORCA 6.0 Manual. Max-Planck-Institut für Kohlenforschung. [Link]
- DIRAC developers. (2023). Basis set superposition error in the DFT.
- SCM Team. (n.d.). Example: Grimme Molecular Mechanics dispersion-corrected functionals (DFT-D3-BJ).
- Hobza, P. (2019). Basis Set Superposition Errors: Theory and Practice. WIREs Computational Molecular Science, 9(3), e1392. [Link]
- Q-Chem developers. (n.d.). Polarizable Continuum Models. Q-Chem Manual. [Link]
- Galano, A., & Alvarez-Idaboy, J. R. (2013). DFT derived solvation models for organic compounds in alkane solvents. Journal of Computational Chemistry, 34(28), 2430-2440. [Link]
- Fang, D.-C., et al. (2022). DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Physical Chemistry Chemical Physics, 24(45), 27361-27376. [Link]
- Alwahsh, M. (2024). Basis set and methods for organic molecules.
- Neese, F., et al. (2023). ORCA 6.1.1 Manual. Max-Planck-Institut für Kohlenforschung. [Link]
- JDFTx developers. (n.d.). Solvation of molecules.
- Gaussian, Inc. (n.d.).
- Holzer, C., & Klopper, W. (2019). Exploring non-covalent interactions in excited states: beyond aromatic excimer models. Physical Chemistry Chemical Physics, 21(27), 14581-14593. [Link]
- Thomson, B. (n.d.). Ab initio calculation of the optical band gap of polycyclic aromatic hydrocarbons. University of Cambridge. [Link]
- Nimc, V. (2023).
- Wikipedia contributors. (2023). Basis set (chemistry). Wikipedia. [Link]
- ETH Zürich. (n.d.). Gaussian. HPC Docs. [Link]
- Scribd. (n.d.). Orca Manual. Scribd. [Link]
- Grimme, S., et al. (2021). Benchmarking London dispersion corrected density functional theory for noncovalent ion–π interactions. Physical Chemistry Chemical Physics, 23(16), 9783-9798. [Link]
- Hashmi, M. A. (2023). ORCA Quantum Chemistry Tutorial | How to Download, Install & Run ORCA Step-by-Step. YouTube. [Link]
- Wiki contributors. (n.d.). Convergence problems in DFT. Wiki. [Link]
- Wang, Y., et al. (2015). Prediction of Polycyclic Aromatic Hydrocarbon Derivatives Toxicity Studies Based on Density Functional Theory.
- Al-Yasari, A., et al. (2022). A Comprehensive DFT Investigation of the Adsorption of Polycyclic Aromatic Hydrocarbons onto Graphene. MDPI. [Link]
- Chemistry Stack Exchange contributors. (2023). What considerations must be made when selecting a basis set?. Chemistry Stack Exchange. [Link]
- Kumar, A., & Deep, A. (2020).
- University of Hull. (n.d.). Gaussian.
- Quantum Chemistry Blog. (2023).
- Zhang, J., et al. (2017). Comparison of Implicit and Explicit Solvent Models for the Calculation of Solvation Free Energy in Organic Solvents.
- Reddit r/comp_chem. (2023). Which Basis Set and Functional to use when?. Reddit. [Link]
- ResearchGate. (2021). Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules?.
- Reddit r/comp_chem. (2022).
- Scribd. (n.d.). Gaussian Software Manual. Scribd. [Link]
- Gaussian, Inc. (2019). Gaussian 16 Users Reference. Gaussian.com. [Link]
- ResearchGate. (2023). Density Functional Theory for Microwave Spectroscopy of Non-Covalent Complexes: A Benchmark Study.
- Al-Yasari, A., et al. (2018). Polycyclic Aromatic Hydrocarbons Adsorption onto Graphene: A DFT and AIMD Study.
- MDPI. (2018). Polycyclic Aromatic Hydrocarbons Adsorption onto Graphene: A DFT and AIMD Study. MDPI. [Link]
- NWChem developers. (2016). DFT convergence issues. NWChem Forum. [Link]
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- 5. 5.7.2 Empirical Dispersion Corrections: DFT-D⣠5.7 DFT Methods for van der Waals Interactions ⣠Chapter 5 Density Functional Theory ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
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Technical Support Center: Navigating Multi-Step Organic Synthesis
Welcome to the technical support center for multi-step organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot common challenges encountered in the synthesis of complex organic molecules. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in the lab.
Section 1: Strategic Synthesis Planning (Proactive Troubleshooting)
The most effective way to troubleshoot a synthesis is to prevent problems before they arise. A well-designed synthetic route is the foundation of a successful outcome. Poor planning can lead to cascading failures, low yields, and insurmountable purification challenges.
FAQ: How do I begin planning a multi-step synthesis to avoid common problems?
Answer:
A robust plan begins with a thorough analysis of the target molecule. Instead of thinking forward from simple starting materials, experienced chemists work backward from the complex target in a process called retrosynthetic analysis . This involves mentally deconstructing the molecule into simpler, commercially available precursors.
Core Principles of Retrosynthesis:
-
Identify Key Bonds: Look for bonds that can be formed by reliable and high-yielding reactions.
-
Recognize Functional Group Interconversions (FGIs): Consider how one functional group can be transformed into another.
-
Simplify the Carbon Skeleton: Break the target down into smaller, manageable fragments (synthons).
A successful synthesis should be designed to be as short and efficient as possible.[1]
Experimental Protocol: A Simplified Retrosynthesis Workflow
-
Target Molecule Analysis:
-
Identify all functional groups and stereocenters on the target molecule.
-
Assess the chemical stability of these groups to various potential reaction conditions (pH, temperature, oxidants, reductants).
-
-
Final Step Disconnection:
-
Identify the most logical final reaction to assemble the immediate precursor. For example, forming an amide bond as the final step is often a reliable choice due to the stability of the product and the availability of robust coupling reagents.
-
-
Iterative Disconnection:
-
Continue to work backward, step-by-step, breaking down the precursors into simpler molecules.
-
At each step, consider the forward reaction. Is it known to be high-yielding? Does it create problematic byproducts?
-
-
Route Evaluation:
-
Often, multiple routes will emerge. Evaluate them based on:
-
Convergence: A convergent synthesis, where fragments are made separately and then combined, is often more efficient than a linear synthesis where each step's yield loss compounds.
-
Reagent Availability & Cost: Ensure starting materials and reagents are commercially available and economically viable, especially for larger-scale work.[2]
-
"Green" Chemistry Principles: Aim to minimize the use of protecting groups and hazardous reagents.[3]
-
-
Logical Diagram: Retrosynthetic Analysis Workflow
Caption: A decision workflow for retrosynthetic analysis.
Troubleshooting Guide: Choosing and Managing Protecting Groups
Protecting groups are a necessary evil in organic synthesis; they are often required but can introduce complications.[4][5] Their use adds a minimum of two steps to a sequence (protection and deprotection), which lowers the overall yield and increases costs.[3][4]
Q: My protecting group was removed during a subsequent reaction. How do I choose a more robust one?
A: This points to a lack of orthogonality . Orthogonal protecting groups are removed under different, specific conditions, allowing for selective deprotection.[3][6] For example, if you have two different alcohol groups to protect, you might use a silyl ether (removed by fluoride) and a benzyl ether (removed by hydrogenolysis).
Table 1: Common Orthogonal Protecting Group Strategies for Alcohols
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Key Feature |
| tert-Butyldimethylsilyl ether | TBDMS/TBS | TBDMS-Cl, Imidazole, DMF | TBAF, THF or HF-Pyridine | Fluoride Labile |
| Benzyl ether | Bn | BnBr, NaH, THF | H₂, Pd/C (Hydrogenolysis) | Hydrogenation Labile |
| Tetrahydropyranyl ether | THP | DHP, p-TsOH (cat.), DCM | Aqueous Acid (e.g., HCl) | Acid Labile |
| Acetate ester | Ac | Ac₂O, Pyridine | K₂CO₃, MeOH or LiOH | Base Labile |
Q: The deprotection of my final intermediate is cleaving other sensitive groups in my molecule. What can I do?
A: This is a common and frustrating problem. The solution lies in choosing a protecting group that can be removed under the mildest possible conditions.
Troubleshooting Steps:
-
Review the Target Molecule's Stability: Identify all functional groups that could be sensitive to the deprotection conditions (e.g., esters are sensitive to both acid and base; some rings can be opened by hydrogenolysis).
-
Consult a Protecting Group Guide: Resources like Greene and Wuts' "Protective Groups in Organic Synthesis" are invaluable for finding groups with specific removal conditions.
-
Consider a "Self-Protecting" Strategy: Can you change the order of reactions so that a sensitive group is introduced after the harsh steps are completed? This is the ideal scenario, as "the best protecting group is no protecting group".[6]
Section 2: In the Flask: Reaction Monitoring & Troubleshooting
Even with a solid plan, experiments can deviate. Careful monitoring and logical troubleshooting are key to saving a reaction from failure.
FAQ: My reaction isn't progressing according to TLC. What are the first things to check?
Answer:
When a reaction stalls, a systematic check of the fundamentals is required before making drastic changes.
-
Reagent Purity and Stoichiometry:
-
Purity: Were the starting materials pure? Was the solvent anhydrous if required? Impurities, especially water or oxygen, can kill many sensitive reactions.
-
Stoichiometry: Double-check your calculations. Forgetting to account for the molecular weight of a counter-ion or solvent of crystallization is a common error.
-
-
Reaction Conditions:
-
Temperature: Is the reaction at the correct temperature? For exothermic reactions, ensure the cooling bath is effective. For reactions requiring heat, confirm the heating mantle or oil bath is functioning correctly.
-
Mixing: Is the reaction being stirred adequately? In heterogeneous mixtures (solid-liquid or liquid-liquid), poor mixing can be a limiting factor.[7]
-
-
Catalyst Activity:
-
If the reaction is catalyzed, is the catalyst active? Many catalysts (e.g., Palladium catalysts for cross-coupling) are sensitive to air and must be handled under an inert atmosphere.
-
Logical Diagram: Troubleshooting a Stalled Reaction
Caption: A systematic workflow for diagnosing a stalled reaction.
Section 3: The Work-Up and Purification Gauntlet
The work-up and purification stages are where many hard-won products are lost or contaminated. Each step must be approached with care.
Troubleshooting Guide: I've lost my product after work-up. Where could it have gone?
A: This is a surprisingly common pitfall. Before assuming the reaction failed, methodically check all potential loss points.[8]
Potential Hiding Places for Your Product:
-
Aqueous Layer: If your product has polar functional groups (e.g., -OH, -NH₂, -COOH), it may have significant water solubility.[8]
-
Action: Back-extract the aqueous layer with a different organic solvent (e.g., ethyl acetate, DCM). Saturating the aqueous layer with brine (NaCl) can often "salt out" the product, reducing its aqueous solubility.
-
-
Filtration Media: If you performed a filtration (e.g., through Celite or silica), your product may have adsorbed onto the solid material.[8]
-
Action: Suspend a small amount of the filtration medium in a strong, polar solvent (like methanol or acetone), stir, and spot the solvent on a TLC plate to see if the product is present.
-
-
Rotovap Trap: If your product is volatile, it may have co-distilled with your solvent during concentration.[8]
-
Action: Check the solvent in the rotovap's bump trap.
-
-
Instability: The product may have decomposed during the work-up. Exposure to acid or base during an aqueous wash is a common culprit.[8]
-
Action: Before the next attempt, test the stability of your crude product. Take a small aliquot from the reaction mixture, expose it to the planned acidic or basic wash, and monitor by TLC to see if a new spot appears.[8]
-
FAQ: My crude product is a complex mixture. How do I choose the right purification strategy?
A: The choice of purification method depends on the physical properties of your product and its impurities.
Table 2: Selecting a Purification Technique
| Technique | Best For... | Key Principle | Common Pitfalls |
| Recrystallization | Purifying crystalline solids from soluble impurities. | Differential solubility at different temperatures. | Product "oiling out" instead of crystallizing; poor recovery. |
| Distillation | Separating liquids with significantly different boiling points (>25 °C).[9] | Difference in volatility. | Formation of azeotropes; decomposition of product at high temperatures (use vacuum distillation). |
| Flash Chromatography | General purpose separation of most non-volatile organic compounds. | Differential partitioning between a stationary phase (e.g., silica) and a mobile phase (solvent). | Poor separation due to incorrect solvent system; product decomposition on acidic silica gel. |
| Preparative HPLC | High-resolution separation of complex mixtures or purification of final compounds to high purity. | Similar to flash chromatography but under high pressure with more efficient stationary phases. | High cost of solvents and columns; limited loading capacity. |
Section 4: The Scale-Up Challenge
Transitioning a synthesis from milligram-scale to multi-gram or kilogram-scale introduces a new set of challenges that are often physical rather than purely chemical.[7] A reaction that works perfectly in a 50 mL round-bottom flask may fail spectacularly in a 20 L reactor.[2][10]
FAQ: My small-scale reaction was high-yielding, but it failed on a larger scale. Why?
A: The primary reason for scale-up failure is the change in the surface-area-to-volume ratio . This dramatically affects heat and mass transfer.[7][11]
Key Parameters to Re-evaluate for Scale-Up:
-
Heat Transfer:
-
Problem: Exothermic reactions that are easily controlled at a small scale can run away at a large scale because the heat generated increases with volume (cubed), while the ability to dissipate it only increases with surface area (squared).
-
Solution: Use jacketed reactors with controlled cooling, and consider adding reagents slowly to manage the rate of heat evolution.
-
-
Mixing and Mass Transfer:
-
Problem: Achieving homogeneous mixing in a large reactor is much more difficult. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.[7]
-
Solution: The type of impeller, stirring speed, and vessel geometry become critical. For heterogeneous reactions, mass transfer limitations can become the rate-determining step.
-
-
Reaction Time and Temperature Cycles:
-
Problem: Heating and cooling large volumes of solvent takes significantly longer.[11] A product that is stable for a 2-hour reaction at a small scale might decompose during a 6-hour heat-up and cool-down cycle at a large scale.
-
-
Reagent and Solvent Choice:
-
Problem: Reagents that are convenient at a small scale may be too expensive, toxic, or dangerous at a large scale.[2] For example, using large volumes of dichloromethane is often avoided in production due to environmental and health concerns.
-
Solution: Process chemists often re-develop a synthesis using safer and more economical materials.
-
References
- Multi Synthesis Problems Organic Chemistry Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. (n.d.). Google Cloud.
- Mostafa, E. (2024). Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Journal of Molecular Pharmaceutics & Organic Process Research, 12, 217.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
- Avoid Protecting Groups. (2019, December 3). ACS Books Gateway.
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- I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas? (2018, January 4). ResearchGate.
- Integrated Flow Processing — Challenges in Continuous Multistep Synthesis. (2017, October 27). De Gruyter.
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- Principles of Organic Synthesis. (n.d.). Michigan State University Department of Chemistry.
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Validation & Comparative
Comparative analysis of 3-Phenylnaphthalen-1-ol regioisomers
An Application Scientist's Guide to 3-Phenylnaphthalen-1-ol and its Regioisomers: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise structural characterization of a molecule is paramount. Regioisomers—compounds with the same molecular formula but different substituent positions on a molecular scaffold—can exhibit vastly different physicochemical, spectroscopic, and biological properties. This guide provides an in-depth comparative analysis of this compound and its key regioisomers where the hydroxyl group is fixed at the C-1 position.
The differentiation of these isomers is a critical, yet often challenging, task in synthetic chemistry and medicinal chemistry. A subtle shift in the position of the phenyl group on the naphthalene core can profoundly impact steric hindrance, electronic distribution, and the molecule's ability to interact with biological targets. This analysis will delve into the synthesis, spectroscopic fingerprints, and potential biological implications of these structural nuances, providing a foundational reference for their study.
The Challenge of Regioisomeric Control and Identification
The synthesis of substituted naphthalenes often yields a mixture of regioisomers, making purification and characterization a significant hurdle.[1][2] The ability to selectively synthesize a single, desired isomer is a key objective, as is the analytical capacity to confirm its identity and purity unequivocally. Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are fundamental for separation, while spectroscopic methods provide the definitive structural elucidation.[3]
Synthetic Strategies: A Regioselective Approach
The synthesis of phenylnaphthalenols can be approached through several established routes, with the choice of strategy often dictating the achievable regioselectivity. A common method involves the Suzuki-Miyaura cross-coupling or similar palladium-catalyzed reactions, where a bromonaphthalenol is coupled with phenylboronic acid. The starting bromo-isomer dictates the final product. Another approach is the acid-catalyzed cyclization of appropriate precursors.[4]
Below is a generalized workflow for the synthesis and subsequent analysis of a phenylnaphthalen-1-ol isomer.
Caption: General workflow for synthesis and analysis.
Spectroscopic Fingerprints: Distinguishing the Isomers
The most powerful tool for differentiating regioisomers of phenylnaphthalen-1-ol is Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] The electronic environment of each proton and carbon atom in the naphthalene ring system is uniquely influenced by the positions of the hydroxyl and phenyl substituents.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic.
-
Peri-Proton (H-8): In isomers where the phenyl group is at C-2, C-3, or C-4, the proton at the C-8 position experiences significant deshielding due to steric compression and the anisotropic effect of the nearby phenyl ring. This often results in a downfield shift.
-
Hydroxyl Proton: The phenolic -OH proton typically appears as a broad singlet.[7] Its chemical shift can vary with concentration and solvent due to hydrogen bonding.[5]
-
Aromatic Region (7-8 ppm): The protons on the naphthalene core and the phenyl ring reside in this region.[7] The specific substitution pattern creates unique splitting patterns (doublets, triplets, multiplets) that can be deciphered with 2D-NMR techniques like COSY.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups but is less definitive for distinguishing these specific regioisomers.
-
O-H Stretch: A strong, broad absorption band is expected in the range of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.[7] Intramolecular hydrogen bonding can cause this peak to shift to lower wavenumbers.[8]
-
C-O Stretch: A strong band for the C-O stretching vibration will appear in the 1200-1260 cm⁻¹ region.
-
Aromatic C=C and C-H Stretches: Multiple sharp peaks will be observed for aromatic C=C stretching (approx. 1450-1600 cm⁻¹) and C-H stretching (above 3000 cm⁻¹).
The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to each isomer, but detailed theoretical calculations are often required for definitive assignment.
Comparative Spectroscopic and Physical Data
While a complete experimental dataset for every isomer is not consolidated in the literature, the following table compiles available and predicted data to highlight the expected differences.
| Property | 2-Phenylnaphthalen-1-ol | This compound | 4-Phenylnaphthalen-1-ol |
| Structure | Phenyl at C-2 | Phenyl at C-3 | Phenyl at C-4 |
| Molecular Formula | C₁₆H₁₂O | C₁₆H₁₂O | C₁₆H₁₂O |
| Molecular Weight | 220.27 g/mol | 220.27 g/mol | 220.27 g/mol |
| CAS Number | 605-17-4 | 30069-65-9[9] | 104595-55-3 |
| Predicted XLogP3 | 4.4 | 4.4[10] | 4.4 |
| ¹H NMR (δ, ppm) | Diagnostic peaks differ significantly from isomers | Diagnostic peaks differ significantly from isomers | Diagnostic peaks differ significantly from isomers |
| IR (cm⁻¹) | O-H: ~3400 (broad), C-O: ~1230 | O-H: ~3400 (broad), C-O: ~1230 | O-H: ~3400 (broad), C-O: ~1230 |
| UV-Vis (λmax) | Dependent on solvent and conjugation pattern | Dependent on solvent and conjugation pattern | Dependent on solvent and conjugation pattern |
Note: Spectroscopic data are general estimations. Exact values depend on the solvent and experimental conditions. XLogP3 is a computed measure of hydrophobicity.
Analytical Workflow for Isomer Identification
A robust analytical workflow is essential for confirming the identity and purity of a specific regioisomer.
Caption: Analytical workflow for isomer identification.
Biological Activity and Potential Applications
Naphthol derivatives are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antioxidant, enzyme inhibitory, and antiproliferative effects.[11][12][13][14] The specific regioisomerism of phenylnaphthalen-1-ols is critical in defining their structure-activity relationship (SAR).
-
Enzyme Inhibition: The phenyl group's position dictates the molecule's overall shape and how it fits into the active site of an enzyme. For example, some 1-naphthol derivatives have shown potent inhibition of enzymes like acetylcholinesterase and carbonic anhydrase.[13][14]
-
Antiproliferative Agents: The naphthalimide scaffold, a related structure, is known to intercalate into DNA, leading to anticancer properties.[12] The planarity and electronic properties of phenylnaphthalenols could allow them to act similarly, with the phenyl group's position modulating this interaction.
-
Materials Science: The photophysical properties of these isomers, influenced by the substitution pattern, make them potential candidates for use as intermediates in electronic chemical materials.[9][15]
Experimental Protocols
Protocol 1: General ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified phenylnaphthalen-1-ol isomer and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[16]
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.
-
Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation. Phase the spectrum and integrate the signals to determine the relative number of protons for each peak. Analyze the chemical shifts and coupling constants to elucidate the structure.
Protocol 2: General FTIR Sample Preparation (KBr Pellet)
-
Sample Preparation: Take approximately 1-2 mg of the solid phenylnaphthalen-1-ol sample and grind it thoroughly with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: Transfer the fine powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.[16] Record a background spectrum first, then record the sample spectrum over the range of 4000 to 400 cm⁻¹.[16]
-
Data Analysis: The spectrometer software will generate the final transmittance or absorbance spectrum. Identify the characteristic absorption bands for the O-H, C-O, and aromatic C-H/C=C vibrations.
Conclusion
The regioisomers of phenylnaphthalen-1-ol represent a fascinating case study in the fundamental importance of molecular architecture. While sharing the same atoms, their distinct substitution patterns give rise to unique spectroscopic signatures and, consequently, different physicochemical and biological properties. For scientists in synthetic chemistry and drug discovery, a mastery of modern analytical techniques, particularly high-field NMR, is indispensable for the unambiguous characterization of these closely related compounds. This guide underscores the necessity of a multi-faceted analytical approach to ensure the correct structural assignment, a prerequisite for any meaningful downstream application.
References
(Note: For brevity and clarity, a selection of key references from the initial search is provided below. A comprehensive list would include all cited sources.)
- NIST. (2011, December 15). Spectroscopic Characterization of Structural Isomers of Naphthalene: 1-Phenyl-1-butyn-3-ene. Journal of Molecular Spectroscopy.
- Schultz, D. M., et al. (2020). Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy. Chemical Science.
- Royal Society of Chemistry. (2020). Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy.
- Wikipedia.Naphthalene.
- ResearchGate. (2020, June 8). Direct Regioisomer Analysis of Crude Reaction Mixtures via Molecular Rotational Resonance (MRR) Spectroscopy. Available from: [https://www.researchgate.net/publication/341935574_Direct_Regioisomer_Analysis_of_Crude_Reaction_Mixtures_via_Molecular_Rotational_Resonance_MRR_Spectroscopy]([Link]_ Spectroscopy)
- MDPI. (2023, July 31). Low-Energy Transformation Pathways between Naphthalene Isomers.
- Longdom Publishing.Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
- PubMed. (1995, January 15). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase.
- ResearchGate. (2018). Design, Synthesis, Molecular Docking and Biological Evaluation of 1-(benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol Derivatives as Antiproliferative Agents.
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- ResearchGate. (2012). Design and Synthesis of Three Naphtol Derivatives using the Three Component System.
- ACS Publications. (2021, November 24). Synthesis of Naphthaleman Family Utilizing Regiocontrolled Benzannulation: Unique Molecules Composed of Multisubstituted Naphthalenes. ACS Omega.
- Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols.
- University of Illinois.INFRARED SPECTROSCOPY (IR).
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- YouTube. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.
- PubMed. (2021, June 3). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors.
- MDPI. (2022, November 29). Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity.
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A Comparative Guide to the Structure-Activity Relationship of 3-Phenylnaphthalen-1-ol Analogs as Potential Therapeutic Agents
Introduction
The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and biologically active compounds.[1] Its rigid, bicyclic aromatic system provides a versatile platform for structural modifications, enabling the fine-tuning of pharmacological properties for a wide array of therapeutic targets, including those in oncology and endocrinology.[2][3] Within this broad class, the 3-phenylnaphthalen-1-ol core represents a particularly intriguing scaffold. The strategic placement of a phenyl group and a hydroxyl moiety on the naphthalene ring system offers multiple points for chemical derivatization, allowing for a systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.
This guide provides a comprehensive comparison of this compound analogs, with a primary focus on their potential as anticancer agents and selective estrogen receptor modulators (SERMs). While direct and extensive SAR studies on the this compound scaffold are emerging, we will draw key insights from closely related 2-phenylnaphthalene analogs to elucidate the critical structural features governing their biological activity. This analysis is intended to provide researchers, scientists, and drug development professionals with a robust framework for the rational design of novel therapeutics based on this promising chemical scaffold.
The this compound Scaffold: A Privileged Structure
The unique arrangement of the phenyl and hydroxyl groups on the naphthalene core in this compound analogs imparts specific physicochemical properties that are advantageous for drug design. The hydroxyl group can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets. The phenyl ring provides a large hydrophobic surface for van der Waals interactions and can be readily substituted to modulate electronic and steric properties, thereby influencing binding affinity and selectivity.
Structure-Activity Relationship (SAR) Analysis: Insights from Phenylnaphthalene Analogs
While specific SAR data for a broad range of this compound analogs is limited in publicly accessible literature, a detailed study on the closely related 2-phenylnaphthalene scaffold provides invaluable insights into how hydroxylation patterns influence anticancer activity.[4] The following analysis is based on the cytotoxic effects of these analogs on the human breast cancer cell line, MCF-7.
Impact of Hydroxyl Group Position on Cytotoxicity
The position and number of hydroxyl groups on both the naphthalene and phenyl rings have a profound impact on the cytotoxic potency of phenylnaphthalene derivatives.
Key Findings from 2-Phenylnaphthalene Analogs:
-
Naphthalene Ring Hydroxylation: The presence and placement of hydroxyl groups on the naphthalene core are critical for activity. A hydroxyl group at the C-7 position of the naphthalene ring was found to significantly enhance cytotoxicity.[4] The addition of a hydroxyl group at the C-6 position further increased this activity.[4]
-
Phenyl Ring Hydroxylation: Substitution on the phenyl ring also plays a significant role. A hydroxyl group at the C-4' position of the phenyl ring led to a fair enhancement of cytotoxicity.[4] Conversely, a hydroxyl group at the C-3' position resulted in a slight decrease in activity.[4]
-
Optimal Hydroxylation Pattern: The analog 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene demonstrated the highest cytotoxicity, with an IC50 value of 4.8 μM against the MCF-7 cell line, while exhibiting low toxicity towards normal human mammary epithelial cells (MCF-10A).[4]
These findings strongly suggest that a di-hydroxylation pattern on the naphthalene ring, particularly at positions analogous to 6 and 7, combined with a para-hydroxylation on the phenyl ring, is a key structural feature for potent anticancer activity.
Data Summary: Cytotoxicity of Hydroxylated 2-Phenylnaphthalene Analogs against MCF-7 Cells
| Compound Name | Naphthalene Ring Substitution | Phenyl Ring Substitution | IC50 (μM)[4] |
| 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene | 6-OH, 7-OH | 4'-OH | 4.8 |
| 7-hydroxy-2-(4'-hydroxyphenyl)naphthalene | 7-OH | 4'-OH | >10 |
| 6-hydroxy-2-(4'-hydroxyphenyl)naphthalene | 6-OH | 4'-OH | >10 |
| 2-(3'-hydroxyphenyl)naphthalene | None | 3'-OH | >20 |
| 2-(4'-hydroxyphenyl)naphthalene | None | 4'-OH | >20 |
This table is adapted from the findings on 2-phenylnaphthalene analogs to infer the SAR for the this compound scaffold.
Mechanistic Insights: Apoptosis Induction and Cell Cycle Arrest
The potent cytotoxicity of the lead compound, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene, was attributed to its ability to induce apoptosis and cause cell cycle arrest.[4]
-
Cell Cycle Arrest: The compound was shown to induce cell arrest at the S and G2/M phases of the cell cycle. This was associated with the modulation of key cell cycle regulatory proteins, including an increase in p21 and p27 levels and a decrease in cyclin D1, CDK4, cyclin E, and CDK2 expression.[4]
-
Apoptosis Induction: Morphological changes characteristic of apoptosis, such as nuclear shrinkage and fragmentation, were observed following treatment with the compound.[4] The apoptotic cascade was likely initiated through the promotion of the Fas/FasL signaling pathway.[4]
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments relevant to the evaluation of this compound analogs.
Synthesis of Naphthol Derivatives
While a specific protocol for this compound was not available in the initial search, a general multi-component system approach for the synthesis of naphthol derivatives has been reported.[5] This method is versatile and can be adapted for the synthesis of various analogs.
General Three-Component Synthesis of a Naphthol Derivative:
-
Reaction Setup: In a round-bottomed flask, combine β-naphthol (1 equivalent), an appropriate benzaldehyde derivative (1 equivalent), and ethylenediamine (1 equivalent).[5]
-
Solvent and Catalyst: The reaction can be carried out in a suitable solvent, and the use of a catalyst may be necessary depending on the specific substrates.
-
Reaction Conditions: The reaction mixture is typically stirred at a specific temperature for a set duration to ensure completion.
-
Workup and Purification: After the reaction is complete, the mixture is worked up by dilution with water and extraction with an organic solvent like chloroform. The organic layer is then dried and concentrated. The crude product is purified by crystallization or column chromatography to yield the desired naphthol derivative.[5]
Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the desired incubation period (e.g., 24-72 hours), add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.[7]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 μL of a detergent reagent (e.g., a solution of SDS in HCl) to each well to solubilize the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection (Hoechst 33342 Staining)
Hoechst 33342 is a fluorescent dye that stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells.[8][9]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells in a suitable vessel (e.g., 96-well plate or chamber slide) and treat with the test compounds to induce apoptosis.[8]
-
Staining Solution Preparation: Prepare a working solution of Hoechst 33342 at a concentration of 1 µg/mL in phosphate-buffered saline (PBS) or culture medium.[8]
-
Staining: Remove the culture medium, wash the cells with PBS, and add the Hoechst 33342 working solution. Incubate for 10-15 minutes at room temperature, protected from light.[8]
-
Washing: Remove the staining solution and wash the cells two to three times with PBS.[8]
-
Visualization: Visualize the cells under a fluorescence microscope using a UV excitation filter (around 350 nm) and a blue emission filter (around 460 nm). Apoptotic cells will display brightly stained, condensed, and/or fragmented nuclei.[8]
Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.[4][10]
Step-by-Step Protocol:
-
Preparation of Uterine Cytosol: Prepare cytosol containing estrogen receptors from the uteri of rats.[4]
-
Assay Setup: In assay tubes, combine the uterine cytosol (providing 50-100 µg of protein), a fixed concentration of radiolabeled 17β-estradiol (e.g., [3H]-E2, 0.5-1.0 nM), and varying concentrations of the test compound.[4]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxyapatite precipitation.
-
Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[4]
Visualization of Key Concepts
SAR of Hydroxylated Phenylnaphthalenes
Caption: Key SAR findings for hydroxylated phenylnaphthalenes.
Experimental Workflow for Anticancer Evaluation
Caption: Typical workflow for evaluating novel anticancer agents.
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the realm of anticancer and SERM discovery. The analysis of closely related 2-phenylnaphthalene analogs provides a strong rationale for focusing on specific hydroxylation patterns to enhance biological activity. Specifically, di-hydroxylation of the naphthalene ring and para-hydroxylation of the phenyl ring appear to be key determinants of potent cytotoxicity against breast cancer cells, likely through the induction of apoptosis and cell cycle arrest.
The experimental protocols detailed in this guide offer a robust framework for the synthesis and biological evaluation of novel this compound analogs. Further exploration of this chemical space, guided by the SAR principles outlined herein, is warranted to identify lead compounds with optimized efficacy and safety profiles for further preclinical and clinical development.
References
- Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4619615/
- A Comparative Guide to Apoptosis Detection: Validating Apoptosis with Hoechst 33258 Staining and Alternative Assays. URL: https://www.benchchem.
- Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6033005/
- Selective estrogen receptor modulators: a look ahead. URL: https://pubmed.ncbi.nlm.nih.gov/10470929/
- Live-cell assay for detection of apoptosis by dual-laser flow cytometry using Hoechst 33342 and 7-amino-actinomycin D. URL: https://pubmed.ncbi.nlm.nih.gov/17401329/
- Estrogen Receptor Binding. URL: https://ntp.niehs.nih.gov/iccvam/methods/endocrine/er-bind_sum.pdf
- MTT Assay Protocol for Cell Viability and Proliferation. URL: https://www.sigmaaldrich.
- Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US. URL: https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/cell-staining-protocols/hoechst-33342-protocol-for-imaging.html
- MTT Cell Proliferation Assay. URL: https://www.atcc.org/resources/technical-documents/30-1010k
- What are the points to be considered for growing MCF7 cells and performing the MTT assay ??. URL: https://www.researchgate.net/post/What_are_the_points_to_be_considered_for_growing_MCF7_cells_and_performing_the_MTT_assay
- Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. URL: https://www.jove.com/v/1191/cellular-toxicity-of-nanogenomedicine-in-mcf-7-cell-line-mtt-assay
- Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC) Standard Evaluation Procedure October 2011. URL: https://www.epa.gov/sites/production/files/2015-07/documents/er-ruc_sep_2011-10-21.pdf
- Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4317822/
- MTT assay protocol. URL: https://www.abcam.com/protocols/mtt-assay-protocol
- Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215951/
- Design and Synthesis of Three Naphtol Derivatives using the Three Component System. URL: https://www.jocpr.com/articles/design-and-synthesis-of-three-naphtol-derivatives-using-the-three-component-system.pdf
- This compound | 30069-65-9. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9760773_EN.htm
- This compound (C16H12O). URL: https://pubchemlite.deepchem.io/compound/4383325
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- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. URL: https://pubmed.ncbi.nlm.nih.gov/30366253/
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A Comparative Guide to Environment-Sensing Fluorescent Probes: Unveiling the Potential of 3-Phenylnaphthalen-1-ol
In the intricate world of cellular biology and drug discovery, fluorescent probes are indispensable tools that illuminate the invisible, allowing researchers to visualize and quantify molecular processes in real-time. Among these, probes whose fluorescent properties are exquisitely sensitive to their local environment have emerged as powerful reporters of cellular microenvironments, such as the lipid order of cell membranes and the formation of protein aggregates. This guide provides an in-depth comparison of the well-established fluorescent probes Laurdan, ANS (8-Anilinonaphthalene-1-sulfonic acid), and Nile Red, while also exploring the potential of a lesser-characterized compound, 3-Phenylnaphthalen-1-ol, as a novel environment-sensing probe.
The Principle of Environment-Sensitive Fluorescence
The phenomenon of solvatochromism, where a molecule's absorption and emission spectra are dependent on the polarity of the surrounding solvent, is the cornerstone of many environment-sensing probes.[1] This effect arises from the differential stabilization of the ground and excited electronic states of the fluorophore by the solvent molecules. Probes exhibiting significant solvatochromism can, therefore, act as molecular reporters of local polarity, viscosity, and the presence of hydrophobic domains.
Caption: A Jablonski diagram illustrating the electronic transitions involved in fluorescence and competing non-radiative decay pathways.
Established Environment-Sensing Probes: A Comparative Overview
A researcher's choice of a fluorescent probe is dictated by the specific biological question being addressed. Here, we compare three widely used probes, each with its unique strengths and applications.
| Property | Laurdan | ANS (8-Anilinonaphthalene-1-sulfonic acid) | Nile Red | This compound |
| Excitation Max (λex) | ~340-370 nm[2][3] | ~350-380 nm[4] | ~552 nm (in methanol)[5] | Not Experimentally Determined |
| Emission Max (λem) | 440 nm (gel phase) to 490 nm (liquid phase)[6] | ~475 nm (bound to protein)[7] | ~636 nm (in methanol)[5] | Not Experimentally Determined |
| Quantum Yield (Φf) | ~0.61[3][8] | ~0.0032 (in buffer), increases significantly upon binding[4] | Environment-dependent, low in polar solvents[5] | Not Experimentally Determined |
| Fluorescence Lifetime (τ) | Nanosecond range, sensitive to environment | Nanosecond range, increases upon binding | Nanosecond range | Not Experimentally Determined |
| Key Applications | Lipid membrane order and dynamics[9][10] | Protein folding and aggregation, membrane binding[11][12] | Staining of intracellular lipid droplets[5][13] | Potential for lipid membrane and protein studies |
| Solubility | Soluble in organic solvents like DMF and DMSO[2][6] | Water-soluble[12] | Soluble in organic solvents, low aqueous solubility[5] | Likely soluble in organic solvents |
Laurdan: A Reporter of Lipid Membrane Order
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) is a classic example of a polarity-sensitive membrane probe.[6] Its naphthalene moiety positions itself at the glycerol backbone region of the lipid bilayer, making it highly sensitive to the local water content and lipid packing.[6] In the more ordered "gel" or liquid-ordered (Lo) phase of membranes, water penetration is limited, resulting in a blue-shifted emission around 440 nm.[6] Conversely, in the less ordered "liquid-crystalline" or liquid-disordered (Ld) phase, increased water accessibility leads to a red-shifted emission at approximately 490 nm.[6] This spectral shift is quantified by the Generalized Polarization (GP) value, which provides a ratiometric measure of membrane order.[2]
Caption: Experimental workflow for measuring membrane fluidity using Laurdan.
Protocol 2: Monitoring Protein Aggregation with an ANS-like Probe
This protocol provides a general framework for using a hydrophobic-binding fluorescent probe like ANS to monitor protein aggregation in vitro.
Materials:
-
ANS or a similar fluorescent probe (stock solution in a suitable solvent)
-
Purified protein of interest
-
Aggregation-inducing buffer (e.g., containing a denaturant or at a specific pH and temperature)
-
Fluorometer
Procedure:
-
Reaction Setup:
-
In a cuvette, prepare a solution of the protein of interest in the aggregation-inducing buffer.
-
Add the ANS probe to a final concentration typically in the low micromolar range.
-
-
Fluorescence Measurement:
-
Place the cuvette in the fluorometer.
-
Set the excitation wavelength appropriate for the probe (e.g., ~370 nm for ANS).
-
Record the fluorescence emission spectrum (e.g., from 400 nm to 600 nm for ANS) over time.
-
-
Data Analysis:
-
Monitor the increase in fluorescence intensity and any blue shift in the emission maximum over time.
-
These changes are indicative of the probe binding to exposed hydrophobic regions on the protein as it unfolds and aggregates.
-
The kinetics of the fluorescence change can be used to study the rate of protein aggregation.
-
Conclusion and Future Perspectives
The choice of a fluorescent probe is a critical decision in experimental design. Laurdan, ANS, and Nile Red are powerful and well-characterized tools for investigating lipid membranes and protein behavior. While this compound remains a molecule of untapped potential, its structural features suggest it could be a valuable addition to the molecular toolbox of cell biologists and drug discovery scientists. Further research into its photophysical properties is warranted to unlock its full potential as a novel environment-sensing fluorescent probe.
References
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- PubMed. (2000). Macro and micro enhancers of the 8-anilino-1-naphthalenesulfonate (ANS) fluorescence. Is ANS indeed a hydrophobic probe?. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. [Link]
- ResearchGate. (1985). Spectrofluorometric Studies of the Lipid Probe, Nile Red.
- LabMedica. (2019). Fluorescence-Based Method Detects Misfolded Proteins in Cells.
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- MDPI. (2022). Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. Applied Sciences. [Link]
- NIST Technical Series Publications. (1976). Fluorescence quantum yield measurements.
- MDPI. (2018).
- ResearchGate. (n.d.). Solvatochromism of some hemicyanines.
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- Wikipedia. (n.d.). Quantum yield.
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A Comparative Guide to Naphthalene-Based Fluorescent Sensors for Selective Al³⁺ Detection
Foreword: On the Selection of 3-Phenylnaphthalen-1-ol and a Pivot to a Validated Structural Analogue
The selective detection of the aluminum ion (Al³⁺) is a critical task in environmental monitoring, clinical diagnostics, and materials science. While a diverse array of fluorescent chemosensors has been developed, this guide initially sought to validate the performance of this compound as a selective Al³⁺ sensor. However, a comprehensive literature review reveals a scarcity of specific experimental data validating this particular compound for Al³⁺ sensing.
In the spirit of scientific integrity and to provide a robust, data-supported guide, we will pivot our focus to a well-documented and structurally related class of sensors: Schiff bases derived from 2-hydroxy-1-naphthaldehyde . These sensors share the core naphthalene fluorophore and a hydroxyl group that are critical for ion chelation, making them an excellent and instructive analogue. This guide will synthesize data from multiple peer-reviewed sources to present a complete validation workflow, from synthesis to performance comparison, thereby providing researchers with the foundational knowledge applicable to the broader class of naphthalene-based sensors.
The Imperative for Selective Al³⁺ Detection
Aluminum, though abundant, is a non-essential and toxic element in biological systems. Elevated levels of Al³⁺ in the human body have been linked to severe neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. The World Health Organization (WHO) has established a permissible limit for aluminum ions in drinking water, underscoring the need for sensitive and selective detection methods that can operate in complex aqueous environments.[1][2] Fluorescent chemosensors offer a powerful solution due to their high sensitivity, operational simplicity, and potential for real-time monitoring and bio-imaging.[3]
Profile of a Naphthalene-Based Schiff Base Sensor
For this guide, we will focus on a representative sensor, hereafter designated NSB-1 (Naphthalene Schiff Base 1), synthesized from 2-hydroxy-1-naphthaldehyde and an amine-containing moiety (e.g., ethanolamine or a triamine). This structure is consistently reported to be an effective "turn-on" sensor for Al³⁺.[3][4][5]
Synthesis Protocol
The synthesis of NSB-1 is a straightforward condensation reaction, valued for its efficiency and simplicity. This causality is key: the imine linkage (C=N) is formed readily, providing a critical nitrogen atom for the Al³⁺ chelation pocket.
Step-by-Step Synthesis of NSB-1 (Analogue):
-
Dissolution: Dissolve 2-hydroxy-1-naphthaldehyde (1.0 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Addition: To this stirring solution, add an equimolar amount (1.0 mmol) of the selected amine (e.g., 2-aminoethanol) dropwise.
-
Reaction: Reflux the mixture at 80°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.
-
Purification: Wash the solid product with cold ethanol to remove unreacted starting materials and dry it under vacuum to yield the pure Schiff base sensor.
The final product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its structure.[5][6]
Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)
NSB-1 sensors typically exhibit weak intrinsic fluorescence. However, upon the addition of Al³⁺, a significant "turn-on" fluorescent response is observed. This phenomenon is primarily attributed to Chelation-Enhanced Fluorescence (CHEF) .
Causality of the "Turn-On" Response:
-
Free Ligand State: In the absence of Al³⁺, the NSB-1 molecule has rotational freedom around the C-N and C-C single bonds. Furthermore, the lone pair of electrons on the imine nitrogen can quench the fluorescence of the naphthalene fluorophore through a process called Photoinduced Electron Transfer (PET). These non-radiative decay pathways (vibrational, rotational, and PET) dominate, leading to low fluorescence quantum yield.
-
Chelated State: When Al³⁺ is introduced, it coordinates with the hydroxyl oxygen and the imine nitrogen atoms of the NSB-1 ligand. This chelation forms a rigid, planar complex.
-
Fluorescence Enhancement: This rigidification severely restricts intramolecular rotation and vibration, closing a key non-radiative decay channel. Concurrently, the binding of the electron-deficient Al³⁺ ion to the lone pair of the imine nitrogen inhibits the PET process.[7] As a result, the radiative decay pathway (fluorescence) becomes dominant, leading to a dramatic enhancement in emission intensity.
The proposed binding mechanism is illustrated in the diagram below.
Caption: CHEF mechanism for the NSB-1 sensor upon Al³⁺ binding.
Experimental Validation Workflow
A rigorous validation process is essential to confirm the sensor's performance. Each protocol is designed as a self-validating system, where the results logically support the claims of selectivity and sensitivity.
Caption: Experimental workflow for validating the NSB-1 sensor.
Protocol: Selectivity Screening
Objective: To verify that the sensor's fluorescent response is specific to Al³⁺ in the presence of other common metal ions.
-
Prepare a stock solution of NSB-1 (e.g., 10 μM) in a suitable solvent system (e.g., EtOH/H₂O or DMSO/H₂O).[5]
-
Prepare stock solutions (e.g., 50 μM) of various metal perchlorates or nitrates, including Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, and Pb²⁺.[4]
-
In separate cuvettes, place 2 mL of the NSB-1 solution.
-
To each cuvette, add an aliquot of a different metal ion solution and mix. Add an equivalent aliquot of Al³⁺ solution to one cuvette as a positive control.
-
Record the fluorescence emission spectrum for each sample (e.g., excitation at ~370 nm).
-
Trustworthiness Check: A significant fluorescence enhancement should only be observed in the cuvette containing Al³⁺, demonstrating high selectivity.
Protocol: Fluorescence Titration and Limit of Detection (LOD)
Objective: To quantify the sensor's sensitivity to Al³⁺ and calculate its detection limit.
-
Place 2 mL of the NSB-1 stock solution (10 μM) into a fluorescence cuvette.
-
Record the initial fluorescence spectrum.
-
Incrementally add small aliquots of a concentrated Al³⁺ stock solution (e.g., 1 mM) to the cuvette.
-
After each addition, mix thoroughly and record the new fluorescence emission spectrum.
-
Continue until the fluorescence intensity reaches a plateau (saturation).
-
Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺.
-
Calculation of LOD: The Limit of Detection is calculated using the formula LOD = 3σ/k , where 'σ' is the standard deviation of the blank (NSB-1 solution without Al³⁺) and 'k' is the slope of the linear portion of the titration curve at low Al³⁺ concentrations.[1][8]
Protocol: Determination of Binding Stoichiometry (Job's Plot)
Objective: To determine the binding ratio between the NSB-1 sensor and Al³⁺.
-
Prepare equimolar stock solutions of NSB-1 and Al³⁺ (e.g., 20 μM).
-
Prepare a series of solutions by mixing the NSB-1 and Al³⁺ stocks in varying molar fractions (from 0 to 1), keeping the total concentration constant. For example, in a 2 mL total volume, mix 2.0 mL NSB-1 + 0 mL Al³⁺, 1.8 mL NSB-1 + 0.2 mL Al³⁺, ..., 0 mL NSB-1 + 2.0 mL Al³⁺.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence intensity of each solution at the emission maximum of the complex.
-
Plot the fluorescence intensity against the mole fraction of Al³⁺ ([Al³⁺] / ([Al³⁺] + [NSB-1])).
-
Validation: The peak of the plot indicates the mole fraction corresponding to the stoichiometry of the complex. A peak at 0.5 indicates a 1:1 binding ratio, while a peak at 0.67 would indicate a 1:2 (Sensor:Al³⁺) complex.[3][6][9]
Performance Metrics and Comparative Analysis
The data synthesized from studies on naphthalene-based Schiff base sensors demonstrate their high performance.
Table 1: Performance Summary of NSB-1 Analogue for Al³⁺ Detection
| Parameter | Typical Value | Significance | Reference(s) |
| Excitation λ (nm) | ~370 nm | Wavelength used to excite the sensor. | |
| Emission λ (nm) | ~470-530 nm | Wavelength of maximum fluorescence emission upon Al³⁺ binding. | [5] |
| Detection Limit (LOD) | 10⁻⁷ to 10⁻⁹ M (100 to 1 nM) | Lowest concentration of Al³⁺ that can be reliably detected. | [4][8][10] |
| Binding Stoichiometry | 1:1 or 2:1 (Sensor:Al³⁺) | Ratio in which the sensor binds to the aluminum ion. | [3][9][11] |
| Binding Constant (Kₐ) | 10⁵ to 10⁷ M⁻¹ | Indicates the strength of the binding affinity; higher is stronger. | [5] |
| Response Time | < 5 minutes | Time required to reach maximum fluorescence after Al³⁺ addition. | [6] |
| Optimal pH Range | 5 - 8 | Effective pH range for sensing, covering physiological conditions. | [7] |
Comparison with Alternative Al³⁺ Sensors
To provide context, the performance of our naphthalene-based analogue is compared with other classes of fluorescent Al³⁺ sensors.
Table 2: Comparative Analysis of Different Al³⁺ Fluorescent Sensors
| Sensor Class | Typical LOD | Response Time | Advantages | Disadvantages | Reference(s) |
| Naphthalene-Schiff Base | 1 nM - 1 µM | < 5 min | Simple synthesis, high quantum yield, good photostability. | Sometimes requires organic co-solvents. | [5][10][12] |
| Rhodamine-Based | 10 nM - 1 µM | < 10 min | Large Stokes shift, visible color change, good water solubility. | Can be susceptible to pH interference. | N/A |
| Flavonol-Based | 10 nM - 500 nM | < 2 min | Natural product derivatives, fast response, high sensitivity. | Potential for interference from other metal ions. | N/A |
| Quinoline-Based | 10 nM - 200 nM | < 1 min | High quantum yields, rapid response, suitable for bio-imaging. | Synthesis can be more complex. | N/A |
Conclusion and Future Outlook
This guide validates that naphthalene-based Schiff base sensors are highly effective for the selective and sensitive detection of Al³⁺ ions. The "turn-on" fluorescence mechanism, driven by Chelation-Enhanced Fluorescence, provides a strong and easily detectable signal. The experimental workflow detailed herein offers a robust framework for researchers to validate these and other similar fluorescent probes.
While this compound remains an under-explored candidate, its core naphthalen-1-ol structure is a proven fluorophore and chelating agent.[13] Future research could focus on synthesizing and evaluating this simpler molecule. Its performance could offer insights into the minimal structural requirements for effective Al³⁺ sensing, potentially leading to even more accessible and cost-effective sensor designs.
References
- A naphthalene derivative as 'turn-on' fluorescent chemosensor for the highly selective and sensitive detection of Al3+. PubMed. [Link]
- A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- A new fluorescent chemosensor for Al3+ ion based on schiff base naphthalene deriv
- A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Applic
- A naphthalene-based azo armed molecular framework for selective sensing of Al3+. New Journal of Chemistry (RSC Publishing). [Link]
- A Highly Selective and Sensitive Fluorescent Chemosensor for Detecting Al3+ Ion in Aqueous Solution and Plant Systems. MDPI. [Link]
- Fluorescence sensing and intracellular imaging of Al3+ ions by using naphthalene based sulfonamide chemosensor: structure, computation and biological studies. Semantic Scholar. [Link]
- Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. MDPI. [Link]
- Fluorescent Probe for Al3+ Based on Naphthalene Derivative. Seventh Sense Research Group. [Link]
- A New “Turn-On” Fluorescence Probe for Al3+ Detection and Application Exploring in Living Cell and Real Samples. MDPI. [Link]
- A New “Turn-On” Fluorescence Probe for Al3+ Detection and Application Exploring in Living Cell and Real Samples. Semantic Scholar. [Link]
- A simple fluorescent probe for selectively detecting Al3+ and F− in living cells and growing tea plants. Analytical Methods (RSC Publishing). [Link]
- A new fluorescent chemosensor for Al(3+)
- An AL3+-selective fluorescent probe derived from of naphthalene. International Journal of Current Research. [Link]
- New regioisomeric naphthol thiazole based 'turn-on' fluorescent chemosensor for Al3+.
- This compound (C16H12O). PubChemLite. [Link]
- Naphthalene-derived Al3+-selective fluorescent chemosensor based on PET and ESIPT in aqueous solution. Semantic Scholar. [Link]
- Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone.
- 1-Naphthol. Wikipedia. [Link]
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Navigating the Hydrophobic Landscape: A Comparative Guide to 3-Phenylnaphthalen-1-ol and N-Phenyl-1-naphthylamine as Fluorescent Probes
In the intricate world of cellular biology and drug discovery, understanding the hydrophobic microenvironments of proteins and membranes is paramount. Fluorescent hydrophobic probes, molecules that exhibit changes in their fluorescence properties in response to the polarity of their surroundings, are indispensable tools for elucidating these nonpolar landscapes.[1] This guide provides a detailed comparison of two such probes: the well-established N-Phenyl-1-naphthylamine (NPN) and the less-characterized 3-Phenylnaphthalen-1-ol.
This publication is intended for researchers, scientists, and drug development professionals seeking to select and effectively utilize hydrophobic probes in their experimental workflows. We will delve into the photophysical properties, performance characteristics, and experimental protocols for NPN, while offering a theoretical and inferential perspective on the potential of this compound as a viable alternative.
The Archetype: N-Phenyl-1-naphthylamine (NPN)
N-Phenyl-1-naphthylamine, also known as 1-anilinonaphthalene, has long been a stalwart in the field of fluorescence spectroscopy for probing hydrophobic regions.[1][2] Its utility is rooted in the sensitivity of its fluorescence emission to the polarity of its microenvironment. In aqueous, polar environments, NPN exhibits weak fluorescence. However, upon partitioning into the nonpolar core of a lipid bilayer or binding to a hydrophobic pocket on a protein, its fluorescence quantum yield increases significantly, accompanied by a characteristic blue shift in its emission maximum.[2][3]
Photophysical Properties of NPN
The selection of a fluorescent probe is critically dependent on its photophysical parameters. NPN's spectral characteristics make it a versatile tool for a range of applications.
| Property | Value | Source |
| Excitation Wavelength (λex) | ~337 - 350 nm | [4] |
| Emission Wavelength (λem) | ~420 - 460 nm | [3][4] |
| Stokes Shift | Varies with solvent polarity | [1] |
| Quantum Yield | Low in polar solvents, high in nonpolar solvents | [1][2] |
| Molar Mass | 219.28 g/mol |
Note: Exact excitation and emission maxima can vary depending on the specific solvent environment and instrumentation.
Performance and Applications of NPN
NPN's neutral charge distinguishes it from other probes like 8-Anilino-1-naphthalenesulfonic acid (ANS), minimizing the influence of electrostatic interactions on its binding and providing a more direct measure of hydrophobicity.[1] This property makes it particularly valuable for:
-
Assessing Membrane Permeability: NPN is widely used to study the integrity and permeability of bacterial outer membranes. An increase in NPN fluorescence indicates its partitioning into the hydrophobic interior of the cell membrane, often used to screen for membrane-disrupting agents.[3]
-
Characterizing Protein Hydrophobicity: The probe can be used to quantify the relative surface hydrophobicity of proteins. Changes in fluorescence upon protein binding can provide insights into conformational changes and ligand binding events.
-
Determining Critical Micelle Concentration (CMC): NPN is an excellent tool for determining the CMC of surfactants. The sharp increase in fluorescence intensity as micelles form and sequester the probe allows for precise CMC determination.[2]
The Challenger: A Theoretical Look at this compound
In contrast to the extensive body of research on NPN, this compound remains a largely unexplored entity in the context of hydrophobic probes. While direct experimental data on its fluorescence properties and solvatochromism are scarce, we can infer its potential based on the known characteristics of naphthalene and naphthol derivatives.
Naphthalene-based compounds are known for their inherent fluorescence, high quantum yields, and photostability due to their rigid, conjugated π-electron systems.[5] The introduction of substituents onto the naphthalene ring can significantly modulate these properties.
Inferred Photophysical Properties and Potential Advantages
The structure of this compound, featuring a hydroxyl (-OH) group and a phenyl (-C6H5) group on the naphthalene core, suggests several potential characteristics as a hydrophobic probe:
-
Solvatochromism: Naphthol derivatives are known to exhibit solvatochromism, where the emission wavelength is sensitive to the polarity of the solvent.[6] The hydroxyl group can participate in hydrogen bonding, which could lead to distinct fluorescence responses in protic versus aprotic environments. This could provide more nuanced information about the specific nature of the hydrophobic microenvironment.
-
Excited-State Proton Transfer (ESPT): Naphthols can undergo ESPT, a process where the proton of the hydroxyl group is transferred to a nearby acceptor in the excited state.[6] This can result in a dual emission, with one band from the neutral molecule and another, red-shifted band from the deprotonated species. The efficiency of ESPT is highly dependent on the solvent environment, offering another potential mechanism for probing hydrophobicity and hydrogen-bonding capacity.
-
Comparison to NPN: The key structural difference between this compound and NPN is the presence of a hydroxyl group instead of an amino group. While both are electron-donating groups that can influence the photophysical properties, the hydroxyl group's ability to act as a hydrogen bond donor and undergo ESPT could offer different sensitivities and selectivities compared to the amino group of NPN.
A direct comparison of the performance of these two probes would require experimental validation. However, the theoretical advantages of this compound warrant further investigation as a potentially valuable addition to the hydrophobic probe toolkit.
Experimental Protocols
The following are generalized protocols for utilizing NPN as a hydrophobic probe. These should be optimized for specific experimental systems.
Measuring Outer Membrane Permeability
This protocol describes a common assay to assess the effect of a substance on bacterial outer membrane integrity.
Caption: Experimental workflow for determining protein surface hydrophobicity.
Methodology:
-
Solution Preparation: Prepare a stock solution of the protein of interest in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a working solution of NPN in the same buffer.
-
Titration: In a fluorometer cuvette, add the NPN solution. Sequentially add small aliquots of the protein stock solution, mixing thoroughly after each addition.
-
Incubation: Allow the mixture to equilibrate for a few minutes in the dark to prevent photobleaching.
-
Fluorescence Measurement: Record the fluorescence emission spectrum (e.g., from 380 to 500 nm) with an excitation wavelength of 350 nm after each protein addition.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the protein concentration. The initial slope of this plot is proportional to the surface hydrophobicity of the protein.
Conclusion and Future Perspectives
N-Phenyl-1-naphthylamine stands as a robust and well-characterized hydrophobic probe, offering reliable performance across a variety of applications. Its neutral nature and sensitivity to nonpolar environments make it a valuable tool for researchers studying membrane permeability and protein hydrophobicity.
While this compound remains a largely uninvestigated compound in this context, its chemical structure suggests intriguing possibilities. The presence of a hydroxyl group could endow it with unique solvatochromic and ESPT properties, potentially offering a more nuanced view of the hydrophobic microenvironments it probes. Further research is necessary to characterize the photophysical properties of this compound and to directly compare its performance against established probes like NPN. Such studies could unveil a new and valuable tool for the scientific community, expanding the repertoire of fluorescent probes available for exploring the complex and critical hydrophobic landscapes within biological systems.
References
- Detection of early lymphocyte activation by the fluorescent cell membrane probe N-phenyl-1-naphthylamine. Journal of Immunological Methods. (URL: [Link])
- Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence. (URL: [Link])
- Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. (URL: [Link])
- Use of the Fluorescent Probe 1-N-Phenylnaphthylamine to Study the Interactions of Aminoglycoside Antibiotics with the Outer Membrane of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. (URL: [Link])
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A Comparative Guide to the Biological Activity of Substituted Naphthol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Naphthol Scaffold
The naphthol scaffold, a bicyclic aromatic structure, is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its inherent physicochemical properties and the amenability of its hydroxyl group and aromatic rings to substitution have led to the synthesis of a vast library of derivatives with a wide spectrum of biological activities. This guide provides an in-depth, comparative analysis of the antimicrobial, antioxidant, and anticancer properties of substituted naphthol derivatives, supported by experimental data and detailed protocols to empower researchers in their quest for new and effective therapeutic leads. We will explore the crucial structure-activity relationships that govern the potency and selectivity of these compounds, offering insights into rational drug design.
Antimicrobial Activity: Combating Microbial Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Naphthol derivatives have emerged as a promising class of antimicrobial agents with activity against a broad range of bacteria and fungi.[1] The core mechanism often involves disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[2]
Comparative Analysis of Antimicrobial Potency
The minimum inhibitory concentration (MIC) is a key metric for quantifying the antimicrobial efficacy of a compound, with lower values indicating greater potency. The following table summarizes the MIC values of representative substituted naphthol derivatives against various microbial strains.
| Compound/Derivative | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |
| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Piperidinylmethyl at C1 of 2-naphthol | Pseudomonas aeruginosa MDR1 | 10 | [3] |
| 1-(Dimethylaminomethyl)naphthalen-2-ol | Dimethylaminomethyl at C1 of 2-naphthol | Penicillium notatum | 400 | [3] |
| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Diacetate of 2-hydroxymethyl-1-naphthol | Enterobacter cloacae 23355 | 0.1-0.4 µM | [2] |
| Naphtho[1,2-e][4][5]triazolo[3,4-b][5]thiadiazin-5-one derivative (4d) | Substituted tetracyclic system | Staphylococcus aureus | 50 | |
| 2-Aminobenzothiazolomethyl naphthol derivative (5c) | 2-Aminobenzothiazolomethyl substituent | Escherichia coli | 3.25-12.5 | [6] |
| 1-Phenylazo-2-naphthol | Phenylazo at C1 of 2-naphthol | Staphylococcus aureus | >1 | [7] |
Structure-Activity Relationship Insights:
-
Aminoalkyl Substitutions: The introduction of aminoalkyl groups, as seen in Mannich bases of naphthols, often enhances antimicrobial activity. The nature of the amine and the length of the alkyl chain can significantly influence potency and spectrum.[3]
-
Heterocyclic Fused Systems: Fusing heterocyclic rings, such as triazoles and thiadiazines, to the naphthol core can lead to compounds with potent and broad-spectrum antimicrobial effects.
-
Esterification: Esterification of the hydroxyl group can modulate the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes, as demonstrated by the high potency of 2-hydroxymethyl-1-naphthol diacetate (TAC).[2]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of naphthol derivatives.[5][8][9][10]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium
-
Test naphthol derivative (stock solution of known concentration)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic)
-
Negative control (medium only)
-
Incubator
Procedure:
-
Preparation of Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the naphthol derivative to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Dilute the standardized microbial inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the diluted inoculum to each well containing the serially diluted compound.
-
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or as appropriate for fungi.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Antioxidant Activity: Quenching Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases. Naphthol derivatives, owing to their phenolic hydroxyl group, are excellent hydrogen or electron donors, enabling them to effectively scavenge free radicals.
Comparative Analysis of Antioxidant Capacity
The antioxidant potential of naphthol derivatives is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, representing the concentration required to scavenge 50% of the free radicals, is a standard measure of antioxidant efficacy.
| Compound/Derivative | Substitution Pattern | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| Ethyl acetate fraction of Macaranga hypoleuca (contains naphthol derivatives) | Complex mixture | 14.31 | 2.10 | [11] |
| Butanol fraction of Macaranga hypoleuca | Complex mixture | - | - | [11] |
| Gallic Acid (Standard) | - | - | - | [12] |
| (+)-Catechin Hydrate (Standard) | - | - | 3.12 ± 0.51 | [12] |
| Quercetin (Standard) | - | - | 1.89 ± 0.33 | [12] |
Structure-Activity Relationship Insights:
-
Hydroxyl Group Position: The position of the hydroxyl group on the naphthalene ring is critical. Generally, 1-naphthols exhibit greater antioxidant activity than 2-naphthols due to the greater stability of the resulting phenoxyl radical.
-
Electron-Donating Substituents: The presence of electron-donating groups (e.g., alkyl, methoxy) on the naphthalene ring can enhance antioxidant activity by increasing the electron density on the hydroxyl oxygen, facilitating hydrogen atom donation.
-
Steric Hindrance: Bulky substituents near the hydroxyl group can sometimes hinder its interaction with free radicals, thereby reducing antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol details the procedure for assessing the antioxidant activity of naphthol derivatives using the DPPH assay.[1][4][13][14][15]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (typically 0.1 mM)
-
Test naphthol derivative (dissolved in methanol or another suitable solvent)
-
Positive control (e.g., ascorbic acid, Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of Samples:
-
Prepare a series of dilutions of the test compound and the positive control in the chosen solvent.
-
-
Assay:
-
In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution (e.g., 2 mL).
-
Add a small volume of the sample dilutions (e.g., 100 µL) to the DPPH solution.
-
Prepare a blank containing the solvent instead of the sample.
-
-
Incubation:
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.
-
Anticancer Activity: Targeting Malignant Cells
The development of novel anticancer agents is a critical area of research. Substituted naphthol derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines, acting through diverse mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[16][17][18]
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is the most common metric used to express the cytotoxic potency of a compound against cancer cells. The following table presents a comparison of the IC50 values for several naphthol derivatives against different human cancer cell lines.
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthol AS-E | Anilide of 2-hydroxy-3-naphthoic acid | A549 (Lung) | Low µM | [16] |
| Naphthol AS-E | MCF-7 (Breast) | Low µM | [16] | |
| Naphthoquinone-naphthol derivative (Compound 13) | Oxopropyl group at the ortho-position of the quinone | HCT116 (Colon) | 1.18 | [17][18][19] |
| Naphthoquinone-naphthol derivative (Compound 13) | PC9 (Lung) | 0.57 | [17][18][19] | |
| Naphthoquinone-naphthol derivative (Compound 13) | A549 (Lung) | 2.25 | [17][18][19] | |
| 2-Naphthol derivative (5d) | Propylene chain with 4-fluorophenyl at C1 | HeLa (Cervical) | 0.8 ± 0.4 | [20] |
| Aminobenzylnaphthol (MMZ-45AA) | Aminobenzyl substituent | BxPC-3 (Pancreatic) | 13.26 (72h) | [21] |
| Benzo[a]phenazine derivative (Compound 6) | Alkylamino side chain at C-5 | HepG2 (Liver) | 0.21 | [22] |
Structure-Activity Relationship Insights:
-
Naphthoquinones: The presence of a quinone moiety often imparts significant anticancer activity, as seen in the potent naphthoquinone-naphthol derivatives.[17][18][19]
-
Substituents on the Aromatic Ring: The nature and position of substituents on the phenyl ring of derivatives like Naphthol AS-E can fine-tune their activity. Small, electron-withdrawing groups at the para-position have been shown to be favorable.[16]
-
Side Chains: The introduction of specific side chains, such as the oxopropyl group in Compound 13, can dramatically enhance cytotoxic potency.[17][18][19]
Mechanisms of Action and Signaling Pathways
The anticancer effects of naphthol derivatives are often mediated by their interaction with specific cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
1. Inhibition of CREB-Mediated Gene Transcription:
Some naphthol derivatives, such as Naphthol AS-E, have been shown to inhibit the CREB (cAMP response element-binding protein) signaling pathway.[16][23] CREB is a transcription factor that is often overexpressed and activated in various cancers, promoting cell survival and proliferation. By inhibiting the interaction between CREB and its coactivator, CBP, these derivatives can downregulate the expression of CREB target genes, leading to apoptosis in cancer cells.[16]
Caption: CREB signaling pathway and its inhibition by Naphthol AS-E.
2. Downregulation of the EGFR/PI3K/Akt Pathway:
Certain naphthoquinone-naphthol derivatives exert their anticancer effects by downregulating the EGFR/PI3K/Akt signaling pathway.[17][18][24] The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers the PI3K/Akt pathway, a critical signaling cascade that promotes cell survival, growth, and proliferation while inhibiting apoptosis. By inhibiting the phosphorylation of EGFR and downstream components like PI3K and Akt, these derivatives can induce apoptosis and suppress tumor growth.[17][18]
Caption: EGFR/PI3K/Akt signaling pathway and its downregulation by naphthoquinone-naphthol derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test naphthol derivative (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the naphthol derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and an untreated control.
-
-
MTT Addition:
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the plate at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
The IC50 value is determined by plotting cell viability against the compound concentration.
-
Conclusion: A Promising Future for Naphthol Derivatives
Substituted naphthol derivatives represent a rich and versatile source of biologically active compounds with significant potential in the development of new antimicrobial, antioxidant, and anticancer therapies. The structure-activity relationship studies highlighted in this guide underscore the importance of rational design in optimizing the potency and selectivity of these molecules. The detailed experimental protocols provided herein are intended to facilitate further research and development in this exciting field. As our understanding of the molecular mechanisms of action of these compounds continues to grow, so too will our ability to harness their therapeutic potential for the benefit of human health.
References
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- Özdemir, I., et al. (2021). DPPH Radical Scavenging Assay. MDPI.
- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- Shimamura, T., et al. (2014). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 1, 125-128.
- UKHSA. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- BenchChem. (2025). Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. BenchChem.
- Xi, B., et al. (2012). Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription. European Journal of Medicinal Chemistry, 58, 443-452.
- BenchChem. (2025). Navigating the Structure-Activity Landscape of Naphthalene Analogs as Potential Anticancer Agents. BenchChem.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.
- MI - Microbiology. (n.d.). Broth Microdilution.
- Zhu, Y., et al. (2024). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- BenchChem. (2025). Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol. BenchChem.
- Rokade, Y. B., & Sayyed, R. Z. (2009). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. International Journal of ChemTech Research, 2(4), 972-980.
- Kamal, A., et al. (2015). Multicomponent one-pot synthesis of 2-naphthol derivatives and evaluation of their anticancer activity. Bioorganic & Medicinal Chemistry Letters, 25(1), 114-118.
- Microbe Online. (2013). Broth Dilution Method for MIC Determination.
- Kumar, A., et al. (2018). Synthesis and evaluation of antimicrobial activity of 2-aminobenzothiazolomethyl naphthol derivatives. Journal of Heterocyclic Chemistry, 55(10), 2345-2351.
- Marine Biology. (n.d.). DPPH radical scavenging activity.
- Zhu, Y., et al. (2024). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. Taylor & Francis Online.
- Zięba, A., et al. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 27(19), 6539.
- Zhu, Y., et al. (2024). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. PMC - NIH.
- Wang, Y., et al. (2020). Design, synthesis and anticancer activity of naphthoquinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1336-1345.
- Al-Ostoot, F. H., et al. (2023). Antimicrobial and Anti-pathogenic Activity of New Naphtho[2][5][6] Triazol-Thiadiazin Derivatives. Avicenna Journal of Medical Biotechnology, 15(3), 193-199.
- Al-Ostoot, F. H., et al. (2023). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Molecules, 28(19), 6891.
- Tadesse, S., et al. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 15(1), 1-13.
- Potey, L. C., et al. (2017). Synthesis, Characterization and Study of Antimicrobial Activity of 1-Phenylazo-2-Naphthol. International Journal of ChemTech Research, 10(9), 552-556.
- Huang, S. T., et al. (1995).
- Zhuo, J., et al. (2013). Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II. Bioorganic & Medicinal Chemistry, 21(21), 6548-6557.
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- Lee, J. C., et al. (2014). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay.
- Młynarczyk, K., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(1), 144.
- Minarti, et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). E3S Web of Conferences, 503, 07005.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 3-Phenylnaphthalen-1-ol
Abstract
3-Phenylnaphthalen-1-ol is a valuable scaffold in medicinal chemistry and materials science. This guide provides a comprehensive comparison of three distinct synthetic routes to this target molecule: a Suzuki-Miyaura coupling, a Grignard-based approach, and a [4+2] annulation strategy. Each route is critically evaluated for its synthetic efficiency, considering factors such as yield, reaction conditions, atom economy, and accessibility of starting materials. Detailed experimental protocols, mechanistic insights, and comparative data are presented to assist researchers in selecting the most suitable method for their specific application.
Introduction
The this compound moiety is a key structural motif found in a range of biologically active compounds and functional materials. Its synthesis has been approached through various methodologies, each with its own set of advantages and limitations. The selection of an optimal synthetic route is contingent upon a multitude of factors including the desired scale of production, the availability of precursors, and the tolerance of various functional groups. This guide aims to provide a detailed, side-by-side comparison of three prominent synthetic strategies to empower researchers with the necessary data to make informed decisions.
Comparative Analysis of Synthetic Routes
This guide will dissect three distinct and plausible synthetic pathways to this compound.
Route 1: Suzuki-Miyaura Cross-Coupling
This approach is a powerful and widely used method for the formation of carbon-carbon bonds. The key step involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Route 2: Grignard Reagent Addition to a Naphthalenone Intermediate
This classic organometallic approach offers a convergent synthesis, building the target molecule from two key fragments. The core of this strategy is the nucleophilic addition of a phenyl Grignard reagent to a protected naphthalenone derivative.
Route 3: [4+2] Annulation Reaction
Annulation reactions provide a powerful tool for the construction of cyclic systems. In this proposed route, a substituted benzoyl chloride and a phenylacetylene derivative undergo a [4+2] cycloaddition to form the naphthalene core.
The following table provides a top-level summary of the key performance indicators for each synthetic route.
| Metric | Route 1: Suzuki-Miyaura Coupling | Route 2: Grignard-Based Synthesis | Route 3: Annulation Reaction |
| Overall Yield | ~75% | Estimated ~60-70% (multi-step) | Estimated ~55-65% (multi-step) |
| Number of Steps | 1 | 3 | 3 |
| Key Reagents | 3-Bromo-1-naphthol, Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 3-Bromo-1-methoxynaphthalene, Mg, 2-Cyclohexenone, BBr₃ | 2-Methoxybenzoyl chloride, Phenylacetylene, AlCl₃, BBr₃ |
| Reaction Conditions | Reflux | Cryogenic to Reflux | Elevated Temperatures |
| Key Advantages | High yield, one-pot reaction, commercially available starting materials. | Utilizes classic and well-understood reactions. | Convergent approach. |
| Key Disadvantages | Use of expensive palladium catalyst. | Multi-step process, requires cryogenic conditions. | Use of strong Lewis acids, multi-step. |
Detailed Experimental Protocols and Mechanistic Insights
Route 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling provides a direct and efficient method for the synthesis of this compound. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol:
A mixture of 3-bromo-1-hydroxynaphthalene (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq) is suspended in a 4:1 mixture of toluene and water. The reaction mixture is heated to reflux for 16 hours under an inert atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.[1]
Causality of Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings, known for its stability and reliability.
-
Base: Potassium carbonate is a crucial component, as it facilitates the transmetalation step by activating the boronic acid.
-
Solvent System: The biphasic toluene/water system is effective for dissolving both the organic and inorganic reagents, promoting efficient reaction at the interface.
Workflow Diagram:
Caption: Suzuki-Miyaura Coupling Workflow.
Route 2: Grignard-Based Synthesis
This multi-step route involves the initial protection of the hydroxyl group of 3-bromo-1-naphthol, followed by the formation of a Grignard reagent and its subsequent reaction with an electrophile, and finally deprotection to yield the target molecule.
Experimental Protocol:
Step 1: Protection of 3-Bromo-1-naphthol 3-Bromo-1-naphthol (1.0 eq) is dissolved in acetone, and potassium carbonate (1.5 eq) is added. Dimethyl sulfate (1.2 eq) is then added dropwise, and the mixture is refluxed for 4 hours. After cooling, the solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 3-bromo-1-methoxynaphthalene.
Step 2: Grignard Reaction Magnesium turnings (1.2 eq) are placed in a flame-dried flask under an inert atmosphere. A solution of 3-bromo-1-methoxynaphthalene (1.0 eq) in anhydrous THF is added dropwise to initiate the Grignard reagent formation. Once the Grignard reagent has formed, the solution is cooled to -78 °C, and a solution of 2-cyclohexenone (1.0 eq) in anhydrous THF is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 3: Aromatization and Demethylation The product from the previous step is dissolved in dichloromethane and treated with boron tribromide (1.5 eq) at -78 °C. The reaction is stirred for 2 hours and then warmed to room temperature. The reaction is quenched with methanol, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield this compound.[2][3]
Causality of Experimental Choices:
-
Protection: The hydroxyl group is protected as a methyl ether to prevent it from reacting with the Grignard reagent.
-
Grignard Formation: Anhydrous conditions are critical for the successful formation and reaction of the Grignard reagent.[4]
-
Deprotection: Boron tribromide is a powerful Lewis acid commonly used for the cleavage of aryl methyl ethers.[2]
Workflow Diagram:
Caption: Grignard-Based Synthesis Workflow.
Route 3: Annulation Reaction
This route constructs the naphthalene ring system through a [4+2] cycloaddition reaction, offering a convergent approach to the target molecule.
Experimental Protocol:
Step 1: Friedel-Crafts Acylation To a solution of 1,3-dimethoxybenzene (1.0 eq) in dichloromethane at 0 °C is added phenylacetyl chloride (1.1 eq) followed by aluminum chloride (1.2 eq) portion-wise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched by pouring onto ice-water and extracted with dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to give the deoxybenzoin intermediate.
Step 2: Annulation The deoxybenzoin intermediate (1.0 eq) is dissolved in a mixture of acetic acid and hydrochloric acid and heated to reflux for 4 hours. The reaction mixture is cooled, poured into ice-water, and the precipitate is collected by filtration. The solid is washed with water and dried to give 3-phenyl-1,7-dimethoxynaphthalene.
Step 3: Demethylation The dimethoxylated naphthalene derivative (1.0 eq) is dissolved in dichloromethane and cooled to -78 °C. Boron tribromide (2.5 eq) is added dropwise, and the reaction is stirred at this temperature for 2 hours before warming to room temperature. The reaction is quenched with methanol, and the solvent is evaporated. The residue is purified by column chromatography to yield this compound.[2][5]
Causality of Experimental Choices:
-
Friedel-Crafts Acylation: This classic reaction efficiently forms the carbon-carbon bond necessary to construct the deoxybenzoin precursor.
-
Annulation: The acid-catalyzed cyclization and dehydration of the deoxybenzoin derivative effectively forms the naphthalene core.
-
Demethylation: Boron tribromide is an effective reagent for the cleavage of the two methyl ether protecting groups.[2]
Workflow Diagram:
Caption: Annulation Reaction Workflow.
Conclusion and Future Outlook
This guide has presented a comparative analysis of three synthetic routes to this compound. The Suzuki-Miyaura coupling stands out as the most efficient one-step method with a high reported yield. However, the cost of the palladium catalyst may be a consideration for large-scale synthesis. The Grignard-based and annulation routes, while being multi-step, utilize more classical and cost-effective reagents. The choice of the optimal route will ultimately depend on the specific needs and constraints of the research or development project. Future work in this area could focus on developing more sustainable and atom-economical catalytic systems for the synthesis of this important molecular scaffold.
References
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- Naphthol synthesis: annulation of nitrones with alkynes via rhodium(iii)-catalyzed C-H activation. (n.d.). Semantic Scholar.
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- Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. (n.d.). National Institutes of Health.
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A Comparative Guide to the Antimicrobial Activity of Phenylpropanamine Analogs
This guide provides a comparative analysis of the antimicrobial properties of phenylpropanamine analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents. We will explore the foundational structure of phenylpropanamine, delve into the structure-activity relationships (SAR) that govern the antimicrobial efficacy of its analogs, and provide detailed, field-proven protocols for evaluating and comparing their activity.
Introduction: Phenylpropanolamine as a Structural Scaffold
Phenylpropanolamine (PPA), chemically known as (1RS,2SR)-2-amino-1-phenylpropan-1-ol, is a sympathomimetic amine.[1][2] Its primary historical use has been as a nasal decongestant and appetite suppressant, acting as an adrenergic receptor agonist by prompting the release of norepinephrine.[3][4] While PPA itself is not recognized for potent antimicrobial activity, its simple, chiral backbone—comprising a phenyl ring, a propanol chain, and an amino group—presents a versatile scaffold for synthetic modifications aimed at discovering novel antimicrobial agents.
The exploration of chemical analogs is a cornerstone of drug discovery. By systematically modifying a parent structure, researchers can enhance desired biological activities, improve safety profiles, and uncover new therapeutic applications. This guide focuses on analogs where the core phenylpropanamine structure is altered to imbue or enhance antimicrobial efficacy.
Structure-Activity Relationships (SAR) in Phenylpropanamine Analogs
The antimicrobial potency of a compound is intrinsically linked to its chemical structure. For phenylpropanamine analogs, key modifications can drastically alter their ability to inhibit microbial growth. The principles of SAR help explain why certain analogs are more effective than others.[5][6]
Key Considerations for SAR:
-
Hydrophobicity: The lipophilicity of the molecule, often influenced by the nature and substitution pattern on the phenyl ring or modifications to the alkyl chain, is crucial for its ability to interact with and penetrate bacterial cell membranes.[6][7]
-
Functional Group Modifications: The introduction of specific functional groups can confer antimicrobial properties. For instance, studies on 1,4-benzoxazin-3-one derivatives containing a propanolamine moiety have demonstrated significant antibacterial activity.[8] In these cases, the propanolamine structure is part of a larger, more complex molecule.
-
Stereochemistry: The spatial arrangement of atoms can be critical for the interaction with microbial targets. The stereoisomers of a compound may exhibit vastly different levels of antimicrobial activity.
-
Cationic Character: The amino group in the propanolamine structure can be modified to create a more pronounced positive charge, which often facilitates interaction with the negatively charged components of bacterial cell walls and membranes.[9]
A conceptual representation of this relationship is outlined below.
Caption: Structure-Activity Relationship (SAR) logic for PPA analogs.
Comparative Analysis of Antimicrobial Activity
While direct comparative data on a wide range of simple phenylpropanamine analogs is sparse in publicly available literature, we can extrapolate from related structures. A notable example comes from derivatives of 1,4-benzoxazin-3-one that incorporate a propanolamine side chain. These compounds have been synthesized and evaluated for their activity against significant plant phytopathogenic bacteria.[8]
The mechanism for some of these active analogs involves causing significant damage to the bacterial cell walls, leading to cell death.[8] This highlights a common mechanism for antimicrobial agents: disruption of the physical integrity of the bacterial cell.
Quantitative Data Summary
The following table summarizes hypothetical data for a series of phenylpropanamine analogs, illustrating how structural modifications might influence antimicrobial activity against common bacterial strains. This data is representative of what would be generated using the protocols described in the subsequent sections.
| Analog ID | Structural Modification | Test Organism | MIC (μg/mL) | Zone of Inhibition (mm) |
| PPA-001 | Phenylpropanolamine (Parent) | Staphylococcus aureus | >512 | 0 |
| Escherichia coli | >512 | 0 | ||
| PPA-002 | 4-Chloro-phenylpropanolamine | Staphylococcus aureus | 128 | 8 |
| Escherichia coli | 256 | 6 | ||
| PPA-003 | 4-Nitro-phenylpropanolamine | Staphylococcus aureus | 64 | 12 |
| Escherichia coli | 128 | 9 | ||
| PPA-004 | N,N-dimethyl-phenylpropanolamine | Staphylococcus aureus | 256 | 5 |
| Escherichia coli | >512 | 2 | ||
| PPA-005 | Propanolamine-benzoxazinone conjugate | Staphylococcus aureus | 16 | 22 |
| Escherichia coli | 32 | 18 |
Data is illustrative and for demonstration purposes.
Experimental Protocols for Antimicrobial Susceptibility Testing
To generate reliable and comparable data, standardized antimicrobial susceptibility testing (AST) methods are crucial.[10][11] The two most widely recognized and utilized methods are the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[11][12]
Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative or semi-quantitative assessment of a substance's ability to inhibit microbial growth.[13][14] An antimicrobial-impregnated paper disk is placed on an agar plate inoculated with a test bacterium, and the diameter of the resulting zone of no growth is measured after incubation.[15][16]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension in a sterile broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17]
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[15] Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.
-
Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of the test analog onto the agar surface. Ensure disks are placed at least 24 mm apart.[15] Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[12][16]
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm). The size of the zone is proportional to the sensitivity of the organism to the compound.
Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the antimicrobial susceptibility of a compound.[18][19] It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12] The broth microdilution method is a common and efficient way to perform this assay.[20]
Step-by-Step Protocol:
-
Plate Preparation: In a 96-well microtiter plate, prepare serial two-fold dilutions of the test analog in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). Typically, 50-100 µL of broth is used per well.[18]
-
Inoculum Preparation: Prepare a bacterial suspension and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[12][18]
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the diluted analog. Include a positive control well (broth + inoculum, no analog) and a negative control well (broth only, no inoculum).[12]
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[12]
-
MIC Determination: After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the analog at which no visible growth is observed.[12][18]
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion and Future Perspectives
The phenylpropanamine scaffold, while not inherently antimicrobial, serves as a promising starting point for the synthesis of novel antimicrobial agents. As demonstrated by propanolamine-containing 1,4-benzoxazin-3-ones, strategic structural modifications can lead to compounds with potent activity, likely through mechanisms such as cell wall disruption.[8]
Future research should focus on a systematic exploration of the structure-activity relationships by synthesizing a diverse library of phenylpropanamine analogs and evaluating them against a broad panel of clinically relevant pathogens, including multidrug-resistant strains. The standardized protocols for Kirby-Bauer and MIC testing outlined herein provide a robust framework for generating the high-quality, comparative data necessary to advance this area of drug discovery.
References
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link][13][14]
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link][15]
- Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. [Link][17]
- Minimum Inhibitory Concentration (MIC) Test. (n.d.).
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). ASM.org. [Link][14]
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link][21]
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link][18]
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024).
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [Link][20]
- Kirby-Bauer Disk Diffusion Method. (2024). BioLabTests. [Link][16]
- Antimicrobial Susceptibility Testing Protocols. (1st ed.). (n.d.). Routledge. [Link][10]
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. [Link][11]
- Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria. (n.d.). PMC - NIH. [Link][8]
- Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. (n.d.). PMC - NIH. [Link][7]
- Structure-activity relationships of the antimicrobial peptide natural product apidaecin. (n.d.). PMC - NIH. [Link][5]
- Review: Structure-Activity Relationship of Antimicrobial Peptoids. (n.d.). MDPI. [Link][6]
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A Strategic Guide to Evaluating 3-Phenylnaphthalen-1-ol Derivatives as Novel Monoamine Transporter Inhibitors
For researchers and drug development professionals, the quest for novel psychoactive compounds with tailored monoamine transporter (MAT) inhibition profiles is a continuous endeavor. The 3-phenylnaphthalen-1-ol scaffold presents an intriguing, yet underexplored, chemical space for the development of new central nervous system (CNS) agents. This guide provides a comprehensive framework for the synthesis, in vitro evaluation, and structure-activity relationship (SAR) analysis of a hypothetical series of this compound derivatives, comparing their potential efficacy against established monoamine transporter inhibitors.
Introduction: The Rationale for Exploring this compound Derivatives
Monoamine transporters—comprising the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET)—are critical regulators of neurotransmission.[1] Their inhibition is a cornerstone of treatment for a multitude of psychiatric disorders, including depression and anxiety.[1] The this compound core combines the rigid, lipophilic naphthalene system, a feature present in some known SERT inhibitors, with a phenyl ring and a hydroxyl group, offering multiple points for chemical modification to fine-tune potency and selectivity. This guide outlines a hypothetical study to explore this scaffold's potential as a novel class of MAT inhibitors.
Proposed Synthesis of this compound Derivatives
A plausible synthetic route to generate a library of this compound derivatives is proposed, starting from commercially available materials. This multi-step synthesis allows for the introduction of various substituents on both the phenyl and naphthalene rings to explore the structure-activity relationships.
DOT Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound derivatives.
In Vitro Evaluation: A Roadmap for Determining MAT Inhibition
To ascertain the inhibitory activity of the synthesized compounds, a series of in vitro assays are essential. The following protocols are standard in the field for determining the potency (IC50 or Ki values) of test compounds at the human SERT, DAT, and NET.[2]
Experimental Protocols
a) Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and stably transfected with the cDNA for the human SERT, DAT, or NET. This provides a consistent and reproducible cellular system for the assays.
b) Radioligand Binding Assays: This assay measures the ability of a test compound to displace a known high-affinity radioligand from the transporter.
-
Membrane Preparation: Crude cell membranes are prepared from the transfected HEK293 cells.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the this compound derivative.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
c) Synaptosomal Uptake Assays: This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.
-
Synaptosome Preparation: Synaptosomes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT and NET).
-
Incubation: Synaptosomes are incubated with varying concentrations of the this compound derivative followed by the addition of a radiolabeled neurotransmitter ([³H]serotonin, [³H]dopamine, or [³H]norepinephrine).
-
Termination: Uptake is terminated by rapid filtration.
-
Quantification: The amount of radioactivity taken up by the synaptosomes is measured.
-
Data Analysis: The IC50 value is determined from the concentration-response curve.
DOT Diagram of the In Vitro Evaluation Workflow
Caption: Workflow for the in vitro evaluation of this compound derivatives.
Comparative Analysis: Hypothetical Data and Benchmarking
While no experimental data for this compound derivatives currently exists in the public domain, we can generate a hypothetical dataset based on the known SAR of related naphthalen-containing compounds, such as 3-(naphthalen-1-yl)propan-1-amine derivatives.[3] For these related compounds, substitutions on the naphthalene ring, particularly at the 4-position with small, electron-withdrawing groups, have been shown to enhance SERT potency.[3]
Hypothetical In Vitro Inhibition Data for this compound Derivatives
| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Naphthalene Ring Substitution) | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) |
| PN-1 | H | H | 150 | >1000 | >1000 |
| PN-2 | 4-F | H | 85 | 950 | >1000 |
| PN-3 | H | 6-Cl | 60 | 800 | 900 |
| PN-4 | 4-F | 6-Cl | 25 | 500 | 750 |
Comparison with Standard Monoamine Transporter Inhibitors
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | Primary Activity |
| Cocaine | 200-700 | 200-700 | 200-700 | SNDRI |
| Fluoxetine | 0.8-2.0 | 100-300 | 100-300 | SSRI |
| Desipramine | 50-100 | >1000 | 0.5-2.0 | NRI |
| GBR-12909 | >1000 | 5-15 | 50-100 | DRI |
| PN-4 (Hypothetical) | 25 | 500 | 750 | SSRI-biased |
Note: Ki values for standard inhibitors are approximate and can vary between studies.
Based on this hypothetical data, the this compound scaffold shows potential for developing SERT-selective inhibitors. The introduction of a fluorine atom on the phenyl ring and a chlorine atom on the naphthalene ring (PN-4) is predicted to significantly enhance SERT potency and selectivity over DAT and NET.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The hypothetical data suggests key SAR trends for the this compound scaffold.
-
Substitution on the Phenyl Ring: Electron-withdrawing groups, such as fluorine, at the 4-position of the phenyl ring may enhance SERT affinity.
-
Substitution on the Naphthalene Ring: Halogen substitution, such as chlorine at the 6-position of the naphthalene ring, appears to be beneficial for SERT potency.
DOT Diagram of the Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of SERT inhibition by a this compound derivative.
Conclusion and Future Directions
This guide outlines a systematic approach to the evaluation of a novel chemical scaffold, this compound, for monoamine transporter inhibition. Although based on a hypothetical series of compounds, the proposed workflow, comparative data, and SAR analysis provide a robust framework for future research. The synthesis and in vitro testing of these derivatives are warranted to validate the hypotheses presented here. Further studies could also include in vivo behavioral assays to assess the potential antidepressant or anxiolytic effects of promising lead compounds. The exploration of the this compound scaffold could lead to the discovery of a new generation of CNS agents with improved efficacy and side-effect profiles.
References
- Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [Link]
- In vitro assays for the functional characterization of the dopamine transporter (D
- Pharmacophore-based discovery of ligands for drug transporters. PubMed Central. [Link]
- Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)
- Monoamine transporters: structure, intrinsic dynamics and allosteric regul
- Effects of test drugs on inhibition of [ 3 H]transmitter uptake by DAT, NET, and SERT,...
- Focus on Human Monoamine Transporter Selectivity.
- Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]
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A Guide to the Cross-Validation of Experimental and Computational Results for 3-Phenylnaphthalen-1-ol
This guide provides a comprehensive framework for the cross-validation of experimental and computational data for the aromatic compound 3-Phenylnaphthalen-1-ol. In the dynamic fields of chemical research and drug development, the synergy between empirical data and theoretical calculations is paramount for accelerating discovery and ensuring scientific rigor. This document is designed for researchers, scientists, and drug development professionals, offering an in-depth, technical comparison that underscores the importance of integrating experimental findings with computational models. We will delve into the synthesis, spectroscopic characterization, and potential biological relevance of this compound, illustrating how computational chemistry can predict and complement experimental outcomes.
Introduction: The Rationale for Cross-Validation
In modern chemical sciences, the characterization of a novel or synthesized compound is a multi-faceted process. While experimental techniques provide tangible proof of a molecule's structure and properties, they can be time-consuming and resource-intensive. Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), offers a powerful predictive tool to understand molecular geometry, electronic structure, and spectroscopic behavior.[1][2][3] The true strength of these computational approaches is realized when they are rigorously validated against experimental data. This cross-validation process not only confirms the identity and purity of a synthesized compound but also enhances our confidence in the computational models, allowing for their predictive use in designing future experiments and molecules.
This compound, a member of the naphthol family of compounds, presents an interesting case study. Naphthols are known to be valuable intermediates in organic synthesis and have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[4][5][6][7] A thorough understanding of the structure and electronic properties of this compound is therefore crucial for exploring its potential applications.
Experimental Validation: Synthesis and Spectroscopic Characterization
The synthesis of substituted naphthols can be achieved through various established organic chemistry routes.[8][9][10] A common approach involves the coupling of a boronic acid with a protected naphthol derivative, followed by deprotection. For the purpose of this guide, we will outline a plausible synthetic route and the expected experimental data.
Experimental Protocol: Synthesis of this compound
A robust synthesis of this compound can be conceptualized in a two-step process, starting from 3-bromo-1-methoxynaphthalene and phenylboronic acid via a Suzuki coupling reaction, followed by demethylation to yield the final product.
Step 1: Suzuki Coupling
-
To a solution of 3-bromo-1-methoxynaphthalene (1.0 eq) and phenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and an aqueous solution of Na₂CO₃ (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, and perform a liquid-liquid extraction with ethyl acetate and water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-methoxy-3-phenylnaphthalene.
Step 2: Demethylation
-
Dissolve the purified 1-methoxy-3-phenylnaphthalene (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C and add a strong Lewis acid like BBr₃ (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Perform a liquid-liquid extraction with DCM and water.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield this compound.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis and characterization of this compound.
Expected Experimental Spectroscopic Data
The following tables summarize the expected experimental data for this compound, based on the analysis of similar compounds. This data will serve as the benchmark for our computational cross-validation.
Table 1: Expected ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | s | 1H | -OH |
| ~8.0 | d | 1H | Ar-H |
| ~7.8 | d | 1H | Ar-H |
| ~7.7 | m | 2H | Ar-H (Phenyl) |
| ~7.5 | m | 3H | Ar-H + Ar-H (Phenyl) |
| ~7.3 | t | 1H | Ar-H |
| ~7.2 | d | 1H | Ar-H |
Table 2: Expected ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~153 | C-OH |
| ~141 | C-Ph (ipso) |
| ~135 | Quaternary C |
| ~130 | Quaternary C |
| ~129 | Ar-CH (Phenyl) |
| ~128 | Ar-CH (Phenyl) |
| ~127 | Ar-CH |
| ~126 | Ar-CH |
| ~125 | Ar-CH (Phenyl) |
| ~124 | Ar-CH |
| ~122 | Ar-CH |
| ~110 | Ar-CH |
Table 3: Expected FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3500 | Broad, Strong | O-H stretch (phenolic) |
| ~3000-3100 | Medium | C-H stretch (aromatic) |
| ~1600, 1500, 1450 | Strong | C=C stretch (aromatic rings) |
| ~1200-1300 | Strong | C-O stretch (phenol) |
| ~700-900 | Strong | C-H bend (out-of-plane aromatic) |
Computational Analysis: Predicting Molecular Properties
Computational chemistry provides a powerful avenue to predict the properties of molecules before or in parallel with their synthesis. Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.[1][2][3]
Computational Methodology
A standard computational workflow for predicting the properties of this compound would involve the following steps:
-
Structure Input: The 2D structure of this compound is drawn and converted to a 3D structure.
-
Geometry Optimization: The initial 3D structure is optimized to find its lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-31G(d,p) basis set.[11][12]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the infrared spectrum.
-
NMR Calculation: The NMR chemical shifts (¹H and ¹³C) are calculated using the Gauge-Including Atomic Orbital (GIAO) method on the optimized geometry.[13]
Diagram of the Computational Workflow:
Caption: Computational workflow for predicting the spectroscopic properties of this compound.
Cross-Validation: Bridging Experiment and Theory
The core of this guide is the comparison of the experimental and computational data. A strong correlation between the two provides a high degree of confidence in both the synthesized product and the computational model.
Table 4: Comparison of Experimental vs. Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Expected Experimental δ (ppm) | Predicted Computational δ (ppm) | Deviation (ppm) |
| ¹H NMR | |||
| -OH | ~9.5 | Typically not accurately predicted without explicit solvent models | - |
| Aromatic H | ~7.2 - 8.0 | Values would be calculated | Calculate difference |
| ¹³C NMR | |||
| C-OH | ~153 | Value would be calculated | Calculate difference |
| Aromatic C | ~110 - 141 | Values would be calculated | Calculate difference |
Table 5: Comparison of Experimental vs. Predicted Key FTIR Frequencies (cm⁻¹)
| Vibrational Mode | Expected Experimental (cm⁻¹) | Predicted Computational (cm⁻¹) | Deviation (cm⁻¹) |
| O-H stretch | ~3300-3500 | Value would be calculated | Calculate difference |
| Aromatic C-H stretch | ~3000-3100 | Value would be calculated | Calculate difference |
| Aromatic C=C stretch | ~1450-1600 | Value would be calculated | Calculate difference |
| C-O stretch | ~1200-1300 | Value would be calculated | Calculate difference |
Analysis of Deviations: Small deviations between experimental and computational data are expected. For NMR, differences of 0.1-0.3 ppm for ¹H and 1-5 ppm for ¹³C are generally considered good agreement. For FTIR, computational frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by a factor (e.g., ~0.96) for better comparison.
Biological Activity: A Point of Comparison with Alternatives
Naphthol derivatives have been reported to exhibit a range of biological activities. For instance, various substituted naphthols have shown potential as antimicrobial, anti-inflammatory, and even anticancer agents.[4][5][7] The cytotoxicity of naphthalene and its metabolites has also been a subject of study.[14][15][16]
A comprehensive evaluation of this compound would involve in vitro assays to determine its biological activity profile. This could include:
-
Antimicrobial assays: Testing against a panel of bacteria and fungi to determine the Minimum Inhibitory Concentration (MIC).
-
Cytotoxicity assays: Evaluating the effect on various cancer cell lines (e.g., HCT116, A549) and non-cancerous cell lines to determine the IC₅₀ (half-maximal inhibitory concentration).[5]
-
Anti-inflammatory assays: Measuring the inhibition of inflammatory markers in relevant cell models.
The results from these assays would allow for a direct comparison of this compound with other known bioactive naphthol derivatives, providing valuable insights into its potential as a lead compound in drug discovery.
Conclusion
The cross-validation of experimental and computational data is an indispensable practice in modern chemical research. This guide has outlined a systematic approach to synthesize, characterize, and computationally model this compound. By comparing the predicted spectroscopic data with experimental results, researchers can achieve a high level of confidence in their findings. Furthermore, the exploration of the biological activity of this compound, in the context of other naphthol derivatives, opens avenues for its potential application in medicinal chemistry and materials science. This integrated approach, blending the tangible results of the laboratory with the predictive power of computational modeling, represents a robust and efficient pathway for scientific discovery.
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A Comparative Guide to the Physicochemical Properties of Naphthylpropylamine Regioisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the key physicochemical properties of 1-naphthylpropylamine (1-NPA) and 2-naphthylpropylamine (2-NPA). As regioisomers, these compounds share the same molecular formula but differ in the substitution pattern on the naphthalene ring system. This subtle structural variation leads to distinct physicochemical characteristics that are critical determinants of their pharmacokinetic and pharmacodynamic profiles in drug discovery and development.
The position of the propylamino group on the naphthalene core significantly influences properties such as basicity (pKa), lipophilicity (logP), and aqueous solubility.[1] Understanding these differences is paramount for medicinal chemists aiming to optimize drug candidates for improved absorption, distribution, metabolism, and excretion (ADME) properties. This document outlines the theoretical basis for these differences, presents predicted values, and provides detailed, field-proven experimental protocols for their empirical determination.
The Structural Distinction: The Impact of the Peri-Hydrogen
The primary structural difference between 1-NPA and 2-NPA lies in the steric environment surrounding the propylamino substituent. In 1-NPA, the side chain is subject to significant steric hindrance from the hydrogen atom at the 8-position of the naphthalene ring, often referred to as the peri-hydrogen.[1] This interaction can restrict the conformational freedom of the propylamino side chain, which in turn can influence how the molecule interacts with biological targets and metabolic enzymes.[1] Conversely, the 2-NPA isomer is less sterically hindered, potentially allowing for different binding orientations and metabolic pathways.[1]
Comparative Analysis of Physicochemical Properties
While direct comparative experimental data for these specific regioisomers is limited in the public domain, we can leverage computational models and established structure-property relationships to predict their characteristics.[1] The following sections detail the importance of each property and the standardized methods for their experimental validation.
Table 1: Predicted Physicochemical Property Comparison of Naphthylpropylamine Regioisomers
| Property | 1-Naphthylpropylamine (1-NPA) | 2-Naphthylpropylamine (2-NPA) | Significance in Drug Development |
| Predicted pKa | ~10.2 | ~10.2 | Governs the degree of ionization at physiological pH (7.4), impacting solubility, membrane permeability, and receptor binding. |
| Predicted logP | ~3.1 - 3.3 | ~3.1 | Measures lipophilicity, which influences solubility, absorption, plasma protein binding, and CNS penetration.[2] |
| Aqueous Solubility | Lower (predicted) | Higher (predicted) | Affects drug dissolution, bioavailability, and formulation possibilities. |
| Key Differentiating Feature | Steric hindrance from peri-hydrogen may influence receptor interaction and metabolism.[1] | Less sterically hindered than the 1-isomer, potentially allowing for different binding orientations.[1] |
Note: pKa and logP values are estimations based on computational models and may vary from experimental values.[1]
Basicity (pKa): Ionization at Physiological pH
The pKa value is a measure of the acidity or basicity of a compound. For amines like NPA, the pKa of the conjugate acid determines the proportion of the molecule that is ionized (protonated) at a given pH. This is a critical parameter as the ionized form is typically more water-soluble, while the neutral form is more lipid-soluble and thus more readily crosses biological membranes.[3]
Predicted Differences: The basicity of the primary amine is largely influenced by the electronic properties of the naphthalene ring. Since the electronic effect of the naphthyl group at the 1- and 2-positions on the distant amine is similar, the pKa values for 1-NPA and 2-NPA are predicted to be nearly identical.[1]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and precise method for determining the pKa of ionizable compounds.[3][4] The method involves the gradual addition of a titrant (an acid or base) to a solution of the sample and monitoring the resulting pH change.[5] The inflection point of the titration curve corresponds to the pKa.[3][5]
Methodology:
-
System Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate measurements.[5]
-
Sample Preparation: Prepare a ~1 mM solution of the naphthylpropylamine isomer in deionized water. To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[5]
-
Acidification: Acidify the sample solution to a pH below 2.0 by adding 0.1 M hydrochloric acid (HCl). This ensures that the amine is fully protonated at the start of the titration.
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode.[5] Begin the titration by adding small, precise aliquots of a standardized 0.1 M sodium hydroxide (NaOH) solution.
-
Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize (e.g., drift of less than 0.01 pH units per minute).[5]
-
Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point or by calculating the first derivative of the curve to precisely identify the inflection point.[3]
Causality Behind Experimental Choices:
-
Constant Ionic Strength: Using KCl minimizes changes in the activity coefficients of the ions in solution, ensuring that the measured potential changes are due solely to changes in the hydrogen ion concentration.
-
Nitrogen Purge: For sensitive compounds, purging the solution with nitrogen before titration can displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of basic compounds.[5]
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (logP): Membrane Permeability and Beyond
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's preference for a lipid versus an aqueous environment.[2] It is a crucial parameter that influences nearly every aspect of a drug's ADME profile, including solubility, membrane permeability, plasma protein binding, and volume of distribution.[2]
Predicted Differences: The logP values for 1-NPA and 2-NPA are predicted to be very similar, as they share the same atomic composition.[1] However, the greater steric hindrance in the 1-isomer could subtly affect its solvation properties and interaction with the lipid phase, potentially leading to minor, but measurable, differences in experimental logP.
Experimental Protocol: logP Determination by the Shake-Flask Method
The shake-flask method is the "gold standard" for logP determination due to its direct measurement of partitioning.[6] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the compound's concentration in each phase.[2][6]
Methodology:
-
Phase Preparation: Pre-saturate the n-octanol with water and the water (typically a buffer, e.g., phosphate-buffered saline at pH 7.4 for logD determination) with n-octanol to ensure thermodynamic equilibrium.[7]
-
Sample Addition: Prepare a stock solution of the naphthylpropylamine isomer in the pre-saturated n-octanol. Add a small volume of this stock to a vessel containing a known volume of the pre-saturated aqueous phase. The final concentration should be low enough to avoid saturation in either phase.
-
Partitioning: Seal the vessel and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.[6]
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous layers.[6]
-
Quantification: Carefully withdraw an aliquot from each phase. Quantify the concentration of the NPA isomer in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Causality Behind Experimental Choices:
-
Pre-saturation of Solvents: This step is critical to prevent volume changes during the experiment, as n-octanol and water have some mutual solubility. Failure to pre-saturate is a common source of error.[7]
-
HPLC for Quantification: HPLC is preferred for its sensitivity and ability to separate the analyte from any potential impurities, providing a more accurate concentration measurement than methods like UV/Vis spectroscopy alone.[6]
Caption: Workflow for logP determination via the shake-flask method.
Aqueous Solubility
Aqueous solubility is a fundamental property that dictates the dissolution rate and ultimately the bioavailability of an orally administered drug. Poor solubility is a major hurdle in drug development. The solubility of basic compounds like NPA is highly pH-dependent, increasing significantly at pH values below their pKa due to the formation of the more soluble protonated species.
Predicted Differences: While the intrinsic solubility of the neutral forms of 1-NPA and 2-NPA may be similar, the steric hindrance in 1-NPA could affect its crystal lattice energy. If 1-NPA packs more tightly in its solid state, it may require more energy to break the crystal lattice, resulting in lower apparent solubility compared to the less-hindered 2-NPA. This hypothesis requires experimental verification.
Conclusion
The seemingly minor positional change between 1-naphthylpropylamine and 2-naphthylpropylamine can lead to meaningful differences in their physicochemical profiles. The steric clash with the peri-hydrogen in the 1-isomer is anticipated to be the primary driver of these distinctions, potentially influencing conformational flexibility and intermolecular interactions.[1] While computational predictions provide a valuable starting point, this guide emphasizes the necessity of rigorous experimental determination of key properties like pKa and logP using standardized protocols. The provided methodologies for potentiometric titration and the shake-flask method serve as a robust framework for researchers to generate the precise data needed to make informed decisions in the optimization of naphthylpropylamine-based drug candidates.
References
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- Yilmaz, C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences.
- Lin, M., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.
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A Comparative Analysis of Antifungal Efficacy: Cinnamates vs. Cinnamides as Structural Analogs
In the persistent search for novel antifungal agents to combat the rise of drug-resistant fungal pathogens, attention has increasingly turned to nature-derived compounds. Cinnamic acid, a phenylpropanoid found abundantly in plants, and its derivatives have emerged as a promising scaffold for antifungal drug development.[1] This guide provides an in-depth, objective comparison of two key classes of these derivatives: cinnamates (esters) and cinnamides (amides). By synthesizing data from multiple experimental studies, we will dissect their relative antifungal performance, explore their mechanisms of action, and provide the detailed experimental protocols necessary for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to advance the development of this compound class.
Comparative Antifungal Efficacy: A Quantitative Look
The fundamental measure of a compound's antifungal potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration required to prevent visible fungal growth. A comprehensive review of the literature reveals distinct activity profiles for cinnamates and cinnamides against a range of pathogenic fungi.
In a direct comparative study of nineteen synthetic derivatives, cinnamates generally demonstrated more potent and broader antifungal activity than their cinnamamide counterparts.[2] The data, summarized below, highlights the superior performance of several cinnamate esters against various Candida species as well as the filamentous fungi Aspergillus flavus and Penicillium citrinum.
Table 1: Comparative Antifungal Activity (MIC) of Cinnamate and Cinnamide Derivatives
| Compound | Class | R Group | Candida albicans (µM) | Candida tropicalis (µM) | Candida glabrata (µM) | Aspergillus flavus (µM) | Penicillium citrinum (µM) | Reference |
| Methyl cinnamate | Cinnamate | -CH₃ | 789.19 | 789.19 | 789.19 | 1578.16 | 1578.16 | [2][3][4] |
| Ethyl cinnamate | Cinnamate | -CH₂CH₃ | 726.36 | 726.36 | 726.36 | 726.36 | 726.36 | [2][3][4] |
| Propyl cinnamate | Cinnamate | -(CH₂)₂CH₃ | 672.83 | 672.83 | 672.83 | 672.83 | 672.83 | [2][3][4] |
| Butyl cinnamate | Cinnamate | -(CH₂)₃CH₃ | 626.62 | 626.62 | 626.62 | 626.62 | 626.62 | [2][3][4] |
| 4-Isopropylbenzyl cinnamide | Cinnamide | -CH₂-C₆H₄-CH(CH₃)₂ | 1832.62 | 1832.62 | 916.31 | 916.31 | 916.31 | [4] |
| Cinnamide | Cinnamide | -H | 60.8 | - | - | 60.8 | - | [5] |
Note: Data is compiled from multiple sources. Direct comparison should be made cautiously as experimental conditions may vary slightly. A lower MIC value indicates higher potency.
Expert Analysis & Structure-Activity Relationship (SAR)
The data clearly indicates a strong structure-activity relationship. For the cinnamate esters, antifungal activity increases with the length of the alkyl chain, peaking with butyl cinnamate, which was the most potent compound tested in that series.[2][3][4] This trend suggests that lipophilicity is a critical parameter influencing antifungal activity.[2][3][4] A more lipophilic compound can more readily penetrate the lipid-rich fungal cell membrane to reach its intracellular or membrane-bound targets.
Conversely, the parent cinnamic acid often shows no activity, while converting its carboxylic acid group to an ester function confers bioactivity.[3] This underscores the importance of the ester moiety for this class of compounds. While some cinnamides, like the unsubstituted cinnamide, have shown notable activity, the ester derivatives, as a group, appear to be more consistently effective across a broader range of fungal species in comparative studies.[2][5]
Unraveling the Mechanisms of Antifungal Action
Understanding how these compounds inhibit fungal growth is paramount for rational drug design. Cinnamates and cinnamides appear to exert their antifungal effects through a multi-targeted approach, primarily focused on disrupting the fungal cell envelope.
Key Fungal Targets:
-
Cell Membrane Disruption: A primary mechanism for both classes is the disruption of the fungal cell membrane's integrity.[6][7] This is achieved by interfering with ergosterol , the primary sterol in fungal membranes, which is analogous to cholesterol in mammalian cells. Several studies confirm that cinnamates and cinnamides directly interact with ergosterol, leading to increased membrane permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[3][4][6]
-
Cell Wall Damage: The fungal cell wall, a rigid structure composed of chitin and β-1,3-glucan, is another key target. Experiments have shown that treatment with these compounds can lead to the leakage of alkaline phosphatase and alterations in cell wall component levels, indicating significant damage to this protective barrier.[4][6]
-
Enzyme Inhibition: Beyond structural disruption, cinnamic acid derivatives can inhibit crucial fungal enzymes. One specific target identified is benzoate 4-hydroxylase (CYP53) , a cytochrome P450 enzyme unique to fungi that is involved in detoxifying aromatic compounds.[1][8] Inhibiting this enzyme disrupts fungal metabolism and contributes to the antifungal effect.[8] Molecular docking studies have also suggested other potential enzyme targets within C. albicans, such as caHOS2 and caRPD3, for certain cinnamate derivatives.[3][4]
The following diagram illustrates the convergence of these mechanisms on the fungal cell.
Caption: Proposed antifungal mechanisms of cinnamates and cinnamides.
Core Experimental Protocols: A Self-Validating System
To ensure the scientific integrity and reproducibility of findings, standardized and self-validating experimental protocols are essential. The following section details the core methodologies used to generate the comparative data discussed in this guide.
Antifungal Susceptibility Testing: Broth Microdilution
The broth microdilution method is the gold standard for determining a compound's MIC. It is a quantitative assay that establishes the minimum concentration needed to inhibit fungal growth under specific, reproducible conditions.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Protocol:
-
Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 10⁵ cells/mL.[9]
-
Compound Dilution: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate using a suitable broth medium like RPMI 1640.[10]
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Controls: Positive (fungus only) and negative (broth only) controls are included on every plate to validate the experiment.
-
Incubation: Plates are incubated at 35°C for 24 to 48 hours.[4]
-
MIC Determination: The MIC is read as the lowest compound concentration that completely inhibits visible fungal growth compared to the positive control.[4]
-
(Optional) Minimum Fungicidal Concentration (MFC): To determine if the compound is fungicidal (kills fungi) or fungistatic (inhibits growth), an aliquot from the clear wells (at and above the MIC) is subcultured onto fresh agar plates. The MFC is the lowest concentration that results in no growth on the subculture.[4] A fungicidal compound typically has an MFC/MIC ratio of ≤ 4.[3][4]
Mechanism of Action Assays
A. Sorbitol Assay (Cell Wall Integrity)
-
Causality: This assay differentiates between compounds that target the cell wall and those that do not. Sorbitol is an osmotic protectant. If a compound damages the cell wall, the fungus becomes vulnerable to osmotic stress and will lyse. In the presence of sorbitol, the osmotic pressure is stabilized, allowing the fungus to survive despite cell wall damage. Therefore, a significant increase in the MIC in the presence of sorbitol indicates that the compound's mechanism involves cell wall disruption.[4]
-
Protocol: The standard broth microdilution assay is repeated, but the culture medium is supplemented with 0.8 M sorbitol. The MIC is determined and compared to the MIC obtained without sorbitol.[4]
B. Exogenous Ergosterol Assay (Membrane Interaction)
-
Causality: This assay is used to confirm if a compound targets ergosterol. If the compound's primary mode of action is binding to ergosterol, the addition of exogenous ergosterol to the medium will competitively bind the compound, making it unavailable to interact with the fungal membrane. This results in an antagonistic effect, observed as an increase in the compound's MIC.
-
Protocol: The broth microdilution assay is performed with the culture medium supplemented with exogenous ergosterol (e.g., 400 µg/mL). The MIC is compared to the MIC from the standard assay. An increase in MIC suggests direct interaction with ergosterol.[4]
Cytotoxicity Assessment
-
Causality: A critical step in drug development is to ensure selective toxicity—the compound should be harmful to the fungus but not the host (human) cells.[11] Cytotoxicity assays measure the toxic effect of a compound on mammalian cell lines.
-
Protocol (MTT Assay):
-
Mammalian cells (e.g., NIH 3T3 fibroblasts) are seeded in a 96-well plate and incubated to allow attachment.[12]
-
The cells are then treated with various concentrations of the test compound and incubated for 24-48 hours.
-
The MTT reagent is added to each well. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
-
The absorbance is read on a plate reader. A decrease in absorbance correlates with reduced cell viability and indicates cytotoxicity.
-
Conclusion and Future Directions
The experimental evidence strongly suggests that both cinnamates and cinnamides are viable scaffolds for developing new antifungal agents. However, a comparative analysis reveals key distinctions:
-
Potency: Cinnamate esters, particularly those with increased alkyl chain length like butyl cinnamate, generally exhibit superior and broader-spectrum antifungal activity compared to many cinnamamide analogs. This is largely attributed to their enhanced lipophilicity, which facilitates penetration of the fungal cell membrane.
-
Mechanism: Both classes share a primary mechanism of disrupting the fungal cell envelope by targeting the cell wall and interacting with membrane ergosterol. This multi-target approach is advantageous as it may reduce the likelihood of resistance development.
For drug development professionals, cinnamates represent a more immediately promising starting point for optimization due to their consistently lower MIC values. Future research should focus on synthesizing novel derivatives with optimized lipophilicity and reduced host cytotoxicity. Furthermore, exploring synergistic combinations of these compounds with existing antifungal drugs could provide a powerful strategy to enhance efficacy and overcome resistance.[2][4] While in vitro data is compelling, the progression to in vivo animal models is a critical next step to validate the therapeutic potential of these structural analogs.[9]
References
- Title: Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) Source: PubMed URL:[Link]
- Title: Insights into the antifungal activity and mechanisms of cinnamon components against Aspergillus flavus and Penicillium citrinum Source: PubMed URL:[Link]
- Title: Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study Source: ResearchG
- Title: Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study Source: MDPI URL:[Link]
- Title: Antifungal Activity and Action Mechanism of the Natural Product Cinnamic Acid Against Sclerotinia sclerotiorum Source: PubMed URL:[Link]
- Title: Main relationships between chemical structure and antimicrobial activity of esters 1-12.
- Title: Antifungal Drug In Vitro Cytotoxicity Assessment Service Source: Cre
- Title: Structure-antifungal Activity Relationship of Cinnamic Acid Deriv
- Title: Quantitative Structure-Antifungal Activity Relationships for cinnamate deriv
- Title: Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study Source: PubMed Central URL:[Link]
- Title: Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection Source: PMC - NIH URL:[Link]
- Title: Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53)
- Title: Antifungal Activity and Acute and Repeated-Dose Toxicity Study of Geranyl Cinnamate Ester in Mice Source: PMC - NIH URL:[Link]
- Title: Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins Source: PMC - NIH URL:[Link]
- Title: In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide Source: PMC URL:[Link]
- Title: In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide Source: ASM Journals URL:[Link]
- Title: Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity Source: MDPI URL:[Link]
- Title: Cytotoxicity assay for isolated compounds.
- Title: Antifungal efficacy of cinnamaldehyde and nano-cinnamaldehyde particles against candidiasis: an in-vitro study Source: PMC - NIH URL:[Link]
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- Title: Quantitative Structure-Antifungal Activity Relationships for cinnamate derivatives | Request PDF Source: ResearchG
- Title: Antifungal Activity and Acute and Repeated-Dose Toxicity Study of Geranyl Cinnamate Ester in Mice Source: ResearchG
- Title: Antifungal Susceptibility Testing: Practical Aspects and Current Challenges Source: PMC URL:[Link]
- Title: A Practical Guide to Antifungal Susceptibility Testing Source: PMC - PubMed Central - NIH URL:[Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Phenylnaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile of 3-Phenylnaphthalen-1-ol
Before any handling or disposal, a thorough understanding of the associated risks is paramount. This compound (CAS No. 30069-65-9) is an aromatic alcohol with a distinct hazard profile that necessitates careful management.
GHS Hazard Classification: [1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[2]
Chemical and Physical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O | [1] |
| Molecular Weight | 220.26 g/mol | [1] |
| Appearance | Solid | N/A |
| Incompatibilities | Strong oxidizing agents | [2][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure during handling and disposal. The selection of appropriate PPE is not merely a regulatory formality but a critical control measure rooted in the chemical's properties.
-
Hand Protection: Due to its classification as a skin irritant, robust hand protection is non-negotiable.
-
Recommended: Nitrile or neoprene gloves. Nitrile gloves offer good resistance to a range of chemicals, including oils, greases, and some solvents.[4] Neoprene provides excellent protection against acids, bases, and alcohols.[4]
-
Not Recommended: Butyl rubber gloves do not perform well with aromatic hydrocarbons.[4][5]
-
Best Practice: Always double-glove when handling concentrated forms or significant quantities of the solid. Inspect gloves for any signs of degradation or perforation before and during use.
-
-
Eye and Face Protection: To prevent serious eye irritation from dust or splashes, appropriate eye and face protection is mandatory.
-
Minimum Requirement: Chemical safety goggles that meet ANSI Z87.1 standards.
-
Recommended for larger quantities or spill cleanup: A full-face shield worn over chemical safety goggles provides an additional layer of protection.
-
-
Body Protection: A fully-buttoned, flame-retardant lab coat should be worn to protect the skin from accidental contact. For large-scale operations or spill cleanup, a chemically resistant apron or coveralls may be necessary.
-
Respiratory Protection: All handling of solid this compound that could generate dust should be performed in a certified chemical fume hood to prevent respiratory tract irritation.
Disposal Workflow: A Step-by-Step Procedural Guide
The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste. Direct disposal to landfill or sanitary sewer systems is strictly prohibited. The following workflow ensures regulatory compliance and environmental stewardship.
Step 1: Waste Segregation and Containerization
Proper segregation at the point of generation is the cornerstone of safe and compliant waste management.
-
Designate a Waste Container: Use a dedicated, leak-proof container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a glass bottle for smaller quantities). The container must have a tightly sealing lid.
-
Solid vs. Liquid Waste:
-
Solid Waste: This includes unused this compound, contaminated personal protective equipment (gloves, weighing paper), and materials used for spill cleanup (absorbents). Place these directly into your designated solid hazardous waste container.[6][7]
-
Liquid Waste: If this compound is dissolved in a solvent, it should be collected in a separate, compatible liquid waste container. Do not mix with aqueous waste streams. Halogenated and non-halogenated solvent wastes should be kept separate.
-
Step 2: Labeling and Documentation
Accurate and thorough labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and is critical for the safety of all personnel who may handle the waste.
-
Affix a Hazardous Waste Label: As soon as the first item of waste is placed in the container, it must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents (e.g., solvents). Avoid using abbreviations or chemical formulas.
-
The specific hazards associated with the waste (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
Step 3: On-site Accumulation and Storage
-
Storage Location: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Segregation from Incompatibles: Ensure the waste container is stored separately from incompatible materials, particularly strong oxidizing agents like nitric acid or perchlorates, to prevent violent reactions.[8]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
Step 4: Final Disposal
-
Arrange for Pickup: Once the waste container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Regulatory Framework: The disposal will be carried out in accordance with federal, state, and local regulations. In the United States, this is governed by the Environmental Protection Agency (EPA) under RCRA. Academic laboratories may operate under the specific regulations of 40 CFR 262, Subpart K, which provides alternative, more flexible standards for managing hazardous waste in these settings.[6][9][10]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, a calm and methodical response is essential to ensure safety.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Assess the Spill:
-
Small Spill (<50 grams and contained): If you are trained and have the appropriate spill kit, you can proceed with cleanup.
-
Large Spill (>50 grams or uncontained): Evacuate the immediate area. Close the laboratory doors and prevent entry. Contact your institution's EHS or emergency response team immediately.
-
-
Cleanup of a Small Spill:
-
Ensure you are wearing the appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Gently cover the spilled solid with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent.[8] Do not use combustible materials like paper towels to absorb the bulk of the solid.
-
Carefully sweep the mixture into a dustpan and place it in your designated solid hazardous waste container.[10] Avoid creating dust.
-
Decontaminate the spill area with a soap and water solution.
-
All materials used in the cleanup, including PPE, must be disposed of as hazardous waste.
-
The Causality of Compliance: Why These Procedures Matter
The protocols outlined in this guide are designed to protect both human health and the environment. Aromatic compounds like this compound can be persistent in the environment and exhibit toxicity to aquatic life.[11] Improper disposal can lead to the contamination of soil and groundwater. Adherence to these procedures is not only a matter of regulatory compliance but also a professional and ethical responsibility to our colleagues, community, and planet.
References
- U.S. Environmental Protection Agency. (2008, December 1). Managing Hazardous Waste at Academic Laboratories Rulemaking.
- U.S. Environmental Protection Agency. EPA Finalizes Rule to Help Academic Laboratories Safely Manage Their Hazardous Waste.
- Research Safety Affairs, University of Tennessee Health Science Center. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal.
- LSU Health Shreveport. SOP for the safe use of Phenol and Phenol Solutions.
- Dickinson Wright. (2014, April 3). The Academic Laboratory Exception. Health Law Blog.
- University of California, Riverside, Environmental Health and Safety. OSHA Glove Selection Chart.
- University of California, Berkeley, Office of Environment, Health & Safety. Fact Sheet: Phenol.
- Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves.
- Lin, S., et al. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 768248.
- iGEM. Standard Operating Procedures.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 4383325, this compound.
- Cole-Parmer. Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%.
- ResearchGate. (2015, January 9). How can I dispose phenol?.
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Navigating the Safe Handling of 3-Phenylnaphthalen-1-ol: A Guide to Personal Protective Equipment and Disposal
For laboratory professionals engaged in the dynamic fields of research, science, and drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the use of 3-Phenylnaphthalen-1-ol, focusing on the critical aspects of personal protective equipment (PPE), safe handling procedures, and proper disposal. Our commitment is to empower you with the knowledge to create a secure and efficient laboratory environment.
Understanding the Hazard Profile of this compound
This compound (C₁₆H₁₂O) is an aromatic alcohol utilized as a chemical reagent and intermediate in the synthesis of electronic chemical materials.[1] A thorough understanding of its hazard profile is the foundation of safe handling practices. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This information, derived from ECHA C&L Inventory notifications, dictates the necessary precautions and the selection of appropriate PPE.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the required PPE, and the subsequent sections will delve into the rationale behind each selection.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides a barrier against splashes and airborne particles, addressing the serious eye irritation hazard. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Protects against direct skin contact, preventing skin irritation. |
| Body | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (fume hood) | Mitigates the risk of respiratory tract irritation from dusts or vapors. |
Eye and Face Protection: The First Line of Defense
Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable. Standard safety glasses are insufficient.
-
Chemical safety goggles are required to provide a complete seal around the eyes, protecting against splashes from all angles.
-
A face shield , worn in conjunction with goggles, offers a secondary layer of protection for the entire face from splashes or unexpected reactions. This is particularly crucial when handling larger quantities or during procedures with a higher risk of splashing.
Hand Protection: Selecting the Right Gloves
To prevent skin irritation, the selection of appropriate chemical-resistant gloves is critical. While specific permeation data for this compound may not be readily available, general guidance for handling aromatic alcohols suggests the following:
-
Nitrile gloves offer good resistance to a range of chemicals and are a suitable primary choice for incidental contact.
-
Neoprene gloves provide protection against alcohols and organic acids and are another excellent option.[2]
Crucial Glove Usage Protocol:
-
Inspect gloves for any signs of degradation or punctures before each use.
-
Practice proper glove removal technique to avoid contaminating your skin.
-
Dispose of contaminated gloves immediately in the designated chemical waste container.[3]
-
Wash hands thoroughly with soap and water after removing gloves.[4]
Body Protection: Beyond the Basics
A standard laboratory coat is mandatory to protect personal clothing from contamination. For procedures with a higher risk of significant splashes, consider the use of a chemically resistant apron over the lab coat.
Respiratory Protection: Ensuring Clean Air
This compound may cause respiratory irritation. Therefore, all handling of this compound should be performed in a well-ventilated area.
-
A certified chemical fume hood is the preferred engineering control to minimize the inhalation of any dusts or vapors.
-
If a fume hood is not available, ensure adequate general laboratory ventilation and consider the use of a NIOSH-approved respirator with an organic vapor cartridge, especially if the material is heated or aerosolized.[5]
Operational Plan: From Handling to Disposal
A systematic workflow is essential for maintaining a safe laboratory environment. The following diagram illustrates the key stages of handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Don all required PPE as outlined in the table above.
-
Prepare your workspace in a chemical fume hood or a well-ventilated area. Ensure spill control materials are readily accessible.
-
-
Handling:
-
When weighing and transferring the solid material, do so carefully to avoid generating dust.
-
If making solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep containers closed when not in use.
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with this compound.
-
Wash the affected area thoroughly with soap and water in case of skin contact.[4]
-
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship.
Waste Segregation is Key:
-
Solid Waste: Place any contaminated gloves, weigh boats, and paper towels into a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.[6]
-
Empty Containers: "Empty" containers may still retain chemical residues and should be disposed of as hazardous waste.
Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings.
-
Storage: Store waste containers in a designated, secure satellite accumulation area.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[6]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. |
| Large Spill | Evacuate the area and contact your institution's EHS department immediately. |
By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- NIOSH Pocket Guide to Chemical Hazards - Naphthalene - CDC. (n.d.).
- This compound. (n.d.). PubChem.
- Naphthalene: incident management. (2020, October 1). GOV.UK.
- NAPHTHALENE HAZARD SUMMARY. (2000, April). New Jersey Department of Health.
- NAPHTHALENE HAZARD SUMMARY. (2000, March). New Jersey Department of Health.
- Naphthalene. (1999, December). EPA.
- OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety.
- Personal Protective Equipment. (n.d.). Miami University.
- Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety.
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
- Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%. (n.d.). Cole-Parmer.
- Safety Data Sheet: N-Phenyl-1-naphthylamine. (n.d.). ChemScience.
- Standard Operating Procedures. (n.d.). iGEM.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
